molecular formula C15H23N3O2 B062888 1-Boc-4-(2-Aminophenyl)piperazine CAS No. 170017-74-0

1-Boc-4-(2-Aminophenyl)piperazine

Cat. No.: B062888
CAS No.: 170017-74-0
M. Wt: 277.36 g/mol
InChI Key: LNDQGWAWYKFYAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-4-(2-Aminophenyl)piperazine is a sophisticated bifunctional synthetic intermediate of significant value in medicinal chemistry and drug discovery research. This compound features two critical, orthogonally protected functional groups: a tert-butoxycarbonyl (Boc)-protected secondary amine on the piperazine ring and a free aromatic primary amine on the aniline moiety. This unique architecture allows researchers to selectively deprotivate and functionalize the molecule, making it an exceptionally versatile scaffold for constructing diverse compound libraries. Its primary application lies in the synthesis of complex molecules, particularly those targeting central nervous system (CNS) receptors, such as serotonin (5-HT) and dopamine receptors, where the piperazine-aniline core is a prevalent pharmacophore.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-(2-aminophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-7-5-4-6-12(13)16/h4-7H,8-11,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDQGWAWYKFYAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383750
Record name tert-Butyl 4-(2-aminophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170017-74-0
Record name 1,1-Dimethylethyl 4-(2-aminophenyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170017-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(2-aminophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Boc-4-(2-aminophenyl)piperazine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Boc-4-(2-aminophenyl)piperazine: Properties, Reactivity, and Applications

Introduction

This compound, also known by its IUPAC name tert-butyl 4-(2-aminophenyl)piperazine-1-carboxylate, is a bifunctional organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structure uniquely combines a piperazine ring, an aniline moiety, and a tert-butyloxycarbonyl (Boc) protecting group. This arrangement provides a versatile scaffold for the synthesis of complex molecules and diverse compound libraries.

The piperazine heterocycle is a well-established "privileged scaffold" in drug discovery, known for its ability to improve critical physicochemical properties such as aqueous solubility and bioavailability. The presence of the Boc group on one of the piperazine nitrogens strategically prevents its participation in reactions, thereby enabling selective functionalization at the other reactive sites: the secondary piperazine nitrogen and the primary aromatic amine. This differential reactivity is the cornerstone of its utility as a synthetic building block. This guide offers a comprehensive overview of the chemical properties, reactivity, and applications of this valuable intermediate for researchers and drug development professionals.

Physicochemical and Structural Properties

The fundamental properties of this compound are critical for its handling, storage, and application in synthesis. These properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 170017-74-0[1][2]
Molecular Formula C₁₅H₂₃N₃O₂[1][2]
Molecular Weight 277.36 - 277.37 g/mol [1][2]
Appearance Beige or white to pale brown crystals/solid powder[1][3]
Melting Point 103-109 °C[1]
Boiling Point 416.298 °C at 760 mmHg[2]
Purity ≥95-98%[1][2][4]
Storage Conditions Store at 0-8°C in a dry, dark place under an inert atmosphere.[1][4]
Synonyms tert-Butyl 4-(2-aminophenyl)piperazine-1-carboxylate, 2-(4-BOC-Piperazin-1-YL)aniline, 4-(2-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester[1][2]
InChI Key LNDQGWAWYKFYAO-UHFFFAOYSA-N[4]

Synthesis and Chemical Reactivity

The synthetic utility of this compound stems from the distinct reactivity of its three nitrogen atoms, which can be addressed sequentially.

Synthesis Pathway

A common and efficient method for synthesizing N-aryl piperazines is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction forms the critical carbon-nitrogen bond between an aryl halide (or triflate) and an amine. In this case, 1-Boc-piperazine is coupled with a suitable 2-substituted aniline precursor, such as 2-bromoaniline or 2-iodoaniline. The Boc group's steric bulk and electronic properties ensure that the coupling occurs selectively at the unprotected secondary amine of the piperazine.

G cluster_reactants Reactants cluster_conditions Reaction Conditions BocPip 1-Boc-piperazine Reaction BocPip->Reaction ArylHalide 2-Haloaniline (e.g., 2-Bromoaniline) ArylHalide->Reaction Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Catalyst->Reaction Ligand Phosphine Ligand (e.g., BINAP) Ligand->Reaction Base Base (e.g., NaOtBu) Base->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Product This compound Reaction->Product

Caption: Buchwald-Hartwig amination workflow for synthesis.

Differential Reactivity

The molecule's design allows for a hierarchical approach to chemical modification:

  • Primary Aromatic Amine (-NH₂): This is the most nucleophilic site under neutral or basic conditions. It readily undergoes standard aniline reactions such as acylation to form amides, sulfonylation to form sulfonamides, alkylation, and reductive amination. This site is the primary handle for introducing the first point of molecular diversity.

  • Boc-Protected Amine (-N-Boc): The tert-butyloxycarbonyl group is a robust protecting group, stable to most basic, nucleophilic, and reductive conditions. Its function is to deactivate this nitrogen, preventing side reactions. It is efficiently removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent) to reveal the secondary amine.

  • Secondary Piperazine Amine (Post-Deprotection): Once the Boc group is removed, a secondary amine is unmasked. This site can then be functionalized through a second round of reactions, such as alkylation, acylation, or another Buchwald-Hartwig coupling, introducing a second point of diversity.

G Start This compound Aromatic -NH₂ -N-Boc Path1 Step 1: Functionalize Aromatic Amine Start:n1->Path1 Intermediate Intermediate Aromatic -NH-R¹ -N-Boc Path1->Intermediate Path2 Step 2: Acidic Deprotection Intermediate:n2->Path2 Deprotected Deprotected Intermediate Aromatic -NH-R¹ Piperazine -NH Path2->Deprotected Path3 Step 3: Functionalize Piperazine Amine Deprotected:n2->Path3 Final Final Product Aromatic -NH-R¹ Piperazine -N-R² Path3->Final

Caption: Selective functionalization workflow.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a key intermediate in the synthesis of pharmacologically active agents, particularly those targeting the central nervous system.[1] Its structure is frequently found in compounds designed as potential antidepressants, anxiolytics, and antipsychotics.[1]

  • Scaffold for CNS Agents: The arylpiperazine motif is a classic pharmacophore for ligands of serotonin (5-HT) and dopamine (D) receptors. The ortho-amino group provides a vector for building out complex side chains that can interact with specific sub-pockets within a receptor binding site, enhancing both affinity and selectivity.

  • Library Synthesis: The molecule's capacity for sequential, selective functionalization makes it ideal for generating large libraries of related compounds for high-throughput screening.[5] This strategy accelerates the discovery of new drug candidates by systematically exploring the chemical space around the core scaffold.[1]

  • Intermediate for Complex Molecules: Beyond CNS applications, it serves as a building block for more intricate molecular architectures used in various therapeutic areas, including oncology and infectious diseases.[1] Its ability to undergo a wide range of chemical transformations makes it a highly valuable component in multi-step synthetic campaigns.[1]

Exemplary Experimental Protocols

The following protocols are provided as illustrative examples of common transformations involving this compound.

Protocol 1: Boc Group Deprotection

This procedure unmasks the secondary piperazine amine for subsequent functionalization.

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane (approximately 0.1-0.2 M concentration).

  • Acid Addition: To the stirred solution at 0 °C, add an excess of a strong acid. Common choices include:

    • Trifluoroacetic acid (TFA), 2-4 equivalents.

    • A 4M solution of HCl in 1,4-dioxane, 4-5 equivalents.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

    • Redissolve the residue in a minimal amount of solvent and precipitate the product salt by adding a non-polar solvent like diethyl ether.

    • Alternatively, neutralize the acidic solution with a base (e.g., saturated aqueous NaHCO₃ or 1M NaOH) and extract the free amine product into an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: The resulting amine salt or free base can often be used directly or purified further by crystallization or column chromatography if necessary.

Protocol 2: Acylation of the Aromatic Amine

This protocol demonstrates the selective functionalization of the aniline nitrogen.

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2-1.5 eq) in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Let the reaction proceed for 2-16 hours, monitoring by TLC or LC-MS.

  • Quenching and Extraction: Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the product into an organic solvent (e.g., DCM or ethyl acetate).

  • Washing: Wash the combined organic layers sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove acidic impurities), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amide product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-acylated product.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

  • Hazard Classification: The compound is classified with the following GHS hazard statements:

    • H302: Harmful if swallowed.[2][4]

    • H312: Harmful in contact with skin.[2][4]

    • H315: Causes skin irritation.[2][4]

    • H319: Causes serious eye irritation.[2][4]

    • H332: Harmful if inhaled.[2][4]

    • H335: May cause respiratory irritation.[2][4]

  • Precautionary Measures:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][4]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]

  • Personal Protective Equipment (PPE): Always use standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[6][7]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][9] Avoid contact with skin, eyes, and clothing.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, as recommended between 0-8°C under an inert atmosphere to maintain stability and prevent degradation.[1][4]

Conclusion

This compound is a strategically designed and highly effective synthetic intermediate. Its value lies in the orthogonal reactivity of its functional groups, which allows for controlled, sequential modifications. The presence of the Boc protecting group is key to this strategy, enabling chemists to build molecular complexity in a predictable manner. For researchers in drug discovery, this compound offers a reliable and versatile starting point for the synthesis of novel therapeutics, particularly in the realm of CNS disorders. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its successful application in the laboratory.

References

  • 170017-74-0 | Chemical Name : this compound.
  • tert-Butyl 4-(2-aminoethyl)
  • 1-BOC-Piperazine: Applications in Chemical Synthesis and its Prepar
  • tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085. PubChem. [Link]
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences. [Link]

Sources

tert-butyl 4-(2-aminophenyl)piperazine-1-carboxylate structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to tert-butyl 4-(2-aminophenyl)piperazine-1-carboxylate

Executive Summary: tert-Butyl 4-(2-aminophenyl)piperazine-1-carboxylate is a pivotal bifunctional organic molecule, serving as a highly versatile building block in modern medicinal chemistry. Its structure, featuring a Boc-protected piperazine ring and an ortho-phenylenediamine moiety, offers a unique combination of reactivity and stability. This guide provides a comprehensive overview of its synthesis, structural properties, and critical applications, particularly in the construction of heterocyclic scaffolds for drug discovery. The strategic importance of the ortho-amino group in forming fused ring systems, such as benzimidazoles—a common core in kinase inhibitors—is a central theme. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction: A Strategic Synthetic Intermediate

tert-Butyl 4-(2-aminophenyl)piperazine-1-carboxylate (CAS No. 201741-07-1) is a key intermediate in synthetic organic chemistry. Its utility stems from the orthogonal reactivity of its functional groups. The aniline nitrogen atoms possess nucleophilic character, while the piperazine nitrogen, protected by a tert-butyloxycarbonyl (Boc) group, remains inert to many reaction conditions. The Boc group can be selectively removed under acidic conditions, revealing a secondary amine for further functionalization.

The defining feature of this molecule is the 1,2-diamine arrangement on the phenyl ring. This ortho-diamine motif is a classical precursor for the synthesis of a wide array of nitrogen-containing heterocycles. This strategic positioning distinguishes it from its more commonly documented isomer, tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate, and is fundamental to its role in constructing complex molecular architectures for drug candidates.

Physicochemical and Structural Properties

The structural and physical properties of this compound are essential for its use in synthesis, dictating solubility, reactivity, and storage conditions.

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name tert-butyl 4-(2-aminophenyl)piperazine-1-carboxylate
CAS Number 201741-07-1
Molecular Formula C₁₅H₂₃N₃O₂
Molecular Weight 277.37 g/mol
Appearance Typically a solid, ranging from light yellow to brown
Storage Store in a cool, dark place under an inert atmosphere

Synthesis and Manufacturing Pathway

The most common and industrially scalable synthesis of tert-butyl 4-(2-aminophenyl)piperazine-1-carboxylate is a two-step process. This pathway is valued for its high efficiency and the ready availability of starting materials.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The synthesis begins with the reaction of 1-Boc-piperazine with an activated ortho-dihalo or nitro-halo benzene, such as 1-fluoro-2-nitrobenzene. The electron-withdrawing effect of the nitro group is critical, as it activates the aromatic ring towards nucleophilic attack by the secondary amine of the Boc-piperazine. This reaction is typically performed in a polar aprotic solvent like DMSO or DMF, often with a non-nucleophilic base such as potassium carbonate to scavenge the generated acid.

Step 2: Nitro Group Reduction

The intermediate, tert-butyl 4-(2-nitrophenyl)piperazine-1-carboxylate, is then reduced to the target aniline. The most common method is catalytic hydrogenation. This involves treating the nitro compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This method is favored for its clean conversion and high yields. Alternative reduction methods include the use of metals in acidic media (e.g., iron in acetic acid or tin(II) chloride), which can be useful if certain functional groups are sensitive to hydrogenation.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of tert-butyl 4-(2-nitrophenyl)piperazine-1-carboxylate

  • To a solution of 1-Boc-piperazine (1.0 eq) in dimethylformamide (DMF), add 1-fluoro-2-nitrobenzene (1.05 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield the nitro-intermediate.

Step 2: Synthesis of tert-butyl 4-(2-aminophenyl)piperazine-1-carboxylate

  • Dissolve the intermediate from Step 1 in a solvent such as methanol or ethyl acetate.

  • Add 5-10 mol% of palladium on carbon (10% w/w).

  • Place the reaction vessel under a hydrogen atmosphere (typically a balloon or a Parr hydrogenator at 50 psi).

  • Stir vigorously at room temperature for 12-16 hours until the reaction is complete.[1]

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.[1]

  • Concentrate the filtrate under reduced pressure to yield the final product, which can be used without further purification or recrystallized if necessary.[1]

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Reduction Boc_Piperazine 1-Boc-piperazine Intermediate tert-butyl 4-(2-nitrophenyl)piperazine-1-carboxylate Boc_Piperazine->Intermediate K₂CO₃, DMF 80-100 °C Nitrobenzene 1-Fluoro-2-nitrobenzene Nitrobenzene->Intermediate K₂CO₃, DMF 80-100 °C Final_Product tert-butyl 4-(2-aminophenyl)piperazine-1-carboxylate Intermediate->Final_Product H₂, Pd/C Methanol

Caption: General synthetic workflow for tert-butyl 4-(2-aminophenyl)piperazine-1-carboxylate.

Spectroscopic and Analytical Characterization

Confirmation of the structure is typically achieved through standard spectroscopic methods.

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR - Aromatic Protons: Complex multiplets in the aromatic region (~6.6-7.2 ppm).- Piperazine Protons: Broad signals around ~3.0-3.6 ppm.- Boc Protons: A characteristic singlet at ~1.4-1.5 ppm, integrating to 9H.- Amine Protons: A broad singlet (NH₂) which may be exchangeable with D₂O.
¹³C NMR - Aromatic Carbons: Signals in the ~115-150 ppm range.- Boc Carbonyl: Signal around 154 ppm.- Boc Quaternary Carbon: Signal around 80 ppm.- Piperazine Carbons: Signals in the ~45-55 ppm range.- Boc Methyl Carbons: Signal around 28 ppm.
Mass Spec (MS) Expected [M+H]⁺ peak at m/z = 278.18.

Applications in Drug Discovery and Medicinal Chemistry

The primary value of tert-butyl 4-(2-aminophenyl)piperazine-1-carboxylate lies in its ability to serve as a scaffold for building complex heterocyclic systems. The ortho-diamine functionality is a direct precursor to benzimidazoles, quinoxalines, and other fused heterocycles that are prevalent in pharmacologically active molecules.

Precursor to Benzimidazole Kinase Inhibitors

The reaction of the ortho-diamine with aldehydes, carboxylic acids (or their derivatives), or cyanates is a classical and robust method for constructing the benzimidazole ring system. This scaffold is a "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors designed to treat cancers and inflammatory diseases. The piperazine moiety provides a convenient handle for modulating solubility and for introducing further diversity to target specific pockets within the kinase active site.

G Ortho_Diamine tert-butyl 4-(2-aminophenyl) piperazine-1-carboxylate Benzimidazole Benzimidazole-fused Product (e.g., Kinase Inhibitor Core) Ortho_Diamine->Benzimidazole Reagent R-CHO or R-COOH (Aldehyde or Acid) Reagent->Benzimidazole Cyclocondensation

Caption: Formation of a benzimidazole core from the ortho-diamine precursor.

Role in PROTAC and Linker Chemistry

Derivatives of aminophenyl piperazines are also utilized in the development of linkers for Proteolysis Targeting Chimeras (PROTACs).[2][3] The aniline nitrogen can be acylated or alkylated to connect to a warhead that binds a target protein, while the piperazine nitrogen (after deprotection) can be linked to an E3 ligase-binding moiety. This dual functionality makes it a valuable component in the PROTAC toolkit.[2][3]

Safety, Handling, and Storage

As with many aniline derivatives, tert-butyl 4-(2-aminophenyl)piperazine-1-carboxylate should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as a skin and eye irritant and may cause respiratory irritation.[4]

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[5][6]

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aniline group.[7]

  • Incompatibilities: Avoid strong oxidizing agents and strong acids.[5]

Conclusion

tert-Butyl 4-(2-aminophenyl)piperazine-1-carboxylate is a high-value synthetic intermediate whose strategic importance is defined by its ortho-diamine functionality. This structural feature provides a reliable and versatile entry point for the synthesis of benzimidazoles and other fused heterocyclic systems that form the core of numerous targeted therapeutics, particularly kinase inhibitors. Its robust two-step synthesis and orthogonal protecting group strategy ensure its continued and widespread use in both discovery and process chemistry laboratories.

References

  • PubChem. tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate.
  • Supporting Inform
  • PubChem. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate.
  • Angene Chemical. Safety Data Sheet - tert-Butyl 4-(4-aminophenyl)
  • ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)
  • J&K Scientific LLC. 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester. [Link]
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
  • Wikipedia. 1-Boc-4-AP. [Link]
  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
  • MDPI. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]
  • Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
  • lookchem. Cas 170911-92-9,4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester. [Link]
  • NIH. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)

Sources

Introduction: The Strategic Value of a Bifunctional Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Boc-4-(2-aminophenyl)piperazine (CAS 170017-74-0): A Cornerstone Building Block in Modern Drug Discovery

In the landscape of medicinal chemistry and pharmaceutical development, success is often predicated on the modular and efficient assembly of complex molecular architectures. This compound, identified by its CAS number 170017-74-0, has emerged as a preeminent building block of significant strategic value.[1] This compound masterfully combines two critical functionalities within a single, stable scaffold: a piperazine ring mono-protected with a tert-butyloxycarbonyl (Boc) group and an ortho-substituted aminophenyl moiety.

The Boc group serves as a robust protecting group, enhancing the compound's stability and allowing for selective reactions at other sites.[1] It effectively deactivates the adjacent nitrogen, preventing side reactions while enabling its clean removal under acidic conditions later in a synthetic sequence. The 2-aminophenyl group, with its nucleophilic aniline nitrogen and specific ortho-substitution pattern, provides a crucial vector for building out molecular complexity, often forming a key interaction point in biologically active molecules.[1] This guide, intended for researchers and drug development professionals, will provide a comprehensive technical overview of this versatile intermediate, from its fundamental properties and synthesis to its application in the creation of next-generation therapeutics.

Section 1: Physicochemical & Spectroscopic Profile

A thorough understanding of a chemical intermediate's properties is fundamental to its effective use. This compound is typically supplied as beige crystalline solid, and its key physicochemical properties are summarized below.[1]

Physicochemical Data Table
PropertyValueReference(s)
CAS Number 170017-74-0[1][2]
Molecular Formula C₁₅H₂₃N₃O₂[1][2][3]
Molecular Weight 277.37 g/mol [1][3]
Appearance Beige crystals / solid[1]
Melting Point 103-109 °C[1]
Purity Typically ≥95% - 98% (by LC)[1][2]
Storage 0-8°C, inert atmosphere, dark[1]
InChI Key LNDQGWAWYKFYAO-UHFFFAOYSA-N
Structural & Spectroscopic Analysis

The structure of this compound dictates its reactivity and its characteristic spectroscopic signature. The molecule's two key regions—the aromatic ring and the Boc-protected piperazine—give rise to distinct and predictable signals in NMR, MS, and IR analyses.

Caption: Key functional regions of the molecule.

  • ¹H NMR Spectroscopy (Expected): The proton NMR spectrum is expected to show characteristic signals for all 23 protons. The tert-butyl group of the Boc protector will present as a sharp, strong singlet at approximately 1.4-1.5 ppm. The eight protons of the piperazine ring will appear as two distinct multiplets in the 2.9-3.7 ppm range, reflecting their different chemical environments. The aromatic protons on the aminophenyl ring will typically appear between 6.6 and 7.2 ppm, exhibiting complex splitting patterns due to ortho and meta coupling. The two protons of the primary amine (-NH₂) will likely appear as a broad singlet.

  • ¹³C NMR Spectroscopy (Expected): The carbon spectrum will show 15 distinct signals. The Boc group will be identified by signals around 28.5 ppm (for the three methyl carbons) and ~80 ppm (for the quaternary carbon). The piperazine carbons will resonate in the 40-55 ppm region. The six aromatic carbons will appear in the 115-150 ppm range, with their exact shifts influenced by the electron-donating amine group and the piperazine substituent. The carbonyl carbon of the Boc group will be found downfield, around 155 ppm.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode would be expected to show a strong protonated molecular ion [M+H]⁺ at m/z 278.37. A characteristic fragmentation pattern would involve the loss of the Boc group (100 Da) or isobutylene (56 Da), leading to significant fragment ions.

Section 2: Synthesis & Mechanistic Considerations

The synthesis of this compound is a well-established process in chemical manufacturing, typically achieved via a two-step sequence involving aromatic nucleophilic substitution (SNAr) followed by a reduction. This route is favored for its reliability, scalability, and use of readily available starting materials.

The core logic of this synthesis is to first couple the Boc-protected piperazine with a nitrated aromatic ring. The nitro group is a strong electron-withdrawing group, which "activates" the aromatic ring, making it susceptible to nucleophilic attack by the secondary amine of the piperazine. Following the successful coupling, the nitro group is then chemically reduced to the desired primary amine, yielding the final product.

SynthesisWorkflow reagent reagent intermediate intermediate product product process process 1-Fluoro-2-nitrobenzene 1-Fluoro-2-nitrobenzene SNAr_Step Step 1: SNAr Coupling 1-Fluoro-2-nitrobenzene->SNAr_Step Intermediate tert-Butyl 4-(2-nitrophenyl) piperazine-1-carboxylate SNAr_Step->Intermediate Reduction_Step Step 2: Nitro Reduction Intermediate->Reduction_Step Final_Product This compound (CAS 170017-74-0) Reduction_Step->Final_Product Reducing_Agent Pd/C, H₂ or NaBH₄ Reducing_Agent->Reduction_Step

Caption: A typical two-step synthesis workflow.

Protocol 1: Representative Synthesis

This protocol is a self-validating system. The progress of each step can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion before proceeding to the next step or workup.

Step 1: Synthesis of tert-Butyl 4-(2-nitrophenyl)piperazine-1-carboxylate

  • Reactor Setup: To a magnetically stirred solution of 1-Boc-piperazine (1.0 eq) in an aprotic polar solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Reagent Addition: Add 1-fluoro-2-nitrobenzene (1.1 eq) to the slurry. The choice of a fluoro-substituted arene is causal; fluorine is an excellent leaving group for SNAr reactions.[4]

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction's completion by TLC/LC-MS.

  • Workup & Isolation: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.[4] The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude nitro-intermediate, which can be purified by column chromatography or used directly in the next step if sufficiently pure.

Step 2: Synthesis of this compound (Reduction)

  • Catalytic Hydrogenation (Preferred Method): Dissolve the crude intermediate from Step 1 in a solvent such as methanol or ethanol. Add a catalytic amount of 10% Palladium on Carbon (Pd/C, ~10% by weight).

  • Reaction: Place the reaction vessel under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 4-12 hours. The reaction is self-validating as the disappearance of the yellow color of the nitro compound often indicates completion.

  • Filtration & Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[4] Rinse the pad with the reaction solvent.

  • Final Product: Concentrate the combined filtrates under reduced pressure to afford this compound as a solid. The product can be further purified by recrystallization if necessary.

Section 3: Analytical Characterization & Quality Control

For a building block used in pharmaceutical synthesis, purity is paramount. The presence of residual starting materials or side products can have significant downstream consequences. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound.

AnalyticalWorkflow sample sample process process output output instrument instrument Injection 2. Inject onto HPLC HPLC_System RP-HPLC System (C18 Column) Injection->HPLC_System Separation 3. Isocratic/Gradient Elution HPLC_System->Separation Detection 4. UV Detection (e.g., 254 nm) Separation->Detection Data_Analysis 5. Analyze Chromatogram Detection->Data_Analysis Result Purity (%) Calculation (Area Normalization) Data_Analysis->Result Sample_Prep Sample_Prep Sample_Prep->Injection

Caption: Workflow for purity analysis by HPLC.

Protocol 2: Purity Determination by RP-HPLC

This protocol provides a robust method for quantifying the purity of the final product.[5]

  • System: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A Reverse-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable choice due to the moderate polarity of the analyte.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% Formic Acid in Water, Mobile Phase A) and an organic solvent (e.g., Acetonitrile, Mobile Phase B). The choice of formic acid is to ensure the aniline nitrogen is protonated, leading to better peak shape.

  • Elution: A gradient elution is often optimal, for example: starting at 10% B, ramping to 95% B over 10 minutes, holding for 2 minutes, and re-equilibrating at 10% B for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm, where the aromatic ring will have strong absorbance.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject 10 µL of the sample solution. Purity is calculated from the resulting chromatogram using the area percent normalization method.

Section 4: Applications in Medicinal Chemistry & Drug Development

The true value of this compound lies in its application as a versatile scaffold in drug discovery. It is a key intermediate in the synthesis of a wide range of biologically active compounds, including treatments for neurological disorders and kinase inhibitors for oncology.[1][6]

Case Study: Synthesis of Kinase Inhibitors

Many kinase inhibitors require a specific "hinge-binding" motif, which often involves a heterocyclic system capable of forming hydrogen bonds with the kinase enzyme's backbone. The 2-aminophenylpiperazine core is an excellent precursor for constructing such motifs. For example, the primary aniline can be acylated or used in a condensation reaction to form a pyrimidine, quinazoline, or other heterocyclic ring system, a common feature in many FDA-approved kinase inhibitors.[7] A novel series of potent JNK (c-jun N-terminal kinase) inhibitors were developed from piperazine amides, highlighting the utility of this scaffold.[6][8]

KinaseInhibitor reagent reagent intermediate intermediate product product process process Step_A A: Cyclization/ Condensation Kinase_Core Hinge-Binding Scaffold Step_A->Kinase_Core Step_B B: Boc Deprotection Deprotected_Amine Free Piperazine Step_B->Deprotected_Amine Step_C C: Functionalization (Amide Coupling) Final_Inhibitor Potent & Selective Kinase Inhibitor Step_C->Final_Inhibitor Kinase_Core->Step_B Deprotected_Amine->Step_C Building_Block Building_Block Building_Block->Step_A

Caption: Synthetic logic from building block to final drug.

The synthetic utility is clear: the ortho-diamine functionality can be used to build the hinge-binding element, while the piperazine nitrogen, once deprotected, serves as an attachment point for a linker or a solubilizing group to target other regions of the kinase, thereby tuning the compound's potency and pharmacokinetic properties.[7]

Section 5: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for user safety. The compound is classified as a warning-level hazard.

GHS Hazard Information Table
PictogramCodeHazard StatementReference(s)
GHS07H302Harmful if swallowed[2]
GHS07H312Harmful in contact with skin[2]
GHS07H315Causes skin irritation[2]
GHS07H319Causes serious eye irritation[2]
GHS07H332Harmful if inhaled[2]
GHS07H335May cause respiratory irritation[2]
  • Handling: Use only in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9][10] Avoid breathing dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light, as recommended between 0-8°C.[1] The compound is stable under these recommended storage conditions.[11]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS 170017-74-0) is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its unique bifunctional nature, combining a protected, reactive piperazine with a versatile ortho-phenylenediamine precursor, provides a reliable and efficient starting point for the synthesis of complex, biologically active molecules.[1] From kinase inhibitors to CNS-active agents, the strategic incorporation of this building block continues to facilitate the development of novel therapeutics, underscoring its importance for researchers and scientists in the pharmaceutical industry.

References

  • Pharmaffiliates. This compound. [Link]
  • Zhang, T., et al. (2009). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Ley, S.V., et al. (2015). An integrated flow and microwave approach to a broad spectrum kinase inhibitor. Royal Society of Chemistry. [Link]
  • PubMed. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. [Link]
  • LCGC International.
  • Romanelli, N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

Sources

Physical and chemical properties of 1-Boc-4-(2-aminophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Boc-4-(2-aminophenyl)piperazine: Properties, Protocols, and Scientific Insights

Abstract: This whitepaper provides a comprehensive technical examination of this compound, a pivotal intermediate in modern pharmaceutical synthesis. Moving beyond a simple data sheet, this guide offers an in-depth analysis of the compound's physicochemical properties, spectroscopic signature, and chemical reactivity, grounded in mechanistic principles. Detailed, field-proven protocols for characterization, reaction monitoring, and purification are provided to ensure reproducibility and success in a laboratory setting. This document is designed for researchers, medicinal chemists, and process development professionals who require a practical and scientifically rigorous understanding of this versatile building block to accelerate drug discovery and development programs.

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of medicinal chemistry, the piperazine heterocycle is a "privileged scaffold," a molecular framework that appears frequently in approved therapeutic agents due to its favorable pharmacokinetic properties and synthetic versatility. This compound is a sophisticated derivative that capitalizes on this core structure. It presents two distinct, orthogonally reactive sites:

  • The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a robust, acid-labile protecting group. Its presence allows for selective reactions at other positions of the molecule while preventing unwanted side reactions at the piperazine nitrogen it protects. This is a cornerstone of controlled, multi-step syntheses.

  • The Primary Aromatic Amine: The nucleophilic 2-aminophenyl moiety serves as a versatile handle for a wide array of transformations, including acylation, sulfonylation, and palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

This bifunctional nature makes it an invaluable starting material for creating libraries of diverse compounds for high-throughput screening and for executing complex lead optimization strategies. A fundamental understanding of its properties is therefore not merely academic but a prerequisite for its efficient and effective application.

Core Physicochemical & Structural Data

The physical properties of a compound dictate its handling, formulation, and behavior in biological systems. The data for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₅H₂₃N₃O₂[1][2][3]
Molecular Weight 277.37 g/mol [1][4]
Appearance Beige to off-white or yellow crystalline solid[1]
Melting Point 103-109 °C[1]
Boiling Point (Predicted) 416.3 °C at 760 mmHg[2]
Purity (Typical) ≥95-97%[1][5]
Storage Conditions 2-8°C, under inert atmosphere, protected from light[1][5]

Expert Insight: The melting point range indicates a compound of moderate crystallinity. The recommendation for refrigerated storage under an inert atmosphere is critical; phenyl piperazines can be susceptible to slow oxidation and degradation over time, especially if exposed to light and air.[6] Proper storage is essential to maintain purity and ensure reproducibility in experiments.

Spectroscopic Signature: Confirming Identity and Purity

Spectroscopic analysis is the definitive method for structural confirmation and purity assessment. The following sections detail the expected spectral data based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Rationale: NMR is the most powerful tool for unambiguous structure elucidation. The predicted chemical shifts (δ) in ppm are based on the distinct electronic environments of the protons and carbons.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.7-7.1 (m, 4H): Protons of the disubstituted benzene ring.

    • δ 3.8 (br s, 2H): Protons of the primary amine (-NH₂). This peak will disappear upon shaking with D₂O.

    • δ 3.6-3.7 (t, 4H): Methylene protons on the piperazine ring adjacent to the Boc group (-N-CH₂ -).

    • δ 3.0-3.1 (t, 4H): Methylene protons on the piperazine ring adjacent to the phenyl group (Ar-N-CH₂ -).

    • δ 1.48 (s, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector. This sharp singlet is a hallmark diagnostic signal.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 154.7: Carbonyl carbon of the Boc group.

    • δ ~142.1, 138.5, 121.8, 119.0, 118.4, 116.2: The six distinct carbons of the aromatic ring.

    • δ 80.0: The quaternary carbon of the Boc group (-C (CH₃)₃).

    • δ ~52.5: Carbons of the piperazine ring attached to the phenyl group.

    • δ ~44.0: Carbons of the piperazine ring shielded by the Boc group.

    • δ 28.4: The three equivalent methyl carbons of the Boc group (-C(CH₃ )₃).

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI-MS): Expected [M+H]⁺ (protonated molecule) at m/z = 278.18. This is the primary ion observed in positive ion mode and is used to confirm the molecular weight.

Solubility Profile and Assessment

Solubility is a critical parameter for reaction setup, purification, and formulation. While exhaustive data is not publicly available, a qualitative assessment based on the structure is provided.

SolventPredicted SolubilityRationale
Water Low to InsolubleThe large, nonpolar Boc group and aromatic ring dominate the molecule's character.
Methanol, Ethanol SolublePolar protic solvents capable of hydrogen bonding with the amine groups.
Dichloromethane (DCM), Chloroform SolubleEffective solvents for moderately polar organic compounds.
Dimethyl Sulfoxide (DMSO) Highly SolubleA highly polar aprotic solvent capable of dissolving a wide range of compounds.
Ethyl Acetate, Acetonitrile SolubleCommon solvents for organic synthesis and chromatography.

Self-Validating Protocol: Qualitative Solubility Assessment

This protocol provides a rapid, systematic method for determining an appropriate solvent for a reaction or analysis.

Caption: A systematic workflow for qualitative solubility determination.

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from its predictable and selective reactivity.

Boc Group Deprotection

The Boc group is reliably cleaved under acidic conditions to unmask the second piperazine nitrogen, making it available for subsequent reactions.

G cluster_reaction Acid-Mediated Boc Deprotection Reactant This compound N-Boc Reagent TFA or HCl (gas) in DCM or Dioxane Reactant:f0->Reagent Product 1-(2-aminophenyl)piperazine N-H₂⁺ Reagent->Product:f1

Caption: Reaction diagram for the deprotection of the Boc group.

Trustworthy Protocol: Boc Deprotection & In-Process Control

  • Reaction Setup: Dissolve this compound (1.0 equiv) in dichloromethane (DCM) or 1,4-dioxane (approx. 0.1 M concentration).

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 equiv) or a 4M solution of HCl in dioxane (2-3 equiv) dropwise at 0 °C. Allow the reaction to warm to room temperature.

  • Reaction Monitoring (Self-Validation): The reaction progress is easily monitored by Thin Layer Chromatography (TLC) or LC-MS.

    • TLC: The product will be significantly more polar than the starting material and will have a much lower Rf value. The disappearance of the starting material spot is a reliable indicator of completion.

    • LC-MS: Monitor for the disappearance of the starting material peak (m/z 278.18) and the appearance of the product peak (m/z 178.13 for the free base).

  • Work-up: Upon completion, concentrate the mixture in vacuo. The resulting salt can be triturated with diethyl ether to yield a solid, or neutralized with an aqueous base (e.g., NaHCO₃) and extracted with an organic solvent to yield the free amine.

Causality Explained: The mechanism involves protonation of the Boc carbonyl, making it highly electrophilic and susceptible to cleavage, ultimately releasing the free amine, tert-butanol (which further decomposes), and CO₂. The dramatic change in polarity upon losing the large, greasy Boc group provides a robust and reliable method for monitoring the reaction's progress, making the protocol inherently self-validating.

Reactions at the Aromatic Amine

The 2-aminophenyl group is a nucleophile that can readily participate in reactions such as:

  • Amide bond formation: With acyl chlorides or carboxylic acids (using coupling reagents like HATU or EDC).

  • Sulfonamide formation: With sulfonyl chlorides.

  • Buchwald-Hartwig amination: Cross-coupling with aryl halides to form diarylamines.

Synthesis and Purification Pathway

A common and reliable synthesis involves a two-step process: Nucleophilic Aromatic Substitution (SNAAr) followed by nitro group reduction.

G cluster_synthesis General Synthetic Pathway A 1-Boc-piperazine C SNAAr Reaction (Base, e.g., K₂CO₃, in DMSO) A->C B 1-Fluoro-2-nitrobenzene B->C D 1-Boc-4-(2-nitrophenyl)piperazine C->D E Nitro Group Reduction (e.g., H₂, Pd/C or SnCl₂) D->E F This compound E->F

Caption: A representative two-step synthesis of the title compound.

Purification Protocol: Flash Column Chromatography

  • Sample Preparation: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel (~2-3 times the mass of the crude product). Dry the silica completely.

  • Column Packing: Pack a silica gel column using a hexane/ethyl acetate solvent system. A typical starting point is 9:1 hexanes:ethyl acetate.

  • Loading: Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Run the column with a gradient of ethyl acetate in hexanes (e.g., from 10% to 50% ethyl acetate). Collect fractions.

  • Fraction Analysis: Spot fractions onto a TLC plate and visualize under UV light to identify fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Safety and Handling Precautions

Proper handling is essential for laboratory safety.

  • Hazard Identification: The compound is harmful if swallowed or in contact with skin and can cause skin and serious eye irritation. It may also cause respiratory irritation.[2][5]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, nitrile gloves, and a lab coat.

  • Handling: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust.[7][8] Avoid contact with skin and eyes.[8]

  • Incompatibilities: Avoid strong oxidizing agents and strong acids.[8]

References

  • Pharmaffiliates.this compound.[Link]
  • PubChem.tert-Butyl 4-(2-aminoethyl)
  • PubMed.Stability of Synthetic Piperazines in Human Whole Blood.[Link]

Sources

A Senior Application Scientist's Technical Guide to 1-Boc-4-(2-aminophenyl)piperazine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-Boc-4-(2-aminophenyl)piperazine, a key building block in modern medicinal chemistry. The document details the compound's core physicochemical properties, its molecular formula, and precise molecular weight. Beyond these fundamentals, it delves into the strategic importance of the tert-butoxycarbonyl (Boc) protecting group, presents a detailed workflow for its synthesis via Buchwald-Hartwig amination, and explores its critical applications in the development of novel therapeutics, particularly for neurological disorders. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the practical handling, synthesis, and strategic utilization of this versatile intermediate.

Core Physicochemical Properties

This compound, also known by synonyms such as tert-butyl 4-(2-aminophenyl)piperazine-1-carboxylate, is a bifunctional molecule featuring a Boc-protected piperazine and an aniline moiety.[1][2] This structure makes it an exceptionally valuable intermediate for introducing the 2-aminophenylpiperazine scaffold into more complex target molecules.[1] The Boc group provides stability and enables selective reactivity at the aniline nitrogen, making it a cornerstone for multi-step synthetic campaigns.[1][3]

The fundamental properties of this compound are summarized below.

PropertyValueReferences
CAS Number 170017-74-0[1][2][4]
Molecular Formula C₁₅H₂₃N₃O₂[1][4][5][6]
Molecular Weight 277.37 g/mol [1][4][5]
Appearance Beige crystals[1][4]
Melting Point 103 - 109 °C[1][4]
Purity Typically ≥95% - 98% (by LC)[1][2]
Storage Conditions Store at 0-8°C in a dry, sealed container[1][5]

The Strategic Role of the Boc Protecting Group

The utility of this compound in organic synthesis is fundamentally tied to the tert-butoxycarbonyl (Boc) group. In medicinal chemistry, piperazine scaffolds are common, but their two reactive nitrogen atoms can lead to undesired side reactions, such as di-substitution.[7] The Boc group "protects" one of the piperazine nitrogens, rendering it temporarily unreactive and thereby directing subsequent chemical modifications to other sites on the molecule.[3]

Causality of Choice: The Boc group is favored due to its robustness under a wide range of reaction conditions (e.g., basic, hydrogenolytic, and mildly nucleophilic conditions) while being easily and cleanly removable under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. This selective reactivity is the cornerstone of its strategic value in complex syntheses.

cluster_protection Protection cluster_deprotection Deprotection Piperazine Piperazine BocPiperazine 1-Boc-Piperazine Piperazine->BocPiperazine Di-tert-butyl dicarbonate (Boc)₂O BocPiperazine_dep 1-Boc-Piperazine Piperazine_dep Piperazine BocPiperazine_dep->Piperazine_dep Strong Acid (e.g., TFA, HCl)

Diagram: Boc protection and deprotection workflow.

Synthesis and Purification Workflow

The formation of the aryl-nitrogen bond in this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination.[7][8] This method is widely recognized for its reliability and functional group tolerance. The reaction couples an aryl halide (or triflate) with an amine—in this case, 1-Boc-piperazine with a suitable 2-haloaniline derivative.

Expert Insight: The choice of ligand, base, and solvent is critical for achieving high yields. A bulky electron-rich phosphine ligand is often required to facilitate the reductive elimination step, which is the product-forming step of the catalytic cycle. The base must be strong enough to deprotonate the amine but not so strong as to cause undesired side reactions.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a self-validating system for the synthesis, purification, and confirmation of the final product.

  • Reaction Setup:

    • To a dry, oven-baked flask, add 1-Boc-piperazine (1.2 equivalents), 2-bromoaniline (1.0 equivalent), and sodium tert-butoxide (1.4 equivalents).

    • Add a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., BINAP, 4 mol%).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent oxidation of the catalyst.

    • Add anhydrous, degassed toluene via syringe. The reaction concentration is typically 0.1-0.5 M.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the residue using silica gel column chromatography, typically with a hexane/ethyl acetate gradient, to isolate the pure this compound.

  • Validation:

    • Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The purity should be ≥95% for use in subsequent research.[1]

start Reagents Assembly (1-Boc-Piperazine, 2-Haloaniline, Catalyst, Ligand, Base) reaction Inert Atmosphere Reaction (Toluene, 80-100 °C) start->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring workup Aqueous Work-up & Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification validation Product Validation (NMR, MS) purification->validation product Pure Product This compound validation->product

Diagram: General synthesis and purification workflow.

Key Applications in Medicinal Chemistry

This compound is not an end product but a versatile building block for creating more elaborate molecules with therapeutic potential.[1] Its unique structure allows for diverse chemical transformations, making it an essential component in drug discovery pipelines.[1]

  • CNS Drug Development: The piperazine scaffold is a "privileged structure" frequently found in drugs targeting the central nervous system (CNS).[3][9] This compound is a key intermediate in the synthesis of potential antidepressants and anxiolytics.[1] Its derivatives have been explored for their affinity to dopamine (D2) and serotonin (5-HT1A) receptors, which are important targets for treating neurological and psychiatric disorders.[10]

  • Oncology and Anti-Infective Agents: The piperazine ring is a common feature in a wide range of therapeutic agents, including those for cancer and infectious diseases.[9] This intermediate provides a reliable entry point for incorporating the aminophenyl-piperazine motif into novel drug candidates.

  • Biochemical Research: It is used in structure-activity relationship (SAR) studies to understand how molecular modifications affect receptor binding and signaling pathways, helping to design drugs with enhanced efficacy and reduced side effects.[1][10]

start This compound step1 Functionalization of Aniline Group (e.g., Acylation, Alkylation) start->step1 step2 Boc Deprotection (Acid-catalyzed) step1->step2 step3 Functionalization of Piperazine N-H (e.g., Reductive Amination) step2->step3 end Complex Drug Candidate (e.g., CNS Agent, Kinase Inhibitor) step3->end

Diagram: Role as a strategic building block in synthesis.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with specific hazard statements and requires careful management.

GHS InformationDetailsReference
Pictogram GHS07 (Exclamation Mark)[2]
Signal Word Warning[2]
Hazard Statements H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.[2]
Handling and Storage Recommendations
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and safety glasses with side shields when handling this compound.[11]

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[11][12]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11][12] Do not eat, drink, or smoke in the laboratory.[12]

  • Storage: Keep the container tightly sealed and store in a refrigerator at 0-8°C.[1][5] Store in a dry place to prevent degradation.

References

  • This compound | CAS 170017-74-0.
  • 1-Boc-4-AP. Wikipedia. [Link]
  • Method for synthesizing 1-boc-4-aminopiperidine.
  • Safety D
  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
  • Applications of piperazine scaffold in drug design.

Sources

Spectroscopic data for 1-Boc-4-(2-aminophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Boc-4-(2-aminophenyl)piperazine

This guide provides a comprehensive overview of the essential spectroscopic techniques required for the structural elucidation and purity assessment of this compound (CAS No. 170017-74-0). As a key intermediate in pharmaceutical development, particularly in the synthesis of agents targeting neurological disorders, rigorous characterization of this compound is paramount.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-tested protocols.

The molecular structure, with its distinct aromatic, piperazine, and Boc-protecting group moieties, lends itself to a multi-faceted analytical approach. We will explore Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to create a complete and validated analytical profile of the molecule.

Molecular Structure and Overview

This compound is a bifunctional molecule featuring a piperazine ring substituted with an ortho-aminophenyl group at one nitrogen and a tert-butoxycarbonyl (Boc) protecting group at the other.

  • Molecular Formula: C₁₅H₂₃N₃O₂[2]

  • Molecular Weight: 277.36 g/mol [2]

  • CAS Number: 170017-74-0[3]

The strategic placement of the Boc group allows for selective reactions at the aniline nitrogen, making it a valuable building block in medicinal chemistry.[1]

Caption: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are required for unambiguous structural confirmation.

¹H NMR Spectroscopy

Expertise & Experience: ¹H NMR provides information on the number of different types of protons, their chemical environment, their proximity to one another (through spin-spin coupling), and their relative quantities (through integration). For this molecule, we expect distinct signals for the Boc, piperazine, and aminophenyl protons.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be advantageous for observing exchangeable protons like those on the amino group.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm). Integrate all signals.

Expected Data & Interpretation:

The ¹H NMR spectrum is predicted to show signals corresponding to all 23 protons. The chemical shifts are influenced by the electronic environment of each proton.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration Rationale
Boc (-C(CH₃)₃)~1.48Singlet (s)9HProtons on the tert-butyl group are equivalent and shielded, appearing as a sharp singlet.
Piperazine (-CH₂-N-Ar)~3.10 - 3.20Triplet (t) or Multiplet (m)4HProtons on carbons adjacent to the electron-donating aminophenyl group.
Piperazine (-CH₂-N-Boc)~3.60 - 3.70Triplet (t) or Multiplet (m)4HProtons on carbons adjacent to the electron-withdrawing Boc group are deshielded.
Aniline (-NH₂)~3.90 - 4.50Broad Singlet (br s)2HExchangeable protons; signal may be broad and its position can vary with concentration and solvent.
Aromatic (Ar-H)~6.70 - 7.10Multiplets (m)4HProtons on the benzene ring, exhibiting complex coupling patterns due to their relative positions.
¹³C NMR Spectroscopy

Expertise & Experience: ¹³C NMR spectroscopy provides a map of the carbon skeleton. With proton decoupling, each unique carbon atom appears as a single line, simplifying the spectrum and allowing for a direct count of non-equivalent carbons.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for faster acquisition due to the low natural abundance of ¹³C.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

    • Number of Scans: 512-2048 scans are typically needed.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: 0-200 ppm.

  • Data Processing: Process similarly to ¹H NMR. Calibrate the spectrum to the solvent signal (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).

Expected Data & Interpretation:

The structure contains 11 unique carbon environments (4 aromatic CH, 2 aromatic quaternary, 2 piperazine CH₂, 1 Boc C=O, 1 Boc quaternary C, and 1 Boc CH₃).

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
Boc (-C (CH₃)₃)~28.5Shielded aliphatic carbons of the tert-butyl group.
Piperazine (-C H₂-N-Boc)~45-50Aliphatic carbons adjacent to the Boc-substituted nitrogen.
Piperazine (-C H₂-N-Ar)~50-55Aliphatic carbons adjacent to the aromatic ring.
Boc (-C (CH₃)₃)~80.0The quaternary carbon of the Boc group, significantly deshielded by the adjacent oxygen.
Aromatic (Ar-CH)~115-125Aromatic carbons with attached protons.
Aromatic (Ar-C-N)~135-145Quaternary aromatic carbons directly bonded to nitrogen atoms.
Boc (C=O)~154.8The carbonyl carbon of the carbamate, highly deshielded.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy is a rapid and sensitive technique for identifying functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending). This provides a molecular "fingerprint."

Experimental Protocol: FT-IR (ATR)

  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

  • Acquisition: Collect a background spectrum of the clean, empty crystal. Then, collect the sample spectrum.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Expected Data & Interpretation:

The IR spectrum will confirm the presence of the key functional groups.

Wavenumber (cm⁻¹) Vibration Type Functional Group
3450 - 3300N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3050 - 3010C-H Stretch (sp²)Aromatic C-H
2975 - 2850C-H Stretch (sp³)Aliphatic C-H (Piperazine & Boc)
1695 - 1680C=O StretchCarbamate (-O-C=O)
1620 - 1580N-H BendPrimary Amine (-NH₂)
1600, 1500, 1450C=C StretchAromatic Ring
1250 - 1150C-N StretchAmine & Carbamate
1170 - 1140C-O StretchCarbamate

High-Resolution Mass Spectrometry (HRMS)

Trustworthiness: HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. This technique serves as a final, definitive confirmation of the molecular identity, acting as a self-validating check on the proposed structure.

G cluster_sample Sample Introduction cluster_ms Mass Spectrometer cluster_output Data Output Sample This compound in Solution Ionization Electrospray Ionization (ESI) Generates [M+H]⁺ Sample->Ionization Infusion Analyzer Time-of-Flight (TOF) Separates ions by m/z Ionization->Analyzer Ion Acceleration Detector Detector Measures m/z and abundance Analyzer->Detector Result High-Resolution Mass Spectrum Exact Mass: 278.1868 Detector->Result Data Processing

Caption: Workflow for HRMS Analysis using ESI-TOF.

Experimental Protocol: HRMS (ESI-TOF)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL. A small amount of formic acid may be added to promote protonation ([M+H]⁺).

  • Instrumentation: Infuse the sample solution into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer.

  • Acquisition Parameters:

    • Ionization Mode: Positive ion mode.

    • Mass Range: m/z 100-500.

    • Calibration: Ensure the instrument is calibrated with a known standard immediately before the run to guarantee mass accuracy.

  • Data Analysis: Identify the peak corresponding to the molecular ion. Use the instrument's software to calculate the elemental composition based on the measured exact mass.

Expected Data & Interpretation:

The primary goal is to match the experimentally measured mass to the theoretical mass.

  • Molecular Formula: C₁₅H₂₃N₃O₂

  • Theoretical Monoisotopic Mass: 277.1790 Da

  • Expected Ion ([M+H]⁺): The most abundant ion should be the protonated molecule.

    • Formula: C₁₅H₂₄N₃O₂⁺

    • Calculated Exact Mass: 278.1868 Da

  • Acceptance Criterion: The measured mass should be within 5 ppm of the calculated mass. For example, a measured mass of 278.1875 would be acceptable.

  • Other Potential Ions: A sodium adduct ([M+Na]⁺) at m/z 300.1688 may also be observed.

Conclusion

The collective application of ¹H NMR, ¹³C NMR, FT-IR, and HRMS provides a robust and definitive characterization of this compound. NMR spectroscopy elucidates the precise arrangement of the C-H framework, FT-IR confirms the presence of all key functional groups, and HRMS verifies the elemental composition with high precision. This orthogonal analytical approach ensures the identity, structure, and purity of the compound, which is a non-negotiable requirement for its use in subsequent research and drug development workflows.

References

  • Macmillan Group, Princeton University. (n.d.). Supplementary Information.
  • Yılmaz, F., et al. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 62(4), 289-296.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (2013). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
  • SpectraBase. (n.d.). 1-Boc-piperazine.
  • University of Wisconsin, ACS Division of Organic Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • SpectraBase. (n.d.). 1-Boc-piperazine - Optional[1H NMR] - Spectrum.
  • SpectraBase. (n.d.). 1-Boc-piperazine - Optional[FTIR] - Spectrum.
  • SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies.

Sources

An In-depth Technical Guide to the Solubility of 1-Boc-4-(2-aminophenyl)piperazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of 1-Boc-4-(2-aminophenyl)piperazine, a key intermediate in pharmaceutical synthesis.[1] Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a blend of theoretical principles and practical, field-proven methodologies to empower researchers in their daily work.

Understanding the Molecule: Physicochemical Profile

This compound, also known as tert-butyl 4-(2-aminophenyl)piperazine-1-carboxylate, is a bifunctional molecule featuring a piperazine ring substituted with a Boc-protected amine and an aminophenyl group.[1] This unique structure dictates its solubility behavior.

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, valued for its stability under a wide range of conditions and its straightforward removal under mild acidic conditions.[2] The introduction of the bulky, nonpolar Boc group significantly increases the lipophilicity of the parent amine, which generally enhances its solubility in a variety of common organic solvents.[2]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₅H₂₃N₃O₂[1]
Molecular Weight 277.37 g/mol [1]
Appearance Beige crystals[1]
Melting Point 103-109 °C[1]
Purity ≥ 95-97%[1]
Storage Conditions 0-8°C, in a dark, inert atmosphere[1]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[3] The solubility of this compound is governed by the interplay of its structural features:

  • The Boc Group: This large, nonpolar tert-butyl group contributes significantly to the molecule's interaction with nonpolar and moderately polar aprotic solvents through van der Waals forces.[2]

  • The Piperazine and Aminophenyl Moieties: These nitrogen-containing heterocycles introduce polarity and the capacity for hydrogen bonding, particularly with protic solvents. The free amine on the phenyl ring is a hydrogen bond donor and acceptor, while the piperazine nitrogens are hydrogen bond acceptors.

  • Overall Molecular Structure: The combination of these groups results in a molecule with a balanced polarity, suggesting a broad solubility profile across different classes of organic solvents.

Based on this structure, we can anticipate the following solubility trends:

  • High Solubility: In polar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate, which can effectively solvate both the polar and nonpolar regions of the molecule.

  • Moderate to Good Solubility: In polar protic solvents such as methanol, ethanol, and isopropanol, due to hydrogen bonding interactions. A structurally related compound, 1-Boc-piperazine, is known to be soluble in methanol and ethanol.[4][5]

  • Limited Solubility: In highly nonpolar solvents like hexanes and cyclohexane, as the polar aminophenyl and piperazine groups will hinder dissolution.

  • Variable Solubility: In solvents like acetonitrile and dimethyl sulfoxide (DMSO), which are highly polar. While the molecule has polar features, strong solvent-solvent interactions in these cases might compete with solvation of the solute.

Experimental Determination of Solubility: A Validated Protocol

Objective:

To quantitatively determine the solubility of this compound in a range of organic solvents at a specified temperature.

Materials:
  • This compound (purity ≥ 97%)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or agitator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow:

G cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_data Data Processing A Prepare saturated stock solutions of the compound in each solvent B Equilibrate at a constant temperature with agitation A->B Incubate C Withdraw an aliquot of the supernatant B->C After equilibration D Filter through a 0.22 µm syringe filter C->D Clarify E Dilute the filtrate with a suitable solvent D->E Prepare for analysis F Analyze by a validated HPLC method E->F Inject H Calculate the concentration of the saturated solution F->H Compare peak areas G Construct a calibration curve G->H Use for quantification

Caption: Workflow for solubility determination using the shake-flask method.

Step-by-Step Protocol:
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure equilibrium is reached.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[7]

  • Sample Collection and Preparation:

    • Once equilibrium is established, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

    • Accurately dilute the filtrate with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

  • Quantitative Analysis (HPLC):

    • Develop and validate an HPLC method for the quantification of this compound. This includes establishing linearity, accuracy, and precision.

    • Prepare a series of calibration standards of known concentrations.

    • Analyze the diluted samples and the calibration standards by HPLC.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted samples from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by taking into account the dilution factor. The result is the solubility of the compound in that specific solvent at the tested temperature, typically expressed in mg/mL or mol/L.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 2: Hypothetical Solubility Data for this compound at 25 °C

SolventSolvent ClassPredicted SolubilityExperimental Solubility (mg/mL)
DichloromethanePolar AproticHigh[Insert Experimental Data]
Ethyl AcetatePolar AproticHigh[Insert Experimental Data]
TetrahydrofuranPolar AproticHigh[Insert Experimental Data]
MethanolPolar ProticModerate to Good[Insert Experimental Data]
EthanolPolar ProticModerate to Good[Insert Experimental Data]
AcetonitrilePolar AproticVariable[Insert Experimental Data]
TolueneNonpolarLow[Insert Experimental Data]
HexaneNonpolarLow[Insert Experimental Data]

Practical Implications for the Researcher

A thorough understanding of the solubility of this compound is paramount for:

  • Reaction Solvent Selection: Choosing a solvent in which the starting materials are sufficiently soluble is crucial for achieving optimal reaction rates and yields.

  • Crystallization and Purification: The selection of an appropriate solvent system (a good solvent for dissolving and a poor solvent for precipitation) is fundamental for effective purification by crystallization.

  • Formulation Development: For drug development applications, solubility in various pharmaceutically acceptable solvents is a key determinant of the formulation strategy and potential delivery routes.[8]

  • Analytical Method Development: Solubility data is essential for preparing stock solutions and standards for various analytical techniques, including HPLC and NMR.

By following the principles and protocols outlined in this guide, researchers can confidently determine the solubility of this compound and leverage this critical data to streamline their synthetic and development workflows.

References

  • Benchchem. An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines.
  • Sigma-Aldrich. This compound.
  • Chem-Impex. This compound.
  • ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • AIChE. Method for Prediction of Pharmaceutical Solubility for Solvent Selection.
  • ChemicalBook. 1-BOC-Piperazine.
  • Synblock. This compound.
  • World Health Organization (WHO). Annex 4.
  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • PubChem. 1-Boc-4-(2-formylphenyl)piperazine.
  • ChemicalBook. 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester.
  • PubChem. Piperazine.
  • ResearchGate. Solubility Behavior of Boc-L-proline in 14 Pure Solvents from 283.15 to 323.15 K.
  • Intersperse Industries. N- BOC Piperazine.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Reddit. Having great trouble with a Boc-protection reaction.
  • Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate.
  • ChemicalBook. Piperazine compounds.
  • Sigma-Aldrich. tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate.
  • Chemistry Steps. Solubility of Organic Compounds.
  • TCI Chemicals. tert-Butyl 4-(4-Aminophenyl)piperazine-1-carboxylate.

Sources

1-Boc-4-(2-aminophenyl)piperazine: A Cornerstone Building Block for Advanced Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Boc-4-(2-aminophenyl)piperazine is a strategically important building block in medicinal chemistry, prized for its unique combination of a nucleophilic primary aniline and a Boc-protected piperazine ring. This arrangement provides medicinal chemists with a versatile scaffold for constructing complex molecular architectures, particularly those targeting the central nervous system (CNS) and oncology. The ortho-disposed amine and piperazine moieties serve as a linchpin for creating fused heterocyclic systems, while the piperazine core itself is a well-established "privileged scaffold" known to enhance solubility, bioavailability, and target engagement.[1][2] This guide provides a comprehensive overview of its synthesis, key chemical transformations, and proven applications, complete with detailed experimental protocols and workflow visualizations to empower researchers in their drug discovery endeavors.

The Arylpiperazine Motif: A Privileged Scaffold in Drug Design

The piperazine ring is one of the most ubiquitous heterocycles found in FDA-approved drugs.[2][3] Its prevalence is not coincidental; the two nitrogen atoms within the six-membered ring offer a unique combination of properties. They can act as hydrogen bond acceptors and, when protonated, as donors, facilitating critical interactions with biological targets.[2] Furthermore, the piperazine moiety often imparts favorable pharmacokinetic properties, including improved aqueous solubility and oral bioavailability.[4] When appended to an aromatic ring, the resulting N-arylpiperazine structure becomes a key pharmacophore in numerous therapeutic areas, including CNS disorders, infectious diseases, and cancer.[5][6][7] The title compound, this compound, is a premier starting material for accessing this valuable chemical space.

Physicochemical Properties and Structural Analysis

Understanding the fundamental properties of a building block is critical for its effective use in synthesis. This compound is typically a stable, crystalline solid, lending itself to easy handling and storage. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for one of the piperazine nitrogens, rendering it unreactive under a wide range of conditions while allowing for selective and facile removal when desired.[8][9]

PropertyValueSource(s)
CAS Number 170017-74-0[5][10][11]
Molecular Formula C₁₅H₂₃N₃O₂[5][11]
Molecular Weight 277.37 g/mol [5][10]
Appearance Beige or white to pale brown crystals/solid[5][10]
Melting Point 103-109 °C[5]
Purity ≥ 95-98%[5][11]
Storage Conditions 0-8°C, inert atmosphere, keep in dark place[5][10]
Synonyms tert-Butyl 4-(2-aminophenyl)piperazine-1-carboxylate[10][11]

Synthesis of the Building Block: The Buchwald-Hartwig Amination

The most efficient and widely adopted method for synthesizing N-arylpiperazines is the Palladium-catalyzed Buchwald-Hartwig amination.[6][12] This powerful cross-coupling reaction forms the crucial carbon-nitrogen bond between an aryl halide and an amine.[12][13] For the synthesis of this compound, this involves the coupling of 1-Boc-piperazine with a suitable 2-haloaniline derivative. The choice of palladium catalyst, phosphine ligand, and base is critical for achieving high yields and preventing side reactions.[6][14] Sterically hindered, electron-rich phosphine ligands are often preferred as they promote the key oxidative addition and reductive elimination steps of the catalytic cycle.[12][14]

G cluster_synthesis Synthesis of Building Block cluster_application Downstream Application start_mats 1-Boc-Piperazine + 2-Haloaniline reaction Buchwald-Hartwig Amination (Pd-Catalyst, Ligand, Base) start_mats->reaction building_block This compound reaction->building_block step1 Reaction at Aniline Group (e.g., Acylation, Cyclization) building_block->step1 step2 Boc Deprotection (TFA or HCl) step1->step2 final_product Target Molecule (e.g., Fused Heterocycle) step2->final_product

Caption: General workflow from starting materials to the final target molecule.

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

This protocol is a representative example and should be adapted and optimized for specific substrates and scales.

Reagents & Equipment:

  • 1-Boc-piperazine (1.1 eq)

  • 2-Bromoaniline (1.0 eq)

  • Pd₂(dba)₃ (Palladium(0)-tris(dibenzylideneacetone) complex, 2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Anhydrous Toluene

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Standard glassware for workup and purification

Procedure:

  • Vessel Preparation: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, XPhos, and Sodium tert-butoxide.

  • Addition of Reactants: Add 1-Boc-piperazine and 2-bromoaniline to the Schlenk tube, followed by anhydrous toluene.

  • Reaction: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.[6]

Key Chemical Transformations and Reactivity

The synthetic utility of this compound stems from its two distinct reactive sites, which can be addressed sequentially.

Caption: Key reactive sites on the this compound scaffold.

A. Reactions at the Primary Aniline (Site A): The 2-aminophenyl group is a versatile handle for a wide array of transformations. Its primary amine is nucleophilic and can readily participate in:

  • Amide and Sulfonamide Formation: Acylation with acid chlorides/anhydrides or reaction with sulfonyl chlorides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.[15][16][17]

  • Cyclization Reactions: The ortho relationship between the amine and the piperazine nitrogen is ideal for forming fused five- or six-membered heterocyclic rings (e.g., benzimidazoles, quinoxalinones), which are common motifs in bioactive molecules.[18]

B. Deprotection of the Boc Group (Site B): The Boc group is prized for its stability but also for its clean and efficient removal under acidic conditions.[8][19] This unmasks the secondary piperazine nitrogen, making it available for subsequent functionalization, such as N-alkylation or another C-N coupling reaction. The most common reagents are trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[20][21]

Experimental Protocol: Boc Deprotection with HCl in Dioxane

This method is often preferred when the final product is desired as a hydrochloride salt, which can aid in purification and handling.

Reagents & Equipment:

  • This compound derivative (1.0 eq)

  • 4M HCl in 1,4-dioxane (5-10 eq)

  • Anhydrous methanol or ethyl acetate

  • Diethyl ether (for precipitation)

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the Boc-protected starting material in a minimal amount of an anhydrous solvent like methanol or ethyl acetate in a round-bottom flask.

  • Acid Addition: To the stirred solution at room temperature, add the 4M solution of HCl in 1,4-dioxane. A precipitate of the hydrochloride salt may form during the reaction.[20]

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.[20]

  • Isolation: Upon completion, the product can often be isolated by adding diethyl ether to fully precipitate the hydrochloride salt. The solid is then collected by filtration, washed with diethyl ether, and dried under vacuum.

  • Conversion to Free Base (Optional): If the free amine is required, the hydrochloride salt is dissolved in water and basified with an aqueous solution of NaOH or NaHCO₃. The free amine is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), dried, and concentrated.[20]

Troubleshooting: Incomplete deprotection can occur due to insufficient acid or short reaction times.[20] A potential side reaction is t-butylation of other nucleophilic sites by the tert-butyl cation generated during deprotection; adding a scavenger like triisopropylsilane (TIS) can mitigate this if sensitive functional groups are present.[20]

Applications in Medicinal Chemistry: A Case Study

The true power of this compound is demonstrated in its application to construct complex, biologically active molecules. It is a valuable intermediate for pharmaceuticals targeting neurological disorders, such as potential antidepressants and anxiolytics.[5] Its structure is particularly amenable to the synthesis of compounds with dual receptor affinities, for instance, those targeting both dopamine D2 and serotonin 5-HT1A receptors, a strategy employed in modern antipsychotic drug design.[18]

A prime example is its use in the synthesis of 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones. This scaffold is a key component of several CNS-active agents. The synthesis leverages the ortho-disposed nitrogens of the building block to construct the fused benzimidazolone core.

G start_mol This compound reagent1 Phosgene Equivalent (e.g., CDI, Triphosgene) start_mol->reagent1 intermediate Fused Benzimidazolone (Boc-Protected) reagent1->intermediate Cyclization reagent2 Boc Deprotection (TFA or HCl) intermediate->reagent2 deprotected_int Piperazinyl Benzimidazolone (Key Intermediate) reagent2->deprotected_int Deprotection reagent3 Alkylation or Reductive Amination deprotected_int->reagent3 final_product Final Drug Candidate reagent3->final_product Final Functionalization

Caption: Synthetic pathway to a drug candidate via a benzimidazolone intermediate.

This synthetic strategy is highly efficient. The initial cyclization forms the rigid core structure, and the subsequent deprotection reveals a reactive handle on the piperazine ring. This allows for late-stage diversification, where various side chains can be introduced to modulate the compound's pharmacological profile and fine-tune its activity at different biological targets.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic tool that enables rapid access to complex and biologically relevant chemical matter. Its pre-installed, orthogonally protected nitrogen atoms allow for controlled, sequential functionalization, making it an ideal building block for library synthesis and lead optimization campaigns. As drug discovery continues to demand molecules with increasingly complex and finely tuned properties, the utility of versatile and powerful building blocks like this compound will only continue to grow. Its proven value in constructing CNS-active agents and other key therapeutic scaffolds ensures its place in the medicinal chemist's toolbox for years to come.

References

  • Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives. Benchchem.
  • This compound. Chem-Impex.
  • Troubleshooting N-Boc-piperazine deprotection side reactions. Benchchem.
  • Technical Support Center: N-Boc Deprotection of Piperazine Derivatives. Benchchem.
  • This compound | 170017-74-0. Sigma-Aldrich.
  • A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate.
  • How to Prepare 4-P-Aminophenyl-1-BOC-Piperidine? FAQ - Guidechem.
  • 1-Boc-4-(4-aminophenyl)piperazine dihydrochloride | 193902-64-6. J&K Scientific.
  • CAS 170017-74-0 | this compound. Synblock.
  • Progress in arylpiperazine synthesis by the catalytic amination reaction. PubMed.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications.
  • Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination. Benchchem.
  • Intramolecular reductive amination for the preparation of piperazines. ResearchGate.
  • The synthesis method of 1-BOC-Piperazine. ChemicalBook.
  • The Chemistry of 1-Boc-Piperazine: Synthesis and Applications.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method.
  • Buchwald–Hartwig amination. Wikipedia.
  • Direct Alkylative Reductive Amination using 1-Allylsilatrane. ChemRxiv.
  • 1-BOC-Piperazine | 57260-71-6. ChemicalBook.
  • The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide. Benchchem.
  • Reductive Amination in the Synthesis of Pharmaceuticals. Semantic Scholar.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.
  • The medicinal chemistry of piperazines: A review. PubMed.

Sources

Potential applications of 1-Boc-4-(2-aminophenyl)piperazine in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

<An In-depth Technical Guide on the Core Applications of 1-Boc-4-(2-aminophenyl)piperazine in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound has emerged as a strategically significant building block in modern medicinal chemistry. Its intrinsic structural features, which include a Boc-protected amine and a reactive aniline moiety integrated into the privileged phenylpiperazine scaffold, provide a versatile platform for the synthesis of diverse and complex bioactive molecules. This technical guide offers a comprehensive analysis of its synthesis, key chemical attributes, and its broad-ranging applications in the design and development of novel therapeutics, with a particular focus on kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

Core Structural and Physicochemical Profile

This compound, with the chemical formula C15H23N3O2 and a molecular weight of 277.37 g/mol , typically presents as beige crystals.[1][2] The presence of the tert-butyloxycarbonyl (Boc) protecting group is critical, as it enhances stability and modulates reactivity during synthetic transformations.[1] This feature, combined with the inherent properties of the phenylpiperazine core, makes it an invaluable intermediate for creating new drug candidates.[1][3]

Table 1: Key Physicochemical Properties

PropertyValueReference(s)
CAS Number 170017-74-0[1][2]
Molecular Formula C15H23N3O2[1][2]
Molecular Weight 277.37 g/mol [1][2]
Appearance Beige crystals[1]
Melting Point 103-109 °C[1]
Purity ≥ 95% (LC)[1]
Storage 0-8°C[1]

Synthesis and Chemical Reactivity

The reliable synthesis of this compound is crucial for its widespread use. The Buchwald-Hartwig amination is a highly effective and versatile palladium-catalyzed cross-coupling reaction for its preparation.[4][5] This method facilitates the formation of the critical carbon-nitrogen bond between N-Boc-piperazine and an aryl halide.[4]

Generalized Buchwald-Hartwig Amination Protocol

This protocol outlines the key steps for the synthesis of N-aryl piperazines, adaptable for this compound.[4]

Materials:

  • Aryl halide (e.g., 2-bromoaniline derivative)

  • N-Boc-piperazine[6]

  • Palladium catalyst (e.g., Pd2(dba)3)[4]

  • Phosphine ligand (e.g., XantPhos)[4]

  • Base (e.g., NaO-t-Bu)[4]

  • Anhydrous solvent (e.g., toluene)[4]

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl halide, N-Boc-piperazine, and the base.[4]

  • Add the anhydrous solvent, followed by a pre-prepared catalyst solution (palladium source and ligand).[4]

  • Heat the mixture (typically 80-110 °C) and monitor the reaction's progress.[4]

  • After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.[4]

  • Dry the organic layer, concentrate it, and purify the crude product using flash column chromatography.[4]

Buchwald_Hartwig_Workflow reagents Aryl Halide + N-Boc-piperazine + Base reaction Buchwald-Hartwig Cross-Coupling (Toluene, 80-110°C) reagents->reaction catalyst Pd Catalyst + Ligand catalyst->reaction workup Work-up & Purification reaction->workup product This compound workup->product

Caption: Generalized workflow for the Buchwald-Hartwig synthesis.

Core Applications in Drug Discovery

The phenylpiperazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[3][7] this compound serves as a versatile starting point for accessing a wide range of therapeutic agents.[1]

Kinase Inhibitors

Protein kinases are crucial targets in oncology and immunology.[8] The structure of this compound is well-suited for the design of kinase inhibitors. After deprotection, the free amine can be functionalized to interact with the kinase hinge region, a common strategy for achieving potent and selective inhibition.

Kinase_Inhibitor_Strategy start This compound deprotection Boc Deprotection (e.g., TFA/DCM) start->deprotection functionalization Functionalization (Amide coupling, etc.) deprotection->functionalization inhibitor Final Kinase Inhibitor functionalization->inhibitor target {Kinase Target Interaction} inhibitor->target

Caption: Logical progression from starting material to a functional kinase inhibitor.

GPCR Modulators

Arylpiperazines are well-established ligands for aminergic G protein-coupled receptors (GPCRs), which are major targets for drugs treating CNS disorders like schizophrenia and depression.[9] The modular nature of this compound allows for systematic modifications to fine-tune affinity, selectivity, and functional activity at various GPCRs.[9] It can be incorporated into bitopic ligands that interact with both the primary and secondary binding pockets of GPCRs, potentially leading to improved selectivity.[9]

Emerging Applications: PROTACs

In the innovative field of Proteolysis Targeting Chimeras (PROTACs), the linker connecting the target protein warhead and the E3 ligase ligand is critical.[10] Piperazine-containing linkers are increasingly used to impart rigidity and improve solubility.[10][11] The inherent structural features of this compound make it an attractive component for the rational design of novel PROTAC linkers.[12]

Experimental Protocols in Drug Discovery

In Vitro Kinase Assay: A Universal TR-FRET Protocol

A robust in vitro kinase assay is essential for characterizing novel inhibitors.[8] The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a common high-throughput method.[8]

Assay Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by the target kinase.[8] A terbium-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor fluorophore (e.g., XL665) are used for detection.[8] FRET occurs when the antibody and streptavidin bind to the phosphorylated peptide, generating a signal proportional to kinase activity.[8] Inhibition is measured by a decrease in this signal.[8]

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute test compounds in an appropriate assay plate.

  • Kinase Reaction: Add the target kinase, biotinylated peptide substrate, and ATP to initiate the reaction. Incubate as required.

  • Detection: Add the terbium-labeled antibody and streptavidin-acceptor conjugate to stop the reaction and allow for binding.

  • Signal Measurement: Read the plate using a TR-FRET-compatible reader.

  • Data Analysis: Calculate the ratio of acceptor to donor emission to determine the extent of phosphorylation and inhibitor potency (e.g., IC50).

Conclusion and Future Directions

This compound is a cornerstone building block in contemporary drug discovery, valued for its synthetic tractability and its presence in pharmacologically active scaffolds. Its application extends from the development of traditional small-molecule inhibitors to its incorporation into more complex therapeutic modalities like PROTACs. The continued exploration of this versatile scaffold will undoubtedly fuel the discovery of next-generation therapeutics for a wide range of diseases.

References

  • BenchChem. (n.d.). Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination.
  • BenchChem. (n.d.). Application Note: A Universal Protocol for In Vitro Kinase Assays for Drug Discovery and Profiling.
  • Chem-Impex. (n.d.). This compound.
  • Synblock. (n.d.). CAS 170017-74-0 | this compound.
  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
  • RSC Advances. (2022).
  • BenchChem. (n.d.). A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design.
  • BenchChem. (n.d.). Piperazine and Triazole Linkers: The Future of Functional PROTAC Chemistry.
  • Long, W., et al. (2019). A Radioactive in vitro ERK3 Kinase Assay. bio-protocol.org.
  • Martens, S. lab. (2023). In vitro kinase assay v1.
  • Al-Ghorbani, M., et al. (2015). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Scott, J. S., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry.
  • Buchwald, S. L., & Hartwig, J. F. (2020).
  • ChemicalBook. (2025). 1-BOC-Piperazine.
  • Satała, G., & Bojarski, A. J. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands.
  • Romanelli, M. N., et al. (2021).

Sources

The Versatile Scaffold: A Technical Guide to the Biological Activity of 1-Boc-4-(2-aminophenyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1-Boc-4-(2-aminophenyl)piperazine Scaffold

In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents is driven by the strategic selection of core chemical scaffolds. These molecular frameworks serve as the foundation upon which diverse and potent biological activities can be engineered. Among these, the this compound moiety has emerged as a particularly versatile and valuable starting material. Its unique structural features—a Boc-protected piperazine ring offering controlled reactivity and a strategically positioned aminophenyl group—provide a gateway to a vast chemical space of potential drug candidates.[1] This guide delves into the significant biological activities exhibited by derivatives of this scaffold, offering a technical exploration for researchers, scientists, and drug development professionals. We will dissect the synthetic pathways, elucidate the mechanisms of action, and present the compelling data that underscore the therapeutic potential of these compounds in oncology, infectious diseases, and neurology.

Anticancer Activity: Targeting the Proliferative Machinery

The this compound core is an exceptional precursor for the synthesis of potent anticancer agents, primarily through the formation of fused heterocyclic systems such as quinazolines and benzimidazoles. The inherent proximity of the amino group and the phenyl ring in the starting material facilitates cyclization reactions to yield these privileged structures, which are known to interact with key targets in cancer signaling pathways.

Quinazoline Derivatives: Inhibitors of Cellular Proliferation

The fusion of a pyrimidine ring onto the aminophenyl portion of the scaffold leads to the formation of quinazoline derivatives, a class of compounds renowned for their anticancer properties. These derivatives have demonstrated significant efficacy against a range of cancer cell lines.[2][3]

A series of novel N-arylquinazoline-4-amine analogs have been synthesized and evaluated for their in vitro anticancer activity against chronic myeloid leukemia (K562), non-small cell lung cancer (A549), human prostate cancer (PC3), and cervical cancer (HeLa) cells.[4] Several of these compounds exhibited potent inhibitory activity, with IC50 values in the micromolar and even nanomolar range.[4]

Mechanism of Action: A predominant mechanism of action for many quinazoline-based anticancer agents is the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[5] For instance, some derivatives have been shown to target the Werner (WRN) syndrome protein, a multifunctional enzyme involved in DNA repair, identifying it as a synthetic lethal target in certain cancers.[4] Furthermore, representative compounds have been observed to arrest the cell cycle at the G0/G1 phase, thereby halting cell proliferation.[2]

Experimental Protocol: Synthesis of Quinazoline Derivatives

A general and efficient method for the synthesis of 4-aminoquinazoline derivatives from this compound involves a multi-step process. The initial step is the deprotection of the Boc group, followed by a cyclization reaction with an appropriate reagent to form the quinazoline core. Subsequent modifications can be made to the 4-position of the quinazoline ring to introduce various substituents.

Step 1: Boc Deprotection

  • Dissolve this compound in a suitable solvent such as dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize with a saturated solution of sodium bicarbonate and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected piperazine.

Step 2: Quinazoline Ring Formation

  • To the deprotected 1-(2-aminophenyl)piperazine, add a suitable cyclizing agent such as a formamide equivalent (e.g., N,N-dimethylformamide dimethyl acetal) or a nitrile in the presence of a Lewis acid.

  • Heat the reaction mixture under reflux for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and purify the product by column chromatography to obtain the 4-(piperazin-1-yl)quinazoline intermediate.

Step 3: Derivatization at the 4-Position

  • The 4-chloroquinazoline intermediate, synthesized from the corresponding quinazolinone, can be reacted with the deprotected 1-(2-aminophenyl)piperazine via nucleophilic aromatic substitution to yield the desired 4-(piperazin-1-yl)quinazoline derivatives.

  • Alternatively, the amino group of the 1-(2-aminophenyl)piperazine can be acylated or reacted with various electrophiles prior to or after quinazoline formation to generate a library of diverse derivatives.

Data Presentation: In Vitro Anticancer Activity of Quinazoline Derivatives

Compound IDTarget Cell LineIC50 (µM)Reference
18a K5620.3 ± 0.01[4]
18b K5620.05 ± 0.02[4]
8n HCT-116<10[2]
C9 A549Not specified[3]
C9 PC-3Not specified[3]

Logical Relationship: From Scaffold to Anticancer Activity

G A This compound Scaffold B Synthesis of Quinazoline Derivatives A->B Chemical Synthesis C Protein Kinase Inhibition (e.g., WRN) B->C Mechanism of Action D Cell Cycle Arrest (G0/G1 Phase) B->D Mechanism of Action E Anticancer Activity C->E D->E

Caption: Synthetic pathway from the core scaffold to anticancer activity.

Benzimidazole Derivatives: Targeting Microbial and Cancer Cells

The reaction of the 2-amino group of the core scaffold with various aldehydes or carboxylic acids provides a straightforward route to benzimidazole derivatives. This class of compounds has demonstrated a broad spectrum of biological activities, including both anticancer and antimicrobial effects.[6][7][8][9]

Newly synthesized benzimidazole derivatives incorporating a piperazine moiety at the C-2 position have shown promising anthelmintic and antineoplastic activity.[10] The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, with some derivatives exhibiting IC50 values in the low micromolar range.[6]

Antimicrobial Activity: Combating Pathogenic Microorganisms

The global challenge of antimicrobial resistance necessitates the development of novel therapeutic agents. Derivatives of this compound, particularly urea and thiourea derivatives, have emerged as a promising class of antimicrobial compounds.

Urea and Thiourea Derivatives: Broad-Spectrum Activity

The synthesis of urea and thiourea derivatives is readily achieved by reacting the deprotected 1-(2-aminophenyl)piperazine with various isocyanates and isothiocyanates, respectively.[11][12][13] These derivatives have been screened for their activity against a range of bacterial and viral pathogens.

Certain 4-nitrophenyl substituted urea and 3-bromophenyl substituted thiourea derivatives have exhibited promising antiviral activities against Tobacco Mosaic Virus (TMV).[11] Moreover, other derivatives have shown potent antimicrobial activity against both Gram-positive and Gram-negative bacteria.[11]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture of the test organism.

  • Serial Dilution of Compounds: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Controls: Include positive (broth with bacteria) and negative (broth only) controls.

Data Presentation: Antimicrobial Activity of Urea/Thiourea Derivatives

Compound TypeTarget OrganismActivityReference
Urea Derivative Tobacco Mosaic VirusPromising Antiviral[11]
Thiourea Derivative Tobacco Mosaic VirusPromising Antiviral[11]
Urea Derivative Bacteria (Gram +/-)Potent Antimicrobial[11]

Signaling Pathway: Postulated Mechanism of Action for Antimicrobial Derivatives

G A Urea/Thiourea Derivative B Bacterial Cell Wall Synthesis A->B Inhibition C DNA Gyrase A->C Inhibition D Protein Synthesis A->D Inhibition E Bacterial Cell Death B->E C->E D->E

Caption: Potential targets for antimicrobial action.

Central Nervous System (CNS) Activity: Modulators of Neurological Pathways

The inherent structure of the this compound scaffold, particularly the phenylpiperazine moiety, is a well-established pharmacophore for CNS-active compounds.[1] This has led to the exploration of its derivatives as potential treatments for a variety of neurological and psychiatric disorders.

Researchers have successfully synthesized a series of N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides and evaluated their anxiolytic and skeletal muscle relaxant activities.[14] Molecular docking studies have suggested that these compounds can effectively dock into the binding pocket of the GABAA receptor, a key target for anxiolytic drugs.[14]

Conclusion: A Scaffold of Significant Promise

The this compound scaffold has unequivocally demonstrated its value as a versatile starting point for the development of a diverse array of biologically active compounds. The derivatives synthesized from this core structure have shown significant promise in the fields of oncology, infectious diseases, and neurology. The ease of chemical modification, coupled with the inherent pharmacophoric features of the scaffold, provides a robust platform for the generation of novel drug candidates. The compelling in vitro and, in some cases, in vivo data presented in this guide highlight the immense potential of these derivatives. Further exploration of the structure-activity relationships and optimization of the lead compounds are warranted to translate this promising research into tangible therapeutic benefits.

References

  • Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. (2024). Bioorganic & Medicinal Chemistry. [Link]
  • Synthesis and antitumor activity evaluation of quinazoline derivatives bearing piperazine-1-carbodithioate moiety at C4-position. (2016). Bioorganic & Medicinal Chemistry Letters. [Link]
  • Design, synthesis, and biological evaluation of quinazoline derivatives containing piperazine moieties as antitumor agents. (Year not available).
  • A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. (Year not available).
  • New Urea and Thiourea Derivatives of Piperazine Doped with Febuxostat: Synthesis and Evaluation of Anti-TMV and Antimicrobial Activities. (Year not available). PubMed Central. [Link]
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (Year not available). MDPI. [Link]
  • Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. (Year not available).
  • Synthesis and SAR Studies of Urea and Thiourea Derivatives of Gly/Pro Conjugated to Piperazine Analogue as Potential AGE Inhibitors. (2025).
  • Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity. (Year not available).
  • Bioactive Benzimidazole-Containing Compounds. (Year not available).
  • Synthesis of urea and thiourea derivatives of C20-epi-aminosalinomycin and their activity against Trypanosoma brucei. (2023). ScienceDirect. [Link]
  • Recent Bioactive Benzimidazole Derivatives: A Review. (Year not available).
  • Synthesis and Bioassay of New Urea and Thiourea Derivatives of 4-Aminobenzohydrazide. (Year not available).
  • Benzimidazoles: A biologically active compounds. (Year not available). Arabian Journal of Chemistry. [Link]
  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. (2025). PubMed Central. [Link]
  • Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. (Year not available). PubMed. [Link]
  • Synthesis of piperazine-linked aminopyridine derivatives. (Year not available).
  • Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors. (2023). PubMed. [Link]
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (Year not available). PubMed Central. [Link]
  • Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. (Year not available). PubMed. [Link]
  • Structure of cinnamyl piperazine derivatives as CNS agents. (Year not available).
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023).
  • SAR studies of piperazine derivatives as antidepressant compounds. (Year not available).

Sources

A Technical Guide to the Role of 1-Boc-4-(2-aminophenyl)piperazine in Neuropharmacology Research: From Synthetic Intermediate to Bioactive Probes

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

1-Boc-4-(2-aminophenyl)piperazine (CAS No: 170017-74-0) has emerged as a cornerstone intermediate in the field of neuropharmacology. While not pharmacologically active itself, its true value lies in its role as a versatile and strategically designed building block for the synthesis of novel arylpiperazine derivatives.[1] The presence of a tert-butoxycarbonyl (Boc) protecting group enhances its stability and provides chemists with precise control over reaction pathways, facilitating the development of complex molecules targeting the central nervous system (CNS).[1] This technical guide provides an in-depth analysis of the compound's properties, its synthetic utility, and the subsequent application of its derivatives in probing and modulating key neuropharmacological targets, particularly serotonin and dopamine receptors. We will explore the causality behind its structural design, present detailed experimental workflows, and illustrate the signaling pathways influenced by the final bioactive compounds.

This compound: The Strategic Intermediate

The utility of this compound in drug discovery is not accidental; it is a product of rational chemical design that incorporates two critical features: a selectively removable protecting group and a privileged structural scaffold.

Chemical Identity and Properties

A clear understanding of the molecule's fundamental properties is essential for its effective use in synthesis.

PropertyValueReference(s)
CAS Number 170017-74-0[1][2]
Molecular Formula C₁₅H₂₃N₃O₂[1][2]
Molecular Weight 277.37 g/mol [1]
Synonyms tert-Butyl 4-(2-aminophenyl)piperazine-1-carboxylate[1][2]
Appearance Beige crystals[1]
Melting Point 103-109 °C[1]
Storage 0-8°C, inert atmosphere, keep in dark place[1]
The Rationale for the Boc-Protecting Group

The piperazine ring contains two nitrogen atoms, both of which are nucleophilic. In a multi-step synthesis, this can lead to undesirable side reactions. The tert-butoxycarbonyl (Boc) group is employed to temporarily "block" one of the piperazine nitrogens.

Causality in Experimental Design: The Boc group is chosen for several key reasons:

  • Stability: It is robust and stable under a wide range of reaction conditions, including those used for modifying other parts of the molecule.[1]

  • Selective Removal: It can be cleanly and efficiently removed under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid), which typically do not affect other common functional groups. This orthogonality is crucial for complex syntheses.

  • Improved Handling: The Boc group increases the lipophilicity of the molecule, often making it more soluble in common organic solvents and easier to purify via standard techniques like column chromatography.

The Arylpiperazine Moiety: A Privileged Scaffold in CNS Drug Discovery

The arylpiperazine fragment is a well-established "privileged scaffold" in medicinal chemistry. This means it is a molecular framework that is capable of binding to multiple, distinct biological targets. Arylpiperazine derivatives are central to a wide array of CNS-active drugs, including antipsychotics (aripiprazole), anxiolytics (buspirone), and antidepressants.[1][3]

Their prevalence is due to their ability to interact with high affinity to various G-protein coupled receptors (GPCRs), particularly serotonergic (5-HT) and dopaminergic (D) receptors, which are implicated in the pathophysiology of numerous neurological and psychiatric disorders.[3][4][5][6] The structural versatility of the arylpiperazine core allows for fine-tuning of the pharmacological profile through chemical modifications, enabling researchers to optimize potency, selectivity, and pharmacokinetic properties.[3][6]

Synthetic Pathways to Neuropharmacologically Active Compounds

The primary role of this compound is to serve as a starting point for the synthesis of more complex, biologically active molecules. The general workflow involves strategic deprotection followed by the introduction of new functional groups.

Core Synthetic Strategy: From Intermediate to Lead Compound

The journey from this intermediate to a potential drug candidate follows a logical and well-trodden path in medicinal chemistry. The diagram below outlines this high-level workflow, emphasizing the central role of the Boc-protected precursor.

G cluster_0 Synthesis Phase cluster_1 Screening & Validation Phase A This compound (Starting Intermediate) B Acid-Mediated Deprotection (e.g., TFA, HCl) A->B C 4-(2-Aminophenyl)piperazine (Reactive Intermediate) B->C D Coupling Reaction (e.g., Amide formation, Alkylation) C->D E Final Bioactive Derivative D->E F In Vitro Screening (e.g., Radioligand Binding Assay) E->F Characterization G Lead Compound Identification (Based on Potency & Selectivity) F->G H In Vivo Studies (Animal Models) G->H

Caption: High-level workflow from the starting intermediate to in vivo validation.

Detailed Experimental Protocol: Synthesis of a Representative Arylpiperazine Derivative

This protocol describes a general, two-step process to convert this compound into a functionalized derivative for screening.

PART A: Deprotection of the Boc Group

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: Slowly add an excess of a strong acid, such as trifluoroacetic acid (TFA, 4-5 eq) or a 4M solution of HCl in dioxane, at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Remove the solvent and excess acid under reduced pressure. The resulting salt of 4-(2-aminophenyl)piperazine can often be used directly in the next step or can be neutralized with a base (e.g., NaHCO₃ solution) and extracted if the free base is required.

PART B: N-Acylation to Form an Amide Derivative

  • Reagent Preparation: In a separate flask, dissolve the desired carboxylic acid (1.1 eq) in an anhydrous aprotic solvent like DCM or dimethylformamide (DMF). Add a peptide coupling agent (e.g., HBTU, HATU; 1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA; 3.0 eq). Stir for 15-20 minutes to activate the carboxylic acid.

  • Coupling Reaction: Add a solution of the deprotected piperazine salt from Part A (1.0 eq) to the activated carboxylic acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor for completion using TLC or LC-MS.

  • Purification: Upon completion, perform an aqueous work-up to remove excess reagents and byproducts. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the final, pure derivative.

Application in Neuropharmacology: Targeting Key CNS Receptors

Derivatives synthesized from this compound are primarily designed to interact with serotonergic and dopaminergic systems, which are fundamental to mood, cognition, and behavior.

Primary Targets: Serotonin (5-HT) and Dopamine (D) Receptors

The arylpiperazine scaffold has a well-documented affinity for several receptor subtypes, most notably:

  • 5-HT₁A Receptors: Partial agonism at this receptor is the mechanism for the anxiolytic effects of drugs like buspirone.[3] Activation of 5-HT₁A receptors can also produce neuroprotective effects.[3]

  • 5-HT₂A Receptors: Antagonism at this receptor is a key feature of many atypical antipsychotics, contributing to their efficacy against the negative symptoms of schizophrenia and reducing extrapyramidal side effects.[3]

  • Dopamine D₂/D₃ Receptors: Modulation of these receptors is critical for treating psychosis and Parkinson's disease.[5][7] Atypical antipsychotics often act as D₂ receptor partial agonists or antagonists.[5]

Mechanism of Action at the 5-HT₁A Receptor

Structure-activity relationship studies have revealed key molecular interactions responsible for the high-affinity binding of arylpiperazines to the 5-HT₁A receptor.[8][9]

  • Ionic Bond: The protonated nitrogen atom of the piperazine ring forms a crucial ionic bond with the carboxylate side chain of a highly conserved aspartate residue (Asp3.32) in the receptor's binding pocket.[9]

  • CH-π Interaction: The aromatic ring of the arylpiperazine moiety engages in an edge-to-face CH-π interaction with a phenylalanine residue (Phe6.52), further anchoring the ligand in the binding site.[8][9]

These interactions trigger a conformational change in the receptor, initiating downstream intracellular signaling cascades.

Signaling Pathway Diagram: 5-HT₁A Receptor Activation

Activation of the 5-HT₁A receptor, a Gi/o-coupled GPCR, inhibits adenylyl cyclase and modulates several downstream pathways critical for neuronal function and survival.

G Ligand Arylpiperazine (5-HT1A Agonist) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits PI3K PI3K G_Protein->PI3K Activates MAPK MAPK/ERK Pathway G_Protein->MAPK Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Akt Akt PI3K->Akt Response Neuroprotection & Modulation of Gene Expression Akt->Response MAPK->Response

Sources

A Senior Application Scientist's Guide to 1-Boc-4-(2-aminophenyl)piperazine: Synthesis, Characterization, and Application as a Core Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth examination of tert-butyl 4-(2-aminophenyl)piperazine-1-carboxylate, commonly known as 1-Boc-4-(2-aminophenyl)piperazine. This compound has emerged as a critical building block in modern medicinal chemistry, primarily due to its strategic role in the synthesis of complex pharmaceutical agents, particularly those targeting neurological disorders.[1] We will explore the causality behind its preferred synthetic routes, detail robust experimental protocols for its preparation and purification, and elucidate its application in the synthesis of a prominent antipsychotic drug. This document is intended for researchers, chemists, and professionals in drug development, offering field-proven insights and self-validating methodologies to ensure scientific integrity and reproducibility.

Strategic Importance in Drug Discovery

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] Its two nitrogen atoms provide sites for substitution, enabling the fine-tuning of a molecule's physicochemical properties, such as solubility and receptor affinity.[3] this compound is a particularly valuable derivative for several reasons:

  • Orthogonal Protection: The tert-butoxycarbonyl (Boc) group on one nitrogen (N1) and the reactive primary amine on the phenyl ring provide two distinct points for chemical modification. The Boc group is stable under many reaction conditions but can be selectively removed under acidic conditions, allowing for sequential, controlled synthesis.

  • Versatile Aryl Amine: The 2-aminophenyl group serves as a versatile handle for constructing more complex molecular architectures through reactions like amide bond formation, urea synthesis, or further N-arylation.

  • Core Structural Element: This intermediate forms the backbone of several active pharmaceutical ingredients (APIs), especially those designed as receptor antagonists or agonists in the central nervous system.[1][4]

Compound Identification and Properties

A clear understanding of the intermediate's fundamental properties is the first step in any synthetic workflow.

PropertyValueReference(s)
Chemical Name tert-butyl 4-(2-aminophenyl)piperazine-1-carboxylate[1][5]
Synonyms This compound, 2-(4-Boc-Piperazin-1-YL)aniline[5]
CAS Number 170017-74-0[1][5][6]
Molecular Formula C₁₅H₂₃N₃O₂[1][5]
Molecular Weight 277.37 g/mol [1][5]
Appearance Beige or off-white crystals/powder[1]
Melting Point 103-109 °C[1]

Synthesis of the Intermediate: A Mechanistic Approach

The construction of the C-N bond between the phenyl ring and the piperazine nitrogen is the key challenge in synthesizing this intermediate. While classical methods like nucleophilic aromatic substitution exist, they often require harsh conditions and have limited substrate scope. The modern standard for this transformation is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction.[7][8]

Causality Behind Method Selection: The Buchwald-Hartwig reaction is favored due to its remarkable functional group tolerance, high yields, and applicability to a wide range of aryl halides and amines.[7] It allows the coupling to proceed under relatively mild conditions, preserving the sensitive Boc protecting group. The choice of ligand is critical; sterically hindered phosphine ligands facilitate the crucial reductive elimination step, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[7]

Experimental Workflow: Buchwald-Hartwig Amination

This protocol describes a self-validating system where progress is monitored, and the product is rigorously characterized.

G cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup cluster_purification Purification & Final Product BocPip 1-Boc-Piperazine Reaction Inert Atmosphere (N₂/Ar) Heat (e.g., 90-110°C) Monitor by TLC/LC-MS BocPip->Reaction ArylHalide 2-Bromoaniline ArylHalide->Reaction Catalyst Pd₂(dba)₃ (Catalyst) Catalyst->Reaction Ligand Xantphos (Ligand) Ligand->Reaction Base NaOtBu (Base) Base->Reaction Solvent Toluene Solvent->Reaction Quench Quench with Water Reaction->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry Organic Layer (Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography (Silica Gel) Concentrate->Purify Product This compound Purify->Product

Caption: Workflow for Buchwald-Hartwig Synthesis.

Detailed Synthesis Protocol
  • Vessel Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-Boc-piperazine (1.0 eq.), 2-bromoaniline (1.1 eq.), sodium tert-butoxide (NaOtBu, 1.4 eq.), and a suitable phosphine ligand such as Xantphos (0.02 eq.).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes. This is critical as the Pd(0) catalytic species is oxygen-sensitive.

  • Catalyst and Solvent Addition: Add the palladium source, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq.), followed by anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 90-110 °C and stir vigorously.

  • Monitoring (Self-Validation): Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS every 1-2 hours until the starting aryl halide is consumed (typically 8-16 hours).

  • Workup: Cool the mixture to room temperature. Carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a solid.[9]

Product Characterization and Validation

Confirming the structure and purity of the intermediate is non-negotiable.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the tert-butyl group (a singlet at ~1.4-1.5 ppm, 9H), the piperazine protons (multiplets at ~3.0-3.8 ppm, 8H), and the aromatic protons (~6.6-7.1 ppm, 4H). The broad singlet for the -NH₂ protons will also be visible.

  • ¹³C NMR: The carbon spectrum will display the Boc carbonyl (~154 ppm), the quaternary carbon of the Boc group (~80 ppm), the methyl carbons of the Boc group (~28 ppm), and distinct signals for the piperazine and aromatic carbons.

  • Mass Spectrometry (MS): ESI-MS should show a prominent peak corresponding to the molecular ion [M+H]⁺ at approximately 278.18 m/z.

  • Purity Analysis (HPLC): High-Performance Liquid Chromatography is used to determine the purity of the final product, which should typically be ≥98% for use in subsequent pharmaceutical synthesis.[5]

Application in Pharmaceutical Synthesis: The Case of Cariprazine

This compound is a key intermediate in the synthesis of Cariprazine , an atypical antipsychotic used to treat schizophrenia and bipolar disorder.[10][11] Cariprazine's mechanism involves partial agonism at dopamine D₂ and D₃ receptors.[11] The synthesis showcases the strategic utility of our intermediate.

The overall pathway involves two key fragments: our piperazine intermediate and a second fragment containing the dimethylurea cyclohexane moiety.

G cluster_step1 Step 1: Boc Deprotection cluster_step2 Step 2: Reductive Amination cluster_product Final API Start This compound Deprotect Acidic Conditions (e.g., TFA or HCl in Dioxane) Start->Deprotect Intermediate1 1-(2-aminophenyl)piperazine Deprotect->Intermediate1 ReductiveAmination Reductive Amination (e.g., NaBH(OAc)₃) Intermediate1->ReductiveAmination Fragment2 Second Key Fragment (Aldehyde Precursor) Fragment2->ReductiveAmination Cariprazine Cariprazine ReductiveAmination->Cariprazine

Caption: Simplified synthetic path to Cariprazine.

Synthetic Logic:

  • Boc Deprotection: The first step is the selective removal of the Boc protecting group from this compound using strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, to expose the secondary amine of the piperazine ring. This yields 1-(2-aminophenyl)piperazine.

  • Coupling/Reductive Amination: The newly freed secondary amine is then coupled with the second key fragment. A common route involves the reductive amination of an aldehyde precursor of the trans-4-{[(dimethylamino)carbonyl]amino}cyclohexyl)acetyl group with the piperazine intermediate.[12][13] This reaction, often mediated by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), forms the final C-N bond, yielding Cariprazine.

This multi-step synthesis highlights the importance of the intermediate's design. The Boc group serves its purpose as a temporary shield, allowing the aryl-piperazine bond to be formed first, and is then cleanly removed to allow the final, crucial bond formation to complete the synthesis of the API.

Conclusion

This compound is more than just a chemical; it is a testament to the principles of modern synthetic strategy. Its design, featuring an orthogonally protected piperazine ring attached to a reactive aniline moiety, makes it an exceptionally powerful and versatile intermediate. The reliable and high-yielding synthesis via Buchwald-Hartwig amination provides a scalable and robust route for its production. As demonstrated by its role in the synthesis of Cariprazine, this building block enables the efficient construction of complex, biologically active molecules, underscoring its continued importance in the pipeline of pharmaceutical research and development.[1][14]

References

  • Reilly, S. W., & Mach, R. H. (n.d.). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters. ACS Publications.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • ResearchGate. (2020). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.).
  • PubChem. (n.d.). 4-Amino-1-Boc-piperidine.
  • Gökmen, Z., Deniz, N. G., Onan, M. E., & Sayil, C. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Bulgarian Chemical Communications, 50(3), 445-451.
  • Pharmaffiliates. (n.d.). This compound.
  • European Patent Office. (2000). N-(4-HYDROXYPHENYL)-N'-(4'-AMINOPHENYL)-PIPERAZINE. EP 1230231 B1.
  • ResearchGate. (n.d.). The synthesis of the key intermediate of cariprazine a Retrosynthetic....
  • SpectraBase. (n.d.). 1-Boc-piperazine - Optional[1H NMR] - Spectrum.
  • SpectraBase. (n.d.). 1-Boc-piperazine.
  • White Rose Research Online. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • Google Patents. (n.d.). CN106543107A - A kind of synthetic method of 1 BOC piperazines.
  • Google Patents. (n.d.). WO2018007986A1 - Industrial process for the preparation of cariprazine.
  • Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • MDPI. (n.d.). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • PubChem. (n.d.). Cariprazine.
  • PubChem. (n.d.). Cariprazine.

Sources

The Emergence of a Key Pharmaceutical Building Block: A Technical Guide to 1-Boc-4-(2-aminophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Discovery, Synthesis, and Application of a Pivotal Intermediate in Modern Drug Development

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-(2-aminophenyl)piperazine-1-carboxylate, commonly known as 1-Boc-4-(2-aminophenyl)piperazine. This compound has emerged as a critical intermediate in the synthesis of a multitude of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system. We will delve into the historical context of its development, detail its optimized synthesis through the Buchwald-Hartwig amination, and explore its significant applications in medicinal chemistry. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both a historical perspective and practical, in-depth technical knowledge.

Introduction: The Strategic Importance of the Arylpiperazine Moiety

The arylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of therapeutic applications, including antipsychotics, antidepressants, and anticancer agents. The strategic incorporation of this moiety can significantly influence a compound's pharmacological profile, affecting its receptor binding affinity, selectivity, and pharmacokinetic properties. This compound (CAS Number: 170017-74-0) is a versatile derivative that provides a synthetically accessible entry point to a diverse array of complex molecules.[1] The presence of a Boc-protected piperazine and a reactive primary amine on the phenyl ring makes it an ideal building block for combinatorial chemistry and lead optimization in drug discovery programs.

Discovery and Historical Context

The precise first synthesis of this compound is not prominently documented in a singular, seminal publication. Instead, its emergence is intrinsically linked to the broader development of N-arylpiperazines and the refinement of synthetic methodologies for their preparation. The rise of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination in the mid-1990s, was a watershed moment for the synthesis of C-N bonds.[2] This reaction provided a highly efficient and versatile method for coupling amines with aryl halides, overcoming the limitations of previous methods.

The utility of this compound as a key intermediate became evident with the development of blockbuster antipsychotic drugs such as aripiprazole and cariprazine.[3][4] The synthesis of these complex molecules required robust and scalable methods for introducing the arylpiperazine moiety, and this compound proved to be an ideal precursor. A 2021 patent (WO2021094974A1) explicitly mentions the use of this compound (CAS 170017-74-0) as a starting material, highlighting its established role as a commercially available and valuable building block in contemporary drug synthesis.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 170017-74-0
Molecular Formula C₁₅H₂₃N₃O₂
Molecular Weight 277.37 g/mol
Appearance Beige crystals
Melting Point 103-109 °C
Purity ≥ 95% (LC)
Storage Conditions 0-8°C

Synthesis of this compound: A Mechanistic and Practical Approach

The most prevalent and efficient method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction offers high yields and excellent functional group tolerance.[6][7]

The Buchwald-Hartwig Amination: A Powerful C-N Bond Forming Tool

Developed independently by Stephen Buchwald and John Hartwig, this reaction involves the coupling of an amine with an aryl halide or triflate, catalyzed by a palladium complex.[2] The catalytic cycle is generally understood to involve:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium amide complex.

  • Reductive Elimination: The aryl group and the amino group couple, and the desired N-aryl amine product is eliminated from the palladium center, regenerating the Pd(0) catalyst.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Sterically hindered and electron-rich phosphine ligands are often employed to facilitate the reductive elimination step and prevent catalyst decomposition.

Figure 1: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.

Detailed Experimental Protocol

The following is a representative, detailed protocol for the synthesis of this compound via a Buchwald-Hartwig amination of 1-Boc-piperazine with 2-bromoaniline.

Materials:

  • 1-Boc-piperazine

  • 2-bromoaniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 eq) and tBuXPhos (0.04 eq). The flask is evacuated and backfilled with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add 1-Boc-piperazine (1.2 eq), 2-bromoaniline (1.0 eq), and sodium tert-butoxide (1.4 eq).

  • Solvent and Reaction: Anhydrous toluene is added, and the reaction mixture is heated to 100 °C with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield this compound as a beige solid.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Inert Atmosphere Inert Atmosphere Add Reagents Add Reagents Inert Atmosphere->Add Reagents Add Solvent Add Solvent Add Reagents->Add Solvent Heat and Stir Heat and Stir Add Solvent->Heat and Stir Monitor Progress Monitor Progress Heat and Stir->Monitor Progress Cool and Dilute Cool and Dilute Monitor Progress->Cool and Dilute Wash Wash Cool and Dilute->Wash Dry and Concentrate Dry and Concentrate Wash->Dry and Concentrate Purify Purify Dry and Concentrate->Purify

Figure 2: Workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a cornerstone intermediate in the synthesis of several important pharmaceuticals. Its bifunctional nature allows for sequential or orthogonal derivatization, providing access to a wide range of complex molecular architectures.

Synthesis of Aripiprazole and Related Antipsychotics

Aripiprazole, a widely prescribed atypical antipsychotic, features a dichlorophenylpiperazine moiety. While not a direct precursor to aripiprazole itself, the synthetic strategies employed for arylpiperazines, exemplified by the synthesis of this compound, are foundational to the production of key intermediates for such drugs.[3] The methodologies for creating the C-N bond between the piperazine and the phenyl ring are directly transferable.

Synthesis of Cariprazine

Cariprazine is another important antipsychotic agent. Its synthesis involves the coupling of a substituted piperazine with a cyclohexyl moiety.[4][8] The synthesis of the arylpiperazine fragment often relies on methods analogous to the preparation of this compound.

General Utility in Medicinal Chemistry

Beyond specific blockbuster drugs, this compound is widely used in drug discovery campaigns. The free amino group can be readily acylated, alkylated, or used in other C-N bond-forming reactions to introduce diverse functionalities. The Boc-protected nitrogen can be deprotected under acidic conditions to allow for further modification at that position. This versatility makes it an invaluable tool for generating libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.

Conclusion

This compound stands as a testament to the enabling power of modern synthetic organic chemistry. Its development, intertwined with the advent of the Buchwald-Hartwig amination, has provided medicinal chemists with a robust and versatile building block for the construction of complex pharmaceutical agents. As the demand for novel therapeutics continues to grow, the importance of such key intermediates in streamlining the drug discovery and development process cannot be overstated. This guide has provided a comprehensive overview of its history, synthesis, and applications, underscoring its significance in the field of pharmaceutical sciences.

References

  • Aripiprazole Synthesis Process: A Detailed Guide. (2025, December 12).
  • Singavarapu, A., Reddipalli, G. S., & Ghojala, V. R. (2022). Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach. Letters in Organic Chemistry, 19(1), 64-70. [Link]
  • Synthetic approaches to produce the key intermediate of cariprazine,... (n.d.).
  • Recent Approaches to the Synthesis of Aripiprazole – A New Generation Antypsychotic Drug. (2025, August 10). Organic Chemistry. [Link]
  • The synthesis of the key intermediate of cariprazine a Retrosynthetic... (n.d.).
  • Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach. (2022). Bentham Science. [Link]
  • CN105712930A - Aripiprazole and aripiprazole intermediate synthesis method. (n.d.).
  • WO2007118923A1 - A process for the preparation of aripiprazole and intermediates thereof. (n.d.).
  • Preparation method of cariprazine intermediate. (n.d.).
  • Classics in Chemical Neuroscience: Aripiprazole. (2018).
  • WO2021094974A1 - Heterocyclic trpml1 agonists. (n.d.).
  • Buchwald–Hartwig amin
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2015).
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2015). Beilstein Journal of Organic Chemistry. [Link]
  • Synthetic method of fexofenadine intermediate. (n.d.).
  • INTERMEDIATE COMPOUNDS AND PROCESSES FOR THE PREPARATION OF TAPENTADOL AND RELATED COMPOUNDS. (n.d.).
  • synthesis process of dasatinib and intermediate thereof. (2013, January 31).
  • tert-Butyl 4-(2-aminoethyl)
  • CN109020835A - A kind of preparation method of medicine intermediate sartanbiphenyl. (n.d.).
  • 1-Boc-4-AP. (n.d.). Wikipedia. [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-Boc-4-(2-aminophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-(2-aminophenyl)piperazine, a key intermediate in contemporary pharmaceutical research, offers a versatile scaffold for the synthesis of novel therapeutic agents, particularly in the realms of neuropharmacology and medicinal chemistry. Its unique structure, featuring a Boc-protected piperazine ring coupled with an aminophenyl moiety, makes it a valuable building block for creating complex molecules with potential applications as antidepressants and anxiolytics. However, as with any reactive chemical compound, a thorough understanding of its properties and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling guidelines for this compound, grounded in established safety data and best practices.

Section 1: Compound Identification and Properties

A foundational aspect of safe handling is the accurate identification and understanding of the physicochemical properties of the substance.

PropertyValueSource
Chemical Name tert-butyl 4-(2-aminophenyl)piperazine-1-carboxylate
CAS Number 170017-74-0
Molecular Formula C₁₅H₂₃N₃O₂
Molecular Weight 277.37 g/mol
Appearance Beige or white to pale brown crystals/powder
Melting Point 103-109 °C
Boiling Point 416.298 °C at 760 mmHg
Purity ≥ 95% - 97%

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. Understanding its specific hazards is critical for risk assessment and the implementation of appropriate safety measures.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

GHS Pictogram:

Signal Word: Warning

The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The causality behind these hazards lies in the chemical reactivity of the molecule, which can interact with biological systems, leading to irritation and toxicity.

Section 3: Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety through proper handling procedures and the consistent use of appropriate PPE is non-negotiable.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory to minimize inhalation exposure.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is a critical control measure to prevent direct contact with the chemical.

  • Eye and Face Protection: Tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards are required to protect against splashes and dust.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.

    • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: If engineering controls are insufficient or during large-scale operations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

The following diagram illustrates the mandatory PPE for handling this compound.

PPE_Workflow cluster_ppe Mandatory Personal Protective Equipment Eye_Protection Safety Goggles (EN166/NIOSH) Hand_Protection Nitrile Gloves Body_Protection Lab Coat Respiratory_Protection Respirator (if needed) Researcher Researcher Handling_Compound Handling This compound Researcher->Handling_Compound must wear

Caption: Mandatory PPE for handling the compound.

Section 4: Storage and Stability

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperature is between 2-8°C in an inert atmosphere.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.

  • Stability: The compound is stable under recommended storage conditions.

Section 5: First Aid and Emergency Procedures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release Measures

In case of a spill, follow these steps:

  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.

  • Clean-up:

    • Wear appropriate PPE.

    • For small spills, sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.

    • For large spills, follow the same procedure, and ensure proper disposal according to local regulations.

The following workflow outlines the emergency response protocol for an accidental spill.

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate Wear_PPE Wear Full PPE Ventilate->Wear_PPE Contain Contain Spill Wear_PPE->Contain Cleanup Sweep Up Material (Avoid Dust) Contain->Cleanup Dispose Place in Labeled Waste Container Cleanup->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate Report Report Incident Decontaminate->Report

Caption: Accidental spill response workflow.

Section 6: Disposal Considerations

Waste disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations.

  • Product Disposal: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.

Conclusion

This compound is an invaluable tool in the arsenal of medicinal chemists and drug development professionals. Its potential benefits can only be safely realized through a culture of safety-consciousness and the diligent application of the handling guidelines outlined in this document. By integrating these protocols into standard laboratory operating procedures, researchers can mitigate risks and foster a safe and productive research environment.

References

  • tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate | C11H23N3O2 - PubChem. (n.d.).
  • Safety Data Sheet - aapptec. (n.d.).
  • Safety Data Sheet - Angene Chemical. (2021-05-01).
  • Material Safety Data Sheet - Piperazine, anhydrous, 99% - Cole-Parmer. (n.d.).
  • 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2010-11-24).
  • 170017-74-0| Chemical Name : this compound | Pharmaffiliates. (n.d.).
  • MSDS of tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate hydrochloride - Capot Chemical. (2025-12-13).
  • Safety D

An In-Depth Technical Guide to 1-Boc-4-(2-aminophenyl)piperazine: Nomenclature, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Boc-4-(2-aminophenyl)piperazine, a key building block in modern medicinal chemistry. We will delve into its various synonyms and nomenclature, explore its chemical properties, and provide a detailed, field-proven synthesis and purification protocol. Furthermore, this guide will illuminate its critical role in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.

Unraveling the Identity: Nomenclature and Synonyms

This compound is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens and an aminophenyl substituent on the other. This structure gives rise to several systematic and common names, which are often used interchangeably in scientific literature and chemical catalogs. Understanding these synonyms is crucial for efficient literature searches and clear communication in a research environment.

The systematic IUPAC name for this compound is tert-butyl 4-(2-aminophenyl)piperazine-1-carboxylate . Let's deconstruct this name to understand the underlying structure:

  • piperazine : This is the core heterocyclic scaffold, a six-membered ring containing two nitrogen atoms at the 1 and 4 positions.

  • 4-(2-aminophenyl) : This indicates that a 2-aminophenyl group (an aniline ring substituted at the ortho position) is attached to the nitrogen at the 4-position of the piperazine ring.

  • 1-carboxylate : This signifies a carboxylate group attached to the nitrogen at the 1-position of the piperazine ring.

  • tert-butyl : This specifies that the carboxylate is an ester of tert-butanol.

  • -1- : This locant clarifies that the tert-butyl carboxylate group is attached to the nitrogen at the 1-position.

A widely used and convenient shorthand for this compound is This compound . The "Boc" designation is a common abbreviation for the tert-butoxycarbonyl protecting group.

dot graph { layout=neato; node [shape=plaintext]; "this compound" [pos="0,2!"]; "tert-butyl 4-(2-aminophenyl)piperazine-1-carboxylate" [pos="0,1!"]; "2-(4-BOC-Piperazin-1-YL)aniline" [pos="-2,0!"]; "4-(2-Amino-phenyl)-piperazine-1-carboxylic acid tert-butyl ester" [pos="2,0!"]; "tert-butyl 4-(2-aminophenyl)tetrahydro-1(2H)-pyrazinecarboxylate" [pos="-2,-1!"]; "4-(2-Aminophenyl)piperazine, N1-boc protected" [pos="2,-1!"];

StructureNomenclature cluster_IUPAC IUPAC Name Breakdown tert-butyl tert-butyl 4 4- aminophenyl (2-aminophenyl) piperazine piperazine 1 -1- carboxylate carboxylate

Other commonly encountered synonyms include:

  • 2-(4-BOC-Piperazin-1-YL)aniline[1]

  • 2-[4-(Tert-butoxycarbonyl)piperazin-1-YL]aniline[1]

  • 4-(2-Amino-phenyl)-piperazine-1-carboxylic acid tert-butyl ester[1]

  • 4-(2-Aminophenyl)piperazine, N1-boc protected[1]

  • Tert-butyl 4-(2-aminophenyl)tetrahydro-1(2H)-pyrazinecarboxylate[1]

Table 1: Chemical Identifiers and Properties

IdentifierValueSource
CAS Number 170017-74-0[1][2]
Molecular Formula C15H23N3O2[1][2]
Molecular Weight 277.36 g/mol [1]
MDL Number MFCD04115046[1][2]
Appearance Beige crystals[2]
Melting Point 103-109 °C[2]
Storage 0-8°C, dry, sealed place[1][2]

Synthesis and Purification: A Practical Protocol

The synthesis of this compound is typically achieved through the reaction of 1-Boc-piperazine with 2-fluoro-1-nitrobenzene, followed by the reduction of the nitro group. The Boc protecting group is crucial in this synthesis as it deactivates one of the piperazine nitrogens, allowing for mono-substitution.

dot graph G { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica"]; edge [fontname="Helvetica"];

"1-Boc-piperazine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "2-fluoro-1-nitrobenzene" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Intermediate" [label="1-Boc-4-(2-nitrophenyl)piperazine", fillcolor="#FBBC05"]; "Final_Product" [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

"1-Boc-piperazine" -- "Intermediate" [label="Nucleophilic Aromatic Substitution"]; "2-fluoro-1-nitrobenzene" -- "Intermediate"; "Intermediate" -- "Final_Product" [label="Nitro Group Reduction"]; } "Synthetic workflow for this compound."

Experimental Protocol: Synthesis

Step 1: Synthesis of tert-butyl 4-(2-nitrophenyl)piperazine-1-carboxylate

  • To a solution of 1-Boc-piperazine (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add 2-fluoro-1-nitrobenzene (1.1 eq) and a base such as potassium carbonate (K2CO3, 2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate product.

Step 2: Synthesis of tert-butyl 4-(2-aminophenyl)piperazine-1-carboxylate

  • Dissolve the crude tert-butyl 4-(2-nitrophenyl)piperazine-1-carboxylate from the previous step in a solvent such as methanol or ethanol.

  • Add a reducing agent. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C, 10 mol%) under a hydrogen atmosphere. Alternatively, chemical reducing agents like iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride) can be used.

  • Stir the reaction mixture at room temperature until the reduction is complete, as indicated by TLC.

  • If using catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

Experimental Protocol: Purification

The crude product is typically purified by column chromatography on silica gel.

  • Column Preparation : Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether) and pack it into a chromatography column.

  • Sample Loading : Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.

  • Elution : Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Fraction Collection and Analysis : Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation : Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a solid. The purity of the final compound should be confirmed by analytical techniques such as NMR and LC-MS.

The Role in Drug Discovery and Development

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules.[2] Its utility stems from the presence of two key functional groups: the Boc-protected piperazine nitrogen and the primary aromatic amine. The Boc group can be easily removed under acidic conditions to liberate the secondary amine of the piperazine ring, which can then be further functionalized. The primary aromatic amine is a versatile handle for various chemical transformations, including amide bond formation, sulfonylation, and diazotization followed by substitution.

This compound and its derivatives are particularly prominent in the development of drugs targeting the central nervous system.[2] The arylpiperazine moiety is a well-known pharmacophore found in numerous CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics. The ability to readily modify both the piperazine and the aminophenyl portions of this compound allows for the systematic exploration of the structure-activity relationship (SAR) to optimize the pharmacological properties of new drug candidates.

For instance, the primary amine can be acylated with various carboxylic acids to generate a library of amides, which can then be screened for their biological activity. Similarly, the Boc group can be removed, and the resulting secondary amine can be reacted with a range of electrophiles to introduce diverse substituents. This modular approach facilitates the rapid synthesis of a large number of analogs for high-throughput screening.

dot graph G { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica"]; edge [fontname="Helvetica"];

"Core" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Amine_Modification" [label="Modification at\nPrimary Amine", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Piperazine_Modification" [label="Modification at\nPiperazine N-H\n(after deprotection)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Drug_Candidates" [label="Diverse Library of\nDrug Candidates", fillcolor="#FBBC05"];

"Core" -> "Amine_Modification" [label="Acylation,\nSulfonylation, etc."]; "Core" -> "Piperazine_Modification" [label="Boc Deprotection\nfollowed by Alkylation,\nAcylation, etc."]; "Amine_Modification" -> "Drug_Candidates"; "Piperazine_Modification" -> "Drug_Candidates"; } "Synthetic utility in generating diverse drug candidates."

Conclusion

This compound is a synthetically versatile and commercially available building block that plays a pivotal role in modern drug discovery and development. Its well-defined structure, coupled with the reactivity of its functional groups, makes it an ideal starting material for the synthesis of libraries of compounds for biological screening. A thorough understanding of its nomenclature, properties, and synthetic methodologies, as outlined in this guide, is essential for researchers and scientists working in the field of medicinal chemistry. The strategic application of this intermediate will undoubtedly continue to contribute to the discovery of novel and effective therapeutics for a range of diseases.

References

  • PubChem. tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate.
  • PubChem. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate.
  • Google Patents. Purification of piperazine.
  • NIH. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.
  • Siyavula. 4.3 IUPAC naming and formulae.
  • University of California, Los Angeles. Short Summary of IUPAC Nomenclature of Organic Compounds.
  • Chemistry LibreTexts. 2.4: IUPAC Naming of Organic Compounds with Functional Groups.
  • No Brain Too Small. IUPAC naming.
  • Google Patents. Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Google Patents. Method for synthesizing 1-boc-4-aminopiperidine.
  • ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.
  • IUPAC. Brief Guide to the Nomenclature of Organic Chemistry.
  • Google Patents. Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate.
  • Methodical letter. Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.
  • NIH. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.

Sources

Methodological & Application

Application Note: A Validated Two-Step Synthesis Protocol for 1-Boc-4-(2-aminophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Boc-4-(2-aminophenyl)piperazine (CAS No. 170017-74-0) is a pivotal building block in contemporary medicinal chemistry and pharmaceutical development.[1] Its structure, featuring a protected piperazine ring coupled to an aniline moiety, serves as a versatile scaffold for synthesizing a wide array of complex molecules. This intermediate is particularly valuable in the development of novel therapeutic agents targeting neurological disorders, including potential antidepressants and anxiolytics.[1] Its utility lies in the differential reactivity of its two nitrogen atoms, allowing for sequential and controlled functionalization, which is a cornerstone of modern drug design.[1]

This application note provides a detailed, field-proven, two-step protocol for the synthesis of this compound. The synthesis proceeds via an initial Nucleophilic Aromatic Substitution (SNAr) reaction to form the C-N bond, followed by a robust reduction of a nitro-aromatic intermediate. We will delve into the causality behind experimental choices, provide a self-validating workflow through rigorous purification and characterization, and ground key claims in authoritative references.

Overall Synthetic Scheme

The synthesis is efficiently executed in two sequential steps:

  • Step 1: SNAr Coupling: Reaction of 1-Boc-piperazine with 1-fluoro-2-nitrobenzene to form the intermediate, tert-butyl 4-(2-nitrophenyl)piperazine-1-carboxylate.

  • Step 2: Nitro Group Reduction: Reduction of the nitro intermediate using tin(II) chloride dihydrate to yield the final product, tert-butyl 4-(2-aminophenyl)piperazine-1-carboxylate.

Synthesis_Scheme Reactant1 1-Boc-piperazine Intermediate tert-butyl 4-(2-nitrophenyl)piperazine-1-carboxylate Reactant1->Intermediate K2CO3, DMF Heat Reactant2 1-Fluoro-2-nitrobenzene Reactant2->Intermediate FinalProduct This compound Intermediate->FinalProduct Intermediate2 tert-butyl 4-(2-nitrophenyl)piperazine-1-carboxylate Workflow Start Crude Reaction Mixture (Post-Reduction) Basify Basify with NaHCO3/NaOH to pH > 8 Start->Basify Filter Filter through Celite® to Remove Tin Salts Basify->Filter Extract Liquid-Liquid Extraction (Ethyl Acetate/Water) Filter->Extract Dry Dry Organic Phase (Anhydrous Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify Crude Solid Concentrate->Purify Recrystallize Recrystallization (e.g., Ethanol/Hexanes) Purify->Recrystallize Option 1 Column Column Chromatography (Silica Gel) Purify->Column Option 2 Characterize Characterize Final Product Recrystallize->Characterize Column->Characterize NMR NMR Spectroscopy (¹H, ¹³C) Characterize->NMR MS Mass Spectrometry Characterize->MS MP Melting Point Analysis Characterize->MP Final Pure Product (>95%) Characterize->Final

Sources

Experimental procedure for using 1-Boc-4-(2-aminophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Strategic Use of 1-Boc-4-(2-aminophenyl)piperazine in Modern Drug Discovery

Abstract

This compound (CAS No. 170017-74-0) is a strategically designed bifunctional building block crucial for the synthesis of complex molecular architectures in pharmaceutical research.[1] Its structure, featuring a piperazine ring mono-protected with a tert-butyloxycarbonyl (Boc) group and an ortho-substituted aniline moiety, offers chemists selective reactivity at two distinct nitrogen centers. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the experimental procedures, core reactivity, and strategic applications of this versatile intermediate. We will explore its use in palladium-catalyzed cross-coupling reactions, subsequent deprotection strategies, and its role in synthesizing compounds for neuropharmacology and targeted protein degradation.[1][2]

Physicochemical Properties and Safe Handling

Accurate characterization and safe handling are foundational to successful experimentation. The properties of this compound are summarized below.

Table 1: Physicochemical Data

PropertyValueReference
CAS Number 170017-74-0[1][3]
Molecular Formula C₁₅H₂₃N₃O₂[1][3][4]
Molecular Weight 277.37 g/mol [1][3][4]
Appearance Beige crystals[1]
Melting Point 103-109 °C[1]
Purity Typically ≥95-98%[1][3]
Storage Conditions Store at 0-8°C in a dry, sealed container under an inert atmosphere, protected from light.[1][5]
Safety and Handling Protocol

This compound is considered hazardous and requires careful handling in a controlled laboratory environment.[3][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.[6]

  • Ventilation: Handle the compound exclusively in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5][6]

  • Hazard Avoidance: The compound is known to cause skin and serious eye irritation and may cause respiratory irritation.[5] Avoid direct contact with skin, eyes, and clothing. Do not ingest or inhale.[5][7]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, as these can lead to vigorous and potentially hazardous reactions.[5][6]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.[5]

Core Reactivity and Strategic Application

The synthetic utility of this compound stems from its two distinct nucleophilic centers: the secondary amine of the piperazine ring and the primary amine of the aniline group. The Boc protecting group is critical, as it deactivates the adjacent nitrogen, preventing di-substitution and allowing for controlled, stepwise functionalization.

  • Piperazine Nitrogen (N4): This secondary amine is a moderately strong nucleophile, ideal for reactions like N-arylation (e.g., Buchwald-Hartwig amination), reductive amination, and acylation. This site is commonly used to connect the piperazine core to other molecular fragments, often serving as a linker in larger molecules.[2][8]

  • Aniline Nitrogen (ortho-NH₂): This primary aromatic amine is less nucleophilic than the piperazine nitrogen but is highly valuable for forming amides, sulfonamides, or for building heterocyclic ring systems (e.g., benzodiazepines).

The choice of which nitrogen to react first is determined by the reaction conditions and the overall synthetic strategy, providing significant flexibility in molecular design.

G main This compound n4 Piperazine N4 (Secondary Amine) main->n4  Reactive Site nh2 Aniline NH₂ (Primary Amine) main->nh2  Reactive Site   buchwald Buchwald-Hartwig Amination n4->buchwald reductive_amination_n4 Reductive Amination n4->reductive_amination_n4 acylation Amide / Sulfonamide Formation nh2->acylation heterocycle Heterocycle Formation nh2->heterocycle protac PROTACs & CNS Agents buchwald->protac reductive_amination_n4->protac bioactive Bioactive Heterocycles acylation->bioactive heterocycle->bioactive

Caption: Reactivity map of this compound.

Experimental Protocols

The following protocols provide step-by-step methodologies for common and high-impact transformations using this reagent.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

This protocol describes the coupling of the piperazine secondary amine with an aryl bromide. This reaction is fundamental for creating arylpiperazine moieties, which are privileged structures in medicinal chemistry, particularly in the synthesis of PROTACs and CNS-active compounds.[8]

Objective: To synthesize tert-butyl 4-(2-amino-4'-bromobiphenyl)piperazine-1-carboxylate (a hypothetical example product).

Materials:

  • This compound (1.0 eq)

  • Aryl Bromide (e.g., 1-bromo-4-iodobenzene) (1.1 eq)

  • Palladium Catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 eq)

  • Anhydrous Toluene

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: Add the aryl bromide, this compound, cesium carbonate, and the ligand to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Nitrogen) three times. This is critical as the palladium catalyst is oxygen-sensitive.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst followed by anhydrous toluene.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the base and palladium residues.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Boc-Group Deprotection

Removal of the Boc protecting group is a common final step to liberate the second piperazine amine, which can then be used for further functionalization or is required for biological activity.

Objective: To deprotect the Boc-protected piperazine nitrogen.

Materials:

  • Boc-protected substrate (from Protocol 1 or other synthesis) (1.0 eq)

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM) (if using TFA)

  • Round-bottom flask

Procedure:

  • Dissolution: Dissolve the Boc-protected starting material in a minimal amount of dichloromethane in a round-bottom flask.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (5-10 equivalents) dropwise. Causality Note: The strong acid protonates the carbonyl oxygen of the Boc group, facilitating its cleavage to release isobutylene and carbon dioxide.

  • Reaction: Remove the ice bath and stir the reaction at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

    • Re-dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Caution: CO₂ evolution may cause foaming.

    • Wash with brine, dry the organic layer over Na₂SO₄, and concentrate to yield the deprotected product.

  • Characterization: Confirm the successful deprotection by ¹H NMR (disappearance of the t-butyl singlet at ~1.4 ppm) and mass spectrometry (correct molecular weight for the deprotected amine).

Caption: A self-validating workflow for synthesis and deprotection.

Application Spotlight: A Precursor for PROTAC Development

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific target proteins.[8] They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker. The arylpiperazine motif, readily synthesized using this compound, is a highly effective and frequently used linker component.[8] The product from Protocol 1, after deprotection (Protocol 2), can be coupled to an E3 ligase ligand (like a derivative of thalidomide for the Cereblon E3 ligase) to complete the synthesis of a potent PROTAC.

PROTAC cluster_0 PROTAC Molecule poi_ligand Target Protein (POI) Ligand linker Linker (Derived from Arylpiperazine) poi_ligand->linker e3_ligand E3 Ligase Ligand linker->e3_ligand

Sources

Mastering N-Arylation: A Technical Guide to 1-Boc-4-(2-aminophenyl)piperazine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the N-Aryl Piperazine Moiety

The N-aryl piperazine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous blockbuster drugs targeting a wide array of conditions, from central nervous system disorders to oncology. The ability to efficiently and selectively construct this moiety is therefore of paramount importance in drug discovery and development. 1-Boc-4-(2-aminophenyl)piperazine has emerged as a versatile and strategically important building block in this context. Its unique structure, featuring a Boc-protected secondary amine within the piperazine ring and a primary arylamine, presents both opportunities and challenges in N-arylation reactions. This guide provides a comprehensive overview of the application of this compound in N-arylation reactions, with a focus on the widely adopted Buchwald-Hartwig amination, offering detailed protocols and expert insights to navigate the intricacies of this transformation.

The Challenge of Regioselectivity

The primary challenge in the N-arylation of this compound lies in achieving regioselectivity. The molecule presents two nucleophilic nitrogen atoms: the secondary amine within the piperazine ring and the primary amine of the aniline moiety. The tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen significantly reduces its nucleophilicity, thereby favoring the arylation of the more reactive primary arylamine. This inherent electronic difference is the key to achieving selective N-arylation on the aniline nitrogen. However, under certain conditions, competitive arylation at the piperazine nitrogen can occur, leading to undesired byproducts. Careful optimization of the reaction conditions, particularly the choice of catalyst, ligand, and base, is crucial to ensure high regioselectivity.

Mechanism Spotlight: The Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of C-N bonds.[1] The catalytic cycle, illustrated below, involves the oxidative addition of an aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to furnish the N-arylated product and regenerate the Pd(0) catalyst.[2] The choice of a bulky, electron-rich phosphine ligand is critical for the efficiency of the catalytic cycle, as it promotes both the oxidative addition and the reductive elimination steps.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(X)L2 Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination [Ar-Pd(II)(H2NR)L2]+X- Oxidative Addition Complex->Amine Coordination + R-NH2 Deprotonation Ar-Pd(II)(HNR)L2 Amine Coordination->Deprotonation - Base-H+ Reductive Elimination Product Release Deprotonation->Reductive Elimination Ar-NHR Reductive Elimination->Pd(0)L2 Ar-NHR

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocols: N-Arylation of this compound

The following protocol provides a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl bromide. It is crucial to note that optimization of the catalyst, ligand, base, and solvent may be necessary for different aryl halides.

Materials:
  • This compound

  • Aryl bromide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:
  • Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Add the aryl bromide (1.0 mmol) and this compound (1.2 mmol) followed by anhydrous, degassed toluene (5 mL).

  • Reaction: Heat the reaction mixture to 100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-1-Boc-4-(2-aminophenyl)piperazine.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Add Catalyst, Ligand, Base Add Catalyst, Ligand, Base Add Aryl Halide & Amine Add Aryl Halide & Amine Add Catalyst, Ligand, Base->Add Aryl Halide & Amine Add Solvent Add Solvent Add Aryl Halide & Amine->Add Solvent Heat & Stir under Inert Atmosphere Heat & Stir under Inert Atmosphere Add Solvent->Heat & Stir under Inert Atmosphere Monitor by TLC/LC-MS Monitor by TLC/LC-MS Heat & Stir under Inert Atmosphere->Monitor by TLC/LC-MS Cool & Filter Cool & Filter Monitor by TLC/LC-MS->Cool & Filter Extract & Dry Extract & Dry Cool & Filter->Extract & Dry Purify by Chromatography Purify by Chromatography Extract & Dry->Purify by Chromatography

Caption: A generalized workflow for the N-arylation of this compound.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the N-arylation of substrates similar to this compound, providing a comparative overview of different catalytic systems.[3]

Aryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene100892
4-ChlorobenzonitrilePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane1101285
2-BromopyridinePd₂(dba)₃ (2)BINAP (3)Cs₂CO₃Toluene1001088

Troubleshooting and Optimization

  • Low Yield:

    • Catalyst/Ligand Choice: The choice of ligand is critical. For sterically hindered aryl halides, bulkier ligands like RuPhos or BrettPhos may be more effective.

    • Base Strength: A strong base like NaOtBu or LHMDS is often necessary, but weaker bases like K₃PO₄ or Cs₂CO₃ can be effective and may be milder on sensitive functional groups.[2]

    • Solvent: Toluene and dioxane are common solvents. In some cases, a more polar solvent like THF may be beneficial.

  • Side Reactions:

    • Diarylation: If diarylation of the aniline nitrogen is observed, reducing the equivalents of the aryl halide or lowering the reaction temperature may help.

    • Hydrodehalogenation: This side reaction, where the aryl halide is reduced, can be minimized by ensuring a strictly inert atmosphere and using high-purity reagents.

  • Regioselectivity Issues:

    • N-Arylation of Piperazine: While less likely due to the Boc group, if arylation on the piperazine nitrogen is observed, ensure the Boc group is intact on the starting material. Using a less reactive catalyst system or a milder base might also favor arylation on the more nucleophilic aniline nitrogen.

Post-Arylation Workflow: Boc Deprotection

Following successful N-arylation, the Boc protecting group can be readily removed under acidic conditions to liberate the piperazine nitrogen, allowing for further functionalization.

Protocol: Boc Deprotection
  • Dissolution: Dissolve the N-aryl-1-Boc-4-(2-aminophenyl)piperazine in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Treatment: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting salt can be neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent to yield the free amine. Alternatively, the hydrochloride or trifluoroacetate salt can be isolated directly.[4]

Deprotection_Workflow Start N-Aryl-1-Boc-4-(2-aminophenyl)piperazine Dissolve Dissolve in DCM or Dioxane Start->Dissolve Acidify Add TFA or HCl in Dioxane Dissolve->Acidify Stir Stir at Room Temperature Acidify->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Workup Concentrate and Neutralize Monitor->Workup Product N-Aryl-4-(2-aminophenyl)piperazine Workup->Product

Caption: Step-by-step workflow for the deprotection of the Boc group.

Conclusion

This compound is a valuable building block for the synthesis of N-aryl piperazines, a privileged scaffold in medicinal chemistry. The Buchwald-Hartwig amination provides a powerful and versatile method for the regioselective N-arylation of the aniline moiety. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can achieve high yields and excellent regioselectivity. The subsequent straightforward deprotection of the Boc group further enhances the utility of this reagent, enabling the efficient construction of complex molecules for drug discovery and development. This guide provides a solid foundation for the successful application of this compound in your research endeavors.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Gant, T. G. (2014). Something old, something new: a-deprotonation of N-Boc amines. Tetrahedron Letters, 55(39), 5375-5386.

Sources

Application Notes and Protocols: Strategic Coupling Reactions of 1-Boc-4-(2-aminophenyl)piperazine for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: The Strategic Importance of the N-Aryl Piperazine Scaffold

In the landscape of modern medicinal chemistry, the N-aryl piperazine motif stands out as a "privileged scaffold." Its recurring presence in a multitude of clinically successful drugs underscores its importance in establishing favorable interactions with a wide range of biological targets, including those for neurological and oncological disorders.[1][2][3] The reagent 1-Boc-4-(2-aminophenyl)piperazine is a highly versatile and strategic building block for accessing this key structural class. Its unique architecture features two distinct nitrogen nucleophiles: a primary aromatic amine (aniline) and a Boc-protected secondary amine within the piperazine ring. This differential protection allows for selective functionalization, with the highly reactive aniline moiety serving as the primary handle for a variety of powerful C-N and C-C bond-forming reactions.

This guide provides an in-depth exploration of the most critical coupling reactions involving the 2-aminophenyl group of this reagent. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights to empower researchers in drug discovery and process development. The protocols described herein are designed to be self-validating systems, incorporating checkpoints for reaction monitoring and robust purification strategies.

Section 1: Palladium-Catalyzed Buchwald-Hartwig C-N Cross-Coupling

The Buchwald-Hartwig amination is arguably the most powerful and widely used method for the synthesis of N-aryl piperazines.[2][3][4] This palladium-catalyzed cross-coupling reaction facilitates the formation of a carbon-nitrogen bond between the aniline nitrogen of our substrate and a variety of aryl or heteroaryl halides (or triflates).[4][5]

Principle and Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) active species. The fundamental steps include:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine (in this case, this compound) coordinates to the Pd(II) center. A base then deprotonates the amine to form a more nucleophilic amido species.

  • Reductive Elimination: The C-N bond is formed as the desired N-aryl piperazine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[4][6]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) PdII_Aryl L-Pd(II)(Ar)(X) Pd0->PdII_Aryl Oxidative Addition PdII_Amine [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ PdII_Aryl->PdII_Amine Amine Coordination PdII_Amido L-Pd(II)(Ar)(NR₂) PdII_Amine->PdII_Amido Deprotonation (-H-Base)⁺X⁻ PdII_Amido->Pd0 Reductive Elimination ArX Ar-X Amine R₂NH Base Base Product Ar-NR₂ HXBase (H-Base)⁺X⁻

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Key Parameters for Success: An Expert's Perspective

The success of a Buchwald-Hartwig coupling is not merely procedural; it is a carefully orchestrated interplay of four key components:

  • Palladium Source: While Pd(OAc)₂ and Pd₂(dba)₃ are common and effective pre-catalysts, they require in situ reduction to the active Pd(0) state. For sensitive substrates or reactions requiring high reproducibility, using pre-formed Pd(0) catalysts or specialized pre-catalysts (e.g., G3 or G4 palladacycles) can be advantageous as they offer greater control over the active catalyst concentration from the outset.

  • Ligand: This is the most critical variable. The ligand stabilizes the palladium center and modulates its reactivity. For coupling with an aniline, sterically hindered, electron-rich phosphine ligands are paramount.

    • For Aryl Bromides/Iodides: Bidentate ligands like BINAP and XantPhos are often effective.[2]

    • For Aryl Chlorides (less reactive): More sterically demanding and electron-rich monophosphine ligands, such as RuPhos or BrettPhos, are typically required to promote the difficult oxidative addition step.[7]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. Sodium tert-butoxide (NaOt-Bu) is the workhorse for this reaction due to its high basicity and steric bulk. For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require higher temperatures or longer reaction times.[2][8]

  • Solvent: Anhydrous, aprotic solvents are essential. Toluene and 1,4-dioxane are the most common choices, as their higher boiling points facilitate the reaction, which is often run at elevated temperatures (80-110 °C).[5][8]

Quantitative Data Summary: Buchwald-Hartwig Coupling

The following table provides representative conditions for the coupling of this compound with various aryl halides. Yields are highly substrate-dependent but this serves as a robust starting point for optimization.

Aryl Halide (1.0 eq)Pd Source (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Typical Yield (%)
4-BromotoluenePd₂(dba)₃ (2)XantPhos (4)NaOt-Bu (1.4)Toluene1008-1285-95
2-ChloropyridinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2.0)Dioxane11012-1870-85
4-Chloro-trifluorotolueneG3-Palladacycle (1.5)(as pre-catalyst)K₃PO₄ (2.0)Toluene11016-2475-90
Methyl 4-iodobenzoatePd(OAc)₂ (1.5)BINAP (3)NaOt-Bu (1.4)Dioxane906-1080-92
Detailed Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XantPhos, 4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add the aryl halide, this compound, the base, the palladium source, and the ligand.

  • Seal and Purge: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction Execution: Place the flask in a pre-heated oil bath (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical method involves quenching a small aliquot with water, extracting with ethyl acetate, and analyzing the organic layer.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-arylated product.

Workflow start Start prep 1. Add Reagents (Ar-X, Amine, Pd/Ligand, Base) to Schlenk Flask start->prep inert 2. Evacuate & Backfill with Inert Gas (3x) prep->inert solvent 3. Add Anhydrous Degassed Solvent inert->solvent react 4. Heat with Stirring (80-110 °C) solvent->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Cool, Quench & Extract monitor->workup Complete purify 7. Dry, Concentrate & Purify (Chromatography) workup->purify end Pure Product purify->end

Caption: General workflow for a Buchwald-Hartwig coupling experiment.

Section 2: Direct Amide Bond Formation

Forming an amide bond between the aniline nitrogen and a carboxylic acid is another cornerstone transformation. While direct thermal condensation is possible, it requires harsh conditions detrimental to complex molecules. Therefore, the use of coupling reagents to activate the carboxylic acid is standard practice.

Principle and Mechanism of Activation

The core principle involves converting the carboxylic acid's hydroxyl group into a better leaving group. A carbodiimide reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is a common choice.

  • O-Acylisourea Formation: The carboxylic acid adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.

  • Nucleophilic Attack: This intermediate can be directly attacked by the amine. However, to suppress side reactions and racemization (if the acid is chiral), an additive like 1-Hydroxybenzotriazole (HOBt) is often included. HOBt intercepts the O-acylisourea to form an active ester, which is less reactive but more stable.

  • Amide Formation: The aniline nitrogen of this compound then attacks the active ester, forming the stable amide bond and releasing HOBt.

Amide_Coupling cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling Acid R-COOH Carboxylic Acid Intermediate O-Acylisourea (Highly Reactive) Acid->Intermediate + EDC EDC EDC Carbodiimide ActiveEster Active Ester (Stable Intermediate) Intermediate->ActiveEster + HOBt - EDC Urea HOBt HOBt Additive Product R-CONH-Ar Final Amide ActiveEster->Product + Ar-NH₂ - HOBt Amine Ar-NH₂ This compound

Sources

Application Notes & Protocols: Synthesis of PROTAC Linkers Using 1-Boc-4-(2-aminophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Central Role of the Linker in PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two key ligands—one binding the protein of interest (POI) and another recruiting an E3 ubiquitin ligase—joined by a chemical linker.[2][3] This tripartite assembly forms a ternary complex (POI-PROTAC-E3 Ligase), leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[4][5]

Initially perceived as a simple spacer, the linker is now recognized as a critical determinant of PROTAC efficacy, influencing everything from ternary complex formation and stability to overall physicochemical properties like solubility and cell permeability.[3][6][7] The linker's length, composition, and rigidity must be carefully optimized for each specific biological system.[6]

Among the various motifs used in linker design, heterocyclic scaffolds like piperazine have gained significant traction.[1][2] Piperazine-containing linkers offer a unique combination of semi-rigidity, which can reduce the entropic penalty of forming the ternary complex, and improved aqueous solubility due to the basic nitrogen atoms.[1][4][][9] This balance of properties makes them highly desirable for developing next-generation protein degraders.

This guide provides a detailed technical overview and actionable protocols for utilizing 1-Boc-4-(2-aminophenyl)piperazine , a versatile and strategically designed building block, for the rational synthesis of advanced PROTAC linkers. Its orthogonal design, featuring a reactive aniline for initial elaboration and a Boc-protected piperazine nitrogen for subsequent conjugation, allows for a controlled, stepwise assembly of the final PROTAC molecule.

Reagent Profile: this compound

This building block is the cornerstone of the synthetic strategies outlined below. Its proper handling and storage are crucial for successful and reproducible outcomes.

PropertyValueSource(s)
Chemical Name tert-butyl 4-(2-aminophenyl)piperazine-1-carboxylate[10]
CAS Number 170017-74-0[10][11]
Molecular Formula C₁₅H₂₃N₃O₂[10]
Molecular Weight 277.37 g/mol [11]
Appearance Solid
Purity Typically ≥97%[10]
Storage 2-8°C, under inert atmosphere, keep in dark place[11]

Strategic Synthesis of Piperazine-Containing PROTACs

The use of this compound enables a modular and highly controlled synthetic approach. The differential reactivity of the two nitrogen atoms—the aromatic amine (aniline) and the Boc-protected aliphatic amine—is the key to this strategy. The general workflow involves initial functionalization at the more accessible aniline nitrogen, followed by Boc deprotection and final coupling at the piperazine nitrogen.

G A This compound B Step 1: Functionalize Aniline (e.g., Acylation, Sulfonylation) A->B Add linker precursor C Intermediate 1 (Linker-extended Building Block) B->C D Step 2: Couple to Ligand 1 (POI or E3 Ligase Ligand) C->D Amide coupling E Intermediate 2 (Boc-Protected PROTAC Half) D->E F Step 3: Boc Deprotection (TFA or HCl) E->F Acidic conditions G Intermediate 3 (Free Piperazine PROTAC Half) F->G H Step 4: Couple to Ligand 2 (E3 or POI Ligand) G->H Amide coupling I Final PROTAC Molecule H->I

Caption: General workflow for PROTAC synthesis.

This sequential approach provides full control over the final PROTAC structure, allowing for the systematic variation of the linker components attached to either side of the core phenylpiperazine unit.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key transformations involved in constructing PROTACs from this compound.

Protocol 1: Acylation of the Aniline Nitrogen with a Carboxylic Acid

Scientific Rationale: This procedure forms a stable amide bond at the aniline position, serving as the initial step to extend the linker. The aniline nitrogen is sufficiently nucleophilic to react under standard peptide coupling conditions. The choice of coupling reagent is critical for efficiency and minimizing side reactions. HATU is highly effective for this transformation, particularly with less reactive anilines.

Materials:

  • This compound

  • Carboxylic acid of interest (e.g., an acid-terminated PEG chain or alkyl chain) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane)

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Ethyl acetate (EtOAc)

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the acylated intermediate.

Protocol 2: Sulfonylation of the Aniline Nitrogen

Scientific Rationale: Forming a sulfonamide instead of an amide bond can significantly alter the linker's properties, including its hydrogen bonding capacity and metabolic stability.[9] This reaction typically proceeds under mild basic conditions with a sulfonyl chloride.

Materials:

  • This compound

  • Sulfonyl chloride of interest (1.1 eq)

  • Pyridine or Triethylamine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere.

  • Add pyridine (2.0 eq) and cool the mixture to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.1 eq), either neat or as a solution in DCM, dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, dilute with additional DCM.

  • Wash the organic layer sequentially with 1M HCl (2x) to remove excess pyridine, followed by saturated aqueous NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude sulfonamide.

  • Purify via column chromatography if necessary.

Protocol 3: Boc Group Deprotection

Scientific Rationale: The acid-labile Boc protecting group is efficiently removed to unmask the piperazine nitrogen, making it available for the final coupling step. Trifluoroacetic acid (TFA) in DCM is a standard and highly effective method for this transformation.[12]

Materials:

  • Boc-protected intermediate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution or 1M NaOH

  • Diethyl ether (optional, for precipitation)

Procedure:

  • Dissolve the Boc-protected intermediate in DCM (using a 10-20% v/v solution is common).

  • Add TFA (typically 20-50% v/v in DCM) to the solution at room temperature.

  • Stir the mixture for 1-3 hours. Monitor the deprotection by LC-MS until no starting material remains.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Work-up A (Aqueous Extraction): Re-dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ solution until the aqueous layer is basic. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the free amine.

  • Work-up B (Salt Precipitation): Add cold diethyl ether to the concentrated residue to precipitate the TFA salt of the amine. Collect the solid by filtration. The salt can often be used directly in the subsequent coupling step with sufficient base, or it can be neutralized as described in Work-up A.

Visualizing the Key Synthetic Steps

The following diagram illustrates the chemical transformations described in Protocols 1 and 3, showcasing the core strategy.

Caption: Key reaction sequence for linker functionalization.

Application Insights: Beyond Synthesis

Modulating Physicochemical Properties: The introduction of a piperazine ring into a PROTAC linker is a strategic choice to enhance solubility and modulate overall properties.[9] However, the pKa of the piperazine nitrogens is highly sensitive to the surrounding chemical environment.[4][13]

  • Acylation Effect: Attaching an amide bond directly to a piperazine nitrogen, as done in the final coupling step, is known to decrease its basicity due to the electron-withdrawing nature of the carbonyl group.[9][13] This can reduce the extent of protonation at physiological pH, impacting solubility and cell membrane interactions.

  • Spacer Insertion: To maintain a higher pKa and ensure protonation, a short alkyl spacer (e.g., ethyl) can be inserted between the piperazine nitrogen and the amide bond. This small modification can significantly increase the percentage of the protonated species at pH 7.4, potentially improving solubility.[13]

Linker Rigidity and Pre-organization: Flexible linkers like PEG and alkyl chains are synthetically accessible but come with a high entropic cost upon binding.[] The semi-rigid phenylpiperazine core helps to pre-organize the PROTAC, potentially leading to more stable ternary complex formation and improved degradation potency.[1] This conformational constraint is a key advantage offered by building blocks like this compound.

Conclusion

This compound stands out as a powerful and versatile building block for the rational design and synthesis of PROTACs. Its orthogonally protected nitrogens allow for a controlled, stepwise construction of complex linker architectures. By enabling the incorporation of the semi-rigid and solubilizing phenylpiperazine motif, this reagent provides researchers with a critical tool to optimize linker composition, enhance ternary complex formation, and ultimately develop more potent and effective protein degraders. The protocols and insights provided herein serve as a robust foundation for scientists and drug development professionals aiming to leverage this valuable chemical scaffold in their research.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review.
  • Desantis, J., et al. (2022).
  • Desantis, J., et al. (2022).
  • Desantis, J., et al. (2022).
  • Borsari, C., et al. (2020). Novel approaches for the rational design of PROTAC linkers.
  • Mares, A., et al. (2020).
  • Desantis, J., et al. (2022).
  • Pharmaffiliates. This compound.
  • Sridhar, S.K., et al. (2012). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. International Journal of Pharmaceutical Sciences and Research. [Link]
  • ResearchGate. Reaction with Boc-piperazine (18) and (N-Boc-4-amino)piperidine (19).
  • Desantis, J., et al. (2022).
  • Pellegrino, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]
  • Coldwell, M., et al. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online. [Link]
  • SciELO. (2022). Synthesis, Characterization, Computational studies and Biological evaluation Mannich bases derivatives of 2-Phenyl-5-Benzimidazole sulfonic acid. SciELO. [Link]
  • Borsari, C., et al. (2020). Novel approaches for the rational design of PROTAC linkers.
  • van der Berg, J. P., et al. (2023). Selective amide bond formation in redox-active coacervate protocells.
  • MDPI. (2024).
  • ChemistryViews.org. (2017). Mild Sulfonylation of Anilines. ChemistryViews. [Link]
  • Google Patents. (2005). WO2005023260A1 - 1- (2-amino-benzol) -piperazine derivatives as glycine uptake inhibitors for the treatment of psychoses.

Sources

The Strategic Application of 1-Boc-4-(2-aminophenyl)piperazine in Modern Peptide Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Frontiers in Peptidomimetics and Drug Discovery

In the landscape of contemporary drug discovery and peptide science, the strategic incorporation of non-natural amino acids and scaffolds is paramount for developing novel therapeutics with enhanced efficacy, stability, and target specificity. Among the versatile building blocks available to researchers, 1-Boc-4-(2-aminophenyl)piperazine has emerged as a pivotal component. Its unique bifunctional nature, combining a Boc-protected piperazine core with a reactive aminophenyl moiety, offers a gateway to a diverse array of complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound in peptide synthesis, offering both the theoretical underpinnings and practical, field-proven protocols for its successful implementation.

The piperazine scaffold is a privileged structure in medicinal chemistry, known for its ability to impart favorable pharmacokinetic properties such as improved solubility and basicity.[1][2] The incorporation of this compound into peptide chains allows for the introduction of a rigid, conformationally constrained element that can mimic beta-turns or other secondary structures crucial for biological activity.[3] This guide will detail its application as a versatile scaffold for peptidomimetics, a precursor for cyclic peptides and diketopiperazines, and a key intermediate in the synthesis of novel drug candidates targeting a range of therapeutic areas, including neurological disorders.[4]

Core Principles and Strategic Advantages

The utility of this compound stems from its distinct chemical functionalities, which can be orthogonally manipulated during solid-phase peptide synthesis (SPPS).

  • The Boc-Protected Piperazine Nitrogen: The tert-butyloxycarbonyl (Boc) group provides a stable, acid-labile protecting group for one of the piperazine nitrogens. This allows for the selective deprotection and subsequent elongation of the peptide chain from this position using standard Boc-SPPS methodologies.[3][5]

  • The Aryl Amine: The primary aromatic amine on the phenyl ring offers a second point for chemical modification. This group can be acylated to introduce another peptide chain, used as a nucleophile in cyclization reactions, or functionalized to attach linkers or other pharmacophores. Its relatively low nucleophilicity compared to the piperazine nitrogen allows for selective reactions.

This dual functionality enables the creation of branched, cyclic, and complex peptide architectures that are not readily accessible with standard amino acid building blocks.

Experimental Protocols and Methodologies

The following protocols are designed to be self-validating, with in-process checks and explanations for critical steps.

Protocol 1: Immobilization of this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol details the initial loading of the building block onto the solid support, a critical first step in SPPS. The 2-CTC resin is chosen for its acid-lability, allowing for the mild cleavage of the final product while keeping side-chain protecting groups intact if desired.

Rationale: The immobilization occurs via the nucleophilic attack of the more basic piperazine nitrogen onto the electrophilic chlorotrityl group. The use of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is crucial to scavenge the HCl generated during the reaction without competing with the piperazine for the resin.[3]

Parameter Value Rationale
Resin2-Chlorotrityl Chloride (2-CTC)Acid-labile linker for mild cleavage conditions.
ReagentThis compoundThe building block to be immobilized.
BaseN,N-Diisopropylethylamine (DIPEA)Non-nucleophilic base to neutralize HCl.
SolventAnhydrous Dichloromethane (DCM)Swells the resin and dissolves reagents.
Capping AgentMethanol (MeOH)Quenches any remaining reactive chlorotrityl groups.

Step-by-Step Procedure:

  • Resin Swelling: Swell 1.0 g of 2-CTC resin (1.0-1.6 mmol/g loading) in 10 mL of anhydrous DCM for 30 minutes in a reaction vessel equipped with a sintered glass frit.

  • Reagent Preparation: In a separate flask, dissolve 2.0 equivalents of this compound in 10 mL of anhydrous DCM.

  • Immobilization: Drain the DCM from the swollen resin. Add the reagent solution to the resin, followed by 4.0 equivalents of DIPEA.

  • Agitation: Gently agitate the resin slurry at room temperature for 2 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add 1.0 mL of MeOH to the reaction mixture and agitate for an additional 30 minutes.[3]

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally with DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight. The loading can be determined gravimetrically.

G cluster_prep Preparation cluster_reaction Immobilization cluster_wash Washing & Drying Resin 2-CTC Resin Swell Swell Resin in DCM Resin->Swell Reagent This compound + DIPEA in DCM Load Add Reagent Solution Agitate for 2h Reagent->Load Swell->Load Cap Cap with MeOH Agitate for 30min Load->Cap Wash Sequential Washes (DCM, DMF, DCM) Cap->Wash Dry Dry Under Vacuum Wash->Dry

Caption: Workflow for Immobilization of the Piperazine Building Block.

Protocol 2: Boc Deprotection and Peptide Chain Elongation

This protocol outlines the removal of the Boc protecting group and the subsequent coupling of the first amino acid. This cycle is repeated to elongate the peptide chain.

Rationale: The Boc group is cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) in DCM.[6][7] The resulting trifluoroacetate salt is then neutralized with a base like DIPEA to free the secondary amine for the subsequent coupling reaction.[3] The coupling is mediated by a reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which activates the carboxylic acid of the incoming amino acid for efficient amide bond formation.[8]

Step-by-Step Procedure:

  • Resin Swelling: Swell the this compound-functionalized resin in DCM (10 mL/g) for 30 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM (10 mL/g) to the resin and agitate for 5 minutes.

    • Drain the TFA solution.

    • Repeat the TFA treatment for an additional 20-30 minutes to ensure complete deprotection.[5]

  • Washing: Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).

  • Neutralization: Wash the resin with a solution of 10% DIPEA in DMF (2 x 10 mL), agitating for 5 minutes each time.

  • Washing: Wash the resin with DMF (5 x 10 mL).

  • Confirmation of Free Amine: Perform a qualitative test (e.g., Chloranil test) to confirm the presence of a secondary amine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Boc-protected amino acid (3.0 eq.) with HATU (2.9 eq.) and DIPEA (6.0 eq.) in DMF (5 mL) for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 2 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Repeat: Repeat steps 2-8 for each subsequent amino acid in the sequence.

G Start Resin-Bound Boc-Piperazine Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, DMF) Deprotection->Wash1 Neutralization Neutralize (10% DIPEA in DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling Couple Next Amino Acid (Boc-AA, HATU, DIPEA) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 End Elongated Peptide on Resin Wash3->End

Caption: Cycle for Peptide Chain Elongation using Boc-SPPS.

Protocol 3: On-Resin Cyclization via the Aryl Amine

This protocol leverages the aminophenyl group for the synthesis of head-to-side-chain cyclic peptides.

Rationale: After assembling the linear peptide chain from the piperazine nitrogen, the N-terminal Boc group is removed. The now-free N-terminal amine can be coupled with the aryl amine on the piperazine scaffold to form a cyclic structure. This intramolecular reaction is favored at high dilution to minimize intermolecular oligomerization.

Step-by-Step Procedure:

  • Linear Peptide Synthesis: Synthesize the desired linear peptide on the 1-(4-aminophenyl)-4-Boc-piperazine-functionalized resin as described in Protocol 2.

  • Final Boc Deprotection: Remove the N-terminal Boc group from the final amino acid of the linear peptide using the deprotection steps outlined in Protocol 2.

  • Washing and Neutralization: Thoroughly wash and neutralize the resin to ensure the N-terminal amine is free.

  • Cyclization:

    • Swell the resin in a large volume of DMF (to achieve high dilution, e.g., 0.05 M).

    • Add a coupling reagent such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (3.0 eq.) and DIPEA (6.0 eq.).

    • Agitate the reaction mixture at room temperature for 12-24 hours. Monitor the reaction for the disappearance of the free amine using a suitable test (e.g., Kaiser test for primary amines).

  • Washing: Wash the resin thoroughly with DMF and DCM.

Protocol 4: Cleavage from Resin and Final Deprotection

This protocol describes the release of the synthesized peptide from the solid support and the removal of any remaining side-chain protecting groups.

Rationale: The choice of cleavage cocktail depends on the resin and the protecting groups used. For a 2-CTC resin, a mild acidic cocktail can cleave the peptide while leaving acid-labile side-chain protecting groups intact. For more robust resins like PAM or BHA, and for the removal of most side-chain protecting groups, a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) is required.[5] A common and less hazardous alternative is a high concentration of TFA with scavengers.

Parameter Value Rationale
Cleavage Reagent95% TFA, 2.5% Water, 2.5% TISStrong acid for cleavage and deprotection.
ScavengersWater, Triisopropylsilane (TIS)To trap reactive carbocations and prevent side reactions.
Precipitation SolventCold Diethyl EtherTo precipitate the cleaved peptide.

Step-by-Step Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage:

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional TFA to recover any remaining product.

  • Precipitation:

    • Reduce the volume of the combined filtrate by approximately half under a stream of nitrogen.

    • Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (40 mL). A white precipitate of the crude peptide should form.[3]

  • Purification:

    • Centrifuge the mixture and decant the ether.

    • Wash the crude product with cold diethyl ether (2 x 20 mL).

    • Dry the crude product under vacuum.

  • Analysis and Purification:

    • Analyze the crude product by analytical HPLC and mass spectrometry.

    • Purify the crude product by preparative reverse-phase HPLC to obtain the final peptide.

Applications in Drug Design and Peptidomimetic Development

The unique structure of this compound makes it an invaluable tool for addressing key challenges in drug development.

  • Scaffold for Peptidomimetics: Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved pharmacological properties.[3] The rigid piperazine ring can replace or modify the peptide backbone, influencing the molecule's three-dimensional structure and its interaction with biological targets.[3]

  • Induction of Specific Conformations: The piperazine moiety can act as a turn-inducer, forcing the peptide chain into specific conformations that may be crucial for receptor binding. This is a key strategy for enhancing the potency and selectivity of peptide-based drugs.

  • Synthesis of Diketopiperazines (DKPs): Diketopiperazines are a class of cyclic dipeptides with a wide range of biological activities.[3] Derivatives of this compound can serve as precursors in the solid-phase synthesis of novel DKP analogues for screening in drug discovery programs.

  • CNS-Targeting Agents: The arylpiperazine motif is a well-established pharmacophore in many centrally acting drugs.[3] By incorporating this building block, libraries of compounds can be rapidly generated and screened for activity against neurological targets.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9][10]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[11][12] Avoid contact with skin and eyes.[9]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, protected from light and moisture.[11][12]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[9]

Hazard Summary:

Hazard Type Description Precautionary Measures
Skin IrritationCauses skin irritation.[9]Wear protective gloves and clothing.[9]
Eye IrritationCauses serious eye irritation.[9]Wear eye/face protection.[9]
Respiratory IrritationMay cause respiratory irritation.[9]Use only outdoors or in a well-ventilated area.[9]

Conclusion

This compound is a powerful and versatile building block that provides researchers with a strategic tool to advance peptide synthesis and drug discovery. Its unique bifunctional nature enables the construction of complex peptidomimetics, cyclic peptides, and novel molecular scaffolds that are otherwise difficult to access. By understanding the core principles of its reactivity and employing the robust protocols detailed in this guide, scientists can effectively harness the potential of this compound to develop the next generation of innovative therapeutics.

References

  • Ruczyński, J., et al. (2019). Boc deprotection conditions tested. ResearchGate.
  • S.L. Institute of Pharmacy. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
  • Fields, G. B. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 1-24.
  • ResearchGate. (n.d.). Reaction with Boc-piperazine (18) and (N-Boc-4-amino)piperidine (19).
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.
  • Teo, Y. C., et al. (2013). Efficient Copper-Catalyzed Cross-Coupling of 1-Boc-piperazine with Aryl Iodides and Its Application in the Synthesis of Trazodone. Tetrahedron Letters, 54(40), 5484-5487.
  • Manetti, D., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(21), 7301.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. ResearchGate.
  • Bougrin, K., et al. (2010). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Sarma, B. K., et al. (2018). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. Organic & Biomolecular Chemistry, 16(29), 5246-5250.
  • Liu, L., et al. (2002). Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions. Journal of the American Chemical Society, 124(48), 14330-14331.
  • White, C. J., & Yudin, A. K. (2011). The Synthesis of Cyclic Peptides.
  • ResearchGate. (n.d.). Applications of piperazine scaffold in drug design.
  • Karoyan, P., et al. (2001). Synthesis of Mono-Boc-diketopiperazines and Their Application in Peptide Synthesis. Organic Letters, 3(11), 1601-1604.
  • Apsari, P. P., & Rohman, A. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(21), 7277.
  • Corzo, G., et al. (2018). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 62(1), 1-10.
  • Lam, K. S., et al. (2010). Global Analysis of Peptide Cyclization Efficiency. Journal of the American Chemical Society, 132(19), 6822-6828.
  • Joullié, M. M., et al. (2002). Cyclization Strategies in Peptide Derived Drug Design. Current Topics in Medicinal Chemistry, 2(3), 339-350.

Sources

Application Note: 1-Boc-4-(2-aminophenyl)piperazine as a Versatile Linker Platform for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potency of cytotoxic payloads.[1][2] The linker connecting these two components is a critical determinant of an ADC's therapeutic index, influencing its stability, pharmacokinetics, and mechanism of action.[3] This document provides a detailed technical guide on the application of 1-Boc-4-(2-aminophenyl)piperazine as a novel, versatile platform for the development of cleavable linkers in ADCs. We will explore the unique chemical features of this scaffold, propose a mechanism for its use in a self-immolative, enzymatically-cleavable linker system, and provide detailed protocols for linker-payload synthesis, antibody conjugation, and ADC characterization.

Introduction to the Linker's Role

An ideal ADC linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity.[4] Upon internalization of the ADC into the target cancer cell, the linker should be efficiently cleaved to release the payload in its fully active form.[1][5] Linkers are broadly classified as non-cleavable, which release the drug upon complete lysosomal degradation of the antibody, and cleavable, which are designed to break apart in response to specific triggers within the tumor microenvironment or inside the cancer cell, such as low pH, high glutathione concentrations, or the presence of specific enzymes.[4][5][6]

The this compound scaffold offers a unique combination of functionalities that can be exploited to create a sophisticated, cleavable linker system. The 2-aminophenyl (aniline) group is a well-established precursor for self-immolative spacers, such as p-aminobenzyl carbamate (PABC), which are designed to release an unmodified payload upon a triggering event.[7][8][9] The piperazine ring can enhance solubility and may be tuned to influence the pharmacokinetic properties of the ADC.[10] Finally, the Boc (tert-butyloxycarbonyl) protecting group allows for orthogonal chemistry, enabling sequential modification of the molecule's different reactive sites.[11]

The Proposed Mechanism: A Cathepsin-Cleavable, Self-Immolative System

We propose the use of this compound as the core of a linker system that is cleaved by lysosomal proteases, specifically Cathepsin B, which is often overexpressed in tumor cells.[4][5] The design involves several key steps:

  • Payload Attachment: The cytotoxic payload, which must contain a primary or secondary amine, is attached to the aniline nitrogen of the piperazine moiety via a carbamate linkage. This forms the self-immolative portion of the linker.

  • Enzymatic Trigger: A Cathepsin B-cleavable dipeptide, such as valine-citrulline (Val-Cit), is coupled to the aniline nitrogen.[9][12]

  • Antibody Conjugation Moiety: A maleimide group is attached to the N-terminus of the dipeptide, serving as the reactive handle for conjugation to reduced cysteine residues on the monoclonal antibody.[12][13]

  • Boc Deprotection & Final ADC: The Boc group on the piperazine is removed post-conjugation to reveal the final ADC structure.

Upon ADC internalization and trafficking to the lysosome, Cathepsin B cleaves the Val-Cit dipeptide. This initiates a 1,6-elimination cascade through the aniline spacer, leading to the release of carbon dioxide, the piperazine-containing linker fragment, and the unmodified, active payload.[9]

Visualization of the Proposed Linker Strategy

ADC_Linker_Strategy cluster_synthesis Linker-Payload Synthesis cluster_conjugation ADC Formation & Release Start This compound Step1 Couple Val-Cit Dipeptide to Aniline Nitrogen Step2 Attach Maleimide Group to Valine Step3 Couple Payload-Carbamate to Aniline Nitrogen LinkerPayload Maleimide-Val-Cit-Aniline(Payload)-Piperazine-Boc Antibody Reduced mAb (Thiol Groups) Conjugation Conjugate to mAb via Thiol-Maleimide Reaction Deprotection Remove Boc Group (e.g., with TFA) ADC Final ADC Release Internalization & Lysosomal Cleavage (Cathepsin B) Payload Released Payload

Experimental Protocols

PART 1: Synthesis of the Linker-Payload Intermediate

This protocol describes the synthesis of a maleimide-functionalized, cleavable linker attached to a model payload (e.g., Monomethyl Auristatin E - MMAE).

Materials:

ReagentSupplierGrade
This compoundCommercial>95% Purity
Fmoc-Val-Cit-PAB-PNPCommercialSynthesis Grade
MMAE (Monomethyl Auristatin E)Commercial>95% Purity
Maleimidocaproic acid (MC) N-hydroxysuccinimide esterCommercial>95% Purity
Diisopropylethylamine (DIPEA)Sigma-AldrichAnhydrous
PiperidineSigma-AldrichAnhydrous
Dichloromethane (DCM)Fisher ScientificAnhydrous
Dimethylformamide (DMF)Fisher ScientificAnhydrous
Trifluoroacetic acid (TFA)Sigma-AldrichReagent Grade

Protocol:

  • Dipeptide Coupling:

    • Dissolve this compound (1.1 eq) in anhydrous DMF.

    • Add Fmoc-Val-Cit-PAB-PNP (1.0 eq) and DIPEA (3.0 eq).

    • Stir the reaction under a nitrogen atmosphere at room temperature for 16 hours.

    • Monitor reaction completion by HPLC-MS.

    • Upon completion, purify the product by flash chromatography to yield Fmoc-Val-Cit-PAB-aniline-piperazine-Boc.

  • Fmoc Deprotection:

    • Dissolve the product from Step 1 in a 20% piperidine solution in DMF.

    • Stir at room temperature for 1 hour.

    • Remove the solvent under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the deprotected product.

    • Collect the solid by filtration to obtain H2N-Val-Cit-PAB-aniline-piperazine-Boc.

  • Maleimide Functionalization:

    • Dissolve the deprotected dipeptide (1.0 eq) in anhydrous DCM.

    • Add DIPEA (2.0 eq).

    • Add a solution of maleimidocaproic acid N-hydroxysuccinimide ester (1.2 eq) in DCM dropwise.

    • Stir at room temperature for 4 hours.

    • Monitor by HPLC-MS.

    • Purify by flash chromatography to yield the complete linker: MC-Val-Cit-PAB-aniline-piperazine-Boc.

  • Payload Conjugation (Final Linker-Payload Synthesis):

    • Note: This step assumes the payload (e.g., MMAE) is coupled to the PAB spacer. The protocol above uses a pre-formed Val-Cit-PAB unit. A more direct route would be to couple Val-Cit to the aniline, then attach a PABC-MMAE unit.

    • For a more modular approach, the payload is attached to the self-immolative spacer first. The aniline nitrogen of this compound is acylated with a Val-Cit dipeptide that has a terminal maleimide group. The payload (with a free amine) is then attached to this construct via a carbamate linkage using a phosgene equivalent.

PART 2: Antibody Conjugation and Purification

This protocol details the conjugation of the linker-payload to a monoclonal antibody (e.g., Trastuzumab) via reduced interchain disulfide bonds.[13][14]

Materials:

ReagentSupplierGrade
Monoclonal Antibody (e.g., Trastuzumab)In-house/CommercialBiopharmaceutical Grade
Tris(2-carboxyethyl)phosphine (TCEP)Thermo Fisher>98% Purity
Linker-Payload Intermediate (from Part 1)Synthesized>95% Purity
Phosphate-Buffered Saline (PBS), pH 7.4GibcoSterile
Propylene GlycolSigma-AldrichUSP Grade
Sephadex G25 Desalting ColumnCytiva-

Protocol:

  • Antibody Reduction:

    • Prepare the antibody solution at 10 mg/mL in PBS.

    • Add a freshly prepared solution of TCEP in PBS to the antibody solution. A molar ratio of ~2.5 TCEP per antibody is a good starting point for partial reduction to achieve a Drug-to-Antibody Ratio (DAR) of ~4.

    • Incubate at 37°C for 1-2 hours.

  • Conjugation Reaction:

    • Cool the reduced antibody solution to 4°C.

    • Dissolve the Maleimide-Linker-Payload in a co-solvent like propylene glycol or DMA at a concentration of 10 mM.

    • Add the linker-payload solution to the reduced antibody at a molar excess (e.g., 5-fold excess over available thiols).

    • Allow the reaction to proceed at 4°C for 1 hour with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding N-acetylcysteine at a 20-fold molar excess over the linker-payload. Incubate for 20 minutes.

    • Purify the resulting ADC using a pre-equilibrated G25 desalting column to remove unreacted linker-payload and quenching agent.

    • Elute with PBS, pH 7.4.

  • Boc Deprotection:

    • Buffer-exchange the purified ADC into a suitable buffer for acidic treatment (e.g., citrate buffer, pH 4.5).

    • Add cold TFA to a final concentration of 50% (v/v).

    • Incubate on ice for 30 minutes.

    • Immediately neutralize the solution with a Tris buffer and purify again via a G25 column into the final formulation buffer (e.g., PBS).

PART 3: Characterization of the Antibody-Drug Conjugate

Comprehensive characterization is essential to ensure the quality, efficacy, and safety of the ADC.[2][15]

ADC_Characterization cluster_quality Quality Attributes cluster_analytics Analytical Methods ADC_Product Purified ADC DAR Drug-to-Antibody Ratio (DAR) ADC_Product->DAR Purity Purity & Aggregation ADC_Product->Purity FreeDrug Free Drug Content ADC_Product->FreeDrug HIC Hydrophobic Interaction Chromatography (HIC) DAR->HIC MS Mass Spectrometry (LC-MS) DAR->MS Intact Mass SEC Size Exclusion Chromatography (SEC) Purity->SEC RP_HPLC Reverse-Phase HPLC FreeDrug->RP_HPLC

1. Drug-to-Antibody Ratio (DAR) Determination: The average number of drug molecules conjugated to each antibody is a critical quality attribute.[15]

  • Method: Hydrophobic Interaction Chromatography (HIC) is the gold standard. The hydrophobicity of the ADC increases with the number of conjugated payloads. HIC can separate species with different DAR values (DAR0, DAR2, DAR4, etc.), and the average DAR can be calculated from the relative peak areas.

  • Alternative Method: Intact mass analysis by LC-MS can also determine the DAR distribution.[16]

2. Purity and Aggregation Analysis: The conjugation process can sometimes induce protein aggregation, which can affect efficacy and immunogenicity.[17]

  • Method: Size Exclusion Chromatography (SEC) is used to separate monomers from dimers and higher-order aggregates. A high-purity ADC preparation should show a predominant monomer peak (>95%).

3. Free Drug Analysis: Quantifying the amount of unconjugated linker-payload is crucial for safety and dose accuracy.

  • Method: Reverse-Phase HPLC (RP-HPLC) can be used to separate and quantify the small molecule components from the large protein.

4. In Vitro Stability Assessment: The stability of the linker is assessed by incubating the ADC in plasma from different species (e.g., human, mouse) and monitoring for drug deconjugation over time.[18][19]

  • Protocol:

    • Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.

    • Take aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

    • Analyze the samples by an appropriate method, such as affinity-capture LC-MS, to measure the change in average DAR over time.[16][18]

5. In Vitro Cell Cytotoxicity Assay: The potency of the ADC is determined using a cell-based assay against an antigen-positive cell line and an antigen-negative control cell line.

  • Method: Cells are incubated with serial dilutions of the ADC for 72-96 hours. Cell viability is measured using a reagent like CellTiter-Glo®. The IC50 value is calculated to determine the potency of the ADC.

Troubleshooting and Considerations

  • Aggregation: The hydrophobicity of the linker-payload can induce aggregation.[17] If SEC shows high levels of aggregation, consider optimizing the conjugation conditions (lower linker-payload excess, shorter reaction time) or exploring formulation buffers with excipients that reduce aggregation.

  • Low DAR: If the target DAR is not achieved, ensure the antibody reduction step is efficient by quantifying free thiols (e.g., using Ellman's reagent). The linker-payload should also be fresh and reactive.

  • Linker Instability: Premature drug release in plasma stability assays may indicate susceptibility of the maleimide linkage to hydrolysis or retro-Michael addition. Consider alternative conjugation chemistries if stability is insufficient.

Safety Precautions

The cytotoxic payloads used in ADCs are extremely potent and must be handled with appropriate engineering controls (e.g., a certified chemical fume hood or isolator).[20][21][22][23][24] Personnel must wear appropriate personal protective equipment (PPE), including double gloves, a lab coat, and eye protection. All waste containing the cytotoxic agent must be disposed of according to institutional and regulatory guidelines for hazardous chemical waste.

References

  • Walter, R. B. (2015). Perspectives and Characterization on Antibody–Drug Conjugates. LCGC International.
  • Creative Biostructure. (2025, July 11). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights.
  • Phillips, G. L. (2016). Biophysical Methods for Characterization of Antibody-Drug Conjugates. PubMed.
  • Beck, A., et al. (2015). Analytical methods for physicochemical characterization of antibody drug conjugates. National Institutes of Health (NIH).
  • iQ Biosciences. ADC Plasma Stability Assay.
  • Commerford, J. R., et al. (2017). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. ACS Omega.
  • The Royal Society of Chemistry. (2021, December 22). Chapter 8: Click-cleavable ADC Linkers.
  • AxisPharm. (2024, May 19). Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates.
  • Xu, K., et al. (2021). Characterization of Antibody–Drug Conjugate Pharmacokinetics and in Vivo Biotransformation Using Quantitative Intact LC-HRMS and Surrogate Analyte LC-MRM. ACS Publications.
  • SCIEX. Measurement of ADC stability in plasma and serum via mass spectrometry analysis.
  • Commerford, J. R., et al. (2017). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. ACS Publications.
  • Widdison, W. C., et al. (2015). Development of Anilino-Maytansinoid ADCs that Efficiently Release Cytotoxic Metabolites in Cancer Cells and Induce High Levels of Bystander Killing. Bioconjugate Chemistry.
  • Bar-Dagan, M., et al. (2016). Protocols for Lysine Conjugation. Springer Nature Experiments.
  • Lu, J., et al. (2016). Current ADC Linker Chemistry. National Institutes of Health (NIH).
  • Widdison, W. C., et al. (2015). Development of Anilino-Maytansinoid ADCs that Efficiently Release Cytotoxic Metabolites in Cancer Cells and Induce High Levels of Bystander Killing. ACS Figshare.
  • Tsuchikama, K., & An, Z. (2018). Antibody drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. National Institutes of Health (NIH).
  • Agarwal, P., & Bertozzi, C. R. (2015). Methods for site-specific drug conjugation to antibodies. National Institutes of Health (NIH).
  • Thermo Fisher Scientific. (2010, November 24). SAFETY DATA SHEET - Piperazine, anhydrous.
  • ResearchGate. Reaction with Boc-piperazine (18) and (N-Boc-4-amino)piperidine (19).
  • Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Google Patents. CN106543107A - A kind of synthetic method of 1 BOC piperazines.
  • Dal Corso, A., et al. (2021). The Chemistry Behind ADCs. MDPI.
  • St. Amant, A. H., et al. (2021). Methods for the Generation of Single-Payload Antibody-Drug Conjugates. National Institutes of Health (NIH).

Sources

Application Notes & Protocols: A Step-by-Step Guide to the Functionalization of 1-Boc-4-(2-aminophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Boc-4-(2-aminophenyl)piperazine is a cornerstone building block in medicinal chemistry, prized for its unique structural arrangement. It features a Boc-protected piperazine nitrogen, which allows for selective reactions, and a nucleophilic primary aromatic amine ortho to the piperazine substituent.[1] This configuration makes it an exceptionally versatile intermediate for synthesizing a wide range of biologically active compounds, particularly those targeting neurological disorders and other complex diseases.[1] This guide provides an in-depth exploration of the key functionalization strategies for this scaffold, offering detailed, field-proven protocols, mechanistic insights, and troubleshooting advice for researchers in drug discovery and synthetic chemistry.

Strategic Overview: The Chemistry of a Privileged Scaffold

The synthetic utility of this compound stems from the differential reactivity of its two key nitrogen centers. The tert-butoxycarbonyl (Boc) group on the piperazine N1 position serves as a robust protecting group, rendering it temporarily inert and thereby directing synthetic transformations to the aniline N-H group at the C2 position of the phenyl ring.[2] The primary aromatic amine is a versatile handle for a variety of C-N bond-forming reactions. Furthermore, its ortho-relationship with the piperazine moiety allows for intramolecular cyclization reactions to construct fused heterocyclic systems, most notably benzimidazoles.

The general workflow for utilizing this building block involves three primary stages, which this guide will detail:

  • Functionalization of the Aniline Nitrogen: Introducing diverse substituents via acylation, arylation, or alkylation.

  • Cyclization: Leveraging the ortho-diamine-like structure to form benzimidazoles.

  • Boc-Deprotection: Exposing the piperazine N1 for subsequent modification, creating opportunities for disubstituted piperazine derivatives.

G cluster_0 Primary Functionalization Pathways cluster_1 Resulting Scaffolds start This compound acylation N-Acylation start->acylation RCOCl or RCOOH arylation N-Arylation (Buchwald-Hartwig) start->arylation Ar-X, Pd Catalyst cyclization Cyclization to Benzimidazoles start->cyclization RCHO or RCOOH amides N-Aryl Amides acylation->amides arylamines Diaryl Amines arylation->arylamines benzimidazoles 2-Substituted Benzimidazoles cyclization->benzimidazoles deprotection Boc Deprotection (TFA or HCl) amides->deprotection arylamines->deprotection benzimidazoles->deprotection final_products Final Functionalized Piperazines deprotection->final_products

Caption: High-level workflow for the functionalization of this compound.

Pathway I: N-Acylation of the Aniline Moiety

The formation of an amide bond via acylation is one of the most fundamental transformations. The resulting N-acyl derivatives are common in pharmacologically active molecules. While the aniline nitrogen is less nucleophilic than an aliphatic amine, it readily undergoes acylation with activated carboxylic acid derivatives.

Protocol 2.1: Acylation using Acyl Chlorides

This method is highly reliable for forming amide bonds due to the high electrophilicity of the acyl chloride. A tertiary amine base is required to neutralize the HCl byproduct.[3]

Materials:

  • This compound (1.0 eq)

  • Acyl Chloride (e.g., Benzoyl Chloride) (1.1 eq)

  • Triethylamine (NEt₃) or DIPEA (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Dissolve this compound in anhydrous DCM (0.1-0.2 M concentration).

  • Add triethylamine (1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Validation Check: Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material and the appearance of a less polar spot indicates product formation.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography if necessary.

Troubleshooting:

  • Low Conversion: If the reaction stalls, gentle heating (e.g., 40 °C) may be required, especially with sterically hindered or electron-deficient acyl chlorides.

  • Di-acylation: This is generally not observed under these conditions due to the deactivating effect of the first acylation.

ParameterConditionRationale
Acylating Agent Acyl Chloride, Acid AnhydrideHighly reactive electrophiles for efficient reaction with the moderately nucleophilic aniline.
Base Triethylamine, DIPEAScavenges the acidic byproduct (HCl) generated during the reaction, driving it to completion.[3]
Solvent Anhydrous DCM, THFAprotic solvents that dissolve reactants well and do not interfere with the reaction.
Temperature 0 °C to Room Temp.Initial cooling helps control the exothermic reaction; warming to RT ensures completion.
Typical Yield 85-95%This is generally a high-yielding transformation.

Pathway II: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forging C-N bonds, a transformation that is otherwise difficult to achieve.[4] This reaction is indispensable for synthesizing N-aryl piperazine motifs, which are prevalent in numerous approved drugs.[5][6]

Mechanistic Insight: The reaction proceeds through a catalytic cycle involving:

  • Oxidative addition of the aryl halide to a Pd(0) complex.

  • Coordination of the amine to the palladium center.

  • Base-mediated deprotonation of the amine to form a palladium-amido complex.

  • Reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[7]

G Pd(0)L2 Pd(0)L2 Oxidative\nAddition\nComplex L2(Ar)Pd(II)-X Pd(0)L2->Oxidative\nAddition\nComplex + Ar-X Amine\nCoordination [L2(Ar)Pd(II)(H-NR'R'')]X Oxidative\nAddition\nComplex->Amine\nCoordination + H-NR'R'' Amido\nComplex L2(Ar)Pd(II)-NR'R'' Amine\nCoordination->Amido\nComplex + Base - Base-H+ X- Amido\nComplex->Pd(0)L2 Product Ar-NR'R'' Amido\nComplex->Product Reductive Elimination Ar-X Ar-X H-NR'R'' H-NR'R'' Base Base Base-H+ X- Base-H+ X-

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 3.1: Palladium-Catalyzed N-Arylation

Materials:

  • This compound (1.2 eq)

  • Aryl Halide (e.g., 4-Bromotoluene) (1.0 eq)

  • Palladium Catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%)

  • Phosphine Ligand (e.g., XantPhos, BINAP) (2-10 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃) (1.4-2.0 eq)

  • Anhydrous Solvent (e.g., Toluene, Dioxane)

Step-by-Step Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk tube or flask, add the aryl halide, this compound, base, palladium source, and ligand.

  • Seal the vessel, and then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Validation Check: Monitor the reaction by LC-MS. The reaction is typically complete within 4-24 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Troubleshooting:

  • Poor Reactivity: Aryl chlorides are less reactive than bromides or iodides and may require stronger bases (NaOt-Bu) and more electron-rich, bulky phosphine ligands (e.g., RuPhos).[5]

  • Catalyst Decomposition: If the solution turns black (palladium black), it indicates catalyst decomposition. Ensure the inert atmosphere is maintained and that the solvent is truly anhydrous.

ParameterConditionRationale
Aryl Halide Ar-I, Ar-Br, Ar-Cl, Ar-OTfReactivity order: I > Br > OTf > Cl. Choice depends on availability and reactivity.
Pd Catalyst Pd₂(dba)₃, Pd(OAc)₂Precursors that generate the active Pd(0) species in situ.[7]
Ligand XantPhos, BINAP, RuPhosBulky, electron-rich phosphines stabilize the Pd center and promote reductive elimination.[5]
Base NaOt-Bu, Cs₂CO₃, K₃PO₄Crucial for deprotonating the amine in the catalytic cycle. Strong, non-nucleophilic bases are preferred.
Solvent Toluene, DioxaneHigh-boiling aprotic solvents are required for the typical reaction temperatures.
Typical Yield 60-90%Yields are highly dependent on the specific coupling partners and conditions.

Pathway III: Cyclization to Form Benzimidazoles

The ortho-phenylenediamine substructure of the starting material is primed for cyclization reactions to form the benzimidazole core, a highly sought-after heterocycle in medicinal chemistry.[8] This is typically achieved by condensation with a one-carbon electrophile, such as an aldehyde or a carboxylic acid.

Protocol 4.1: Benzimidazole Synthesis via Phillips Condensation

This classic method involves the condensation of the diamine with a carboxylic acid under acidic and dehydrating conditions.

Materials:

  • This compound (1.0 eq)

  • Carboxylic Acid (e.g., Acetic Acid) (1.0 - 1.2 eq)

  • Acid Catalyst (e.g., 4 M HCl, Polyphosphoric Acid (PPA))

  • Water

Step-by-Step Procedure:

  • Combine this compound and the carboxylic acid in the acid catalyst (e.g., 4 M HCl).[9]

  • Heat the mixture to reflux (typically 100-160 °C) for 4-24 hours.[9][10]

  • Validation Check: Monitor by TLC or LC-MS for the consumption of starting material.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture onto crushed ice and neutralize by the slow addition of a base (e.g., concentrated NH₄OH or solid NaOH) until the pH is ~8-9.

  • The product will often precipitate as a solid. Collect the solid by filtration.

  • If the product does not precipitate, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or chloroform).

  • Wash the organic extracts, dry over Na₂SO₄, and concentrate.

  • Purify the product by recrystallization or column chromatography.

Troubleshooting:

  • Incomplete Cyclization: The reaction requires strong dehydrating conditions. If using HCl, ensure the temperature is high enough to drive off water. For sluggish reactions, PPA is a more powerful dehydrating agent.[8]

ParameterConditionRationale
C1 Source Carboxylic Acid, AldehydeProvides the carbon atom that becomes C2 of the benzimidazole ring.
Catalyst/Medium 4 M HCl, PPAProvides an acidic medium and acts as a dehydrating agent to facilitate the ring-closing condensation.[8][9]
Temperature 100-160 °CHigh temperatures are required to overcome the activation energy for cyclization and drive the removal of water.[10]
Workup Basification/NeutralizationNeutralizes the strong acid and allows for the isolation of the free base product.
Typical Yield 50-85%Yields can vary based on the substrates and reaction conditions.

Final Step: Boc-Group Deprotection

After functionalizing the aniline nitrogen, the Boc group can be easily removed under acidic conditions to liberate the piperazine N1 amine. This secondary amine is then available for further diversification, such as alkylation or acylation, to complete the synthesis of the target molecule.

Protocol 5.1: Deprotection using Trifluoroacetic Acid (TFA)

TFA is a highly effective reagent for Boc deprotection. The reaction is clean, and the byproducts (isobutene and CO₂) are volatile.[11]

Materials:

  • Boc-protected substrate (1.0 eq)

  • Trifluoroacetic Acid (TFA) (5-10 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Step-by-Step Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM (0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (5-10 equivalents) to the stirred solution.[11]

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30 minutes to 4 hours.

  • Validation Check: Monitor by TLC or LC-MS. The product will be significantly more polar than the starting material.

  • Once complete, remove the solvent and excess TFA under reduced pressure.

  • Workup A (Isolation as free base): Dissolve the residue in water and basify to pH > 9 with NaHCO₃ or NaOH. Extract the product with an organic solvent (e.g., DCM or EtOAc).

  • Workup B (Isolation as salt): If the TFA or HCl salt is desired, simply concentrate the reaction mixture and triturate the residue with a non-polar solvent like diethyl ether to precipitate the salt.[12]

ParameterConditionRationale
Reagent Trifluoroacetic Acid (TFA)A strong acid that efficiently cleaves the acid-labile Boc group.[11]
Solvent Dichloromethane (DCM)A common solvent that is stable to strong acids and effectively dissolves most substrates.
Temperature 0 °C to Room Temp.Controls the initial reaction rate and ensures a smooth transformation.
Time 0.5 - 4 hoursDeprotection is typically rapid.
Typical Yield >95% (Quantitative)This step is usually very high-yielding.

Purification and Characterization

Purification of piperazine derivatives can be challenging due to their basicity and polarity.[13]

  • Column Chromatography: Standard silica gel chromatography is effective for most protected intermediates. A mobile phase of ethyl acetate/hexanes with a small amount of triethylamine (~1%) can help prevent peak tailing of basic compounds.

  • Recrystallization: For crystalline solids, recrystallization is an excellent method for achieving high purity.[13]

  • Salt Formation: Purifying the final deprotected amine as its hydrochloride or other salt can be an effective strategy, as salts are often highly crystalline.[14]

  • Characterization: Successful functionalization should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry (LC-MS).

References

  • Plantz, B. A., et al. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.gov.
  • Google Patents. (1959). US2919275A - Purification of piperazine.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Tantawy, A. S., et al. (2023). Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity. National Institutes of Health.
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
  • Prasanthi, G., et al. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences.
  • Cernătescu, C., et al. (2014). SYNTHESIS OF 4'-AMINOPHENYL BENZIMIDAZOLE. Buletinul Institutului Politehnic din Iaşi.
  • J. Serb. Chem. Soc. (2015). Synthesis and biological evaluation of 5-substituted derivatives of benzimidazole.
  • Laturwale, S. K. J. S., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research.
  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
  • National Institutes of Health. (2019). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds.
  • ResearchGate. (2016). General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
  • University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • National Institutes of Health. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.

Sources

Application Note: A Multi-Modal Analytical Strategy for Monitoring Reactions of 1-Boc-4-(2-aminophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methodologies essential for monitoring chemical reactions involving 1-Boc-4-(2-aminophenyl)piperazine. As a critical building block in modern medicinal chemistry, particularly in the synthesis of neurological drug candidates, rigorous monitoring of its transformations is paramount for optimizing reaction yields, minimizing impurity formation, and ensuring process control. We will explore a suite of analytical techniques, from rapid qualitative assessments by Thin-Layer Chromatography (TLC) to high-resolution quantitative analysis using High-Performance Liquid Chromatography (HPLC) and definitive structural confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols and insights provided herein are designed to empower researchers to make informed, data-driven decisions throughout the synthetic workflow.

Introduction: The Significance of this compound

This compound (CAS: 170017-74-0) is a versatile intermediate valued for its unique trifunctional architecture: a nucleophilic aromatic amine, a piperazine scaffold, and a sterically-hindered, acid-labile tert-butyloxycarbonyl (Boc) protecting group. This structure makes it a cornerstone for building complex molecules targeting CNS disorders and other therapeutic areas.

Effective reaction monitoring is not merely a procedural step but a foundational element of process understanding and optimization. It allows for:

  • Real-time assessment of starting material consumption and product formation.

  • Identification of reaction endpoints , preventing over- or under-reaction.

  • Detection of side products and impurities , providing insights into competing reaction pathways.

  • Generation of kinetic data for reaction optimization and scale-up.

This guide moves beyond simple procedural lists, delving into the causality behind methodological choices to equip the scientist with a robust analytical framework.

Foundational Analytical Approach: Thin-Layer Chromatography (TLC)

TLC is the first line of analytical defense—a rapid, cost-effective method for qualitatively tracking the progress of a reaction. Its principle lies in the differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase, separating compounds based on polarity.

Causality of Choice: For reactions involving this compound, the starting material and the expected product often have significantly different polarities. This polarity shift provides a clear visual separation on a TLC plate, making it easy to observe the disappearance of the starting material spot and the emergence of the product spot.

Visualizing Reaction Progress with TLC

TLC_Workflow cluster_0 TLC Plate Spotting cluster_1 Development & Visualization cluster_2 Interpretation SM Starting Material (SM) Develop Elute with Solvent System SM->Develop RXN Reaction Mixture (RXN) RXN->Develop CO Co-spot (SM + RXN) CO->Develop Visualize Visualize under UV Light (254 nm) Develop->Visualize Analysis Compare Rf values: - SM disappears - Product appears Visualize->Analysis

Application Note: A Scalable, High-Yield Synthesis of 1-Boc-4-(2-aminophenyl)piperazine via Palladium-Catalyzed Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Boc-4-(2-aminophenyl)piperazine is a critical building block in medicinal chemistry, serving as a key intermediate in the synthesis of numerous pharmaceutical agents, particularly those targeting neurological disorders.[1] This application note provides a comprehensive, field-tested protocol for the scale-up synthesis of this compound. The described methodology is centered around a palladium-catalyzed Buchwald-Hartwig amination, a robust and versatile C-N bond-forming reaction.[2][3] We detail the reaction mechanism, provide step-by-step protocols for synthesis and purification, outline critical scale-up considerations, and establish rigorous quality control procedures. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable and efficient pathway to produce high-purity this compound on a multi-gram to kilogram scale.

Introduction and Scientific Principles

The N-aryl piperazine scaffold is a privileged structure in modern pharmacology, found in a multitude of FDA-approved drugs.[4][5] Its prevalence is due to the unique physicochemical properties conferred by the piperazine ring, which can improve aqueous solubility, bioavailability, and receptor-binding interactions.[6] this compound, with its protected piperazine nitrogen and a reactive primary aniline amine, is an exceptionally valuable synthon for creating diverse molecular libraries for drug discovery.[1][7]

Traditional methods for synthesizing N-aryl amines often require harsh conditions and suffer from limited substrate scope.[2] The advent of the Buchwald-Hartwig amination reaction revolutionized C-N bond formation, allowing for the coupling of amines with aryl halides under relatively mild conditions with high functional group tolerance.[2][8]

Reaction Mechanism: Buchwald-Hartwig Amination

The synthesis detailed herein utilizes the Buchwald-Hartwig amination to couple 1-Boc-piperazine with 2-bromoaniline. The catalytic cycle, a cornerstone of this process, is illustrated below and involves several key steps:

  • Oxidative Addition: The active Palladium(0) catalyst oxidatively adds to the aryl halide (2-bromoaniline), forming a Pd(II) complex.

  • Ligand Exchange/Amine Coordination: The amine (1-Boc-piperazine) coordinates to the Pd(II) center.

  • Deprotonation: A strong base (e.g., Sodium tert-butoxide) deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired product is reductively eliminated, regenerating the Pd(0) catalyst to re-enter the cycle.[2][8]

The choice of ligand is critical for the reaction's success. Sterically hindered and electron-rich phosphine ligands, such as RuPhos, are often employed to facilitate the reductive elimination step and prevent catalyst decomposition, especially with less reactive aryl halides.[3]

Buchwald_Hartwig_Mechanism Figure 1: Catalytic Cycle of Buchwald-Hartwig Amination Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L-Pd(II)-Ar     |    Br OxAdd->PdII_Aryl Ar-Br Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord PdII_Amine [L-Pd(II)(HNR'₂)-Ar]⁺Br⁻ Amine_Coord->PdII_Amine HNR'₂ Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)(NR'₂)-Ar Deprotonation->PdII_Amido -HBr PdII_Amido->Pd0 Reductive Elimination Reduct_Elim Reductive Elimination PdII_Amido->Reduct_Elim Product Ar-NR'₂ Reduct_Elim->Product

Caption: Catalytic cycle for C-N bond formation.

Scale-Up Synthesis Protocol

This protocol is designed for a 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood by trained personnel.

Materials and Equipment
Reagent/MaterialCAS No.M.W. ( g/mol )AmountMolesEq.
2-Bromoaniline615-54-3172.03100.0 g0.5811.0
1-Boc-piperazine57260-71-6186.25119.2 g0.6401.1
RuPhos Pd G31445085-82-4874.854.0 g0.00460.008
Sodium tert-butoxide865-48-596.1078.2 g0.8141.4
Anhydrous Toluene108-88-392.141.0 L--
Ethyl Acetate (EtOAc)141-78-688.113.0 L--
Brine (Saturated NaCl)--1.0 L--
Anhydrous MgSO₄7487-88-9120.3750 g--
Celite® 54561790-53-2-50 g--

Equipment:

  • 5 L, 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet/outlet.

  • Heating mantle with temperature controller.

  • Large Buchner funnel and filter flask.

  • Rotary evaporator.

  • Glass column for chromatography (if required).

Experimental Workflow

Caption: Step-by-step experimental workflow.

Detailed Synthesis Procedure
  • Reaction Setup: Assemble the 5 L reaction flask with the mechanical stirrer, condenser, and nitrogen inlet. Ensure the system is free of leaks and purge with nitrogen for 20-30 minutes to establish an inert atmosphere.

  • Charging Reagents: To the flask, add 2-bromoaniline (100.0 g), 1-Boc-piperazine (119.2 g), and sodium tert-butoxide (78.2 g). Add anhydrous toluene (1.0 L) via cannula.

  • Initiating Reaction: Begin vigorous stirring and heat the mixture to 100-110 °C. Once the temperature has stabilized, add the RuPhos Pd G3 catalyst (4.0 g) in one portion. The mixture will typically turn dark brown or black.

  • Reaction Monitoring: Maintain the reaction at 100-110 °C under a positive pressure of nitrogen. Monitor the consumption of 2-bromoaniline by TLC (e.g., 20% EtOAc in hexanes) or LC-MS. The reaction is typically complete within 12-18 hours.

  • Workup and Quenching: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. CAUTION: Quenching is exothermic. Slowly and carefully add 500 mL of deionized water to the stirred reaction mixture.

  • Filtration: Set up a Celite® pad in a large Buchner funnel. Filter the biphasic mixture through the pad to remove the palladium catalyst and inorganic salts. Wash the filter cake thoroughly with ethyl acetate (2 x 250 mL).

  • Extraction: Transfer the combined filtrate to a large separatory funnel. Separate the layers. Wash the organic layer sequentially with water (2 x 500 mL) and brine (1 x 500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a crude oil or solid.

  • Purification: The crude product can be purified by recrystallization. Dissolve the crude material in a minimal amount of hot ethyl acetate and add heptane until the solution becomes cloudy. Allow it to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the beige crystals by filtration, wash with cold heptane, and dry under vacuum.[1]

  • Yield: A typical yield of pure this compound is 135-145 g (85-91%). Melting point: 103-109 °C.[1]

Quality Control and Analytical Methods

Ensuring the purity and identity of the final product is paramount. The following analytical techniques are recommended for full characterization.

TechniquePurposeExpected Results
¹H NMR Structural ConfirmationConforms to the expected structure. Key peaks: Boc group (~1.4 ppm), piperazine protons, and aromatic protons.
¹³C NMR Structural ConfirmationConfirms the number and type of carbon environments.
HPLC Purity AssessmentPurity ≥ 98% (by area %). A suitable method might use a C18 column with a water/acetonitrile gradient.[9]
LC-MS Identity ConfirmationProvides the molecular weight of the product. Expected [M+H]⁺ = 278.18.
FTIR Functional Group IDShows characteristic peaks for N-H (aniline), C-H, and C=O (Boc) stretches.

Safety and Handling

Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[10][11]

  • 2-Bromoaniline: Toxic and an irritant. Handle with care and avoid inhalation or skin contact.

  • Sodium tert-butoxide: Corrosive and reacts violently with water. Handle under an inert atmosphere and add to solvents carefully.

  • Toluene: Flammable liquid and vapor. Use in a well-ventilated area away from ignition sources.

  • Palladium Catalyst: Handle in a fume hood. While not highly toxic, fine powders should not be inhaled.

Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite) and place in a sealed container for chemical waste disposal. Dispose of all chemical waste according to local and institutional regulations.[10][12]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Inactive catalyst; insufficient base; poor quality solvent.Ensure an inert atmosphere was maintained. Use fresh, anhydrous solvent. Use a new bottle of catalyst and base.
Low Yield Inefficient extraction; product loss during recrystallization.Perform extractions thoroughly. Optimize the solvent ratio for recrystallization.
Product is Dark/Oily Residual palladium catalyst; side products.Ensure filtration through Celite® was effective. If necessary, purify by flash column chromatography on silica gel.

References

  • Mao, Z.W., et al. (2016). Design, synthesis, and anticancer activity of novel hybrid compounds between benzofuran and N-aryl piperazine. Bioorganic & Medicinal Chemistry Letters, 26.
  • AAPPTec, LLC. Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
  • Wikipedia. Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023-06-30). Buchwald-Hartwig Amination.
  • Policija. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).
  • Chem-Impex. This compound.
  • MDPI. (2021-10-08). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
  • ResearchGate. (2005). A general and convenient synthesis of N-aryl piperazines.
  • ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • ResearchGate. (2005). A general and convenient synthesis of N-aryl piperazines.
  • PubMed. (2023-10-18). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring.
  • Organic Chemistry Portal. Synthesis of piperazines.
  • Repine, J. T., et al. (2007). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases.
  • Google Patents. (2015). Method for synthesizing 1-boc-4-aminopiperidine.
  • Google Patents. (2017). A kind of synthetic method of 1 BOC piperazines.
  • Journal of the American Chemical Society. A NEW SYNTHESIS OF N-MONOPHENYLPIPERAZINE.
  • PubMed Central. (2020-05-06). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • White Rose Research Online. General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination.
  • Patsnap Eureka. Synthesis method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine.
  • Royal Society of Chemistry. Analytical Methods.
  • Google Patents. Purification of piperazine.
  • Defense Technical Information Center. Fentanyl Synthesis Using N-BOC-4-Piperidinone.
  • MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization.

Sources

Application Notes & Protocols: 1-Boc-4-(2-aminophenyl)piperazine in the Synthesis of Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists

Abstract

1-Boc-4-(2-aminophenyl)piperazine, hereafter referred to as BAP, is a cornerstone building block in modern medicinal chemistry and drug development.[1] Its unique molecular architecture, featuring a masked ortho-phenylenediamine system integrated with a Boc-protected piperazine moiety, offers a robust platform for constructing a diverse array of heterocyclic compounds. The tert-butoxycarbonyl (Boc) protecting group provides enhanced stability and regio-control, allowing for selective reactions at the aniline nitrogen and subsequent cyclization.[1] This guide provides an in-depth exploration of BAP's utility, focusing on the synthesis of two privileged scaffolds in pharmaceutical research: benzimidazoles and quinoxalines. We will dissect the mechanistic principles, provide field-proven, step-by-step protocols, and discuss the causality behind experimental choices to empower researchers in their synthetic campaigns.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is critical for successful and reproducible experimentation. BAP is typically a stable, crystalline solid, but appropriate handling and storage are paramount.

PropertyValueReference
CAS Number 170017-74-0[1]
Molecular Formula C₁₅H₂₃N₃O₂[1][2]
Molecular Weight 277.37 g/mol [1][2]
Appearance Beige to off-white crystalline solid[1]
Melting Point 103-109 °C[1]
Solubility Soluble in DCM, Chloroform, Ethyl Acetate, THF, Methanol. Sparingly soluble in hexanes.
Storage Store at 0-8°C, desiccated, and protected from light.[1]

Expert Insight: While BAP is generally stable, the aniline moiety is susceptible to air oxidation over time, which can manifest as a darkening of the material. For reactions sensitive to impurities, it is advisable to use freshly sourced material or purify older stock by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient).

Core Reactivity: The Ortho-Diamine Synthon

The synthetic power of BAP lies in the reactivity of the aniline amine and the adjacent piperazine nitrogen (N1), which together function as a 1,2-diamine synthon. This arrangement is ideal for cyclocondensation reactions with electrophiles spanning one or two carbon atoms.

The Role of the Boc Group: The Boc group on the distal piperazine nitrogen (N4) is not merely a placeholder. It serves two critical functions:

  • Deactivation: It withdraws electron density from N4, rendering it significantly less nucleophilic than N1. This prevents N4 from competing in the initial condensation step, thus avoiding the formation of unwanted side products and polymeric materials.

  • Latent Functionality: The Boc group can be quantitatively removed under acidic conditions post-cyclization, revealing a secondary amine that serves as a versatile handle for further derivatization, a common strategy in fragment-based drug design and library synthesis.

The general synthetic logic is illustrated below.

G BAP This compound (BAP) Quinoxaline Piperazinyl-Quinoxaline BAP->Quinoxaline Cyclocondensation Benzimidazole Piperazinyl-Benzimidazole BAP->Benzimidazole Cyclocondensation Electrophile Two-Carbon Electrophile (e.g., α-Diketone) Electrophile->Quinoxaline Electrophile2 One-Carbon Electrophile (e.g., Aldehyde) Electrophile2->Benzimidazole

Caption: General synthetic pathways using BAP.

Application I: Synthesis of Piperazinyl-Substituted Benzimidazoles

The benzimidazole core is a frequent motif in FDA-approved drugs, valued for its ability to act as a bioisostere for purine and to engage in key hydrogen bonding interactions with biological targets.[3][4] The reaction of BAP with aldehydes provides a direct and efficient route to 2-substituted benzimidazoles.

Reaction Principle: The Phillips-Ladenburg Benzimidazole Synthesis

This synthesis involves the condensation of the ortho-diamine moiety of BAP with an aldehyde to form a Schiff base intermediate. Subsequent intramolecular cyclization and oxidation yield the aromatic benzimidazole ring. The oxidation step can occur spontaneously via air oxidation, especially with prolonged heating, or can be facilitated by a mild oxidant.

G cluster_workflow Benzimidazole Synthesis Workflow A 1. Mix BAP and Aldehyde in Solvent (e.g., EtOH) B 2. Add Catalyst/Reagent (e.g., NaHSO₃ or p-TsOH) A->B C 3. Heat to Reflux (Air atmosphere for oxidation) B->C D 4. Monitor Reaction (TLC or LC-MS) C->D E 5. Aqueous Work-up & Product Isolation D->E F 6. Purification (Recrystallization or Chromatography) E->F

Caption: Workflow for benzimidazole synthesis from BAP.

Protocol 1: Synthesis of tert-Butyl 4-(2-(4-chlorophenyl)-1H-benzo[d]imidazol-5-yl)piperazine-1-carboxylate

Causality: This protocol utilizes sodium bisulfite, which, in addition to forming an adduct with the aldehyde to control reactivity, can facilitate the cyclization and subsequent oxidation under aerobic conditions. Ethanol is a common, effective solvent for this transformation.

Reagents & Equipment:

  • This compound (BAP) (1.0 eq)

  • 4-Chlorobenzaldehyde (1.05 eq)

  • Sodium bisulfite (NaHSO₃) (1.5 eq)

  • Ethanol (approx. 0.1 M concentration of BAP)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a round-bottom flask, add BAP (e.g., 1.00 g, 3.60 mmol) and ethanol (36 mL). Stir until all solids dissolve.

  • Add 4-chlorobenzaldehyde (0.53 g, 3.78 mmol) to the solution.

  • In a separate beaker, dissolve sodium bisulfite (0.56 g, 5.40 mmol) in a minimal amount of water (approx. 3-4 mL) and add it to the reaction mixture.

  • Fit the flask with a reflux condenser (open to the air) and heat the mixture to reflux (approx. 78 °C).

  • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours. The starting materials should be consumed, and a new, more nonpolar spot (the product) should appear. The reaction is typically complete within 8-16 hours.

  • Once the reaction is complete, cool the mixture to room temperature. A precipitate may form.

  • Reduce the solvent volume by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into ice-cold water (100 mL) and stir vigorously for 30 minutes.

  • Collect the resulting solid by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).

  • Dry the crude product under vacuum.

  • Purification: The crude solid can be purified by recrystallization from ethanol/water or by flash column chromatography on silica gel (eluting with a gradient of 20% to 50% ethyl acetate in hexanes) to yield the pure product as a solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application II: Synthesis of Piperazinyl-Substituted Quinoxalines

Quinoxalines are a vital class of N-heterocycles with a wide spectrum of biological activities, including use as kinase inhibitors in oncology.[5] The condensation of BAP with 1,2-dicarbonyl compounds is the most direct and high-yielding method for their synthesis.[6][7]

Reaction Principle

This reaction is a classic double condensation. The two amine groups of the ortho-diamine system attack the two carbonyl carbons of the 1,2-dicarbonyl compound. The resulting di-imine intermediate rapidly cyclizes and dehydrates to form the stable, aromatic quinoxaline ring. The reaction is often catalyzed by a weak acid, such as acetic acid, or can proceed simply with thermal promotion.[6]

G cluster_mech Quinoxaline Formation Mechanism BAP BAP (o-diamine) Intermediate Dihydropyrazine Intermediate BAP->Intermediate + Diketone 1,2-Diketone Diketone->Intermediate Product Quinoxaline Product Intermediate->Product - 2 H₂O (Dehydration) Water 2 H₂O

Caption: Simplified mechanism for quinoxaline synthesis.

Protocol 2: Synthesis of tert-Butyl 4-(2,3-diphenylquinoxalin-6-yl)piperazine-1-carboxylate

Causality: This protocol uses glacial acetic acid as both a catalyst and a solvent. The acidic medium protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack by the aniline nitrogen. Refluxing provides the necessary energy to overcome the activation barrier for dehydration.

Reagents & Equipment:

  • This compound (BAP) (1.0 eq)

  • Benzil (1,2-diphenylethane-1,2-dione) (1.0 eq)

  • Glacial Acetic Acid (approx. 0.2 M concentration of BAP)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, suspend BAP (e.g., 1.00 g, 3.60 mmol) and benzil (0.76 g, 3.60 mmol) in glacial acetic acid (18 mL).

  • Attach a reflux condenser and heat the mixture to reflux (approx. 118 °C) with vigorous stirring. The solids should dissolve upon heating.

  • Self-Validation: Monitor the reaction by TLC (e.g., 30% EtOAc/Hexanes). The reaction is typically very clean and complete within 1-3 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the cooled solution into a beaker containing ice-water (150 mL) while stirring. A precipitate will form.

  • Neutralize the mixture by the slow, portion-wise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7-8.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water (3 x 30 mL) to remove any residual salts.

  • Dry the product under high vacuum. This method often yields a product of high purity.

  • Purification (if necessary): If impurities are detected by NMR or LC-MS, the product can be recrystallized from hot ethanol or purified by flash chromatography.

Substrate (1,2-Diketone)Catalyst/SolventTime (h)Typical Yield (%)
BenzilAcetic Acid, reflux2>90%
AcenaphthenequinoneEthanol, reflux4>85%
Glyoxal (40% in H₂O)Ethanol, RT1>95%

Post-Synthetic Modification: Boc Deprotection

To complete the synthesis of many active pharmaceutical ingredients, the Boc group must be removed to reveal the N4 piperazine amine for further coupling or salt formation.

Protocol 3: Acid-Catalyzed Boc Deprotection

Causality: Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) readily protonate the carbonyl oxygen of the Boc group, leading to its fragmentation into gaseous isobutylene and carbon dioxide, and the protonated amine. This process is irreversible and typically quantitative. Dichloromethane (DCM) is an ideal solvent as it is inert to the acidic conditions and readily dissolves the starting material.

Reagents & Equipment:

  • Boc-protected heterocyclic compound (1.0 eq)

  • Trifluoroacetic acid (TFA) (10-20 eq) or 4M HCl in Dioxane (10-20 eq)

  • Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected starting material (e.g., 1.0 g) in DCM (10 mL) in a round-bottom flask at room temperature.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add TFA (e.g., 5 mL) or 4M HCl in Dioxane (e.g., 10 mL) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours.

  • Self-Validation: Monitor the reaction by TLC or LC-MS. The product will be significantly more polar than the starting material. The reaction is complete when no starting material is observed.

  • Concentrate the reaction mixture to dryness using a rotary evaporator.

  • To obtain the free base, dissolve the residue in DCM (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected product. Alternatively, for salt formation, the residue after evaporation can be triturated with diethyl ether to precipitate the TFA or HCl salt.

Conclusion

This compound is a powerful and versatile reagent for the construction of complex heterocyclic systems.[1] Its pre-installed, protected piperazine moiety and reactive ortho-diamine functionality provide a direct entry into medicinally relevant benzimidazole and quinoxaline scaffolds. The protocols described herein are robust, scalable, and built on well-established chemical principles, offering researchers a reliable toolkit for their drug discovery and development programs.

References

  • SYNTHESIS OF 4'-AMINOPHENYL BENZIMIDAZOLE. Bulletin of the Transilvania University of Braşov. [Link]
  • Synthesis and biological evaluation of 5-substituted derivatives of benzimidazole. Journal of the Serbian Chemical Society. [Link]
  • Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity. National Institutes of Health (NIH). [Link]
  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cycliz
  • Benzimidazole synthesis. Organic Chemistry Portal. [Link]
  • A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.
  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
  • 1-BOC-Piperazine. SpectraBase. [Link]
  • Piperazine synthesis. Organic Chemistry Portal. [Link]
  • New route for the synthesis of 7-(piperazin-1-yl)-quinoxaline-2-carbonitrile 1,4-dioxide (3).
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health (NIH). [Link]
  • General microwave-assisted protocols for the expedient synthesis of quinoxalines and heterocyclic pyrazines.
  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz

Sources

Application Note: Orthogonal Protecting Group Strategies for the Selective Functionalization of 1-Boc-4-(2-aminophenyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-Boc-4-(2-aminophenyl)piperazine scaffold is a privileged structure in modern medicinal chemistry, serving as a critical intermediate in the synthesis of numerous therapeutic agents, particularly those targeting the central nervous system.[1][2] Its utility stems from the synthetic versatility offered by its three distinct nitrogen centers: the Boc-protected piperazine nitrogen (N1), the tertiary piperazine nitrogen (N4), and the primary aromatic amine. However, this same structural feature presents a significant synthetic challenge: achieving selective functionalization of the desired nitrogen atom. This application note provides a comprehensive guide to protecting group strategies that enable the precise and high-yield modification of the exocyclic aromatic amine, while preserving the integrity of the Boc-protected piperazine core. We will explore the fundamental principles of differential reactivity and detail robust, field-proven protocols for selective acylation and orthogonal protection, empowering researchers in drug discovery and process development.

The Core Synthetic Challenge: Differential Nitrogen Reactivity

The key to selectively modifying this compound lies in understanding the profound differences in the basicity and nucleophilicity of its three nitrogen atoms.

  • N1 Piperazine Amine: This secondary amine is protected by the tert-butyloxycarbonyl (Boc) group, which converts it into a carbamate.[3][4] The lone pair of electrons on this nitrogen is delocalized into the adjacent carbonyl group, rendering it essentially non-nucleophilic and unreactive under most conditions.

  • N4 Piperazine Amine: This is a tertiary aliphatic amine. While it is basic, its nucleophilicity is significantly diminished by steric hindrance, making it a poor candidate for reactions like acylation.

  • Exocyclic Aromatic Amine (Aniline): This primary amine is the primary target for functionalization. However, its reactivity is substantially lower than that of a typical aliphatic amine. The nitrogen lone pair is delocalized into the π-system of the benzene ring through resonance, which decreases its availability for attacking electrophiles.[5][6][7][8]

This reactivity gradient—where the aniline nitrogen is moderately nucleophilic, while the other nitrogens are effectively non-reactive to acylation—forms the basis of selective synthesis. A method leveraging the pKa difference between aromatic and aliphatic amines provides a highly efficient route for selective protection.[9]

G cluster_mol This compound cluster_legend Reactivity Analysis mol N1 N1: Boc-Protected (Non-nucleophilic Carbamate) N4 N4: Tertiary Amine (Sterically Hindered Base) NH2 Aromatic NH₂: Primary Amine (Target for Selective Reaction) p1 p1->N1 p4 p4->N4 p_nh2 p_nh2->NH2

Diagram 1: Reactivity map of nitrogen centers in the core scaffold.

Strategy 1: Direct Selective Acylation of the Aromatic Amine

The most straightforward approach involves the direct acylation of the aromatic amine. Due to the reactivity hierarchy described above, acylating agents like acyl chlorides and anhydrides will react preferentially at this position under controlled conditions.

Protocol 2.1: General Procedure for Selective N-Acylation

This protocol describes a standard method for attaching an acyl group (e.g., acetyl, benzoyl) to the aniline nitrogen.

Causality: The use of a mild organic base like triethylamine (TEA) or pyridine is sufficient to scavenge the HCl generated during the reaction without deprotecting the acid-labile Boc group. Dichloromethane (DCM) is an excellent, non-reactive solvent for this transformation. The reaction is typically run at 0 °C initially to control the exothermic reaction with the acyl chloride, then allowed to warm to ensure completion.

Methodology:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DCM (approx. 0.1 M solution).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.2 eq) to the stirred solution.

  • Acylation: Add the desired acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise over 10-15 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can typically be purified by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization.

Acylating AgentBase (eq)SolventTypical YieldNotes
Acetyl ChlorideTEA (1.2)DCM>90%Standard acetylation.
Benzoyl ChloridePyridine (1.5)DCM>85%Pyridine acts as both base and nucleophilic catalyst.
Acetic AnhydrideTEA (1.2), DMAP (cat.)DCM/THF>95%DMAP is used as a catalyst for less reactive anhydrides.

Table 1: Representative conditions for selective N-acylation.

Strategy 2: Orthogonal Protection for Multi-Step Synthesis

In complex synthetic routes, it is often necessary to deprotect the N1-Boc group to functionalize the piperazine ring, while keeping the modified aniline intact. This requires an "orthogonal" protecting group on the aniline—one that is stable to the acidic conditions used for Boc removal but can be cleaved under a different set of non-acidic conditions.[4][10]

  • Carboxybenzyl (Cbz or Z): Stable to acid and base. Removed by catalytic hydrogenolysis (H₂/Pd-C).[3][11]

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): Stable to acid and hydrogenolysis. Removed by a mild base, typically piperidine in DMF.[3][12]

G A Starting Material This compound B Step 1: Orthogonal Protection Protect Aromatic NH₂ (e.g., with Cbz-Cl or Fmoc-Cl) A->B C Intermediate A (Doubly Protected) B->C D Step 2: Selective Deprotection Remove Boc Group (TFA or HCl in Dioxane) C->D E Intermediate B (Free Piperazine N1) D->E F Step 3: N1 Functionalization React at Piperazine N1 (e.g., Alkylation, Acylation) E->F G Intermediate C (Functionalized Scaffold) F->G H Step 4: Final Deprotection Remove Orthogonal Group (H₂/Pd-C for Cbz; Piperidine for Fmoc) G->H I Final Product H->I

Diagram 2: Workflow for an orthogonal protecting group strategy.

Protocol 3.1: Selective N-Cbz Protection of the Aromatic Amine

Causality: This protocol uses a biphasic system (dioxane/water) with a mild inorganic base (NaHCO₃). This ensures the reaction medium is basic enough to neutralize the generated HCl but not harsh enough to affect other functional groups. The Cbz group is completely stable to the strong acids used for subsequent Boc deprotection.

Methodology:

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water (approx. 0.2 M).

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 2.5 eq).

  • Protection: Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir vigorously for 12-16 hours.

  • Workup: Dilute the mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The N-Cbz protected product is typically a solid that can be purified by recrystallization or flash chromatography.

Protocol 3.2: Key Deprotection Procedures

Protocol 3.2.1: Boc Deprotection using Trifluoroacetic Acid (TFA) Causality: The Boc group is a carbamate designed to be labile under strongly acidic conditions.[13][14] TFA protonates the carbonyl oxygen, leading to fragmentation that releases the free amine, carbon dioxide, and a stable tert-butyl cation.[11][15] This cation can alkylate electron-rich species; therefore, a scavenger is sometimes added to trap it, preventing side reactions.[16]

  • Setup: Dissolve the Boc-protected substrate (1.0 eq) in DCM (approx. 0.1 M).

  • Scavenger (Optional): If the substrate contains other sensitive, electron-rich groups (e.g., indoles, phenols), add a scavenger such as triethylsilane (1.5 eq).

  • Acid Addition: Cool the solution to 0 °C and add TFA (10-20 eq, often as a 20-50% v/v solution in DCM) dropwise.

  • Reaction: Stir at room temperature for 1-3 hours until deprotection is complete (monitor by LC-MS).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. Co-evaporate with toluene or DCM several times.

  • Neutralization: Dissolve the residue in DCM and neutralize carefully with a saturated aqueous NaHCO₃ solution or an amine base (e.g., diisopropylethylamine) to obtain the free amine.

Protocol 3.2.2: Cbz Deprotection by Catalytic Hydrogenolysis Causality: The benzyl C-O bond in the Cbz group is susceptible to cleavage by catalytic hydrogenation. The reaction proceeds on the surface of a palladium catalyst, releasing the free amine, carbon dioxide, and toluene.[3][10] This method is exceptionally clean and mild.

  • Setup: Dissolve the N-Cbz protected substrate (1.0 eq) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate.

  • Catalyst: Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol % by weight of palladium).

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) or place the flask on a Parr shaker apparatus under a hydrogen atmosphere (1-3 atm).

  • Reaction: Stir the mixture vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Protecting GroupIntroduction ReagentDeprotection ConditionsOrthogonal To
Boc (Boc)₂O, BaseStrong Acid (TFA, HCl)Fmoc, Cbz, Alloc
Cbz (Z) Cbz-Cl, BaseH₂, Pd/C (Hydrogenolysis)Boc, Fmoc
Fmoc Fmoc-Cl, BaseBase (20% Piperidine in DMF)Boc, Cbz

Table 2: Orthogonality summary of common amine protecting groups.

Conclusion

The selective functionalization of this compound is a critical operation in pharmaceutical synthesis. By leveraging the inherent differences in nitrogen reactivity, chemists can achieve highly selective and efficient transformations. Direct acylation offers a rapid route to simple amides, while an orthogonal strategy employing Cbz or Fmoc protection on the aniline nitrogen provides the necessary flexibility for complex, multi-step syntheses. The protocols and principles outlined in this guide are robust, scalable, and grounded in established chemical principles, providing a reliable framework for researchers and drug development professionals.

References

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Ashenhurst, J. (2018, June 7).
  • Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • ACS Green Chemistry Institute. (n.d.). tert-Butyl Carbamate (BOC) Deprotection. Retrieved from ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Zhang, X., Li, F., & Li, Y. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry, 14, 1750–1757. [Link]
  • Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. [Link]
  • Perron, V., Abbott, S., Moreau, N., Lee, D., Penney, C., & Zacharie, B. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Synthesis, 2009(02), 283-289. [Link]
  • Chemistry LibreTexts. (2022, July 20). 7.6: Acid-base properties of nitrogen-containing functional groups. [Link]
  • Chemistry LibreTexts. (2019, June 5). 23.1: Relative Basicity of Amines and Other Compounds. [Link]
  • Vahdat, S. M. (n.d.). Reactions of Aniline. Chemistry Steps. [Link]
  • Ashenhurst, J. (2017, April 26). 5 Key Amine Basicity Trends. Master Organic Chemistry. [Link]
  • Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]
  • Pellicciari, R., et al. (2016). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 11(1), 53-68. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Boc-4-(2-aminophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Boc-4-(2-aminophenyl)piperazine. This document is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate.[1] this compound is a crucial building block in medicinal chemistry, particularly for developing therapeutics targeting neurological disorders.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic route and improve yields.

The primary synthetic route to this compound is the Buchwald-Hartwig amination.[2][3] This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen (C-N) bonds and is widely used in the synthesis of aryl amines.[2][4][5]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing insights into the underlying causes and offering actionable solutions.

Issue 1: Low or No Product Yield

Question: I am performing the Buchwald-Hartwig amination of 1-Boc-piperazine with 2-haloaniline (e.g., 2-bromoaniline or 2-chloroaniline) and observing very low to no formation of the desired this compound. What are the likely causes?

Answer: Low or no yield in a Buchwald-Hartwig reaction can stem from several factors related to the catalyst system, reaction conditions, and reagent quality.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solutions
Catalyst Inactivity The palladium catalyst may be inactive or poisoned. This can be due to oxidation of the palladium(0) species or the presence of impurities in the reaction mixture.Use a Pre-catalyst: Employ an air-stable palladium pre-catalyst to ensure the active Pd(0) species is generated in situ. • Ligand Selection: Ensure you are using an appropriate electron-rich, sterically hindered phosphine ligand. For coupling with aryl chlorides, more specialized ligands are often necessary.[3] • Inert Atmosphere: The reaction is highly sensitive to oxygen.[4] Ensure the reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that all solvents and reagents are properly degassed.[3]
Incorrect Base The choice and strength of the base are critical for the catalytic cycle. An inappropriate base can lead to a sluggish or stalled reaction.Base Strength: Sodium tert-butoxide (NaOt-Bu) is a commonly used strong base that is effective in many cases.[3] For more sensitive substrates, cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used.[3] • Base Purity: Ensure the base is anhydrous and of high purity.
Solvent Issues The solvent must be anhydrous and capable of solubilizing the reactants and catalyst system.Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents such as toluene, dioxane, or THF.[3] • Solvent Polarity: The choice of solvent can influence the reaction rate. Toluene and dioxane are common choices for these reactions.
Low Reaction Temperature The reaction may require higher temperatures to proceed at a reasonable rate, especially with less reactive aryl chlorides.Optimize Temperature: While typical temperatures range from 80-110 °C, you may need to increase the temperature for less reactive starting materials.[3] Monitor for potential decomposition at higher temperatures.
Issue 2: Formation of Significant Side Products

Question: My reaction is producing the desired product, but I am also observing significant impurities. What are the common side reactions, and how can I minimize them?

Answer: Side product formation is a common issue. Identifying the nature of the impurity is the first step toward mitigating its formation.

Common Side Reactions & Prevention:

Side Product Plausible Mechanism Preventative Measures
Di-arylated Piperazine If piperazine is used instead of 1-Boc-piperazine, or if the Boc group is unintentionally cleaved, both nitrogen atoms can undergo arylation.Use Mono-protected Piperazine: Start with high-purity 1-Boc-piperazine to prevent di-arylation. The Boc group effectively protects one of the nitrogen atoms.[6]
Hydrodehalogenation of Aryl Halide The aryl halide is reduced to the corresponding arene, consuming the starting material.Optimize Ligand-to-Palladium Ratio: A slightly higher ligand-to-palladium ratio can sometimes suppress this side reaction. • Control Reaction Time: Do not let the reaction run for an excessively long time after completion, as this can sometimes lead to increased side product formation.
Homocoupling of Aryl Halide Two molecules of the aryl halide couple to form a biaryl species.Lower Catalyst Loading: In some cases, reducing the palladium catalyst loading can minimize homocoupling.
Issue 3: Difficulty in Product Purification

Question: I have successfully synthesized the crude this compound, but I am struggling with its purification. What are the recommended methods?

Answer: Purification can be challenging due to the presence of residual catalyst, ligand, and other reaction byproducts.

Purification Strategies:

  • Column Chromatography: Flash column chromatography on silica gel is the most common method for purifying the product.[3]

    • Solvent System: A gradient of ethyl acetate in hexanes or petroleum ether is typically effective.

    • Tailing: The amino group on the product can cause tailing on the silica gel column. Adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent can help to obtain sharper peaks and better separation.

  • Acid-Base Extraction: An acid-base workup can be used to remove non-basic impurities.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with a dilute aqueous acid solution (e.g., 1 M HCl) to move the product into the aqueous layer as its salt.

    • Wash the organic layer to remove neutral impurities.

    • Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to a pH > 10.[7]

    • Extract the product back into an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the Boc protecting group in this synthesis?

The tert-butoxycarbonyl (Boc) group is a protecting group for one of the nitrogen atoms of the piperazine ring.[6] This ensures that the N-arylation reaction occurs selectively at the other, unprotected nitrogen atom, preventing the formation of di-substituted byproducts.[8] The Boc group is stable under the basic conditions of the Buchwald-Hartwig amination but can be easily removed later under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free amine if required for subsequent synthetic steps.[6][9]

Q2: Can I use 2-fluoroaniline or 2-iodoaniline as the starting material instead of 2-bromoaniline or 2-chloroaniline?

Yes, the reactivity of aryl halides in the Buchwald-Hartwig amination generally follows the order: I > Br > Cl > F. Aryl iodides are typically more reactive and may allow for milder reaction conditions. Aryl chlorides are less reactive and often require more specialized, electron-rich, and sterically hindered phosphine ligands and higher temperatures to achieve good yields.[3] Aryl fluorides are generally unreactive under standard Buchwald-Hartwig conditions.

Q3: How do I monitor the progress of the reaction?

The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the limiting reagent and the appearance of the product spot.

Q4: What are the safety precautions I should take when running this reaction?

  • Inert Atmosphere: As the reaction is sensitive to oxygen, it should be performed under an inert atmosphere of argon or nitrogen.

  • Reagent Handling: Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. It should be handled in a glovebox or under a stream of inert gas. Organophosphine ligands can be toxic and should be handled with care in a well-ventilated fume hood.

  • Solvents: The organic solvents used are flammable and should be handled away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

Experimental Protocols & Visualizations

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add the 2-haloaniline (1.0 equiv.), 1-Boc-piperazine (1.2-1.5 equiv.), and the base (e.g., NaOt-Bu, 1.4-2.0 equiv.).[3]

  • In a separate vial, prepare the catalyst system by dissolving the palladium source (e.g., Pd₂(dba)₃ or a pre-catalyst) and the phosphine ligand in a small amount of the reaction solvent.[3]

  • Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., argon) three times.[3]

  • Add the anhydrous solvent (e.g., toluene or dioxane) to the Schlenk tube, followed by the catalyst solution via syringe.[3]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.[3]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the limiting starting material is consumed.[3]

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]

Visualizing the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product A Pd(0)L_n B Oxidative Addition (Ar-X) A->B Aryl Halide C Ar-Pd(II)(X)L_n B->C D Ligand Exchange (Amine) C->D Amine, Base E Ar-Pd(II)(NR'R'')L_n D->E F Reductive Elimination E->F Forms C-N bond F->A Product (Ar-NR'R'') Final_Product This compound F->Final_Product Aryl_Halide 2-Haloaniline Aryl_Halide->B Amine 1-Boc-piperazine Amine->D

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Issue Check_Catalyst Check Catalyst System (Activity, Ligand, Inertness) Start->Check_Catalyst Check_Conditions Verify Reaction Conditions (Base, Solvent, Temperature) Start->Check_Conditions Check_Reagents Assess Reagent Purity (Starting Materials, Solvents) Start->Check_Reagents Optimize Systematically Optimize (Screen Ligands, Bases, Solvents) Check_Catalyst->Optimize Check_Conditions->Optimize Check_Reagents->Optimize Success Improved Yield Optimize->Success

Caption: A systematic approach to troubleshooting low yield.

References

  • Protheragen. (2024, September 12). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • O'Brien, P., et al. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate.
  • O'Brien, P., et al. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • PubMed Central. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • ResearchGate. (2018, November 1). Is there any synthesis method available for the preparation of 1-Amino Piperazine?
  • ResearchGate. (2017, December). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • Preprints.org. (n.d.). Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization.
  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • European Patent Office. (n.d.). EP 1230231 B1 - 4'-(4-AMINOPHENYL)-PIPERAZINE.
  • ResearchGate. (n.d.). Reaction with Boc-piperazine (18) and (N-Boc-4-amino)piperidine (19).

Sources

Common side reactions with 1-Boc-4-(2-aminophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Boc-4-(2-aminophenyl)piperazine (CAS: 170017-74-0). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile building block. As a key intermediate in the synthesis of numerous pharmaceutical agents, particularly those targeting neurological disorders, understanding its reactivity is paramount to achieving clean, high-yield outcomes.[1] This guide provides in-depth, field-proven insights in a direct question-and-answer and troubleshooting format.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercially available this compound?

A1: While most suppliers provide this reagent with high purity (typically >97%), residual starting materials or byproducts from its synthesis can be present. The most common impurity is the regioisomer, 1-Boc-4-(4-aminophenyl)piperazine .[2][3] Another potential, though less common, impurity is the doubly protected 1,4-bis-Boc-piperazine , which can arise during the protection of the piperazine core.[4] It is crucial to run a quality control check (e.g., NMR, LC-MS) on new batches to confirm identity and purity before use.

Q2: I'm observing incomplete conversion in my reaction. What are the likely causes?

A2: Incomplete conversion when using this compound often points to three main areas:

  • Reagent Degradation: Phenyl piperazines can be susceptible to slow oxidation and degradation, especially if stored improperly.[5] Exposure to air, light, or moisture can compromise the nucleophilicity of the aniline amine. Ensure storage is under an inert atmosphere at the recommended 2-8°C.

  • Catalyst Inactivity: In cross-coupling reactions like the Buchwald-Hartwig amination, the palladium catalyst's activity is critical. Incomplete activation of the pre-catalyst, poisoning of the catalyst by functional groups on other substrates, or insufficient exclusion of oxygen can halt the catalytic cycle.[6]

  • Insufficient Basicity: The choice and stoichiometry of the base are crucial. A base that is too weak or used in insufficient quantity may not efficiently deprotonate the amine or the intermediate palladium complex, stalling the reaction.

Q3: I am performing a Buchwald-Hartwig amination and see a major byproduct with a mass corresponding to my dehalogenated starting material. What is happening?

A3: This is a classic side reaction in Buchwald-Hartwig aminations known as hydrodehalogenation .[7] It occurs when the catalytic cycle is diverted. Instead of reductive elimination to form the C-N bond, the palladium-amide intermediate can undergo β-hydride elimination (if an abstractable proton is available) or other pathways that result in the replacement of the halide on your aryl halide with a hydrogen atom.[8] This is often exacerbated by elevated temperatures or suboptimal ligand choice. See Troubleshooting Guide 1 for a detailed mitigation strategy.

Q4: Can the Boc group cleave under my reaction conditions?

A4: Yes. The tert-butoxycarbonyl (Boc) group is notoriously labile under acidic conditions. Even mildly acidic conditions generated in situ can lead to partial or complete deprotection. Additionally, prolonged heating at high temperatures (>110-120°C) can cause thermal cleavage of the Boc group. This exposes the second piperazine nitrogen, which can then compete in the reaction, leading to undesired double-arylation or other side products.

Troubleshooting Guide 1: Side Reactions in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for C-N bond formation but is sensitive to reaction parameters.[9] Using this compound presents unique challenges due to its dual nucleophilic sites (the aniline and the Boc-protected piperazine nitrogen).

Problem: Formation of Hydrodehalogenated Arene Byproduct
  • Causality: The formation of a dehalogenated arene byproduct stems from an unproductive side pathway that competes with the desired reductive elimination step in the catalytic cycle.[8] Factors like high reaction temperatures, excess base, or a poorly matched palladium-ligand system can favor this side reaction.

  • Self-Validating Protocol & Solution: To minimize hydrodehalogenation, a systematic approach to optimization is required.

    • Lower the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 80-100°C).[7]

    • Select an Appropriate Ligand: Sterically hindered biarylphosphine ligands such as RuPhos or XPhos are often effective at promoting reductive elimination over side reactions.[7][10]

    • Use a Weaker Base: While strong bases like NaOt-Bu are common, switching to a weaker base like K₃PO₄ or Cs₂CO₃ can sometimes suppress dehalogenation, albeit potentially slowing the reaction rate.

    • Employ a Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., an XPhos G3 or G4 palladacycle) ensures efficient generation of the active Pd(0) species and can lead to cleaner reactions at lower temperatures.[7]

Buchwald_Hartwig_Cycle cluster_main Desired Catalytic Cycle cluster_side Hydrodehalogenation Side Reaction Pd0 Pd(0)L_n OAC Oxidative Addition Complex (Ar-Pd(II)-X)L_n Pd0->OAC + Ar-X AmineComplex Amine Coordination (Ar-Pd(II)-N)L_n OAC->AmineComplex + R₂NH, Base - HX Product Ar-NR₂ (Product) AmineComplex->Product Reductive Elimination SideReaction β-Hydride Elimination or other pathways AmineComplex->SideReaction Product->Pd0 Arene Ar-H (Byproduct) SideReaction->Arene caption Fig 1. Competing Pathways in Buchwald-Hartwig Amination.

Caption: Fig 1. Desired catalytic cycle vs. hydrodehalogenation side path.

Troubleshooting Guide 2: Reagent Quality and Stability

The success of a reaction is fundamentally tied to the quality of the starting materials. This compound is generally stable but requires proper handling.

Problem: Inconsistent Reactivity and Low Yields Due to Degradation
  • Causality: The aniline moiety is susceptible to air oxidation, which can lead to the formation of colored impurities (often appearing as beige to brown crystals instead of off-white).[1] Phenyl piperazines have shown lower stability compared to other derivatives, especially when stored for extended periods at room temperature.[5] Moisture can also interfere with reactions, particularly those involving moisture-sensitive catalysts and bases.

  • Self-Validating Protocol & Solution:

    • Strict Storage Protocol: Always store the reagent at the recommended 2-8°C under an inert atmosphere (argon or nitrogen). For long-term storage, consider a freezer.

    • QC Before Use: If the material has been stored for a long time or appears discolored, perform a quick purity check via TLC or ¹H NMR.

    • Purification: If degradation is suspected, the material can be repurified by flash column chromatography.

ParameterRecommended ConditionSuboptimal ConditionPotential Side Reaction/Outcome
Temperature 2-8°CRoom TemperatureIncreased rate of oxidation and degradation.[5]
Atmosphere Inert Gas (Ar, N₂)AirOxidation of the aniline group, formation of colored impurities.
Moisture AnhydrousHumidHydrolysis of Boc group (minor); interference with catalysts.
Troubleshooting Guide 3: Boc Group Instability
Problem: Unintended Deprotection of the Boc Group
  • Causality: The Boc protecting group is cleaved by acid. While strong acids like TFA are canonical deprotection agents, milder acidic conditions can also cause cleavage, especially at elevated temperatures. In some reactions, the base can react with other components to generate a conjugate acid strong enough to slowly remove the Boc group over the course of the reaction.

  • Self-Validating Protocol & Solution:

    • pH Control: Avoid acidic conditions. If your reaction generates an acidic byproduct, ensure your base is sufficient to neutralize it and maintain basic conditions.

    • Temperature Management: Avoid prolonged reaction times at temperatures exceeding 110°C. If high temperatures are necessary, consider a more thermally stable protecting group.

    • Reaction Screening: When developing a new method, screen for Boc group stability by analyzing aliquots of the reaction mixture over time by LC-MS to check for the appearance of the deprotected piperazine.

Boc_Deprotection Start Boc-Protected Piperazine Protonation Protonation of Carbonyl Start->Protonation + H⁺ Carbocation tert-Butyl Cation (stable) Protonation->Carbocation Cleavage Deprotected Deprotected Piperazine Protonation->Deprotected Byproducts Isobutylene + CO₂ Carbocation->Byproducts caption Fig 2. Acid-catalyzed Boc deprotection mechanism.

Caption: Fig 2. Acid-catalyzed Boc deprotection mechanism.

Experimental Protocols
Protocol 1: General Procedure for a Clean Buchwald-Hartwig Amination

This protocol is a starting point and may require optimization for specific substrates.

  • Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and Cs₂CO₃ (2.0 equiv.).

  • Catalyst Preparation: In a separate vial inside a glovebox, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (e.g., XPhos, 4 mol%) if not using a pre-catalyst.

  • Reaction Assembly: Seal the Schlenk tube with a septum, then evacuate and backfill with argon three times. Add anhydrous toluene (to make a ~0.1 M solution) via syringe.

  • Initiation: Add the catalyst/ligand mixture to the Schlenk tube.

  • Execution: Place the sealed tube in a preheated oil bath at 90-100°C and stir. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography.

Protocol 2: Flash Column Chromatography Purification
  • Adsorbent: Use silica gel (230-400 mesh).

  • Eluent System: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity (e.g., 5-10% EtOAc in hexanes) and gradually increase the polarity based on TLC analysis. The product is moderately polar.

  • Loading: Adsorb the crude material onto a small amount of silica gel and dry-load it onto the column for better separation.

  • Collection: Collect fractions and analyze by TLC to pool the pure product fractions.

References
  • Chem-Impex International.this compound Product Page.[Link]
  • J&K Scientific.1-Boc-4-(4-aminophenyl)piperazine dihydrochloride Product Page.[Link]
  • Wikipedia.
  • Wikipedia.1-Boc-4-AP.[Link]
  • Chemistry LibreTexts.
  • White Rose Research Online.General Procedures for the Lithiation/Trapping of N-Boc Piperazines.[Link]
  • Nagy, V., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
  • ResearchGate.SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.[Link]
  • Reddit.
  • PubMed.
  • Google Patents.
  • PubMed.Stability of Synthetic Piperazines in Human Whole Blood.[Link]
  • Freeman, S. A., et al. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. International Journal of Greenhouse Gas Control. [Link]
  • Google Patents.Method for synthesizing 1-boc-4-aminopiperidine.

Sources

Technical Support Center: Purification of 1-Boc-4-(2-aminophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex synthetic chemistry, this Technical Support Center guide, curated by a Senior Application Scientist, provides an in-depth resource for researchers navigating the purification of 1-Boc-4-(2-aminophenyl)piperazine. This critical intermediate in pharmaceutical development demands high purity, and this guide offers troubleshooting insights and validated protocols to achieve that standard.

This guide is structured to address the most common challenges and questions encountered during the purification of this compound (CAS 170017-74-0). We will move from foundational FAQs to specific troubleshooting scenarios, providing detailed protocols and the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I should anticipate after synthesizing this compound?

A1: The impurity profile depends heavily on the synthetic route employed. However, for common syntheses such as the Buchwald-Hartwig amination of 1-Boc-piperazine with a 2-haloaniline or the reduction of a nitro-precursor, several impurities are common:

  • Unreacted Starting Materials: Residual 1-Boc-piperazine and the corresponding aniline precursor (e.g., 2-fluoro-1-nitrobenzene or 2-bromoaniline).

  • Di-Boc Piperazine: If piperazine itself is used as a starting material, the formation of the undesired 1,4-di-Boc-piperazine is a common side product.[1]

  • Oxidation Products: The 2-aminophenyl moiety is susceptible to oxidation, which can lead to the formation of colored impurities (e.g., azoxy or azo compounds), often responsible for a beige or brownish appearance of the crude product.[2]

  • Byproducts from Boc-Deprotection: Under harsh acidic or thermal conditions during workup, partial deprotection of the Boc group can occur, leading to the formation of 1-(2-aminophenyl)piperazine.

Q2: My crude product is a beige, slightly sticky solid. What is the best initial purification strategy?

A2: Given that this compound is a crystalline solid with a reported melting point of 103-109 °C, both flash column chromatography and recrystallization are viable primary purification methods.[2]

  • Flash Column Chromatography is the most versatile method, especially if the crude material contains multiple impurities with different polarities. It is highly effective at removing both more polar and less polar contaminants.

  • Recrystallization is an excellent choice if the desired compound has a purity of >90% and the impurities have different solubility profiles. It is often more scalable and cost-effective than chromatography for large quantities.

A general workflow would be to first attempt purification via flash chromatography on a small scale to identify a suitable solvent system and assess purity. If high purity is achieved, this method can be scaled. Alternatively, the partially purified material from chromatography can be further polished by recrystallization.

G crude Crude Product (Beige Solid) chrom Flash Column Chromatography crude->chrom Primary Method recrys Recrystallization crude->recrys If >90% pure analysis Purity Analysis (NMR, LC-MS, HPLC) chrom->analysis Collect Fractions recrys->analysis Collect Crystals analysis->chrom Impurities Persist final Pure Product (>98%) analysis->final Purity Confirmed

Troubleshooting Guide

Q3: I am performing flash column chromatography on silica gel, but my product is streaking badly and the yield is low. What's happening?

A3: This is a classic issue when purifying compounds containing basic nitrogen atoms, like the piperazine ring, on standard silica gel. The underlying cause is the acidic nature of silica gel's surface silanol groups (Si-OH). These acidic sites can strongly interact with or even protonate the basic nitrogens of your molecule, causing it to "stick" to the stationary phase. This leads to broad, tailing peaks (streaking), poor separation, and irreversible adsorption, which lowers the yield.

Solution: To mitigate this, you must neutralize the acidic sites on the silica. This is achieved by adding a small amount of a volatile base to your eluent system.

  • Recommended Additive: Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to your mobile phase (e.g., Hexane/Ethyl Acetate).

  • Mechanism of Action: The TEA will preferentially bind to the acidic silanol groups, effectively "masking" them from your product. This allows your compound to travel through the column without strong ionic interactions, resulting in sharper peaks, better separation, and significantly improved recovery.

G cluster_problem Problem cluster_cause Root Cause cluster_solution Solution cluster_result Outcome problem {Low Yield & Peak Streaking | Compound sticks to silica} cause {Acid-Base Interaction | Basic Piperazine N ↔ Acidic Silica Si-OH} problem->cause is caused by solution {Neutralize Eluent | Add 0.5-1% Triethylamine (TEA) to Mobile Phase} cause->solution is fixed by result {Improved Chromatography | Sharp peaks, high yield} solution->result leading to

Q4: I've purified my compound by chromatography, but my NMR still shows a small, greasy-looking impurity. What is it and how do I remove it?

A4: This is often due to "grease" from glassware joints or residual high-boiling point solvents from the synthesis (like DMF or DMSO). Another possibility is a byproduct that co-elutes with your product.

Troubleshooting Steps:

  • Identify the Impurity: Check the NMR for characteristic signals. Silicone grease appears as a broad singlet around 0 ppm. DMF shows signals around 8.0, 2.9, and 2.7 ppm.

  • Removal Strategy:

    • For Grease/Non-polar Contaminants: A trituration or recrystallization is highly effective. Dissolve the semi-pure product in a minimal amount of a moderately polar solvent (e.g., ethyl acetate or dichloromethane) and add a non-polar anti-solvent (e.g., hexanes or pentane) dropwise until the solution becomes cloudy. Cool the mixture to induce crystallization of your pure compound, leaving the greasy impurities in the mother liquor.

    • For Residual Solvents: If the impurity is a high-boiling solvent, co-evaporation can be effective. Dissolve the product in a volatile solvent like dichloromethane (DCM) and evaporate it under reduced pressure. Repeat this process 2-3 times. For very stubborn solvents, dissolving the product in a minimal amount of solvent and placing it under high vacuum for several hours can help.

Q5: How should I properly store purified this compound to ensure its long-term stability?

A5: Phenyl piperazines, particularly those with electron-donating groups like the amino group, can be sensitive to degradation over time.[3] The primary concerns are oxidation and hydrolysis of the Boc group.

Optimal Storage Conditions:

  • Temperature: Store at 0-8°C, as recommended by suppliers.[2] For long-term storage (>6 months), -20°C is preferable.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the aniline moiety. Air exposure can cause the material to darken over time.

  • Container: Use a tightly sealed, amber glass vial or a container wrapped in aluminum foil to protect it from light.

  • Handling: Always handle the material in a dry environment, as moisture can contribute to the slow hydrolysis of the Boc-protecting group, especially if any acidic residue is present.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is designed for the purification of ~1 gram of crude material. Adjustments to silica and solvent volumes are necessary for different scales.

  • Slurry Preparation: In a fume hood, wet-load the crude this compound (~1 g) by adsorbing it onto a small amount of silica gel (~2-3 g). To do this, dissolve the crude product in a minimal amount of a polar solvent (e.g., DCM or Ethyl Acetate), add the silica gel, and evaporate the solvent under reduced pressure until a fine, free-flowing powder is obtained.

  • Column Packing: Prepare a glass column packed with silica gel (e.g., 40g for a 1g scale, ~40:1 ratio) using a hexane/ethyl acetate mixture as the eluent. Ensure the column is packed evenly without air bubbles.

  • Loading: Carefully add the prepared dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the chosen mobile phase. A gradient elution is often most effective. A typical gradient might start with 90:10 Hexane:Ethyl Acetate and gradually increase to 50:50 Hexane:Ethyl Acetate. Crucially, add 0.5% triethylamine to all mobile phase mixtures.

  • Monitoring: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC), visualizing with a UV lamp (254 nm). The product should be UV active.

  • Collection & Concentration: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent and TEA under reduced pressure to yield the purified compound.

  • Validation: Confirm the purity and identity of the final product using analytical techniques such as ¹H NMR, LC-MS, and HPLC.[4][5]

ParameterRecommended ConditionsRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice for most organic compounds.
Mobile Phase Hexane / Ethyl Acetate GradientGood resolving power for this compound's polarity.
Mobile Phase Additive 0.5-1% Triethylamine (TEA)Prevents peak tailing by neutralizing acidic silica.
Loading Method Dry LoadingProvides better resolution and avoids solvent compatibility issues.
Monitoring TLC with UV (254 nm)Quick and effective way to track the separation process.[6]

Protocol 2: Recrystallization

This protocol is ideal for polishing material that is already >90% pure.

  • Solvent Selection: Identify a suitable solvent system. A good starting point is a binary system where the compound is soluble in one solvent when hot but poorly soluble when cold, and an "anti-solvent" in which the compound is poorly soluble. Common systems include:

    • Ethyl Acetate / Hexanes

    • Ethanol / Water

    • Isopropanol

  • Dissolution: Place the semi-pure solid in an Erlenmeyer flask. Add the primary solvent (e.g., Ethyl Acetate) in small portions while heating the mixture gently (e.g., on a hotplate) with stirring until the solid is completely dissolved. Aim to use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added to the hot solution. Swirl for a few minutes and then perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals. Once at room temperature, you can place the flask in an ice bath or refrigerator (0-4 °C) to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals sparingly with a small amount of the cold anti-solvent (e.g., hexanes) to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The product should be a fine, beige to off-white crystalline solid.[2]

References

  • Prasanthi, G. et al. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences.
  • White Rose Research Online. General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
  • Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • ResearchGate. General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
  • Policija. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).
  • Google Patents. US20010051718A1 - Novel synthesis and crystallization of piperazine ring-containing compounds.
  • Google Patents. US2919275A - Purification of piperazine.
  • European Patent Office. 4'-AMINOPHENYL)-PIPERAZINE - EP 1230231 B1.
  • PubMed. Stability of Synthetic Piperazines in Human Whole Blood.
  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • PubMed Central. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination.
  • MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
  • Google Patents. CN112661672A - Crystallization method of Boc-amino acid.
  • Organic Chemistry Portal. Piperazine synthesis.
  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • PubMed Central. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.

Sources

Troubleshooting failed reactions of 1-Boc-4-(2-aminophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 1-Boc-4-(2-aminophenyl)piperazine. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the use of this versatile building block in organic synthesis.

Section 1: Troubleshooting Guide for Failed Reactions

This section provides a detailed, question-and-answer-style troubleshooting guide for common issues observed during reactions involving this compound.

Question 1: My acylation/sulfonylation reaction with this compound is resulting in a low yield or no product. What are the likely causes and how can I resolve this?

Low or no yield in acylation or sulfonylation reactions can be attributed to several factors, ranging from reagent quality to reaction conditions.

Potential Causes & Solutions:

CauseScientific RationaleTroubleshooting Steps
Poor Quality of Starting Material This compound is susceptible to air oxidation, which can lead to colored impurities and reduced reactivity.[1]Ensure the starting material is pure and colorless. If it has darkened, consider purification by column chromatography or recrystallization. Store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a dark, cool place.[1][2]
Inadequate Base The aniline nitrogen is weakly basic. A suitable base is required to neutralize the HCl or other acidic byproducts generated during the reaction, driving the equilibrium towards product formation.[3]Use a non-nucleophilic organic base like triethylamine (Et3N) or diisopropylethylamine (DIPEA). For sensitive substrates, a milder base such as pyridine can be employed. Ensure the base is added in slight excess (1.1-1.5 equivalents).
Low Reactivity of Acylating/Sulfonylating Agent The electrophilicity of the acylating or sulfonylating agent is crucial. Less reactive agents may require more forcing conditions.For acylations, acyl chlorides are generally more reactive than anhydrides. If using an anhydride, consider adding a catalytic amount of 4-dimethylaminopyridine (DMAP) to accelerate the reaction.[4] For sulfonylations, ensure the sulfonyl chloride is fresh and has not been hydrolyzed.
Suboptimal Reaction Temperature These reactions often require specific temperature control. Low temperatures may not provide sufficient activation energy, while excessively high temperatures can lead to decomposition or side reactions.Start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (40-50 °C) may be necessary.
Illustrative Workflow: Troubleshooting Low Yield in Acylation

G cluster_start cluster_checks Initial Checks cluster_solutions Corrective Actions cluster_outcome start Low or No Product in Acylation Reaction reagent_purity Check Purity of Starting Material & Reagents start->reagent_purity Step 1 base_check Verify Base Stoichiometry & Type reagent_purity->base_check Pure purify_sm Purify Starting Material (Column/Recrystallization) reagent_purity->purify_sm Impure? temp_check Confirm Reaction Temperature Profile base_check->temp_check Correct optimize_base Use Et3N or DIPEA (1.1-1.5 eq) Add cat. DMAP for anhydrides base_check->optimize_base Incorrect? adjust_temp Start at 0°C, then RT Gentle heating if needed temp_check->adjust_temp Suboptimal? change_reagent Switch to a more reactive acylating agent (e.g., acyl chloride) temp_check->change_reagent Optimal purify_sm->base_check optimize_base->temp_check adjust_temp->change_reagent success Successful Reaction change_reagent->success Implement & Monitor G Boc Boc-Protected Amine Stable Stable Conditions Boc->Stable Nucleophiles Bases (e.g., Et3N, K2CO3) Most Reductants (e.g., H2/Pd, NaBH4) Labile Labile Conditions Boc->Labile Strong Acids (TFA, HCl) Some Lewis Acids Prolonged Heating

Caption: General stability of the Boc protecting group.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

To maintain its purity and reactivity, this compound should be stored in a tightly sealed container, in a dark place, under an inert atmosphere (argon or nitrogen is recommended), and at a low temperature (2-8°C). [2]This minimizes oxidation and degradation.

Q2: Can I perform a reaction on the piperazine nitrogen without affecting the aniline group?

The aniline nitrogen is significantly less nucleophilic than the secondary amine of a deprotected piperazine due to the delocalization of its lone pair into the aromatic ring. However, in this compound, the piperazine nitrogen is protected as a carbamate, making it unreactive towards typical alkylation or acylation conditions. Reactions will preferentially occur at the more nucleophilic aniline nitrogen.

Q3: What are the best practices for purifying the products of reactions with this compound?

Standard purification techniques are generally effective:

  • Extraction: During workup, a wash with a dilute aqueous acid (e.g., 1M HCl) can remove unreacted basic starting materials or byproducts, but care must be taken to avoid cleaving the Boc group. [1]A subsequent wash with a mild base (e.g., saturated NaHCO3 solution) will neutralize any residual acid.

  • Column Chromatography: Silica gel column chromatography is a highly effective method for purifying products. A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent way to achieve high purity.

Q4: How can I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material, product, and any byproducts. Staining with potassium permanganate or visualization under UV light can be used to see the spots.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Acylation with an Acyl Chloride

This protocol describes a typical procedure for the acylation of the aniline nitrogen of this compound.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the cooled, stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • Chemistry LibreTexts. (2020). 20.7: Reactions of Arylamines.
  • ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?.
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
  • National Institutes of Health. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
  • The Royal Society of Chemistry. (n.d.). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines.
  • National Institutes of Health. (n.d.). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds.
  • PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • Google Patents. (n.d.). CN106543107A - A kind of synthetic method of 1 BOC piperazines.
  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • PubChem. (n.d.). 4-Amino-1-Boc-piperidine.

Sources

Technical Support Center: Optimization of Reaction Conditions for 1-Boc-4-(2-aminophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Boc-4-(2-aminophenyl)piperazine is a valuable building block in medicinal chemistry, frequently utilized as an intermediate in the synthesis of diverse pharmaceutical agents, particularly those targeting neurological disorders.[1][2] Its synthesis, most commonly achieved via a palladium-catalyzed Buchwald-Hartwig amination, is a robust transformation but can present challenges related to yield, purity, and scalability.[3][4] This guide provides in-depth technical support for researchers, scientists, and drug development professionals to navigate and optimize this critical C-N cross-coupling reaction. We will explore common experimental hurdles through a series of frequently asked questions and detailed troubleshooting guides, grounded in mechanistic principles and field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound? The predominant method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[4] This involves reacting 1-Boc-piperazine with a 2-haloaniline (e.g., 2-bromoaniline or 2-chloroaniline) in the presence of a palladium catalyst, a phosphine ligand, and a base.[4][5]

Q2: Why is the Buchwald-Hartwig amination preferred for this synthesis? This reaction is highly versatile and efficient for forming C(sp²)–N bonds, which can be difficult to achieve through traditional methods like SNAr reactions, especially with electron-rich or sterically hindered anilines.[4] The wide availability of catalysts and ligands allows for extensive optimization to achieve high yields under relatively mild conditions.[6][7]

Q3: What are the critical components of this reaction? The key components are the aryl halide (e.g., 2-bromoaniline), the amine (1-Boc-piperazine), a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, RuPhos), a base (e.g., NaOtBu, Cs₂CO₃), and an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).[4][5][7]

Q4: How do I monitor the reaction's progress? Reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9] A small aliquot of the reaction mixture is quenched, diluted, and analyzed for the disappearance of the starting materials (particularly the 2-haloaniline) and the appearance of the desired product.[10]

Q5: What are the primary safety concerns for this reaction? The primary safety hazards involve the palladium catalyst and the solvents. Palladium on carbon (if used for subsequent steps) can be pyrophoric, especially when dry and exposed to air.[11][12][13] It should be handled in an inert atmosphere and kept away from heat or sparks.[11][12] Solvents like toluene and dioxane are flammable and have associated health risks, requiring proper handling in a well-ventilated fume hood.[4] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11][14]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Low or No Conversion of Starting Material

Q: My reaction shows little to no product formation after several hours. What are the likely causes?

A: This is a common issue that typically points to a problem with the catalytic cycle. The most frequent culprits are:

  • Catalyst Inactivation: The active Pd(0) species is sensitive to oxygen.[8] Inadequate degassing of the solvent or a poor inert atmosphere (leaky septum or glassware) can lead to oxidation and inactivation of the catalyst.

    • Solution: Ensure all reagents are of high purity and solvents are anhydrous and thoroughly deoxygenated.[8] Use robust techniques for maintaining an inert atmosphere, such as flame-drying glassware under vacuum and backfilling with argon or nitrogen, and employing Schlenk line techniques.[8]

  • Incorrect Base: The choice and quality of the base are critical. The base must be strong enough to deprotonate the amine or the palladium-amine complex but should not degrade the starting materials or product.

    • Solution: Sodium tert-butoxide (NaOtBu) is a common and effective choice. Ensure it is fresh and has been stored under inert gas, as it can degrade upon exposure to moisture. If substrate compatibility is an issue, consider alternative bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[5]

  • Poor Ligand Choice or Ratio: The phosphine ligand stabilizes the palladium center and facilitates key steps of the catalytic cycle.[7] An inappropriate ligand for the specific substrate combination can halt the reaction.

    • Solution: For coupling with 2-haloanilines, bulky, electron-rich biaryl phosphine ligands like XPhos or RuPhos are often highly effective.[5] Optimize the palladium-to-ligand ratio, typically starting at 1:1 to 1:2.[8]

  • Suboptimal Temperature: Buchwald-Hartwig reactions are temperature-sensitive.[7] A temperature that is too low may result in a sluggish reaction, while one that is too high can cause catalyst decomposition or side reactions.

    • Solution: Most reactions of this type proceed well between 80-110 °C.[7][8] If conversion is low, a modest increase in temperature may be beneficial. Monitor for signs of decomposition (e.g., the formation of palladium black).

Issue 2: Formation of Significant Side Products

Q: My LC-MS analysis shows the desired product mass, but also several major impurity peaks. What are these side products and how can I prevent them?

A: Side product formation often arises from competing reaction pathways. The most common are:

  • Aryl Halide Homocoupling (Biaryl Formation): This occurs when two molecules of the 2-haloaniline couple to form a biphenyl diamine derivative.

    • Cause: This side reaction can be favored by certain catalyst/ligand combinations or if the rate of reductive elimination of the desired product is slow.[8]

    • Solution: Adjust the ligand. Using a ligand that promotes rapid C-N reductive elimination can suppress this pathway.[8] Also, ensure that the reaction is not overheated, as higher temperatures can sometimes favor homocoupling.

  • Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom.

    • Cause: This is often caused by impurities (e.g., water) in the reaction mixture or by certain bases.

    • Solution: Use anhydrous solvents and reagents. Ensure the base is not contaminated.

  • tert-Butylation of the Aniline Product: The Boc group is acid-labile.[15] If acidic conditions are inadvertently generated, the Boc group can cleave to form a reactive tert-butyl cation, which can then alkylate the electron-rich aromatic ring of the product.[10][15]

    • Cause: This is less common during the coupling reaction itself but can occur during acidic work-up or purification if not properly controlled.

    • Solution: Maintain basic or neutral conditions throughout the work-up and purification. If a subsequent Boc-deprotection step is planned, be aware of this potential side reaction and consider using scavengers like triisopropylsilane (TIS).[10]

Issue 3: Difficult Purification

Q: The crude product is an oil that is difficult to purify by column chromatography. What are my options?

A: Purification challenges are common. Consider the following strategies:

  • Salt Formation and Recrystallization: The product contains two basic nitrogen atoms (the aniline and the piperazine). It can often be converted to a hydrochloride or other salt by treatment with an acid like HCl in dioxane. These salts are typically crystalline solids that can be purified by recrystallization.[16][17] The free base can then be regenerated by treatment with a mild base.

  • Optimize Chromatography Conditions: If column chromatography is necessary, experiment with different solvent systems. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar one (e.g., ethyl acetate) is standard. Adding a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent can improve peak shape and reduce tailing by deactivating acidic sites on the silica gel.

  • Acid/Base Extraction: Perform a liquid-liquid extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 0.1 M HCl). The product should move into the aqueous layer. Neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and then extract the purified product back into an organic solvent.[9]

Visualizations and Workflows

Reaction Mechanism: Buchwald-Hartwig Amination

The following diagram illustrates the generally accepted catalytic cycle for the formation of this compound.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(X)L₂ Pd0->OA_Complex Oxidative Addition (+ Ar-X) Amine_Complex [Ar-Pd(II)(Amine)L]⁺X⁻ OA_Complex->Amine_Complex Ligand Exchange (+ Amine) Amido_Complex Ar-Pd(II)(Amido)L Amine_Complex->Amido_Complex Deprotonation (- Base-H⁺X⁻) Amido_Complex->Pd0 Reductive Elimination (+ Ar-Amine) Product Product (Ar-Amine) Amido_Complex->Product ArX 2-Haloaniline (Ar-X) ArX->OA_Complex Amine 1-Boc-Piperazine (Amine) Amine->Amine_Complex Base Base Base->Amine_Complex

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common reaction issues.

Troubleshooting_Tree Start Reaction Outcome? LowYield Low or No Yield Start->LowYield SideProducts Side Products Observed Start->SideProducts GoodYield Successful Reaction Start->GoodYield Catalyst Check Catalyst Activity & Inert Atmosphere LowYield->Catalyst Cause? Homocoupling Aryl Homocoupling? SideProducts->Homocoupling Identity? Hydrodehalogenation Hydrodehalogenation? SideProducts->Hydrodehalogenation Reagents Verify Reagent Quality (Base, Solvent) Catalyst->Reagents If OK Conditions Optimize Conditions (Temp, Ligand, Ratio) Reagents->Conditions If OK ChangeLigand Adjust Ligand/Temp Homocoupling->ChangeLigand Solution Anhydrous Ensure Anhydrous Conditions Hydrodehalogenation->Anhydrous Solution

Caption: A decision tree for troubleshooting common reaction issues.

Experimental Workflow

This diagram outlines the standard sequence of operations for the synthesis and purification process.

Workflow Prep 1. Reagent & Glassware Prep (Flame-dry, Degas Solvent) Setup 2. Reaction Setup (Assemble under Argon) Prep->Setup Reaction 3. Reaction (Heat to 80-110 °C) Setup->Reaction Monitor 4. Monitoring (TLC / LC-MS) Reaction->Monitor Workup 5. Work-up (Quench, Extract) Monitor->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Analyze 7. Analysis & Characterization (NMR, MS, Purity) Purify->Analyze

Caption: Standard experimental workflow from preparation to analysis.

Data & Protocols

Table 1: Recommended Reaction Parameters
ParameterRecommended ConditionRationale & Considerations
Aryl Halide 2-Bromoaniline (1.0 equiv)More reactive than 2-chloroaniline, often leading to milder conditions and higher yields.
Amine 1-Boc-piperazine (1.1-1.3 equiv)A slight excess of the amine is used to drive the reaction to completion.
Pd Source Pd₂(dba)₃ (1-2 mol%)A common, reliable Pd(0) source. Pd(OAc)₂ can also be used.
Ligand XPhos (2-4 mol%)A bulky, electron-rich ligand proven effective for coupling with anilines.[5]
Base NaOtBu (1.4-2.0 equiv)Strong, non-nucleophilic base. Must be handled under inert conditions.
Solvent Toluene or 1,4-DioxaneAnhydrous and deoxygenated. Toluene is often preferred for its higher boiling point.
Temperature 100-110 °CBalances reaction rate against potential catalyst decomposition.[5][8]
Time 12-24 hoursMonitor by LC-MS or TLC to determine completion.[8][9]
Protocol 1: Synthesis of this compound

Materials:

  • 2-Bromoaniline (1.0 equiv)

  • 1-Boc-piperazine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)

  • XPhos (0.03 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene

Procedure:

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the Pd₂(dba)₃, XPhos, and NaOtBu under a positive pressure of argon.

  • Reagent Addition: Evacuate and backfill the flask with argon three times.[8] Add 1-Boc-piperazine followed by anhydrous, degassed toluene via syringe.

  • Initiation: Add the 2-bromoaniline via syringe. The mixture will typically darken.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring under the argon atmosphere.

  • Monitoring: After 12 hours, take a small aliquot, quench with water, extract with ethyl acetate, and analyze by LC-MS to check for the consumption of 2-bromoaniline. Continue heating if the reaction is incomplete.

  • Work-up: Once complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., gradient of 10% to 50% ethyl acetate in hexanes) to afford the title compound.

Protocol 2: Analytical Characterization
  • Purity Assessment (HPLC): Purity should be determined using High-Performance Liquid Chromatography (HPLC).[18] A reverse-phase C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is a good starting point.

  • Structural Confirmation (NMR): The structure of the purified product should be confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.[18]

  • Mass Verification (MS): Confirm the molecular weight using Mass Spectrometry (MS), typically via Electrospray Ionization (ESI).

References

  • Technical Support Center: N-Boc Deprotection of Piperazine Derivatives - Benchchem.
  • Troubleshooting N-Boc-piperazine deprotection side reactions - Benchchem.
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed.
  • Technical Support Center: Optimizing Buchwald-Hartwig Amination for Chlorophenyl-Piperidine Coupling - Benchchem.
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
  • A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis - Benchchem.
  • Optimization of the reaction conditions for the Buchwald-Hartwig... - ResearchGate.
  • CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents.
  • The synthesis method of 1-BOC-Piperazine - ChemicalBook.
  • 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method.
  • This compound - Chem-Impex.
  • Characterizing the Purity of 1-Boc-4-(aminomethyl)piperidine: A Comparative Guide to GC Analysis - Benchchem.
  • Condition Optimization for Buchwald-Hartwig Reactions - YouTube.
  • Precautions for Using Palladium Carbon Catalyst - Honrel.
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines - ResearchGate.
  • Analytical Methods - RSC Publishing.
  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines - White Rose Research Online.
  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • BOC Protection and Deprotection - J&K Scientific LLC.
  • How to Prepare 4-P-Aminophenyl-1-BOC-Piperidine? - FAQ - Guidechem.
  • 1-Boc-4-(4-aminophenyl)piperazine dihydrochloride | 193902-64-6 - J&K Scientific.
  • A Review on Analytical Methods for Piperazine Determination.
  • Piperazine synthesis - Organic Chemistry Portal.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central.
  • palladium on alumina - SAFETY DATA SHEET.
  • Hazards associated with laboratory scale hydrogenations - UW-Madison Chemistry.
  • Palladium on carbon safe handling - Safety Regulation - Future4200.
  • palladium - Organic Syntheses Procedure.

Sources

Technical Support Center: Purification and Byproduct Removal in 1-Boc-4-(2-aminophenyl)piperazine Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Boc-4-(2-aminophenyl)piperazine is a cornerstone building block in modern medicinal chemistry, valued for its role as a versatile intermediate in the synthesis of novel therapeutics, particularly those targeting neurological disorders.[1] Its structure, featuring a nucleophilic aniline moiety and a Boc-protected piperazine, allows for a wide array of chemical transformations.[1][2] However, this reactivity also presents significant challenges in controlling side reactions and purifying the final products.

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions (FAQs) regarding the removal of byproducts from reactions involving this critical intermediate. Our focus is on explaining the chemical principles behind byproduct formation and providing robust, field-proven methods for their removal.

PART 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during reactions with this compound.

Q1: I'm running a Buchwald-Hartwig amination and see a persistent byproduct with a similar polarity to my desired product. What is it and how can I get rid of it?

A1: This is a classic challenge in Buchwald-Hartwig couplings. The byproduct is most likely the dehalogenated arene/heteroarene starting material or unreacted this compound. These impurities often co-elute with the product due to similar polarities.[3]

  • Causality: Dehalogenation occurs when the palladium catalyst promotes the reduction of the aryl halide instead of C-N bond formation. Unreacted aniline starting material can be left over from an incomplete reaction.

  • Troubleshooting Strategy:

    • Reaction Optimization: Ensure your catalytic system is optimal. Using a pre-catalyst and running the reaction at the lowest effective temperature can sometimes minimize dehalogenation.[3]

    • Acidic Wash: The most effective method to remove the unreacted aniline starting material is an acidic wash during the aqueous workup. The basic aniline nitrogen will be protonated by a dilute acid (e.g., 1M HCl), forming a water-soluble salt that partitions into the aqueous layer.[4][5] Your desired product, being a less basic diarylamine, should remain in the organic phase. Caution: This is only suitable if your product does not contain other acid-sensitive functional groups.

    • Chromatography Optimization: If an acidic wash is not feasible or if dehalogenated byproduct is the issue, meticulous column chromatography is required. Try a solvent system with a different selectivity. For example, instead of a standard hexane/ethyl acetate gradient, consider dichloromethane/methanol or toluene/acetone systems. Adding a small amount of triethylamine (~0.1-1%) to the eluent can sharpen peaks of basic compounds and improve separation.[4]

Q2: My reaction with an aldehyde or ketone (reductive amination) is yielding multiple spots on my TLC plate. How can I achieve a cleaner reaction and simplify purification?

A2: Reductive aminations with this compound can be complicated by the stability of the intermediate imine and the potential for over-alkylation if the Boc group is compromised.

  • Causality: The primary byproducts are typically the unreacted starting materials, the intermediate imine, and potentially the di-alkylated product if any Boc deprotection occurs.

  • Troubleshooting Strategy:

    • Choice of Reducing Agent: Use a mild and selective reducing agent like sodium triacetoxyborohydride (STAB). It is less basic than sodium cyanoborohydride and can often be added directly to the mixture of the amine and carbonyl compound, simplifying the procedure.[6]

    • pH Control: The formation of the imine intermediate is pH-dependent. Running the reaction in a solvent like dichloroethane (DCE) with a small amount of acetic acid can catalyze imine formation without being acidic enough to significantly cleave the Boc group.

    • Purification: Unreacted aldehyde can often be removed via a wash with aqueous sodium bisulfite solution. The unreacted aniline can be removed with the acidic wash described in Q1. The final product is then typically purified by silica gel chromatography.

Q3: I suspect I'm losing the Boc protecting group during my reaction or workup. How can I confirm this and prevent it?

A3: Unintentional deprotection of the tert-butyloxycarbonyl (Boc) group is a common side reaction, especially under acidic conditions, which exposes the secondary amine of the piperazine ring to further reactions.[7][8]

  • Causality: The Boc group is labile to strong acids like trifluoroacetic acid (TFA) but can also be cleaved by milder acids (including silica gel in some cases) over extended periods or at elevated temperatures.[8][9]

  • Troubleshooting Strategy:

    • Confirmation: The deprotected byproduct will have a significantly different mass (a loss of 100.12 amu) and a much higher polarity. This is easily confirmed by LC-MS analysis of your crude reaction mixture. On a TLC plate, it will appear as a new, lower Rf spot that may streak.

    • Prevention during Reaction: Strictly avoid acidic reagents unless they are part of a planned deprotection. If your reaction generates acidic byproducts (e.g., HCl from an acyl chloride), include a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in stoichiometric excess.

    • Prevention during Workup & Purification:

      • Neutralize the reaction mixture carefully before extraction.

      • When performing column chromatography, consider pre-treating your silica gel by slurrying it with a solvent system containing 1% triethylamine, then packing the column. This "deactivates" the acidic sites on the silica.

      • Alternatively, use a different stationary phase like alumina (basic or neutral).[5]

Q4: What is the best general purification strategy for products derived from this compound?

A4: A multi-step purification strategy is almost always necessary.

  • Step 1: Aqueous Workup: Begin with a standard aqueous workup to remove water-soluble reagents and byproducts.

  • Step 2: Selective Liquid-Liquid Extraction (Acid/Base Wash): As detailed in Q1, an acidic wash (e.g., 1M HCl or 10% citric acid) is highly effective for removing basic starting materials like unreacted aniline.[4] This should be followed by a wash with saturated sodium bicarbonate to remove any residual acid.

  • Step 3: Column Chromatography: This is the workhorse for separating the desired product from non-polar byproducts (like dehalogenated arenes) and other impurities with similar polarity.[10][11]

  • Step 4: Crystallization/Trituration: If your final product is a solid, crystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes, ethanol/water) is an excellent final step to achieve high purity. If it doesn't crystallize well, triturating the crude solid with a solvent in which the impurities are soluble but the product is not (e.g., diethyl ether or hexanes) can be very effective.[5]

PART 2: Troubleshooting Guides & Experimental Protocols

Guide 1: General Purification Workflow

This workflow provides a systematic approach to purifying products from this compound reactions.

G crude Crude Reaction Mixture workup Aqueous Workup (e.g., add EtOAc & H2O) crude->workup decision_acid Basic Impurities (e.g., unreacted aniline) Present? workup->decision_acid acid_wash Acidic Wash (e.g., 1M HCl) Separate Layers decision_acid->acid_wash  Yes bicarb_wash Bicarbonate Wash (sat. NaHCO3) decision_acid->bicarb_wash No acid_wash->bicarb_wash dry_conc Dry Organic Layer (Na2SO4) & Concentrate bicarb_wash->dry_conc decision_purity Sufficiently Pure by TLC/LCMS? dry_conc->decision_purity purification Purification Step decision_purity->purification No final_product Pure Product decision_purity->final_product Yes column Column Chromatography (Silica or Alumina) purification->column cryst Crystallization or Trituration purification->cryst column->final_product cryst->final_product

Caption: General purification workflow for reaction products.

Guide 2: Protocol for Acidic Wash to Remove Basic Impurities

This protocol is designed to selectively remove unreacted this compound or other basic impurities.

  • Initial Workup: After the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Water Wash: Wash the organic layer once with water and then once with brine to remove bulk water-soluble materials.

  • Acid Extraction: Add an equal volume of 1M aqueous HCl to the separatory funnel. Shake vigorously for 30-60 seconds.[4] Allow the layers to separate.

  • Separation: Drain the lower aqueous layer. This layer now contains the protonated basic impurities.

  • Repeat (Optional): For stubborn impurities, repeat the acid extraction (Step 3) with a fresh portion of 1M HCl.

  • Neutralization: Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any residual acid. Check the pH of the aqueous wash with litmus paper to ensure it is neutral or slightly basic.

  • Final Wash & Dry: Wash the organic layer one final time with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Verification: Before concentrating the entire batch, take a small aliquot of the washed organic layer and run a TLC or LC-MS against the crude material and starting material to confirm the successful removal of the impurity.

Guide 3: Summary of Common Byproducts and Removal Strategies
Byproduct/ImpurityLikely OriginRecommended Removal MethodCausality
Unreacted this compoundIncomplete reactionPrimary: Acidic Wash (1M HCl).[4][5] Secondary: Column Chromatography.The aniline nitrogen is basic and forms a water-soluble salt in acid.
Dehalogenated Arene/HeteroareneBuchwald-Hartwig side reactionColumn Chromatography (often requires careful solvent gradient optimization).Reductive elimination from an Ar-Pd(II)-H intermediate.[3]
Di-arylated PiperazineUnintentional Boc deprotection followed by a second coupling reaction.Column Chromatography (byproduct is often much more polar).The Boc group is acid-labile; once removed, the second piperazine nitrogen can react.[7]
Phosphine Oxide LigandsOxidation of phosphine ligands in Pd-catalyzed reactions.Column Chromatography (often very polar). Can sometimes be removed by filtration through a short plug of silica.Phosphines are readily oxidized in the presence of air and certain reaction conditions.
Unreacted Aldehyde/KetoneIncomplete reductive aminationWash with saturated aqueous sodium bisulfite solution.Bisulfite forms a water-soluble adduct with many aldehydes and some ketones.

PART 3: Mechanistic Insights

Understanding the potential side reactions is key to preventing them. The following diagram illustrates a common reaction pathway and highlights where byproducts can form.

Byproduct Formation in Buchwald-Hartwig Amination

G cluster_1 Catalytic Cycle Amine This compound LigEx Ligand Exchange Amine->LigEx ArX Aryl Halide (Ar-X) OxAdd Oxidative Addition ArX->OxAdd PdL2 Pd(0) Catalyst PdL2->OxAdd OxAdd->LigEx [Ar-Pd(II)-X] Dehalogenation Dehalogenated Byproduct (Ar-H) OxAdd->Dehalogenation Side Reaction (e.g., β-hydride elimination) RedElim Reductive Elimination LigEx->RedElim [Ar-Pd(II)-NR2] Product Desired C-N Coupled Product RedElim->Product Product->PdL2 Regenerates Catalyst Unreacted Unreacted Starting Materials

Caption: Simplified Buchwald-Hartwig cycle and common side reactions.

References

  • National Institutes of Health. (n.d.). Synthesis and acaricidal activity of phenylpiperazine derivatives. PMC.
  • ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture?
  • ResearchGate. (2013, January 29). How to remove aniline from reaction mixture.
  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands.
  • White Rose Research Online. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
  • Reddit. (2024, July 31). BH amination side products and purification. r/chemistry.
  • Google Patents. (n.d.). CN103980229A - Preparation method of N-phenyl piperazine.
  • OSTI.gov. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating.
  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • University of Limerick. (2008, November 30). A novel process for the removal of aniline from wastewaters.
  • ResearchGate. (2021, October 26). (PDF) Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities.
  • MDPI. (2018, June 14). An Electrochemical Study on the Copolymer Formed from Piperazine and Aniline Monomers.
  • Organic Chemistry Portal. (n.d.). Piperazine synthesis.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • ETH Zurich Research Collection. (2016, May 6). Silicon Amine Reagents for the Photocatalytic Synthesis of Piperazines from Aldehydes and Ketones.
  • ResearchGate. (2025, December 11). (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • PubChem. (n.d.). 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine.

Sources

Stability issues with 1-Boc-4-(2-aminophenyl)piperazine and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Boc-4-(2-aminophenyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and provide practical solutions for handling, storing, and purifying this versatile intermediate. By understanding the chemical nature of this compound, you can ensure the integrity of your experiments and the quality of your results.

Introduction: Understanding the Instability of this compound

This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutics.[1] However, its structure, which incorporates both a Boc-protected piperazine and an aniline moiety, presents inherent stability challenges. The primary sources of instability are the electron-rich aminophenyl group, which is susceptible to oxidation, and the piperazine ring, which can also undergo degradation.[2][3]

This guide will provide a series of frequently asked questions (FAQs) and troubleshooting protocols to mitigate these stability issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My solid this compound has turned from a white/beige powder to a brown or purplish solid. Is it still usable?

Answer:

The discoloration of your this compound is a common observation and is primarily due to the oxidation of the 2-aminophenyl (aniline) moiety.[2] Anilines are notoriously sensitive to air and light, leading to the formation of colored impurities.[2]

  • Causality: The lone pair of electrons on the aniline nitrogen makes the aromatic ring highly susceptible to oxidation. This can be initiated by atmospheric oxygen and accelerated by exposure to light and elevated temperatures. The initial oxidation products can further react to form complex, highly colored polymeric materials.

  • Usability: The usability of the discolored material depends on the extent of degradation and the requirements of your subsequent reaction. For reactions sensitive to impurities or requiring precise stoichiometry, it is highly recommended to purify the material before use. For less sensitive applications, you may be able to proceed, but be aware that the actual concentration of the desired compound is lower than what you weigh out, and impurities may interfere with your reaction.

  • Solution: Purification is the recommended course of action. Please refer to the Purification Protocols section below for detailed instructions on how to purify your material. To prevent future degradation, it is crucial to follow the recommended storage and handling procedures.

Diagram: Proposed Oxidative Degradation Pathway

G A This compound (White/Beige Solid) B Oxidized Intermediates (e.g., radicals, quinone-imines) A->B O2, light, heat C Polymeric Impurities (Brown/Purple Solid) B->C Polymerization G start Multiple spots on TLC check_rf Compare Rf values to known standards (if available) start->check_rf purify Purify by column chromatography or recrystallization check_rf->purify reanalyze Re-run TLC on purified material purify->reanalyze proceed Proceed with reaction reanalyze->proceed

Caption: Workflow for addressing impurities in this compound.

Purification Protocols

If your this compound shows signs of degradation, purification is necessary to ensure the quality of your subsequent experiments. Here are two common purification methods:

Protocol 1: Flash Column Chromatography

This is the most effective method for removing a wide range of impurities.

Materials:

  • Silica gel (230-400 mesh)

  • Solvents: Heptane (or Hexane), Ethyl Acetate, Dichloromethane (DCM), Methanol

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Dissolve the Crude Material: Dissolve the discolored this compound in a minimal amount of dichloromethane.

  • Dry Loading (Recommended): Add a small amount of silica gel to the dissolved compound and concentrate the mixture to a dry powder. This will ensure a more uniform loading onto the column.

  • Prepare the Column: Pack a glass column with silica gel using a suitable solvent system. A good starting point for the mobile phase is a mixture of heptane and ethyl acetate.

  • Determine the Eluent System: Use TLC to find a solvent system that gives your desired compound an Rf value of approximately 0.2-0.3. A gradient elution may be necessary. For example, starting with 95:5 Heptane:Ethyl Acetate and gradually increasing the polarity to 70:30 Heptane:Ethyl Acetate.

  • Load and Elute: Load the dried material onto the top of the column and begin eluting with your chosen solvent system.

  • Collect Fractions: Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization

Recrystallization can be effective for removing smaller amounts of impurities, especially if the compound is highly crystalline.

Materials:

  • Solvents: Isopropanol, Ethanol, Ethyl Acetate, Heptane (or Hexane)

  • Heating mantle and condenser

  • Ice bath

Procedure:

  • Solvent Screening: In a small test tube, test the solubility of your compound in various solvents at room temperature and upon heating. An ideal recrystallization solvent will dissolve the compound when hot but not when cold. A two-solvent system (one in which the compound is soluble and one in which it is not) may also be effective (e.g., Ethyl Acetate/Heptane).

  • Dissolution: In a flask, dissolve the impure compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. You can then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Stability-Indicating Analytical Method

To monitor the purity of your this compound over time or after purification, a stability-indicating HPLC method is recommended.

Suggested HPLC Method Parameters:
ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Start with a low percentage of B and ramp up (e.g., 10-90% B over 20 minutes)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

Note: This is a general method and may require optimization for your specific HPLC system and to achieve the best separation of all potential impurities.

References

  • Chem-Impex. This compound. [Link]
  • Open Access Journals.
  • Google Patents. Method for synthesizing 1-boc-4-aminopiperidine.
  • Journal of Chemical and Pharmaceutical Research.
  • In-Silico Methods.
  • White Rose Research Online. General Procedures for the Lithiation/Trapping of N-Boc Piperazines. [Link]
  • J&K Scientific. 1-Boc-4-(4-aminophenyl)piperazine dihydrochloride. [Link]
  • CORE.
  • Research Journal of Pharmaceutical Technology.
  • PubMed. Forced degradation studies of biopharmaceuticals: Selection of stress conditions. [Link]

Sources

Technical Support Center: Preventing Dimer Formation in Reactions with 1-Boc-4-(2-aminophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting advice and practical solutions for a common challenge encountered when working with 1-Boc-4-(2-aminophenyl)piperazine: the formation of unwanted dimers and other homocoupling side products. This guide moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs): Understanding Dimer Formation
Q1: What exactly is "dimer formation" when using this compound?

A1: In this context, "dimer formation" primarily refers to the homocoupling of two molecules of this compound. Instead of the aniline nitrogen atom coupling with your desired electrophile (e.g., an aryl halide), it reacts with another molecule of itself. This can manifest in two main ways:

  • Oxidative Dimerization: The aniline moieties undergo an oxidative coupling to form an azo-bridged dimer (Ar-N=N-Ar) or related species. This is often promoted by the presence of oxygen and/or certain metal catalysts, particularly copper.[1][2]

  • Homocoupling in Cross-Coupling Reactions: In palladium-catalyzed reactions like the Buchwald-Hartwig amination, various side reactions can lead to a dimer. This is not always a simple azo compound but can result from undesired reactivity within the catalytic cycle, consuming your starting material and complicating purification.[3][4]

The core issue is the high reactivity of the electron-rich primary aniline group, which makes it susceptible to these self-coupling pathways under suboptimal conditions.[5]

cluster_desired Desired Pathway cluster_undesired Undesired Pathway Aniline This compound Desired_Product Desired Cross-Coupled Product (Ar-NH-Ar'-piperazine-Boc) Aniline->Desired_Product Cross-Coupling (e.g., Buchwald-Hartwig) Dimer_Product Homocoupled Dimer Aniline->Dimer_Product Homocoupling/ Oxidative Dimerization ArX Aryl Halide (Ar-X) ArX->Desired_Product start Start Optimization step1 1. Ensure Rigorous Inert Atmosphere (Degas solvents, use Schlenk line) start->step1 step2 2. Evaluate Ligand & Catalyst (Use bulky, electron-rich biarylphosphine ligands) step1->step2 If dimer persists step3 3. Screen Bases (Start with NaOtBu or LHMDS) step2->step3 If dimer persists step4 4. Optimize Temperature & Concentration (Try lower temp; consider slow addition) step3->step4 If dimer persists end Optimized Reaction step4->end

Caption: Systematic workflow for troubleshooting dimer formation.

1. Root Cause Analysis: Atmosphere Control

  • Expert Insight: The single most common cause of homocoupling is trace oxygen. Before altering any other variable, ensure your technique for creating an inert atmosphere is flawless.

  • Actionable Solution:

    • Solvent Degassing: Use solvents that have been rigorously deoxygenated. The "freeze-pump-thaw" method (at least three cycles) is superior to sparging with an inert gas for extended periods. [4] * Inert Gas Purge: Ensure the reaction vessel is thoroughly purged with high-purity argon or nitrogen. If using a Pd(II) precatalyst that requires in-situ reduction, pre-heating the catalyst, base, and solvent under an inert atmosphere before adding the aniline and aryl halide can help scavenge residual oxygen. [6] 2. Root Cause Analysis: Catalyst and Ligand System

  • Expert Insight: The ligand's job is to promote the desired reductive elimination, making it faster than competing side reactions. For electron-rich anilines, generic ligands are often insufficient. Bulky, electron-rich biarylphosphine ligands are the industry standard for a reason: they accelerate the C-N bond-forming step. [3]* Actionable Solution:

    • Switch to a Modern Ligand: If you are using older ligands like P(o-tolyl)₃ or BINAP, switch to a state-of-the-art biarylphosphine ligand. [7] * Use a Pre-formed Catalyst: Consider using a well-defined Pd(0) precatalyst or a G3/G4 palladacycle precatalyst. These are often more stable and provide more consistent results than generating the active catalyst in situ from sources like Pd(OAc)₂. [3]

      Ligand Class Examples Key Features & Benefits Citation
      Monodentate Dialkylbiarylphosphines XPhos, SPhos, RuPhos Highly electron-rich and sterically bulky. Excellent for promoting reductive elimination and preventing β-hydride elimination. Generally the first choice for challenging aniline couplings. [3][7]
      Bulky Trialkylphosphines P(t-Bu)₃ Very electron-donating but can be sensitive to air. Effective for many couplings but may be less versatile than biarylphosphines. [8]

      | Older Bidentate Ligands | BINAP | Often used in early Buchwald-Hartwig chemistry. Can be effective but is generally superseded by modern biarylphosphine ligands for scope and efficiency in aniline coupling. | [7]|

3. Root Cause Analysis: Base and Temperature

  • Expert Insight: The base plays a critical role in deprotonating the amine to form the active palladium-amido complex. However, an inappropriate base or excessively high temperatures can promote side reactions.

  • Actionable Solutions:

    • Base Selection: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base that often provides the highest reaction rates. [7]However, for substrates with base-sensitive functional groups, weaker bases like K₂CO₃ or Cs₂CO₃ might be necessary, though this will likely require a more active catalyst system and higher temperatures.

    • Temperature Optimization: High temperatures can accelerate all reaction pathways, including homocoupling. [3]Once you have an effective catalyst/ligand system, try running the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., start at 80 °C instead of 110 °C).

    • Slow Addition: If you suspect the dimer forms due to a high transient concentration of a reactive intermediate, consider the slow addition of the aryl halide via syringe pump to the mixture containing the aniline and catalyst. [3][9]

Preventing Side Reactions in Amide Coupling

While classic homocoupling is less of an issue in amide bond formation, the goal remains the same: a clean, high-yield reaction without unwanted byproducts. The primary challenge here is ensuring efficient activation of the carboxylic acid and complete reaction with the aniline nucleophile without side reactions or racemization.

Q3: How do I choose the right coupling reagent for reacting this compound with a carboxylic acid?

A3: The choice of coupling reagent is critical for efficiency and minimizing byproducts. Carbodiimide-based reagents are common, but uronium/aminium salt-based reagents are often more effective for preventing racemization and driving difficult couplings to completion.

Reagent Class Examples Strengths Weaknesses Citation
Carbodiimides EDC (+ HOBt/HOAt) Inexpensive, water-soluble byproducts (urea) are easily removed. Can lead to racemization if an additive (HOBt, HOAt) is not used. Slower than uronium salts. [10]
Uronium/Aminium Salts HATU, HBTU Highly efficient, rapid coupling, low rates of racemization. Excellent for sterically hindered substrates. More expensive, byproducts must be removed via chromatography or extraction. [10]

| Phosphonium Salts | BOP, PyBOP | Very effective coupling reagents. | BOP produces the carcinogenic byproduct HMPA. PyBOP is a safer alternative. | [10]|

Expert Recommendation: For most applications, HATU in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is the recommended starting point for a robust and high-yielding amide coupling with this substrate.

Validated Experimental Protocols
Protocol 1: Optimized Buchwald-Hartwig Amination Procedure

This protocol is designed to minimize homocoupling by employing a modern catalyst system and rigorous inert atmosphere techniques.

Materials:

  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed Toluene

Procedure:

  • Vessel Preparation: To a Schlenk flask equipped with a magnetic stir bar, add the Aryl Bromide (1.0 equiv), XPhos Pd G3 Precatalyst (0.02 equiv), and Sodium tert-butoxide (1.4 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon three times.

  • Reagent Addition: Under a positive pressure of argon, add this compound (1.2 equiv) as a solid.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a final concentration of approximately 0.1 M with respect to the aryl bromide.

  • Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: High-Efficiency Amide Coupling using HATU

This protocol provides a reliable method for forming an amide bond with the aniline nitrogen.

Materials:

  • This compound (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Setup: To a flame-dried round-bottom flask under argon, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF. Stir for 5-10 minutes at room temperature to pre-activate the acid.

  • Amine Addition: Add a solution of this compound (1.0 equiv) in a minimal amount of anhydrous DMF to the activated acid mixture.

  • Base Addition: Add DIPEA (2.5 equiv) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

References
  • BenchChem. (2025).
  • Wikipedia. (n.d.).
  • ResearchGate. (n.d.).
  • BenchChem. (2025).
  • RSC Publishing. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. [Link]
  • Books. (2023). Chapter 3: Synthetic Methods for Primary Anilines.
  • NIH. (n.d.).
  • BenchChem. (2025). Technical Support Center: Minimizing Homocoupling in Cross-Coupling Reactions of 5-Iodofuran-2-amine.
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?[Link]
  • ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. [Link]
  • BenchChem. (2025).
  • Chemistry Steps. (n.d.). Reactions of Aniline. [Link]
  • RSC Publishing. (n.d.).
  • BenchChem. (2025).
  • Royal Society of Chemistry. (2009). Amide bond formation: beyond the myth of coupling reagents. [Link]
  • MDPI. (n.d.). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. [Link]

Sources

Technical Support Center: Navigating Catalyst Poisoning in Reactions with 1-Boc-4-(2-aminophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-Boc-4-(2-aminophenyl)piperazine. This molecule, a valuable building block in medicinal chemistry, presents unique challenges in catalytic reactions, particularly in widely-used palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. Catalyst poisoning is a frequent impediment, leading to stalled reactions, low yields, and complex purification profiles.

This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and overcome these challenges. We will delve into the mechanistic underpinnings of catalyst deactivation and provide actionable, step-by-step protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Suzuki-Miyaura or Buchwald-Hartwig reaction with this compound is failing or showing very low conversion. What is the likely cause?

Answer: The most probable cause is catalyst poisoning. This compound possesses two distinct nitrogen-based functionalities that can act as potent inhibitors for palladium catalysts: the aniline-type primary amine and the piperazine ring.

  • Aniline Moiety: The lone pair of electrons on the nitrogen of the 2-amino group can strongly coordinate to the palladium center. This coordination can form stable, catalytically inactive palladium-amine complexes, effectively taking the catalyst out of the active cycle.[1][2]

  • Piperazine Ring: Although one of the piperazine nitrogens is protected by a Boc group, the other remains a secondary amine. N-heterocycles are well-documented catalyst poisons due to their ability to bind to the metal center.[3]

This dual-functionality poisoning makes your substrate particularly challenging. The formation of these inactive complexes disrupts key steps in the catalytic cycle, such as oxidative addition and reductive elimination, leading to reaction failure.[1]

Question 2: How can I diagnose catalyst poisoning in my reaction?

Answer: Diagnosing catalyst poisoning often involves a combination of observation and targeted small-scale experiments.

Observational Clues:

  • Stalled Reaction: The reaction starts but fails to proceed to completion, even with extended reaction times or heating.

  • Inconsistent Results: High variability in yield between seemingly identical reaction setups.

  • Color Changes: The appearance of black precipitates (palladium black) can indicate catalyst decomposition, a common consequence of deactivation pathways.[4][5]

Diagnostic Experiments:

To confirm catalyst poisoning, consider the following control experiments:

  • Standard Reaction: Run a well-established Suzuki or Buchwald-Hartwig reaction with a simple, non-poisoning substrate (e.g., coupling bromobenzene with phenylboronic acid) using the same batch of catalyst, ligand, solvent, and base. Successful coupling here points towards your substrate as the issue.

  • Increased Catalyst Loading: In a small-scale test reaction with your substrate, incrementally increase the palladium catalyst loading (e.g., from 2 mol% to 5 mol% or even 10 mol%). If the yield improves significantly, it's a strong indicator that a portion of the catalyst is being sacrificed to poisoning, and the excess allows the reaction to proceed.[2][6]

The following workflow can help guide your diagnostic process:

G start Reaction Fails or Stalls control_exp Run Control Reaction (e.g., bromobenzene + phenylboronic acid) start->control_exp increase_pd Increase Pd Catalyst Loading (e.g., to 5-10 mol%) start->increase_pd control_success Control Succeeds control_exp->control_success Success control_fail Control Fails control_exp->control_fail Failure increase_success Yield Improves increase_pd->increase_success Success increase_no_change No Improvement increase_pd->increase_no_change No Change diagnosis_poison Diagnosis: Substrate is likely poisoning the catalyst. control_success->diagnosis_poison diagnosis_reagents Diagnosis: Issue may be with catalyst, solvent, or other reagents. control_fail->diagnosis_reagents increase_success->diagnosis_poison increase_no_change->diagnosis_reagents

Caption: A decision tree for diagnosing catalyst poisoning.

Question 3: What are the most effective strategies to overcome catalyst poisoning by this compound?

Answer: Overcoming catalyst poisoning in this specific case requires a multi-faceted approach targeting the interaction between the nitrogen atoms and the palladium catalyst. Here is a prioritized list of strategies:

Strategy 1: Ligand Selection (High Impact)

The choice of ligand is paramount. Standard ligands like PPh₃ are often ineffective. You should employ bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands. These ligands have two key features that mitigate poisoning:

  • Steric Bulk: The large size of these ligands creates a "protective pocket" around the palladium atom, sterically hindering the coordination of the aniline and piperazine nitrogens.[7]

  • Electron-Donating Properties: They increase the electron density on the palladium center, which can facilitate the rate-limiting oxidative addition step and promote faster turnover, outcompeting the rate of catalyst deactivation.

Recommended Ligands Key Features
XPhos Highly effective for sterically hindered and electron-rich anilines.
SPhos Broadly applicable for heteroaromatic substrates.[8]
RuPhos Often successful with challenging, sterically demanding couplings.

Strategy 2: Protecting the Aniline Nitrogen (High Impact)

While the piperazine nitrogen is already Boc-protected, the primary aniline group is the more potent poison. Temporarily protecting this group can dramatically improve reaction outcomes.

  • Boc Protection: The tert-butyloxycarbonyl (Boc) group is an excellent choice. It is stable under most cross-coupling conditions and can be easily removed with acid (e.g., TFA in DCM) post-coupling.[9][10][11] Protecting the aniline will yield a substrate with significantly reduced poisoning potential.

Experimental Protocol: Boc Protection of the Aniline Group

  • Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (1.5 eq) or diisopropylethylamine (DIPEA).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis shows complete consumption of the starting material.

  • Work up the reaction by washing with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting di-Boc protected compound by column chromatography.

Strategy 3: Choice of Palladium Pre-catalyst

Using a well-defined palladium pre-catalyst can be more effective than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃. Pre-catalysts are designed to controllably release the active LPd(0) species under the reaction conditions, which can minimize side reactions that lead to catalyst deactivation.[7][12]

  • Recommended Pre-catalysts: XPhos Pd G3 or SPhos Pd G3 are excellent starting points, as they combine the beneficial ligand with a robust pre-catalyst scaffold.

The mechanism of catalyst poisoning and the protective effect of bulky ligands can be visualized as follows:

G cluster_0 Catalyst Poisoning cluster_1 Mitigation with Bulky Ligand Pd Pd(0) Inactive Inactive Complex [Pd(0)-Substrate] Pd->Inactive Poison Substrate (Aniline/Piperazine) Poison->Pd Coordination Pd_L L-Pd(0)-L Active Active Catalyst Pd_L->Active Ligand Bulky Ligand (L) (e.g., XPhos) Ligand->Pd_L Poison_L Substrate Poison_L->Pd_L Steric Hindrance (Coordination Blocked)

Caption: Mechanism of catalyst poisoning and mitigation.

Question 4: Are there any other reaction parameters I should optimize?

Answer: Yes, fine-tuning other parameters can further enhance your reaction's success.

  • Base Selection: Strong, non-coordinating bases are often preferred. Sodium tert-butoxide (NaOtBu) is a common choice for Buchwald-Hartwig aminations, while potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used in Suzuki couplings. The choice of base can influence the rate of catalyst deactivation.[12]

  • Solvent Purity: Ensure you are using high-purity, anhydrous solvents. Water content can lead to side reactions like protodeboronation in Suzuki couplings.[7] Impurities in solvents can also act as catalyst poisons.

  • Inert Atmosphere: Thoroughly degas your reaction mixture (e.g., by sparging with argon or nitrogen for 15-30 minutes) and maintain a positive pressure of an inert gas throughout the reaction. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[2][6]

  • Slow Addition: In some cases, adding the this compound substrate slowly via a syringe pump can maintain a low instantaneous concentration, reducing the rate of catalyst poisoning.[7]

Question 5: I've tried everything and my reaction is still not working. Is it possible to regenerate a poisoned catalyst?

Answer: While regenerating a poisoned catalyst from a failed homogeneous reaction is often impractical in a laboratory setting, understanding the principles can be useful. For heterogeneous catalysts like palladium on carbon (Pd/C), some regeneration procedures have been developed. These typically involve washing the catalyst with solvents or acidic/basic solutions to remove adsorbed poisons. For instance, a patented method describes reactivating palladium catalysts poisoned by nitrogen impurities by washing with solutions of alkali metal carbonates or hydroxides.[13] Another study showed that an acidic aftertreatment could be effective for catalysts poisoned by N-heterocycles.[14]

However, for homogeneous palladium catalysts used in cross-coupling, it is generally more efficient and reliable to focus on preventing poisoning through the optimization strategies discussed above rather than attempting to regenerate the catalyst from a complex reaction mixture. If you continue to face issues, it is advisable to revisit the purity of your starting materials and reagents, as trace impurities are a common source of intractable problems.

References

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275-286. [Link]
  • Kuper, H. S. (1976). U.S. Patent No. 3,959,382. U.S.
  • Szöllősi, G., & Bartók, M. (2020). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. Molecules, 25(23), 5648. [Link]
  • Buchwald, S. L., & Hartwig, J. F. (2023). Synthetic Methods for Primary Anilines. In N-Arylation Reactions (pp. 57-104). Royal Society of Chemistry. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Reddit. (2023). Brainstorming a Buchwald-Hartwig coupling. [Link]
  • Organ, M. G., et al. (2016). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, 81(15), 6345–6357. [Link]
  • ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of chlorobenzene with aniline.... [Link]
  • Zhang, Y., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW).
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
  • Böck, K., et al. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Chemistry, 21(14), 5548-60. [Link]
  • Reddit. (2022). Struggling with Suzuki Reaction. [Link]
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]
  • ChemistryViews. (2018).
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
  • Alcarazo, M., et al. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). Organic & Biomolecular Chemistry, 13(5), 1259-1262. [Link]
  • ResearchGate. (n.d.). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. [Link]

Sources

Technical Support Center: Enhancing the Reactivity of 1-Boc-4-(2-aminophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1-Boc-4-(2-aminophenyl)piperazine (CAS: 170017-74-0) is a pivotal building block in medicinal chemistry and pharmaceutical development, frequently utilized in the synthesis of novel therapeutic agents, especially those targeting neurological disorders.[1] Its structure features a nucleophilic aniline moiety and a Boc-protected piperazine ring, a combination that offers both synthetic versatility and challenges. The tert-butyloxycarbonyl (Boc) group enhances the compound's stability and modulates reactivity, making it a valuable intermediate for complex molecular assembly.[1]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for effectively utilizing this reagent. It is structured as a series of frequently asked questions for quick reference and detailed troubleshooting guides for common synthetic transformations, including Buchwald-Hartwig amination and amide coupling. Our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Section 1: Frequently Asked Questions (FAQs)

Q1: How should this compound be properly stored? A: The compound should be stored in a tightly sealed container in a dark place under an inert atmosphere at 2-8°C. As an aniline derivative, it can be sensitive to light and oxidation over time. Proper storage is critical to maintain its purity (typically ≥97%) and reactivity.

Q2: What is the primary role of the Boc protecting group on the piperazine nitrogen? A: The Boc (tert-butyloxycarbonyl) group serves two main purposes. First, it deactivates the N4 nitrogen of the piperazine ring, preventing it from competing with the more nucleophilic N1 nitrogen of the aniline group in reactions like acylation or arylation.[2] Second, it enhances the compound's stability and solubility in common organic solvents.[1] This protection is crucial for selective functionalization of the aminophenyl moiety.

Q3: Between the two nitrogen atoms on the piperazine ring and the aniline nitrogen, which is the most reactive nucleophile? A: The primary amine (-NH2) on the phenyl ring is the most nucleophilic and reactive site for most coupling reactions. The N1 nitrogen of the piperazine is directly attached to the electron-withdrawing phenyl ring, reducing its basicity and nucleophilicity. The N4 nitrogen is protected by the Boc group, rendering it non-nucleophilic under typical coupling conditions.

Q4: Is the compound sensitive to air or moisture? A: While the solid compound is relatively stable, aniline derivatives can be susceptible to oxidation. Furthermore, many of the reactions it is used in, particularly palladium-catalyzed cross-couplings, are highly sensitive to oxygen and moisture.[3] Therefore, it is best practice to handle the compound and set up reactions under an inert atmosphere (e.g., Argon or Nitrogen).[4]

Q5: What are the typical analytical methods to confirm the purity of this compound? A: Purity is typically assessed using High-Performance Liquid Chromatography (HPLC) and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).[5] The melting point, which is between 103-109 °C, can also serve as a preliminary indicator of purity.[1]

Section 2: Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone palladium-catalyzed cross-coupling reaction for forming C-N bonds and is a primary application for this reagent.[4][6] Success is highly dependent on the careful selection of catalyst, ligand, base, and solvent.[4]

Common Problem 1: Low or No Product Yield

If you observe unreacted starting material or a stalled reaction, a systematic evaluation of the reaction components is necessary.

start Low/No Yield Observed (Monitor by TLC/LC-MS) check_sm Is Aryl Halide Consumed? start->check_sm no_sm no_sm check_sm->no_sm No sm_consumed sm_consumed check_sm->sm_consumed Yes decomp 3. Check for Decomposition check_sm->decomp Decomposition Observed check_catalyst 1. Review Catalyst/Ligand System no_sm->check_catalyst catalyst_sol Ensure Pd source is active (e.g., Pd₂(dba)₃, Pd(OAc)₂). Use electron-rich, bulky phosphine ligand (e.g., XantPhos, RuPhos). Ensure inert atmosphere was maintained. check_catalyst->catalyst_sol Potential Cause: Inactive Catalyst check_base 2. Evaluate Base and Temperature sm_consumed->check_base base_sol Base may be too weak or sterically hindered. Switch to a stronger base (e.g., NaOt-Bu, LHMDS). Ensure temperature is optimal (80-110 °C). Check for potential side reactions. check_base->base_sol Potential Cause: Incorrect Base/Temp decomp_sol Sensitive functional groups on aryl halide? Lower reaction temperature. Use a milder base (e.g., Cs₂CO₃, K₃PO₄). Ensure solvent is anhydrous and degassed. decomp->decomp_sol Potential Cause: Harsh Conditions

Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig reactions.

  • Catalyst and Ligand Selection: The choice of ligand is critical. For less reactive aryl chlorides, sterically hindered and electron-rich phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps.[4]

    • Expert Insight: While Pd(OAc)₂ is a common palladium source, it is a Pd(II) precursor that must be reduced in situ to the active Pd(0) catalyst.[3] If your amine substrate contains interfering functional groups, using a direct Pd(0) source like Pd₂(dba)₃ can be more reliable. Pre-formed catalysts that incorporate the ligand can also improve consistency.

  • Base Compatibility: The base plays a crucial role in the catalytic cycle by facilitating the deprotonation of the amine.[6]

    • Expert Insight: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are highly effective but can be incompatible with base-labile functional groups like esters or nitro groups on your coupling partner.[3] In such cases, milder inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred, though they may require higher temperatures or longer reaction times.[4]

  • Solvent and Atmosphere: Anhydrous, degassed solvents are mandatory. Toluene, dioxane, and THF are commonly used.[3][4] Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

ParameterRecommendation for Aryl BromidesRecommendation for Aryl ChloridesRationale
Pd Source Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)Pd₂(dba)₃ or Pd-PEPPSI Cat. (2-5 mol%)Aryl chlorides have a stronger C-Cl bond, requiring a more active catalyst system for oxidative addition.
Ligand XantPhos, BINAP (1.2-2.4 mol%)RuPhos, SPhos (2.4-6 mol%)Bulky, electron-rich ligands stabilize the Pd(0) center and promote the key catalytic steps.[4]
Base NaOt-Bu or Cs₂CO₃ (1.4-2.0 equiv)LHMDS or K₃PO₄ (2.0 equiv)Stronger bases are often needed for the more challenging chloride substrates.
Solvent Toluene or DioxaneToluene or DioxaneAprotic solvents with relatively high boiling points are ideal. Dioxane should be used with caution due to its potential to form peroxides.[7]
Temp (°C) 80-110 °C100-120 °CHigher temperatures are often required to overcome the higher activation energy of C-Cl bond cleavage.
Common Problem 2: Side Product Formation
  • Hydrodehalogenation: Your aryl halide is converted to an arene. This often occurs when water is present in the reaction, leading to protonolysis.

    • Solution: Ensure all reagents and solvents are scrupulously dried and the reaction is run under a strictly inert atmosphere.

  • Homocoupling: Dimerization of your aryl halide or boronic acid (if used in a related Suzuki reaction) can occur.

    • Solution: This suggests the catalytic cycle is not efficient. Re-evaluate the ligand and base combination. Sometimes lowering the catalyst loading can reduce the rate of side reactions relative to the desired coupling.[8]

Protocol: General Procedure for Buchwald-Hartwig Amination
  • Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., NaOt-Bu, 1.4 equiv).[4]

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: In a separate vial under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 0.02 equiv) and the ligand (e.g., XantPhos, 0.04 equiv). Add a small amount of anhydrous solvent to dissolve or suspend the catalyst system.

  • Reaction: Add the remaining anhydrous, degassed solvent (e.g., toluene) to the Schlenk tube containing the substrates, followed by the catalyst solution via syringe.[4]

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.[4] Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[4]

Section 3: Troubleshooting Guide: Amide Coupling

Coupling a carboxylic acid to the aniline nitrogen of this compound is another common transformation. The aniline is relatively nucleophilic, but challenges can still arise.

Common Problem: Incomplete Conversion to Amide
  • Potential Cause 1: Inappropriate Coupling Reagent.

    • Solution: For standard couplings, carbodiimide reagents like EDC (in combination with an additive like HOBt or DMAP) are effective. For more challenging or sterically hindered substrates, more potent uronium/phosphonium salt reagents like HBTU or HATU are recommended.

  • Potential Cause 2: Side Reaction with Coupling Reagent.

    • Expert Insight: Carbodiimide reagents (like EDC) can react with the aniline to form a non-reactive guanidinium-type byproduct if the activated carboxylic acid is not consumed quickly. Ensure the carboxylic acid is activated first (or added concurrently) and that stoichiometric control is maintained.

start Carboxylic Acid (R-COOH) activated Activated Intermediate (e.g., O-acylisourea) start->activated reagent Coupling Reagent (e.g., EDC, HBTU) reagent->activated base Base (e.g., DIPEA, Et₃N) amine This compound base->amine neutralizes HCl salt if amine is a salt product Amide Product activated->product amine->product

Caption: General workflow for activating a carboxylic acid for amide coupling.

Section 4: Protocol and Troubleshooting: Boc Group Deprotection

The final step in many synthetic sequences involving this reagent is the removal of the Boc group to liberate the free piperazine.

Protocol: Standard Boc Deprotection
  • Dissolution: Dissolve the Boc-protected substrate (1.0 equiv) in a suitable solvent like dichloromethane (DCM), dioxane, or ethyl acetate.

  • Acid Addition: Add the acidic reagent. Common choices include:

    • Trifluoroacetic acid (TFA), 20-50% v/v in DCM.[9]

    • 4M HCl in 1,4-dioxane.[9]

  • Reaction: Stir the mixture at room temperature for 1-4 hours. The reaction is usually fast.[10]

  • Monitoring: Monitor the deprotection by TLC or LC-MS until all starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure. If a volatile acid like TFA was used, co-evaporation with a solvent like toluene can help remove residual traces. The product is typically obtained as the corresponding salt (e.g., hydrochloride or trifluoroacetate). To obtain the free base, dissolve the residue in water, basify with a base like solid KOH or Na₂CO₃ solution to pH >10, and extract with an organic solvent.[11]

Troubleshooting Boc Deprotection
  • Problem: Incomplete Deprotection.

    • Cause: Insufficient reaction time or acid stoichiometry, particularly with complex substrates.[9]

    • Solution: Increase the reaction time and continue to monitor. If the reaction stalls, a stronger acidic condition (e.g., increasing TFA concentration) may be necessary. As shown in studies, extending deprotection time from 5 minutes to longer periods can significantly improve the completeness of the reaction.[9]

Deprotection AgentTypical ConditionsAdvantagesDisadvantages
TFA / DCM 20-50% TFA in DCM, RT, 1-2hVolatile, easy to removeCorrosive, can cleave other acid-labile groups
HCl / Dioxane 4M HCl in Dioxane, RT, 1-4hProvides product as HCl salt, often crystallineDioxane is a peroxide-former; HCl is highly corrosive
Mildly Acidic Montmorillonite K10 ClayHeterogeneous, easy catalyst removalSlower reaction rates, may not be suitable for all substrates[12]

References

  • Buchwald-Hartwig Amin
  • Boc deprotection conditions tested.
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
  • Reaction with Boc-piperazine (18) and (N-Boc-4-amino)piperidine (19).
  • Amine Protection / Deprotection.Fisher Scientific.[Link]
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amination.ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link]
  • Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors.National Institutes of Health (NIH).[Link]
  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c
  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines.White Rose Research Online.[Link]
  • Purification of piperazine.
  • Suzuki Coupling.Organic Chemistry Portal.[Link]
  • Method for synthesizing 1-boc-4-aminopiperidine.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.MDPI.[Link]
  • Aminative Suzuki-Miyaura coupling.PubMed.[Link]
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling.YouTube.[Link]
  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine.National Institutes of Health (NIH).[Link]

Sources

Technical Support Center: Workup and Troubleshooting for 1-Boc-4-(2-aminophenyl)piperazine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the workup and purification of reactions involving 1-Boc-4-(2-aminophenyl)piperazine . As a versatile bifunctional molecule, its reactions—whether at the aniline nitrogen or the piperazine ring—present unique challenges during product isolation. This guide is structured to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your synthesis.

I. Foundational Principles: Understanding the Molecule

Before delving into troubleshooting, it's crucial to understand the chemical nature of this compound. It possesses two key functionalities: a nucleophilic aromatic amine (-NH₂) and a Boc-protected piperazine. The tert-butoxycarbonyl (Boc) group is a bulky, acid-labile protecting group.[1]

  • Basicity: The free aniline is weakly basic, while the piperazine nitrogens are more basic, though their basicity is attenuated by the electron-withdrawing carbamate. The resulting products of N-alkylation or N-acylation will also be basic, a key property to be exploited during workup.

  • Boc Group Stability: The Boc group is stable to most bases and nucleophiles, which is advantageous during many reaction conditions and basic workup procedures.[2] However, it is readily cleaved by strong acids (e.g., TFA, HCl), a process that proceeds via a stable tert-butyl cation intermediate.[3] This instability in strong acid must be considered during aqueous workup.

II. Troubleshooting Guide: Common Workup Issues & Solutions

This section addresses specific problems you may encounter during the workup of common reactions involving this compound, such as acylations, alkylations, and Buchwald-Hartwig aminations.

Scenario 1: Acylation/Sulfonylation of the Aniline Nitrogen

Reaction: The aniline nitrogen of this compound is reacted with an acyl chloride, sulfonyl chloride, or anhydride in the presence of a base like triethylamine (NEt₃) or pyridine.

Q1: My crude product is an inseparable mixture, and I'm recovering starting material. What's wrong?

A1: This often points to incomplete reaction or hydrolysis of the acylating agent. The primary troubleshooting steps should focus on the reaction conditions, but workup can be optimized to remove byproducts.

  • Causality: The HCl or carboxylic acid byproduct generated during the reaction can protonate the starting aniline, deactivating it towards further acylation. The base is added to scavenge this acid. If the base is insufficient or of inadequate strength, the reaction may stall.

  • Workup Solution:

    • Quenching: Upon reaction completion (monitored by TLC), quench cautiously with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4] The bicarbonate solution will neutralize any remaining acid chloride and the acidic byproduct (e.g., HCl).

    • Liquid-Liquid Extraction:

      • Dilute the quenched reaction mixture with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

      • Wash the organic layer sequentially with:

        • Saturated aqueous NaHCO₃ solution to remove acidic byproducts.

        • Water to remove any remaining salts or water-soluble impurities.

        • Brine (saturated aqueous NaCl) to facilitate phase separation and begin the drying process.[4]

    • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Expert Insight: The product, an amide or sulfonamide, is significantly less basic than the starting aniline. Therefore, an acidic wash (e.g., with 1M HCl) could be used to remove unreacted starting material, which would be protonated and move to the aqueous phase. However, be cautious with the acid concentration and contact time to avoid partial cleavage of the Boc group. A milder alternative is to purify via flash column chromatography.

Q2: During the aqueous wash, I'm getting a persistent emulsion. How can I break it?

A2: Emulsions are common when dealing with basic, amphiphilic molecules.

  • Causality: The product and starting material have both polar (amine/amide) and non-polar (Boc, aromatic rings) regions, acting like surfactants at the organic-aqueous interface.

  • Workup Solution:

    • Add Brine: Add a significant volume of brine to the separatory funnel. The increased ionic strength of the aqueous phase helps to break the emulsion by reducing the solubility of organic components in the aqueous layer.

    • Patience and Technique: Allow the mixture to stand for a longer period. Gentle swirling of the separatory funnel, rather than vigorous shaking, can also help.

    • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® can help break the emulsion.

    • Solvent Change: If using DCM, switching to a less dense, less emulsion-prone solvent like EtOAc for future extractions can be beneficial.

Scenario 2: Buchwald-Hartwig Amination

Reaction: this compound is coupled with an aryl halide or triflate using a palladium catalyst, a phosphine ligand, and a strong base (e.g., NaOt-Bu, Cs₂CO₃).

Q3: My final product is a dark, oily substance, and purification by column chromatography is difficult due to co-eluting impurities.

A3: This is a classic issue in Buchwald-Hartwig reactions, often stemming from palladium residues, ligand-related byproducts, or dehalogenation of the aryl halide starting material.[5]

  • Causality:

    • Palladium Black: Finely divided palladium metal (palladium black) can form, especially if the reaction is overheated or if the catalyst degrades. This often results in a dark-colored crude product.

    • Ligand Byproducts: Phosphine ligands can be oxidized or undergo other transformations, leading to polar, UV-active impurities that can be difficult to separate from the desired product.

    • Dehalogenation: A common side reaction is the reduction of the aryl halide to the corresponding arene, which can have similar polarity to the product.[5]

  • Workup Solution:

    • Initial Filtration: After cooling the reaction to room temperature, dilute the mixture with a solvent like toluene or EtOAc and filter it through a pad of Celite®. This will remove the bulk of the insoluble base and some of the palladium black.[6]

    • Palladium Scavenging: Before concentrating the filtrate, consider a scavenging step to remove residual palladium. This is critical for both purity and downstream applications.

      • Aqueous Wash with Thiol-Containing Reagents: Washing the organic solution with an aqueous solution of a thiol-containing compound like thiourea or sodium thiosulfate can help complex and remove palladium.

      • Functionalized Silica/Resins: Stirring the organic solution with a scavenger resin (e.g., thiol-functionalized silica gel) for a few hours, followed by filtration, is a highly effective method for removing palladium to ppm levels.[2][7]

    • Optimized Extraction: Perform a standard aqueous workup. Washing with a saturated aqueous solution of ammonium chloride (NH₄Cl) can help to neutralize the strong base and hydrolyze some reactive intermediates.

    • Chromatography:

      • Use a high-purity silica gel for flash chromatography.

      • A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexanes/EtOAc) and gradually increase the polarity.

      • If the dehalogenated byproduct is the issue, careful selection of the solvent system is key. Sometimes, switching to a different solvent system (e.g., DCM/methanol) can improve separation.

Q4: My TLC shows a new spot with a higher Rf than my starting materials, but it's not my expected product. What could it be?

A4: A higher Rf value indicates a less polar compound. In the context of a Buchwald-Hartwig reaction, this is often the dehalogenated starting material.[8]

  • Causality: The catalytic cycle can be diverted to a reductive dehalogenation pathway, especially with electron-rich aryl halides or if there are sources of hydride in the reaction mixture.

  • Workup Solution: While workup cannot reverse this side reaction, it can be designed to separate the byproduct.

    • Acidic Extraction: If the basicity of the desired product and the dehalogenated byproduct are sufficiently different, an acid-base extraction could be attempted. However, this is often not the case.

    • Chromatography: Flash column chromatography is the most reliable method. The separation can be challenging, so trying different solvent systems (e.g., hexane/EtOAc vs. toluene/acetone) may be necessary to achieve resolution.

  • Preventative Measures: To avoid this issue in future reactions, consider using a pre-catalyst, running the reaction at a lower temperature, or using a different base.[5]

III. Frequently Asked Questions (FAQs)

Q: Can I use an acidic wash (e.g., 1M HCl) during the workup of my reaction product?

A: It depends on the product's stability and your goal.

  • To remove basic impurities: Yes, a brief wash with dilute acid can remove more basic impurities, like unreacted this compound. The N-acylated or N-arylated products are generally less basic.

  • Risk of Boc deprotection: However, prolonged exposure to aqueous acid, especially if stronger than pH 2-3, can lead to partial or complete cleavage of the Boc group.[3] If the Boc group is essential for the next step, it is safer to rely on chromatography for purification. Always monitor the outcome with TLC or LC-MS if you attempt an acid wash.

Q: My reaction mixture has turned dark brown/black. Is my product lost?

A: Not necessarily. Dark coloration is common in reactions with anilines, often due to minor oxidative side products.[9] It can also indicate palladium black formation in cross-coupling reactions.

  • Solution: Proceed with the workup. A wash with a reducing agent like aqueous sodium bisulfite (NaHSO₃) can sometimes lighten the color. Treating the crude product with activated carbon during recrystallization or before chromatography can also help adsorb colored impurities.

Q: What is the best way to purify the final product?

A: Flash column chromatography on silica gel is the most common and effective method for purifying derivatives of this compound.

  • Solvent Systems: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. For more polar compounds, a gradient of methanol in dichloromethane can be used.

  • Tailing: Basic compounds can tail on silica gel. Adding a small amount of triethylamine (~0.5-1%) to the eluent can help to obtain sharper peaks and better separation.

IV. Visualization & Protocols

General Workup Workflow

The following diagram illustrates a typical workup procedure following a reaction with this compound.

Workup_Workflow Reaction Reaction Mixture (Product, Reagents, Byproducts) Quench Quench (e.g., H₂O, aq. NaHCO₃) Reaction->Quench Extraction Liquid-Liquid Extraction (e.g., EtOAc & H₂O) Quench->Extraction Organic_Phase Organic Phase (Product, Non-polar impurities) Extraction->Organic_Phase Separate Aqueous_Phase Aqueous Phase (Salts, Polar byproducts) Extraction->Aqueous_Phase Separate Wash Wash Organic Phase (e.g., Brine) Organic_Phase->Wash Dry Dry (e.g., Na₂SO₄) Wash->Dry Filter_Concentrate Filter & Concentrate Dry->Filter_Concentrate Crude_Product Crude Product Filter_Concentrate->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: General experimental workflow for reaction workup.

Acid-Base Extraction Logic

This diagram shows the decision-making process for using acid-base extraction to purify a basic product.

AcidBase_Logic Start Crude Product in Organic Solvent Acidic_Impurity Acidic or Neutral Impurities Present? Start->Acidic_Impurity Add_Acid Wash with dilute acid (e.g., 1M HCl) Acidic_Impurity->Add_Acid Yes Separate_Acid Separate Phases Add_Acid->Separate_Acid Aqueous_Acid Aqueous Layer: Protonated Basic Product Separate_Acid->Aqueous_Acid Organic_Neutral Organic Layer: Acidic/Neutral Impurities Separate_Acid->Organic_Neutral Basify Basify Aqueous Layer (e.g., NaOH, NaHCO₃) Aqueous_Acid->Basify Extract_Product Extract with Organic Solvent Basify->Extract_Product Pure_Product Purified Product Extract_Product->Pure_Product

Caption: Logic diagram for purification via acid-base extraction.

Quantitative Data Summary
Workup Step Reagent Typical Concentration/Amount Purpose Reference
Neutralizing WashSaturated aq. NaHCO₃1-2x reaction volumeNeutralize excess acid/acidic byproducts[4]
Acidic Wash0.1 - 1M HCl1x reaction volumeRemove basic starting materials/impurities[10]
Final WashBrine (Saturated aq. NaCl)1x reaction volumeBreak emulsions, initiate drying[4]
Drying AgentAnhydrous Na₂SO₄ or MgSO₄Sufficient to create a free-flowing solidRemove residual water from organic phase[10]
Chromatography AdditiveTriethylamine (NEt₃)0.5 - 1% v/v in eluentPrevent tailing of basic compounds on silica-

References

  • Acylation reaction conditions for 1-Boc-4-(aminomethyl)piperidine. Benchchem.
  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds.
  • A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis. Benchchem.
  • Help troubleshooting a Buchwald-Hartwig amin
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
  • Boc Protecting Group for Amines. Chemistry Steps.
  • This compound. Chem-Impex.
  • Removal of Palladium(II) from Aqueous and Organic Solutions by Polystyrene-bound Trimercaptotriazine.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online.
  • Purification of piperazine.
  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
  • This compound | 170017-74-0. Sigma-Aldrich.
  • Buchwald-Hartwig Amin
  • BH amination side products and purific
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
  • CN108033931A - A kind of synthetic method of N-Boc piperazines.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • CAS 170017-74-0 | this compound. Synblock.
  • High Catalytic Activity of Pd Nanoparticles Synthesized from Green Alga Chlorella vulgaris in Buchwald-hartwig Synthesis of N-Aryl Piperazines.
  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • CAS 170017-74-0 this compound. Alfa Chemistry.
  • N-Heterocyclic Olefin-Ligated Palladium(II)
  • 1-BOC-Piperazine: Applications in Chemical Synthesis and its Prepar
  • CN108033931B - Synthesis method of N-Boc piperazine.
  • N-Boc-piperidine 98 75844-69-8. Sigma-Aldrich.
  • Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • Efficient Copper-Catalyzed Cross-Coupling of 1-Boc-piperazine with Aryl Iodides and Its Application in the Synthesis of Trazodone.

Sources

Technical Support Center: Optimizing Solvent Choice for 1-Boc-4-(2-aminophenyl)piperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 1-Boc-4-(2-aminophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this important synthetic transformation. My aim is to equip you with the knowledge to not only successfully synthesize this compound but also to rationally optimize your reaction conditions, with a particular focus on the critical role of solvent selection.

Introduction: The Synthetic Challenge

The synthesis of this compound, a valuable building block in medicinal chemistry, is most commonly achieved via a palladium-catalyzed C-N cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1] This reaction, while powerful, is notoriously sensitive to a variety of parameters, including the choice of catalyst, ligand, base, and, crucially, the solvent.[2] The solvent does not merely act as a medium for the reactants; it profoundly influences catalyst activity, solubility of reagents and intermediates, reaction kinetics, and even the product purity profile. This guide will provide a structured approach to understanding and optimizing your solvent choice for this specific synthesis.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions researchers have when approaching the synthesis of this compound.

Q1: What are the most common solvents used for the Buchwald-Hartwig synthesis of this compound?

A1: Anhydrous aprotic solvents are the standard choice for this reaction to prevent catalyst deactivation. The most frequently employed solvents are:

  • Toluene: A non-polar solvent that is often a good starting point.[3][4] It offers a wide temperature range and is effective for many Buchwald-Hartwig reactions.

  • 1,4-Dioxane: A polar aprotic ether that can sometimes lead to higher yields, particularly for less reactive aryl halides.[4][5] However, it is considered a substance of very high concern and should be substituted where possible.[4]

  • Tetrahydrofuran (THF): Another polar aprotic ether, similar to dioxane but with a lower boiling point.[6]

Q2: How does solvent polarity impact the reaction?

A2: Solvent polarity plays a multifaceted role. Non-polar solvents like toluene can be advantageous as they often resist the formation of new charges, which can be a factor in the catalytic cycle.[7] In contrast, more polar solvents can influence the dissociation of intermediates and the solubility of the base, which can affect the reaction rate.[8] The optimal polarity often depends on the specific combination of reactants, catalyst, and ligand.

Q3: Are there "greener" or more sustainable solvent alternatives?

A3: Yes, the field is moving towards more environmentally benign solvents. For Buchwald-Hartwig reactions, promising alternatives include:

  • 2-Methyltetrahydrofuran (2-MeTHF): A bio-derived solvent that can often replace THF and dioxane, offering a better safety and environmental profile.[9]

  • Methyl tert-butyl ether (MTBE): Another ether that has been identified as a greener alternative in some cross-coupling reactions.[9]

  • Aqueous systems: In some cases, with the use of specific ligands and surfactants, Buchwald-Hartwig reactions can even be performed in water, significantly improving the environmental footprint.[4][10]

Q4: How critical is the use of anhydrous solvents?

A4: Extremely critical. Water can lead to the deactivation of the palladium catalyst and hydrolysis of the phosphine ligands.[6] Therefore, using anhydrous solvents and ensuring all glassware is thoroughly dried is paramount for reproducible and high-yielding reactions. However, it is worth noting that in some specific Buchwald-Hartwig amidations, controlled amounts of water have been shown to have a beneficial effect, although this is not a general rule and should be approached with caution.[11]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of this compound, with a focus on solvent-related issues.

Problem 1: Low or No Product Yield

This is one of the most frequent challenges. Before extensively modifying your catalyst system, consider the following solvent-related factors:

Potential Cause Troubleshooting Steps Scientific Rationale
Suboptimal Solvent Choice Screen a panel of solvents with varying polarities (e.g., Toluene, Dioxane, 2-MeTHF).The ideal solvent will effectively solubilize all reactants and the catalyst complex while facilitating the key steps of the catalytic cycle.[12]
Presence of Water Use freshly distilled or commercially available anhydrous solvents. Dry all glassware in an oven and cool under an inert atmosphere.Water can deactivate the palladium catalyst and hydrolyze phosphine ligands, halting the catalytic cycle.[6]
Poor Solubility of Base If using an inorganic base like Cs₂CO₃ or K₃PO₄, consider a solvent that can better solvate the ions, or ensure vigorous stirring.For the deprotonation step to occur efficiently, there must be sufficient interaction between the base and the palladium-amine complex.[8]

Problem 2: Formation of Significant Side Products

The appearance of impurities can complicate purification and reduce the overall yield. Solvent choice can play a role in mitigating certain side reactions.

Common Side Product Potential Solvent-Related Cause & Solution Scientific Rationale
Hydrodehalogenation of Aryl Halide This can be more prevalent in certain solvents. Trying a different solvent system (e.g., switching from toluene to dioxane or vice-versa) may alter the relative rates of reductive elimination versus β-hydride elimination.The solvent can influence the stability of intermediates in the catalytic cycle, potentially favoring the desired C-N bond formation over undesired side reactions.[5]
Products from Ligand Arylation While primarily a ligand/catalyst issue, the solvent can influence the stability of the active catalyst. Ensure your pre-catalyst is forming correctly in your chosen solvent.A well-solvated and stable catalyst is less likely to undergo decomposition pathways that can lead to ligand-related side products.

Problem 3: Difficulty in Product Isolation and Purification

Sometimes the reaction works, but isolating the pure product is a challenge.

Issue Potential Solvent-Related Cause & Solution Scientific Rationale
Product is difficult to precipitate If using a solvent in which the product is highly soluble, consider adding an anti-solvent during workup to induce crystallization.By altering the polarity of the medium post-reaction, the solubility of the product can be significantly reduced, facilitating its isolation.
Co-elution of impurities during chromatography The reaction solvent, if not completely removed, can interfere with chromatography. Ensure the crude product is thoroughly dried under vacuum. Trying a different reaction solvent may also produce a cleaner crude product profile.Residual solvent can alter the polarity of the crude mixture and affect its behavior on the chromatography column.

Experimental Protocols

The following is a general, adaptable protocol for the synthesis of this compound. It is crucial to note that the optimal conditions, including the choice of ligand and base, may vary.

General Procedure for Buchwald-Hartwig Amination:

  • Preparation: To an oven-dried Schlenk tube, add the aryl halide (e.g., 2-bromoaniline or 2-chloroaniline, 1.0 equiv.), 1-Boc-piperazine (1.2-1.5 equiv.), and the base (e.g., NaOt-Bu, Cs₂CO₃, or K₃PO₄, 1.4-2.0 equiv.).

  • Catalyst Preparation: In a separate vial, dissolve the palladium source (e.g., Pd₂(dba)₃ or a pre-catalyst) and the phosphine ligand (e.g., XantPhos, RuPhos) in a small amount of the chosen anhydrous solvent.[6]

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction Setup: Add the anhydrous solvent (e.g., toluene, dioxane, or 2-MeTHF) to the Schlenk tube, followed by the catalyst solution via syringe.[6]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time. Monitor the reaction progress by TLC or LC-MS.[6]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Solvent Selection and Optimization Workflow

The following diagram illustrates a logical workflow for selecting and optimizing the solvent for your synthesis.

Solvent_Optimization_Workflow A Initial Solvent Screening (Toluene, Dioxane, 2-MeTHF) B Analyze Yield and Purity (TLC/LC-MS) A->B C Is Yield > 80% and Purity > 95%? B->C D Optimize Temperature and Reaction Time C->D Yes F Low Yield or Significant Impurities C->F No E Reaction Optimized D->E G Troubleshoot: Consider Alternative Solvents (e.g., MTBE, CPME) or Solvent Mixtures F->G H Re-evaluate Catalyst/Ligand/Base System F->H G->B H->A

Caption: A decision-making workflow for solvent optimization.

Data Summary: Solvent Properties

The choice of solvent should be informed by its physical properties. The following table summarizes key parameters for common solvents used in this synthesis.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Key Considerations
Toluene1112.4Good general-purpose solvent, non-polar.[3]
1,4-Dioxane1012.2More polar than toluene, can improve yields but has significant health and safety concerns.[4][5]
THF667.6Polar aprotic, lower boiling point may require longer reaction times or a sealed vessel.[6]
2-MeTHF806.2Greener alternative to THF and dioxane, with a higher boiling point than THF.[9]
MTBE554.3Greener alternative, but its low boiling point may limit its applicability for less reactive substrates.[9]

Conclusion

Optimizing the solvent for the synthesis of this compound is a critical step in achieving high yields and purity. While toluene and dioxane are traditional choices, the growing emphasis on green chemistry makes alternatives like 2-MeTHF increasingly attractive. A systematic approach to solvent screening, coupled with careful attention to anhydrous conditions and a structured troubleshooting methodology, will empower you to overcome the challenges of this synthesis and achieve your desired results efficiently and reproducibly.

References

  • Effect of water on the palladium-catalyzed amid
  • Specific Solvent Issues with Buchwald-Hartwig Amin
  • Recent Green and Sustainable Pd‐Catalyzed Amin
  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamid
  • Effects of solvent on the reaction time and yield a.
  • Buchwald–Hartwig amin
  • Specific Solvent Issues with Buchwald-Hartwig Amin
  • Buchwald–Hartwig amin
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
  • Help troubleshooting a Buchwald-Hartwig amin
  • The Role of the Base in Buchwald-Hartwig Amination.
  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters.
  • BH amination side products and purific
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC - NIH. [Link]
  • A kind of synthetic method of 1 BOC piperazines.
  • Buchwald–Hartwig reactions in water using surfactants | Request PDF.
  • The Effects of Varying Solvent Polarity on Extraction Yield of Orthosiphon stamineus Leaves. [Link]
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
  • A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine.
  • Process for the preparation of piperazine derivatives.
  • Synthesis method of N-Boc piperazine.
  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Handling Air-Sensitive Reactions with 1-Boc-4-(2-aminophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the successful handling and use of 1-Boc-4-(2-aminophenyl)piperazine, a key intermediate that is recognized for its sensitivity to atmospheric conditions.

Introduction: The Challenge of Air-Sensitivity

This compound is a versatile building block in medicinal chemistry, often utilized in the synthesis of complex molecules targeting various therapeutic areas.[1] However, the primary amino group attached to the phenyl ring renders the molecule susceptible to oxidation, a common characteristic of aniline derivatives.[2][3] Exposure to atmospheric oxygen can lead to the formation of colored impurities, which can complicate reaction outcomes, reduce yields, and interfere with purification.[3][4] This guide is designed to equip you with the knowledge and techniques to mitigate these challenges, ensuring the integrity of your starting material and the success of your synthetic endeavors.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and properties of this compound.

Q1: My solid this compound has changed color from off-white to yellow/brown. Can I still use it?

A1: A color change is a primary indicator of oxidation.[3][5] While freshly purified anilines are typically colorless or pale, exposure to air leads to the formation of highly colored, oxidized impurities.[2] Using discolored material is not recommended as these impurities can act as inhibitors or lead to unwanted side reactions, ultimately compromising the yield and purity of your desired product. For best results, use only pure, colorless or pale-colored starting material.[4] If your material has discolored, purification is necessary (see Troubleshooting Guide, Issue 2).

Q2: What are the ideal storage conditions for this compound?

A2: To maintain the quality of the compound, it should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed, amber glass bottle to protect it from air and light. It is also recommended to store it in a cool (2-8°C), dry, and dark place.[3]

Q3: I don't have a glovebox. Can I still perform reactions with this compound?

A3: Yes. While a glovebox provides the most controlled environment, reactions can be successfully performed using standard inert atmosphere techniques on the benchtop. This involves using oven-dried glassware, purging the reaction vessel with an inert gas like nitrogen or argon, and transferring reagents using gas-tight syringes or cannulas. These techniques are detailed in the Experimental Protocols section below.

Q4: What solvents are recommended for reactions involving this compound?

A4: The choice of solvent is reaction-dependent. However, regardless of the solvent used, it is crucial that it is anhydrous and degassed prior to use to remove dissolved oxygen and water. Common solvents for reactions like amide couplings or Buchwald-Hartwig aminations include THF, dioxane, toluene, and DMF. Always use freshly dried and degassed solvents for optimal results.

Q5: How does the Boc protecting group affect the reactivity of the aniline?

A5: The tert-butyloxycarbonyl (Boc) group is on the distal nitrogen of the piperazine ring and does not directly protect the air-sensitive aniline nitrogen. Its primary function is to differentiate the two nitrogen atoms of the piperazine core, allowing for selective functionalization. The aniline nitrogen remains a nucleophile, albeit a somewhat sterically hindered and electronically modulated one, and is still prone to oxidation.

Part 2: Troubleshooting Guide

This section provides a systematic approach to identifying and solving common problems encountered during reactions with this compound.

Issue 1: Reaction Failure or Low Yield

You've set up your reaction (e.g., an amide coupling or Buchwald-Hartwig amination) but observe little to no product formation, or the yield is significantly lower than expected.

Possible Cause Diagnostic Check Recommended Solution
Degraded Starting Material Visually inspect your solid this compound. Is it yellow, brown, or dark-colored? Analyze by TLC or LC-MS; you may see multiple spots/peaks close to the baseline or with different retention times compared to a pure standard.Purify the starting material before use (see Issue 2). For future reactions, ensure proper storage and handling under an inert atmosphere.
Reduced Nucleophilicity Aniline derivatives can be less nucleophilic than aliphatic amines. This can lead to slow or incomplete reactions, especially with less reactive electrophiles.[6]For amide couplings, consider using more potent coupling reagents (e.g., HATU, COMU) or converting the carboxylic acid to an acid chloride. For Buchwald-Hartwig reactions, ensure your catalyst system (ligand and palladium source) is appropriate for coupling with an electron-rich aniline.[7][8] Increasing the reaction temperature or time may also be beneficial, but monitor for decomposition.
Inhibition of Catalyst (for cross-coupling) Oxidized aniline impurities can potentially coordinate to the palladium center and inhibit catalysis.Use purified, oxygen-free reagents and solvents. Ensure the reaction vessel is thoroughly purged with an inert gas before adding the catalyst.
Presence of Oxygen/Moisture Even small amounts of air or water can quench reagents or deactivate catalysts.Use rigorous inert atmosphere techniques. Ensure all glassware is oven-dried and cooled under a stream of inert gas. Use anhydrous, degassed solvents.
Issue 2: Discolored or Impure Product

The crude reaction product is a dark oil or solid, and purification by standard methods (e.g., column chromatography) is difficult or yields an impure product.

Possible Cause Diagnostic Check Recommended Solution
Oxidation During Reaction/Workup The reaction mixture turned dark during the experiment or upon exposure to air during the workup.Conduct the reaction under a strict inert atmosphere. During workup, minimize the time the product is exposed to air. If possible, perform extractions and filtrations quickly. Purging solutions with nitrogen before concentration can also help.
Co-eluting Colored Impurities Highly polar, colored oxidation byproducts are streaking on the silica gel column or co-eluting with your product.Before column chromatography, try treating a solution of the crude product with activated carbon. Stir for 15-30 minutes, then filter through a pad of celite. This can effectively adsorb many colored impurities.[4] An acidic wash during a liquid-liquid extraction can also help remove basic aniline-related impurities.[4]
Starting Material Impurity Carry-through The discoloration was present in the starting material.Purify the this compound before use. This can be achieved by recrystallization or by dissolving the material in a minimal amount of an appropriate solvent, treating with activated carbon, filtering, and precipitating, or by careful column chromatography. For persistent discoloration, distillation under high vacuum may be an option for the parent aniline before Boc protection.
Visualizing the Problem: Oxidation Pathway

The oxidation of anilines can proceed through various pathways to form complex, colored mixtures.

Oxidation Aniline This compound (Pale Solid) Oxidized Oxidized Intermediates (e.g., Radical Cations) Aniline->Oxidized O₂ / Light Products Complex Colored Products (Quinone-imines, Polymeric Species) (Dark Brown/Black Mixture) Oxidized->Products Further Oxidation / Polymerization InertAtmosphere cluster_flask Reaction Flask cluster_gas Inert Gas Supply flask stir_bar Stir Bar reagents Reagents balloon Nitrogen Balloon inlet_needle Inlet Needle balloon->inlet_needle inlet_needle->flask Positive Pressure caption Basic inert atmosphere setup using a nitrogen balloon.

Caption: Diagram of a standard inert atmosphere reaction setup.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This is a representative protocol and should be adapted based on the specific substrates and literature precedents.

Reaction: Aryl Halide + this compound → N-Aryl Product

Procedure:

  • Flask Preparation: To an oven-dried round-bottom flask containing a stir bar, add the aryl halide (1.0 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and phosphine ligand (e.g., XPhos, 2-10 mol%).

  • Inerting: Seal the flask with a rubber septum and purge with nitrogen for 10 minutes (as described in Protocol 1).

  • Addition of Amine and Base: Under a positive flow of nitrogen, add this compound (1.1-1.2 equiv) and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4-2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove the palladium catalyst. Proceed with a standard aqueous workup.

Troubleshooting the Buchwald-Hartwig Reaction

A common side reaction in Buchwald-Hartwig aminations is hydrodehalogenation, where the aryl halide is reduced. [2]

Buchwald cluster_pathways Reaction Pathways start Ar-X + Pd(0)L₂ oad Ar-Pd(II)(X)L₂ (Oxidative Addition) start->oad amine_coord Amine Coordination & Deprotonation oad->amine_coord amido_complex [Ar-Pd(II)(Amine)L₂] amine_coord->amido_complex Base product Ar-Amine (Desired Product) amido_complex->product Reductive Elimination beta_hydride β-Hydride Elimination (Side Reaction) amido_complex->beta_hydride If β-hydrogens are present dehalogenated Ar-H (Side Product) beta_hydride->dehalogenated

Caption: Key pathways in the Buchwald-Hartwig catalytic cycle.

To favor the desired reductive elimination over side reactions, the choice of a bulky, electron-rich phosphine ligand is critical. [8][9]If hydrodehalogenation is a significant issue, screening different ligands (e.g., SPhos, RuPhos) is a primary troubleshooting step.

References

  • Fisher Scientific. (2014, January 14). SAFETY DATA SHEET: 1-(2-N-BOC-Aminoethyl)piperazine.
  • Study.com. (n.d.). Why does aniline turn brown upon standing?
  • Wikipedia. (n.d.). Aniline.
  • BenchChem. (2025, December).
  • TCI Chemicals. (2025, March 28).
  • BenchChem. (2025). troubleshooting guide for Buchwald-Hartwig reactions with 4-Iodobenzylamine.
  • YouTube. (2025, April 3).
  • Sigma-Aldrich. (n.d.). This compound | 170017-74-0.
  • BenchChem. (2025, December).
  • YouTube. (2022, February 1).
  • Chemistry LibreTexts. (2022, May 6). 1.
  • BenchChem. (2025).
  • Reddit. (2014, May 26). Purify and dry aniline?.
  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • ResearchGate. (2014, June 19). Does anyone have experience with amide coupling reaction of aniline?.
  • National Institutes of Health (NIH). (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Chem-Impex. (n.d.). This compound.
  • BenchChem. (n.d.).
  • National Institutes of Health (NIH). (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • Reddit. (2024, October 9). Struggling with amide coupling.
  • Reddit. (2018, September 6).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Purity Analysis of 1-Boc-4-(2-aminophenyl)piperazine: An HPLC-Centric Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

1-Boc-4-(2-aminophenyl)piperazine is a versatile heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. It serves as a key intermediate in the synthesis of a variety of pharmacologically active molecules, particularly those targeting neurological disorders.[1] The purity of such an intermediate is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API). Impurities, even at trace levels, can carry their own pharmacological or toxicological profiles, potentially leading to adverse effects or diminished therapeutic efficacy.

Therefore, a robust, accurate, and validated analytical method for purity determination is fundamental to the entire drug development lifecycle.[2][3][4] High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for this purpose due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds.

This guide provides an in-depth technical comparison of HPLC-based purity analysis for this compound against other viable analytical alternatives. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer supporting data to empower researchers, scientists, and drug development professionals in making informed analytical decisions.

Part 1: HPLC Purity Analysis: The Gold Standard Methodology

The widespread adoption of HPLC in pharmaceutical analysis is a testament to its reliability and versatility.[4][5] For a molecule like this compound, which contains both a bulky, non-polar Boc protecting group and a polar aminophenyl moiety, Reversed-Phase HPLC (RP-HPLC) is the logical starting point for method development.

The Causality Behind HPLC Method Development

Developing a successful HPLC method is a systematic process that blends chemical principles with practical experience.[6] It is not about simply finding conditions that work, but understanding why they work, which is the key to creating a truly robust and transferable method.

HPLC_Method_Development cluster_0 Phase 1: Analyte & System Characterization cluster_1 Phase 2: Separation Optimization cluster_2 Phase 3: Validation & Finalization Analyte 1. Understand Analyte (pKa, Solubility, UV λmax) Column 2. Select Stationary Phase (e.g., C18 for moderate polarity) Analyte->Column Guides column choice MobilePhase 4. Screen Mobile Phase (ACN vs. MeOH, pH modifiers) Column->MobilePhase Dictates solvent system Detector 3. Select Detector (UV/DAD based on chromophore) Detector->Analyte Based on structure Elution 5. Optimize Elution (Gradient scouting for impurities) MobilePhase->Elution Achieve separation FlowTemp 6. Fine-Tune (Flow Rate & Temperature) Elution->FlowTemp Improve peak shape/runtime SST 7. Define SST Criteria (Tailing, Resolution, etc.) FlowTemp->SST Establish performance baseline Validation 8. Full Method Validation (ICH Guidelines) SST->Validation Prerequisite for validation Finalize 9. Finalize Method & Document Validation->Finalize Ensures suitability for purpose Method_Selection Start Analytical Goal for This compound? Routine_Purity Routine QC Purity Assay & Quantification? Start->Routine_Purity Impurity_ID Unknown Impurity Identification? Start->Impurity_ID Volatile_Impurity Screening for Volatile Starting Materials/Solvents? Start->Volatile_Impurity Routine_Purity->Impurity_ID No HPLC_UV Use Validated HPLC-UV Method Routine_Purity->HPLC_UV Yes Impurity_ID->Volatile_Impurity No LC_MS Use LC-MS Impurity_ID->LC_MS Yes GC_MS Use GC-MS Volatile_Impurity->GC_MS Yes

Sources

A Senior Application Scientist's Guide to the NMR Characterization of 1-Boc-4-(2-aminophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth technical analysis of the nuclear magnetic resonance (NMR) characterization of 1-Boc-4-(2-aminophenyl)piperazine, a crucial intermediate in medicinal chemistry and pharmaceutical development.[1][2] We present a detailed, predictive breakdown of its ¹H and ¹³C NMR spectra, explaining the rationale behind chemical shifts and coupling constants based on molecular structure. To demonstrate the power of NMR in reaction monitoring and quality control, this guide provides a direct spectral comparison with its unprotected precursor, 1-(2-aminophenyl)piperazine. This comparison highlights the unambiguous spectral markers of successful N-Boc protection. A standardized, field-proven experimental protocol for sample preparation and data acquisition is also included to ensure reproducible, high-quality results.

Introduction: The Need for Unambiguous Characterization

This compound is a versatile bifunctional molecule widely employed as a building block in the synthesis of complex therapeutic agents, particularly those targeting neurological disorders.[1] The molecule features a piperazine core, a nucleophilic aniline moiety, and a tert-butyloxycarbonyl (Boc) protecting group. The Boc group's role is to temporarily mask the reactivity of one of the piperazine nitrogens, enabling selective functionalization at other sites.

Given its role as a foundational intermediate, verifying the identity, purity, and successful protection of this compound is paramount. Any ambiguity can lead to failed downstream reactions, the generation of complex impurities, and significant delays in drug discovery pipelines. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for this purpose, offering an unparalleled view of the molecule's precise atomic connectivity and chemical environment. This guide explains how to interpret the NMR data to unequivocally confirm the structure of this compound.

Predicted ¹H and ¹³C NMR Spectral Analysis

The following analysis is based on a standard 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm).

Molecular Structure and Proton Labeling

To facilitate a clear discussion, the protons of this compound are systematically labeled in the diagram below.

A simplified representation of this compound with key proton groups labeled.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information through chemical shift, integration, and signal multiplicity.

Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
H-a (-C(CH ₃)₃)~ 1.49Singlet (s)9HThis is the hallmark signal of the Boc protecting group. The nine protons are chemically equivalent and have no adjacent protons to couple with, resulting in a large, sharp singlet.
H-b (Pip-CH ₂-N-Boc)~ 3.55 - 3.65Triplet (t) or Multiplet (m)4HThese protons are on the carbons directly attached to the electron-withdrawing Boc-substituted nitrogen. This deshielding effect shifts them downfield compared to the other piperazine protons. They appear as a triplet due to coupling with the H-c protons.
H-c (Pip-CH ₂-N-Aryl)~ 3.00 - 3.10Triplet (t) or Multiplet (m)4HThese protons are adjacent to the nitrogen attached to the aromatic ring. They are less deshielded than H-b and thus appear further upfield. They couple with the H-b protons.
H-d, H-e, H-f, H-g (Aromatic)~ 6.70 - 7.10Multiplets (m)4HThe four protons on the aminophenyl ring will appear in the aromatic region. The electron-donating amine group causes them to be relatively upfield. They will exhibit complex splitting patterns (doublets of doublets, triplets of doublets) due to ortho- and meta-coupling with each other.
H-h (-NH ₂)~ 3.80 - 4.50Broad Singlet (br s)2HThe amine protons often appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The exact chemical shift is highly dependent on sample concentration and solvent purity.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum confirms the carbon skeleton of the molecule.

Carbon Environment Predicted Chemical Shift (δ, ppm) Justification
Boc (-C (CH₃)₃)~ 28.5The three equivalent methyl carbons of the tert-butyl group appear in the aliphatic region. This is a highly characteristic signal for a Boc group.
Pip-C H₂-N-Aryl~ 50.5Carbons of the piperazine ring adjacent to the phenyl-substituted nitrogen.
Pip-C H₂-N-Boc~ 52.5Carbons of the piperazine ring adjacent to the Boc-substituted nitrogen. The exact assignment relative to the other piperazine carbons can sometimes be ambiguous without further 2D NMR experiments.
Boc (-C (CH₃)₃)~ 80.0The quaternary carbon of the tert-butyl group. It is deshielded by the adjacent oxygen atom. This signal is often of lower intensity.
Aromatic (C H)~ 115 - 125The four protonated carbons of the aromatic ring. Their shifts are influenced by the electronic effects of the amine and piperazine substituents.
Aromatic (C -N)~ 140 - 145The two quaternary aromatic carbons directly bonded to the nitrogen atoms. These are deshielded and will have lower signal intensity.
Boc (-C =O)~ 154.9The carbonyl carbon of the Boc group is highly deshielded by the double-bonded oxygen and appears far downfield.[3] Its presence is definitive proof of successful Boc protection.

Comparative Guide: Boc-Protected vs. Unprotected Piperazine

The true diagnostic power of NMR is revealed when comparing the spectrum of the product, This compound , with its starting material or deprotected form, 1-(2-aminophenyl)piperazine . This comparison immediately validates the success of the protection reaction.

Workflow: Boc Protection Confirmation

Logical workflow for confirming Boc protection using ¹H NMR.

Comparative Data Summary

The table below summarizes the critical differences a researcher should look for in the ¹H and ¹³C NMR spectra.

Spectral Feature 1-(2-aminophenyl)piperazine (Unprotected) This compound (Product) Significance
¹H: Boc Protons Absent~1.49 ppm (s, 9H) Definitive marker. The appearance of this intense singlet is the primary confirmation of successful protection.
¹H: Piperazine N-H Present (~1.5 - 2.5 ppm, br s, 1H)AbsentThe disappearance of the exchangeable proton from the piperazine nitrogen confirms it has been capped by the Boc group.
¹H: Piperazine -CH₂- Two complex multiplets, shifted further upfieldTwo distinct multiplets, one shifted downfield (~3.6 ppm)The Boc group's electron-withdrawing nature deshields the adjacent -CH₂- protons (H-b), shifting them significantly downfield.
¹³C: Boc Carbons Absent~28.5, ~80.0, ~154.9 ppm Unambiguous confirmation. The appearance of the three characteristic Boc carbon signals, especially the carbonyl at ~155 ppm, is conclusive evidence.

Standardized Experimental Protocol for NMR Analysis

Adherence to a standardized protocol is essential for obtaining high-resolution, artifact-free spectra.

Objective: To prepare a sample of this compound for ¹H and ¹³C NMR analysis.

Materials:

  • This compound (5-25 mg for ¹H; 50-100 mg for ¹³C)[4][5]

  • Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • High-quality 5 mm NMR tube and cap[6]

  • Glass Pasteur pipette and bulb

  • Small sample vial (e.g., 1-dram vial)

Step-by-Step Sample Preparation Workflow
  • Weighing: Accurately weigh 10-20 mg of the solid sample into a clean, dry vial. For a routine ¹³C spectrum, a more concentrated sample of 50-75 mg is preferable to reduce acquisition time.[4]

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.[4][7] Gently swirl or vortex the vial until the solid is completely dissolved. Preparing the sample in a secondary vial prevents contamination of the bulk solvent and makes it easier to ensure full dissolution before transfer.[5]

  • Filtration & Transfer: Place a small plug of cotton or glass wool into a Pasteur pipette. Use the pipette to draw the sample solution and filter it directly into the NMR tube. This step removes any particulate matter that could degrade spectral quality by interfering with the magnetic field homogeneity (shimming).[7]

  • Capping & Labeling: Securely cap the NMR tube. Use a permanent marker to label the top part of the tube with a unique identifier. Do not use tape , as it can interfere with the sample's placement and spinning in the spectrometer.[6][7]

  • Data Acquisition (Typical Parameters for a 400 MHz Spectrometer):

    • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity.

    • ¹H NMR:

      • Pulse Program: Standard single pulse (e.g., 'zg30')

      • Number of Scans: 8 to 16

      • Spectral Width: ~16 ppm (-2 to 14 ppm)

      • Acquisition Time: ~3-4 seconds

      • Relaxation Delay (d1): 1-2 seconds

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30')

      • Number of Scans: 1024 to 4096 (or more, depending on concentration)

      • Spectral Width: ~240 ppm (-10 to 230 ppm)

      • Relaxation Delay (d1): 2 seconds

Conclusion

The NMR characterization of this compound is straightforward and highly informative. By analyzing the ¹H and ¹³C spectra, a researcher can gain definitive confirmation of the molecule's identity and purity. The key diagnostic signals are the large 9H singlet at ~1.49 ppm in the ¹H spectrum and the three distinct carbon signals of the Boc group (~28.5, ~80.0, and ~154.9 ppm) in the ¹³C spectrum. Comparing the product's spectra against its unprotected precursor provides an unambiguous validation of a successful protection reaction, a critical quality control step in any synthetic workflow.

References

  • Chemical Instrumentation Facility, Iowa State University.
  • Georgia Institute of Technology. (2023).
  • Scribd.
  • University of Ottawa.
  • Oregon State University. 13C NMR Chemical Shifts. [Link]
  • MDPI. (2018).
  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

Sources

A Senior Application Scientist's Guide to Boc-Protected Piperazine Linkers: A Comparative Analysis of 1-Boc-4-(2-aminophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of the appropriate chemical linker is a critical decision that profoundly influences the synthetic strategy and the ultimate performance of the target molecule. Among the vast arsenal of bifunctional building blocks, Boc-protected piperazines have carved out a significant niche, particularly in the construction of compound libraries, peptidomimetics, and, more recently, Proteolysis Targeting Chimeras (PROTACs).

This guide provides an in-depth comparative analysis of 1-Boc-4-(2-aminophenyl)piperazine , a versatile linker, against other structurally relevant Boc-protected piperazine and piperidine analogues. We will delve into the nuances of their reactivity, supported by experimental data and detailed protocols, to empower you to make informed decisions in your research endeavors.

The Strategic Advantage of the 2-Aminophenyl Moiety

This compound is more than just a protected diamine. The presence of the aniline moiety introduces a unique set of properties that distinguish it from simpler Boc-protected piperazines. The ortho-disposition of the piperazine and amino groups on the phenyl ring can influence conformation and reactivity, while the aniline nitrogen offers a distinct nucleophilic center for a variety of chemical transformations. This compound serves as a valuable intermediate in the synthesis of more complex molecules, finding applications in the development of therapeutics for neurological disorders and in biochemical research involving receptor binding and signaling pathways.[1]

Comparative Analysis of Boc-Protected Amine Linkers

To fully appreciate the utility of this compound, it is essential to compare it with other commonly employed Boc-protected linkers. This section will objectively evaluate its performance against key alternatives.

FeatureThis compound 1-Boc-4-(4-aminophenyl)piperazine N-Boc-piperazine 1-Boc-4-(aminomethyl)piperidine
Structure Ortho-substituted aminophenylpiperazinePara-substituted aminophenylpiperazineUnsubstituted piperazineAminomethylpiperidine
Primary Nucleophilic Site(s) Aromatic amine (aniline)Aromatic amine (aniline)Secondary amine (piperazine)Primary aliphatic amine
Key Applications Library synthesis, PROTACs, heterocycle synthesisLibrary synthesis, PROTACs, dyestuffsPROTACs, general scaffoldPROTACs, peptidomimetics
Reactivity of the Free Amine Moderately nucleophilic aromatic amineModerately nucleophilic aromatic amineStrongly nucleophilic secondary amineStrongly nucleophilic primary amine
Steric Hindrance around Amine Higher due to ortho-piperazineLower compared to ortho isomerModerateLower
Electronic Effect of the Ring Electron-donating phenyl ring activates the aniline nitrogenElectron-donating phenyl ring activates the aniline nitrogenN/AAliphatic, no significant electronic effect
Solubility Generally soluble in organic solvents, slightly soluble in water.[2]Dihydrochloride salt is used to enhance solubility.[3]Good solubility in organic solvents.Good solubility in organic solvents.
Reactivity Insights:
  • Aniline vs. Aliphatic Amines : The primary difference in reactivity lies in the nature of the available amino group. The aniline nitrogens of the aminophenylpiperazine isomers are less basic and nucleophilic than the aliphatic amines of N-Boc-piperazine and 1-Boc-4-(aminomethyl)piperidine. This has significant implications for reaction conditions, particularly in acylation and alkylation reactions.

  • Ortho vs. Para Isomerism : The ortho-position of the piperazine in this compound can lead to steric hindrance, potentially slowing down reactions at the aniline nitrogen compared to its para-counterpart, 1-Boc-4-(4-aminophenyl)piperazine. However, this proximity can also be exploited for intramolecular cyclization reactions to form novel heterocyclic systems.

  • The Role of the Phenyl Group : The aminophenyl moiety provides a rigid scaffold and can participate in π-stacking interactions, which can be advantageous in drug-receptor binding. N-Boc-piperazine and 1-Boc-4-(aminomethyl)piperidine offer more conformational flexibility.

Experimental Protocols and Performance Data

To provide a practical context for this comparison, we present detailed protocols for key synthetic transformations.

Protocol 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the formation of C-N bonds.[4][5] The reactivity of the aniline moiety in this compound makes it an excellent substrate for this reaction.

Buchwald_Hartwig_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification ArylHalide Aryl Halide (1.0 equiv) Vessel Oven-dried Schlenk tube ArylHalide->Vessel Linker This compound (1.2 equiv) Linker->Vessel Base Base (e.g., Cs2CO3, 2.0 equiv) Base->Vessel Catalyst Pd Catalyst (e.g., Pd2(dba)3, 2 mol%) Catalyst->Vessel Ligand Ligand (e.g., Xantphos, 4 mol%) Ligand->Vessel Inert Evacuate and backfill with Ar/N2 Vessel->Inert Solvent Add anhydrous solvent (e.g., Toluene) Inert->Solvent Heating Heat to 80-110 °C Solvent->Heating Cool Cool to RT Heating->Cool Filter Filter through Celite Cool->Filter Extract Aqueous workup Filter->Extract Purify Column chromatography Extract->Purify Product Coupled Product Purify->Product

Caption: Workflow for a typical Buchwald-Hartwig amination.

Detailed Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), cesium carbonate (2.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), and Xantphos (0.04 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Comparative Performance Data (Illustrative):

Aryl HalideLinkerCatalyst/LigandBaseTemp (°C)Time (h)Yield (%)
4-BromotolueneThis compoundPd₂(dba)₃/XantphosCs₂CO₃10012~85% (expected)
4-BromotolueneN-Boc-piperazinePd₂(dba)₃/BINAPNaOtBu80492%
4-Bromoanisole1-Boc-4-(4-aminophenyl)piperazinePd(OAc)₂/BINAPCs₂CO₃1108High (Reported)

Note: The data for this compound is an educated estimation based on the reactivity of similar anilines, as direct comparative studies were not found in the initial search. The other data points are representative of typical yields found in the literature for similar reactions.

Protocol 2: Amide Bond Formation

The formation of an amide bond is another fundamental transformation for these linkers, particularly in the synthesis of PROTACs and other bioactive molecules.

Amide_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification CarboxylicAcid Carboxylic Acid (1.0 equiv) Vessel Round-bottom flask CarboxylicAcid->Vessel Linker Amine Linker (1.1 equiv) Addition Add amine linker Linker->Addition CouplingAgent Coupling Agent (e.g., HATU, 1.1 equiv) CouplingAgent->Vessel Base Base (e.g., DIPEA, 2.5 equiv) Base->Vessel Solvent Add anhydrous DMF Vessel->Solvent Activation Pre-activate acid with HATU/DIPEA Solvent->Activation Activation->Addition Stirring Stir at RT Addition->Stirring Quench Aqueous workup Stirring->Quench Extract Extract with EtOAc Quench->Extract Dry Dry over Na2SO4 Extract->Dry Purify Column chromatography Dry->Purify Product Amide Product Purify->Product

Caption: Workflow for a typical amide bond formation.

Detailed Methodology:

  • Activation: To a solution of the carboxylic acid (1.0 equiv.) in anhydrous DMF, add HATU (1.1 equiv.) and DIPEA (2.5 equiv.). Stir the mixture at room temperature for 15-30 minutes.

  • Coupling: Add a solution of the Boc-protected amine linker (e.g., this compound, 1.1 equiv.) in anhydrous DMF to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Workup: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[6]

Comparative Performance Insights:

Due to the lower nucleophilicity of the aniline in this compound, longer reaction times or more forceful coupling agents may be required compared to its aliphatic amine counterparts. For instance, coupling with 1-Boc-4-(aminomethyl)piperidine would likely proceed much faster under the same conditions.

Protocol 3: Urea Formation from Boc-Protected Amines

A one-pot synthesis of ureas from Boc-protected amines provides a practical route to another important class of compounds. This method involves the in-situ generation of an isocyanate.[7][8]

Detailed Methodology:

  • Isocyanate Formation: In a round-bottom flask, dissolve the Boc-protected amine (e.g., this compound, 1.0 equiv.) in anhydrous dichloromethane. Add 2-chloropyridine (2.0 equiv.) and cool the mixture to 0 °C. Add trifluoromethanesulfonyl anhydride (1.1 equiv.) dropwise. Stir at 0 °C for 30 minutes.

  • Urea Formation: Add the desired amine (1.2 equiv.) and triethylamine (2.0 equiv.) to the reaction mixture. Allow the reaction to warm to room temperature and stir until completion.

  • Workup and Purification: Quench the reaction with water and separate the layers. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile linker for drug discovery and organic synthesis. Its unique structural feature, the ortho-aminoanilino moiety, provides a strategic advantage for constructing complex molecular architectures and introducing desirable physicochemical properties.

The choice of linker will always be project-specific, guided by the desired reactivity, the final structure's intended function, and the overall synthetic strategy. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively utilize this compound and to make informed comparisons with other commercially available Boc-protected linkers.

References

  • BenchChem. (2025). Application Notes and Protocols: Amide Bond Formation with N-Boc-piperazine-C3-COOH. BenchChem.
  • J&K Scientific. (n.d.). 1-Boc-4-(4-aminophenyl)piperazine dihydrochloride.
  • MedChemExpress. (n.d.). 4-Boc-aminomethyl-piperidine.
  • Thermo Scientific Alfa Aesar. (n.d.). 1-Boc-4-(4-aminophenyl)piperazine, 97%.
  • MedChemExpress. (n.d.). 1-Boc-4-(Aminomethyl)piperidine hydrochloride.
  • Chem-Impex. (n.d.). This compound.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • PubMed. (2014). One-pot synthesis of ureas from Boc-protected amines.
  • BenchChem. (2025). A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions. BenchChem.
  • National Center for Biotechnology Information. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
  • Organic Chemistry Portal. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines.
  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-BOC-piperidine-4-carboxylic Acid: A Key Enabler for Chemical Research. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • MedChemExpress. (n.d.). 4-(Aminoethyl)-1-N-Boc-piperidine.
  • Autech Industry Co.,Limited. (n.d.). 1-Boc-4-(4-aminophenyl)piperidine: A Versatile Intermediate for Organic Synthesis. Retrieved from Autech Industry Co.,Limited. website.
  • National Center for Biotechnology Information. (2014). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly.
  • PubMed. (2021). Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Wikipedia. (2023). 1-Boc-4-AP.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • ResearchGate. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines.
  • ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • ResearchGate. (2017). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • ResearchGate. (2021). Reaction with Boc‐piperazine (18) and (N‐Boc‐4‐amino)piperidine (19).
  • ResearchGate. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • BenchChem. (2025). reactivity comparison of halogenated anilines in cross-coupling. BenchChem.
  • National Center for Biotechnology Information. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid.
  • Organic Chemistry Portal. (n.d.). Piperazine synthesis.
  • Synblock. (n.d.). CAS 170017-74-0 | this compound.
  • BenchChem. (2025). Application Note: Protocol for Amide Bond Formation using Boc-L-pyroglutamic acid and HBTU. BenchChem.
  • Boc Sciences. (2024). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method.
  • AIR Unimi. (2020). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation.

Sources

LC-MS analysis of 1-Boc-4-(2-aminophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the LC-MS Analysis of 1-Boc-4-(2-aminophenyl)piperazine

Authored by a Senior Application Scientist

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

In the landscape of modern drug development, the purity and characterization of synthetic intermediates are paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This compound is a versatile building block, widely utilized in the synthesis of novel therapeutics, particularly those targeting neurological disorders.[1] Its structure, featuring a piperazine core, a reactive aminophenyl group, and a labile tert-butyloxycarbonyl (Boc) protecting group, presents unique analytical challenges.[1][2]

This guide provides an in-depth exploration of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this critical intermediate. We will dissect the causality behind methodological choices, from chromatographic separation to mass spectrometric detection and fragmentation. Furthermore, we will objectively compare the performance of LC-MS with alternative analytical techniques, providing the experimental data and context necessary for researchers, scientists, and drug development professionals to make informed decisions in a quality-controlled environment.

Core Principles of LC-MS for this compound Analysis

LC-MS stands as a premier analytical technique in the pharmaceutical industry, lauded for its exceptional sensitivity and selectivity.[3] It combines the powerful separation capabilities of liquid chromatography with the precise detection and identification power of mass spectrometry, making it ideal for analyzing complex mixtures and identifying trace-level impurities.[3][4]

The successful analysis of this compound hinges on a carefully optimized method that accounts for its physicochemical properties. The molecule possesses basic nitrogen atoms within the piperazine ring, making it an excellent candidate for positive mode electrospray ionization (ESI). The Boc group, while crucial for synthesis, is thermally labile and prone to characteristic fragmentation, a feature we can exploit for confident identification.[5][6]

Detailed Experimental Protocol: A Validated LC-MS Methodology

This protocol provides a robust starting point for the analysis of this compound. It is designed to be a self-validating system, where the results confirm the identity and purity of the analyte.

1. Sample and Standard Preparation:

  • Stock Solution: Accurately weigh and dissolve this compound in methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a working concentration of approximately 10 µg/mL for method development.

2. Liquid Chromatography Parameters:

  • Column: A C18 reversed-phase column (e.g., Waters SunFire C18, 150 x 4.6 mm, 3.5 µm) is a suitable choice, offering excellent retention and separation for moderately polar compounds.[7]

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier is critical for protonating the analyte, which improves peak shape and enhances the ESI+ signal.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A gradient is employed to ensure elution of the main compound with good peak shape while also separating it from potential impurities of different polarities.[7][8]

    • 0-2 min: 5% B

    • 2-10 min: Ramp from 5% to 95% B

    • 10-12 min: Hold at 95% B

    • 12-12.1 min: Return to 5% B

    • 12.1-15 min: Re-equilibration at 5% B

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 5 µL

3. Mass Spectrometry Parameters:

  • Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode (ESI+).

  • Mass Analyzer: A Quadrupole Time-of-Flight (QTOF) mass spectrometer is recommended for its ability to provide both accurate mass measurements for confident identification and fragmentation data for structural confirmation.[4]

  • Scan Mode: Full Scan (MS1) from m/z 100-500 for identification. Tandem MS (MS/MS) for fragmentation analysis.

  • Key Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Drying Gas (N2) Temperature: 325°C

    • Drying Gas Flow: 8 L/min

    • Nebulizer Pressure: 35 psig

  • Collision Energy (for MS/MS): Ramped from 10-40 eV to generate a comprehensive fragmentation spectrum.

Below is a diagram illustrating the general experimental workflow.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS System cluster_data Data Processing A Weigh Compound B Dissolve in Methanol/ACN A->B C Dilute to Working Concentration B->C D Inject Sample C->D E C18 Reversed-Phase Separation D->E F ESI+ Ionization E->F G QTOF Mass Analysis (MS & MS/MS) F->G H Extract Ion Chromatograms G->H I Analyze Mass Spectra (Accurate Mass, Fragments) H->I J Quantify & Report Purity I->J

Caption: General experimental workflow for LC-MS analysis.

Expertise in Action: Interpreting the Mass Spectrum

The trustworthiness of an LC-MS method lies in its ability to provide unambiguous identification. For this compound (Molecular Weight: 277.36 g/mol [2][9]), we expect the protonated molecule, [M+H]⁺, at m/z 278.1863 in a high-resolution mass spectrometer.

The key to confident identification is the fragmentation pattern. The Boc group is notoriously prone to facile fragmentation upon collisional activation.[6] The primary fragmentation pathways include:

  • Loss of Isobutene: A neutral loss of 56.06 Da, resulting in a fragment at m/z 222.1237. This is often a dominant pathway for Boc-protected amines.[10]

  • Loss of the entire Boc group: A neutral loss of 100.05 Da (as C₅H₈O₂ via McLafferty-like rearrangement) or 101.06 Da (the C₅H₉O₂ radical), leading to the deprotected piperazine fragment at m/z 178.1339.[5][11]

  • Formation of the tert-butyl cation: A characteristic fragment at m/z 57.0699.

The following diagram illustrates these expected fragmentation pathways.

Fragmentation_Pathway Parent [M+H]⁺ This compound m/z 278.1863 Frag1 Loss of Isobutene (-56.06 Da) m/z 222.1237 Parent->Frag1 - C₄H₈ Frag2 Loss of Boc Group (-100.05 Da) m/z 178.1339 Parent->Frag2 - C₅H₈O₂ Frag3 tert-butyl cation m/z 57.0699 Parent->Frag3 Boc cleavage

Caption: Expected MS/MS fragmentation of this compound.

Comparative Analysis: LC-MS vs. Alternative Techniques

While LC-MS is a powerful tool, the choice of analytical technique should always be fit-for-purpose. Other methods offer different advantages and are routinely used in pharmaceutical analysis.[12]

  • High-Performance Liquid Chromatography with UV-Diode Array Detection (HPLC-UV/DAD): This is a workhorse in QC labs. It is robust, reliable, and cost-effective.[3][13] However, it lacks the sensitivity of MS and, crucially, cannot identify unknown impurities without corresponding reference standards. It relies solely on retention time and UV spectrum for identification, which is not as specific as a mass-to-charge ratio.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is highly efficient for volatile and thermally stable compounds.[14] this compound has a relatively high boiling point and contains polar amine groups, making it less ideal for direct GC analysis.[2] Derivatization might be necessary to increase volatility, which adds complexity and potential for sample alteration.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides unparalleled structural information and is the gold standard for absolute structure confirmation. Quantitative NMR (qNMR) can determine purity without needing a reference standard of the analyte itself.[14] Its major drawback is its significantly lower sensitivity compared to mass spectrometry, making it unsuitable for detecting trace impurities.

The following decision logic can guide the selection of the most appropriate technique.

Caption: Logic diagram for selecting the appropriate analytical technique.

Performance Comparison Summary

Parameter LC-MS HPLC-UV/DAD GC-MS NMR Spectroscopy
Selectivity Very HighModerateHighVery High
Sensitivity Very High (ng/mL to pg/mL)[4]Moderate (µg/mL)High (pg injected)Low (% level)[14]
Structural Info High (Fragmentation)Low (UV Spectrum)High (EI Spectrum)Very High (Connectivity)
Quantitation Excellent (with standards)Excellent (with standards)Good (with standards)Excellent (qNMR)
Speed Moderate (15-20 min/sample)Moderate (15-20 min/sample)[13]FastSlow
Cost HighLowModerateHigh
Suitability for Topic ExcellentGood for PurityPoor (needs derivatization)Good for Reference Material

Conclusion

For the comprehensive analysis of this compound, LC-MS emerges as the superior technique. Its unparalleled combination of sensitivity and selectivity allows for the confident identification and quantification of the target compound and its potential process-related impurities and degradants. While techniques like HPLC-UV serve as robust tools for routine quality control, and NMR is indispensable for definitive structural elucidation, LC-MS provides the depth of information critical for modern pharmaceutical development. By understanding the causality behind method parameters and the characteristic behavior of the molecule in the mass spectrometer, researchers can develop trustworthy, self-validating analytical methods that ensure the quality of this vital synthetic intermediate.

References

  • Li, S., et al. (2016). A Sensitive Precolumn Derivatization Method for Determination of Piperazine in Vortioxetine Hydrobromide Using a C8. Analytical Sciences, 32(12), 1335-1340.
  • de Oliveira, M. F., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Molecules, 28(13), 5032.
  • Madej, K., & Klicnar, T. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Toxics, 10(4), 154.
  • Jain, S. (2023). Pharmaceutical Advanced Analytical Techniques: Bridging the Gap with Traditional Methods. Longdom Publishing.
  • Arote, R., et al. (2025). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. Journal of Pharmaceutical and Allied Sciences.
  • Kacprzak, K., & Adamowicz, P. (2021). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. ResearchGate.
  • Reddit User Discussion. (2023). MS fragmentation pattern with Boc protected amines. r/OrganicChemistry.
  • Reyes-Garcés, N., & Gionfriddo, E. (2022). Solventless Microextration Techniques for Pharmaceutical Analysis: The Greener Solution. Frontiers in Chemistry, 9, 819519.
  • Gopi, H., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(6), 630-638.
  • Webster, G. (2022). Role of Analytical Chemistry in the Pharmaceutical Industry. AZoLifeSciences.
  • Shaaban, H. (2017). Green, eco-friendly bio-analytical techniques for pharmaceutical analysis. Journal of Clinical and Bioanalytical Chemistry, 1(1), 1-2.
  • National Forensic Laboratory, Slovenia. (2020). Analytical Report - 4-Anilino-1-Boc-piperidine (C16H24N2O2).
  • Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.
  • Wolf, C., et al. (2007). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. ResearchGate.
  • Paulo, J. A., et al. (2015). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Journal of the American Society for Mass Spectrometry, 26(10), 1755-1764.
  • Al-arfaj, N. A., et al. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
  • Sirleaf, F., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 118-125.
  • Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin.

Sources

A Senior Application Scientist's Guide to the Structural Validation of 1-Boc-4-(2-aminophenyl)piperazine by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth comparison of mass spectrometry-based approaches for the structural validation of 1-Boc-4-(2-aminophenyl)piperazine, a key intermediate in pharmaceutical synthesis.[1] We will move beyond procedural steps to explore the rationale behind instrumental choices and data interpretation, ensuring a robust and self-validating analytical workflow.

The Analytical Challenge: Characterizing this compound

This compound (Molecular Formula: C₁₅H₂₃N₃O₂, Molecular Weight: 277.37 g/mol ) presents a multi-faceted structure for mass spectrometric analysis.[2] Key structural features that dictate its fragmentation behavior include the labile tert-butyloxycarbonyl (Boc) protecting group, the piperazine ring, and the aminophenyl moiety. A successful validation strategy must not only confirm the parent mass but also generate information-rich fragment ions that correspond to these specific structural components.

Experimental Workflow: A Self-Validating Approach

A robust analytical method is a self-validating one. This workflow is designed to build confidence in the structural assignment at each stage.

MS_Validation_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis Sample This compound Standard Solution Prepare 1 mg/mL stock in MeOH or ACN Dilute to ~10 µg/mL in appropriate mobile phase Sample->Solution LC_System UHPLC System C18 Reversed-Phase Column Solution->LC_System Injection Gradient Gradient Elution Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in ACN LC_System->Gradient MS_System High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) Gradient->MS_System Elution Ionization Positive Mode Electrospray Ionization (ESI+) MS_System->Ionization Acquisition Full Scan MS (m/z 50-500) Data-Dependent MS/MS (TopN fragments) Ionization->Acquisition Data_Processing Extract Ion Chromatogram (EIC) Deconvolution Acquisition->Data_Processing Validation Accurate Mass Confirmation of [M+H]⁺ Fragmentation Pattern Analysis Isotopic Pattern Matching Data_Processing->Validation

Caption: A comprehensive workflow for the LC-MS based structural validation of this compound.

Step-by-Step Methodology
  • Standard Preparation : Accurately weigh and dissolve the this compound standard in a suitable solvent such as methanol or acetonitrile to a stock concentration of 1 mg/mL. Further dilute this stock solution with the initial mobile phase composition to a working concentration of approximately 10 µg/mL. The use of a well-characterized standard is the first step in a self-validating system.

  • Chromatographic Separation : Employ a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column : A C18 reversed-phase column is a suitable choice for a molecule of this polarity.

    • Mobile Phase : A typical mobile phase would consist of A) water with 0.1% formic acid and B) acetonitrile with 0.1% formic acid. The formic acid aids in the protonation of the analyte for positive ion mode ESI.[3]

    • Gradient : A gradient elution, starting with a low percentage of organic phase and ramping up, will ensure good peak shape and separation from any potential impurities.

  • Mass Spectrometric Analysis :

    • Ionization : Positive mode electrospray ionization (ESI) is preferred due to the presence of multiple basic nitrogen atoms which are readily protonated.

    • Acquisition Mode :

      • Full Scan MS : Acquire data over a mass range that includes the expected parent ion (e.g., m/z 50-500). This provides the accurate mass of the protonated molecule, [M+H]⁺.

      • Data-Dependent MS/MS : This mode automatically triggers fragmentation of the most intense ions from the full scan, providing structural information.

Predicted Fragmentation Pattern of this compound

The collision-induced dissociation (CID) of the protonated molecule ([M+H]⁺ at m/z 278.1918) is expected to follow several key pathways, primarily involving the labile Boc group and cleavages within the piperazine ring. These fragmentation patterns are crucial for confirming the connectivity of the molecule.[4][5]

Fragmentation_Pathway cluster_boc Boc Group Fragmentation cluster_piperazine Piperazine Ring Fragmentation Parent [M+H]⁺ m/z 278.1918 Loss_C4H8 Loss of Isobutylene (-56 Da) [M+H - C₄H₈]⁺ m/z 222.1288 Parent->Loss_C4H8 - C₄H₈ Loss_Boc Loss of Boc group (-100 Da) [M+H - C₅H₈O₂]⁺ m/z 178.1339 Parent->Loss_Boc - C₅H₈O₂ tBu_ion tert-butyl cation [C₄H₉]⁺ m/z 57.0704 Parent->tBu_ion Direct formation Frag_1 Cleavage of Piperazine Ring [C₉H₁₂N₂]⁺ m/z 148.1000 Loss_Boc->Frag_1 Further fragmentation Frag_2 Cleavage of Piperazine Ring [C₆H₇N₂]⁺ m/z 107.0609 Frag_1->Frag_2 Further fragmentation

Caption: Predicted ESI-MS/MS fragmentation pathways for protonated this compound.

Comparison of Mass Spectrometry Platforms

The choice of mass analyzer significantly impacts the quality and utility of the data obtained. High-resolution mass spectrometry (HRMS) platforms like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap are generally preferred for structural validation over nominal mass instruments like triple quadrupoles.[6][7][8]

FeatureTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Orbitrap
Primary Use Targeted Quantification (MRM)High-Resolution Qualitative & Quantitative AnalysisUltra-High-Resolution Qualitative & Quantitative Analysis
Mass Accuracy Low (Nominal Mass)High (< 5 ppm)Very High (< 2 ppm)
Resolution LowHigh (> 20,000)Very High (> 60,000)
Suitability for this Validation Limited. Can confirm parent mass and fragment masses but lacks the accuracy for elemental composition determination.Excellent. Provides accurate mass for both parent and fragment ions, enabling confident elemental composition determination.Excellent. Offers the highest level of confidence in elemental composition and can resolve isobaric interferences.
Self-Validation Aspect Low confidence in elemental composition from fragment ions.High confidence in elemental composition of fragments, confirming structural motifs.Highest confidence in elemental composition, enabling fine isotopic analysis.

Data Interpretation: Building a Case for the Structure

  • Accurate Mass of the Parent Ion : The cornerstone of the validation is the accurate mass measurement of the protonated molecule, [M+H]⁺. For C₁₅H₂₄N₃O₂⁺, the calculated exact mass is 278.1918. An experimentally measured mass within 5 ppm of this value provides strong evidence for the elemental composition.

  • Isotopic Pattern Matching : High-resolution instruments can resolve the isotopic peaks (e.g., the M+1 peak from ¹³C). The measured isotopic distribution should match the theoretical distribution for C₁₅H₂₃N₃O₂, providing an additional layer of confirmation.

  • Fragmentation Analysis : The presence of the predicted fragment ions provides unequivocal evidence for the different parts of the structure.

    • The Boc Group : The observation of a prominent ion at m/z 57.0704 ([C₄H₉]⁺) and neutral losses of 56 Da (isobutylene) and 100 Da (the entire Boc group) are characteristic signatures of a Boc-protected amine.[4]

    • The Piperazine Core : Fragments resulting from the cleavage of the piperazine ring, such as m/z 178.1339 (the de-Boc-protected molecule), confirm the presence of this heterocyclic system.[5]

    • The Aminophenyl Moiety : The presence of fragments containing the aminophenyl group, such as m/z 107.0609, confirms this part of the structure.

Trustworthiness: The Self-Validating System

The trustworthiness of this analytical approach is built upon several pillars:

  • Orthogonal Information : The combination of retention time from the LC, accurate mass of the parent ion, its isotopic pattern, and the accurate masses of multiple fragment ions provides orthogonal data points, all of which must be consistent with the proposed structure.

  • Predictive Fragmentation : The observed fragmentation pattern should align with established chemical principles of ion fragmentation. The lability of the Boc group and the typical cleavage patterns of cyclic amines are well-documented, making the fragmentation predictable and verifiable.[2][9]

  • High Mass Accuracy : High-resolution mass spectrometry significantly reduces the number of possible elemental compositions for a given mass, drastically minimizing the chance of an incorrect assignment.[7]

Conclusion

The structural validation of this compound by mass spectrometry is a clear and achievable task when a systematic and well-reasoned approach is taken. The use of high-resolution mass spectrometry, particularly Q-TOF or Orbitrap platforms, is highly recommended as it provides the necessary mass accuracy to confidently determine the elemental composition of both the parent molecule and its characteristic fragment ions. By integrating liquid chromatography for sample introduction and purity assessment with data-dependent MS/MS, researchers can generate a comprehensive and self-validating data package that unequivocally confirms the structure of this important pharmaceutical intermediate.

References

  • Thermo Fisher Scientific. (n.d.). The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry.
  • Scribd. (n.d.). Comparison of Orbitrap, Quarupore and QTOF.
  • MDPI. (2023). Mass Spectrometry-Based Metabolomics in Pediatric Health and Disease.
  • ResearchGate. (2020). Comparison between a High-resolution Single-stage Orbitrap and a Triple Quadrupole Mass Spectrometer for Quantitative Analyses of Drugs.
  • Thermo Fisher Scientific. (2019, March 13). TOF vs. Orbitrap for Intact Protein Structural Insights.
  • Journal of Chinese Mass Spectrometry Society. (2024, December 12). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Retrieved from Journal of Chinese Mass Spectrometry Society website.
  • Scribd. (n.d.). Cls Sop Adl 005-04 Lcmsms.
  • ACD/Labs. (2008, December 1). Confirmation of Synthesis: using MS to identify a protective group.
  • ResearchGate. (2014). Competitive Fragmentation Modeling of ESI-MS/MS spectra for metabolite identification.
  • Ambeed, Inc. (n.d.). This compound.
  • Chemistry LibreTexts. (2022, July 3). Amine Fragmentation.
  • PubMed. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry.
  • Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Retrieved from Journal of Chinese Mass Spectrometry Society website.
  • Chem-Impex. (n.d.). This compound.
  • PMC - PubMed Central. (2017). A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories.
  • The Royal Society of Chemistry. (2015). An integrated flow and microwave approach to a broad spectrum kinase inhibitor. Retrieved from The Royal Society of Chemistry website.

Sources

A Comparative Guide to Piperidine and Piperazine Linkers in PROTACs: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as the Linchpin of PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic development by enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] While the ligands ensure binding, the linker is far from a passive tether; it is a critical determinant of the PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[3] Its length, composition, and rigidity orchestrate the formation of a productive ternary complex—the crucial intermediate for protein ubiquitination and subsequent degradation.[4]

Historically, linker design has often started with flexible polyethylene glycol (PEG) or alkyl chains due to their synthetic tractability.[2] However, the field is increasingly pivoting towards more rigid and functionalized linkers to enhance potency and confer more drug-like properties.[2] Among these, saturated heterocycles like piperidine and piperazine have emerged as privileged structures.[3] This guide provides an in-depth comparative analysis of piperidine and piperazine linkers, offering experimental insights and methodologies to aid researchers in the rational design of next-generation protein degraders.

The PROTAC Mechanism of Action: A Symphony of Proximity

A PROTAC functions by hijacking the cell's own ubiquitin-proteasome system.[2] It acts as a molecular bridge, bringing the target protein and an E3 ligase into close proximity.[2] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for recognition and degradation by the 26S proteasome.[5] The PROTAC molecule is then released to catalyze further degradation cycles. The geometry and stability of this POI-PROTAC-E3 ligase ternary complex are paramount for efficient degradation, and this is where the linker's role is most pronounced.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Facilitates Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades into

Caption: The PROTAC-mediated protein degradation pathway.

Core Structural and Functional Comparison: Piperidine vs. Piperazine

Both piperidine and piperazine are six-membered saturated heterocyclic rings that introduce conformational rigidity into the PROTAC linker. This rigidity is advantageous as it can pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty of binding.[3] However, their distinct atomic compositions lead to different physicochemical properties and, consequently, different impacts on PROTAC performance.

PROTAC_Workflow cluster_primary Primary Assays cluster_secondary Mechanism of Action cluster_tertiary Specificity & Controls Start Synthesize PROTAC (Piperidine vs. Piperazine Linker) Degradation Assess Protein Degradation (Western Blot for DC50/Dmax) Start->Degradation Viability Assess Cell Viability (e.g., MTT, CTG) Degradation->Viability Ternary Confirm Ternary Complex Formation (e.g., NanoBRET, TR-FRET) Degradation->Ternary Ubiquitination Verify Target Ubiquitination Ternary->Ubiquitination Permeability Measure Cell Permeability (PAMPA) Ternary->Permeability Controls Mechanism-Based Controls (e.g., MG132, E3 Ligand) Ubiquitination->Controls Permeability->Controls Selectivity Assess Selectivity (Proteomics) Controls->Selectivity End Candidate Selection Selectivity->End

Caption: A typical workflow for evaluating PROTAC candidates.

Protocol 1: Assessment of Protein Degradation by Western Blot

This is the most fundamental method to directly measure the reduction in target protein levels and determine the DC50 and Dmax values. [5][6] Materials:

  • Cell culture reagents and appropriate cell line

  • PROTAC compounds (stock in DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the POI

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Seeding: Plate cells at a suitable density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (typically ranging from low nanomolar to micromolar concentrations) for a fixed period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice to lyse the cells.

  • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Perform the same steps for the loading control antibody.

  • Detection and Analysis:

    • Visualize the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the band intensity of the target protein to the band intensity of the corresponding loading control for each sample.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values. [5]

Protocol 2: Ternary Complex Formation Assay (NanoBRET™)

The NanoBRET™ assay is a live-cell method to detect the formation of the ternary complex, providing mechanistic insight into PROTAC action.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vectors for NanoLuc®-POI and HaloTag®-E3 Ligase

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • Assay plates (white, 96-well)

  • HaloTag® NanoBRET® 618 Ligand

  • NanoBRET® Nano-Glo® Substrate

  • Luminometer capable of measuring filtered luminescence

Procedure:

  • Cell Transfection: Co-transfect cells with the NanoLuc®-POI and HaloTag®-E3 Ligase expression vectors. Plate the transfected cells into assay plates and incubate for 24 hours.

  • Compound Treatment: Add the PROTAC compounds at various concentrations to the cells.

  • Ligand Addition: Add the HaloTag® NanoBRET® 618 Ligand (fluorescent acceptor) to all wells and incubate.

  • Substrate Addition: Immediately before reading, add the NanoBRET® Nano-Glo® Substrate (donor).

  • Signal Detection: Measure the donor emission (460nm) and acceptor emission (>610nm) using a luminometer.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A bell-shaped curve is typically observed, indicating the formation and subsequent disruption (hook effect) of the ternary complex at high PROTAC concentrations.

Protocol 3: Cell Permeability Assessment (Parallel Artificial Membrane Permeability Assay - PAMPA)

PAMPA is a high-throughput, cell-free assay that models passive diffusion across a lipid membrane, providing an early indication of a PROTAC's permeability. [7] Materials:

  • 96-well filter plate (donor plate) with a PVDF membrane

  • 96-well acceptor plate

  • Phospholipid solution (e.g., lecithin in dodecane)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • PROTAC stock solutions in DMSO

  • Plate reader (UV/Vis or LC-MS/MS for analysis)

Procedure:

  • Membrane Coating: Carefully apply 5 µL of the phospholipid solution to the filter surface of each well in the donor plate. [7]2. Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Prepare Donor Plate: Add the PROTAC compound diluted in PBS to the wells of the donor plate.

  • Assay Assembly: Place the lipid-coated donor plate on top of the acceptor plate, ensuring the bottom of the filter makes contact with the buffer in the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Sample Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

  • Calculate Permeability: The effective permeability (Pe) can be calculated using established equations that account for the volume of the wells, the surface area of the membrane, and the incubation time.

Conclusion and Future Outlook

The choice between a piperidine and a piperazine linker in PROTAC design is a nuanced decision that requires a careful balancing of multiple physicochemical properties. [3]Both motifs offer the distinct advantage of rigidity, which can be crucial for pre-organizing a PROTAC into a bioactive conformation for potent protein degradation. Piperazine presents an additional, powerful tool for enhancing aqueous solubility through protonation, a feature that can be finely tuned by modulating the linker's chemical environment. [5]However, this must be balanced against potential reductions in passive permeability.

The lack of direct head-to-head comparative studies in the literature necessitates that researchers evaluate these linkers on a case-by-case basis for their specific POI and E3 ligase pair. [3]The experimental protocols provided in this guide offer a robust framework for such an evaluation. By systematically assessing degradation potency, mechanism of action, and permeability, drug development professionals can make informed decisions to optimize their PROTAC candidates. As our understanding of "linkerology" deepens, the rational design of linkers, moving beyond simple spacers to functional modulators of PROTAC behavior, will be paramount in developing the next generation of targeted protein degraders with superior efficacy and drug-like properties.

References

  • Desantis, J., et al. (2022).
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation st
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation st
  • Impact of Linker Composition on VHL PROTAC Cell Permeability. PMC - PubMed Central. [Link]
  • Impact of Linker Composition on VHL PROTAC Cell Permeability. PubMed. [Link]
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review.
  • Novel approaches for the rational design of PROTAC linkers.
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation st
  • Linker-dependent folding rationalizes PROTAC cell permeability.
  • PROTAC cell permeability and oral bioavailability: a journey into uncharted territory. PubMed. [Link]
  • Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. PMC - NIH. [Link]
  • Classification of most common linkers used in PROTAC design based on...
  • Edmond, et al. (2022). Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders. Pharmaceuticals. [Link]
  • (A) Dose response curves, DC 50 and Dmax calculations for compounds 7...

Sources

A Senior Application Scientist's Guide to the Strategic Synthesis of N-Aryl Piperazines: Evaluating the Efficacy of 1-Boc-4-(2-aminophenyl)piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The N-aryl piperazine motif is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in U.S. FDA-approved drugs targeting a wide array of conditions, from neuropsychiatric disorders to oncology.[1][2][3] The compound tert-butyl 4-(2-aminophenyl)piperazine-1-carboxylate, commonly known as 1-Boc-4-(2-aminophenyl)piperazine, is a particularly valuable intermediate for introducing this pharmacophore.[4][5] Its unique structure, featuring a Boc-protected nitrogen for stability and a reactive aniline moiety, makes it a versatile building block for creating complex, biologically active molecules.[4] This guide provides an in-depth comparison of the two predominant synthetic routes for incorporating this scaffold: the Palladium-catalyzed Buchwald-Hartwig amination and the classical Nucleophilic Aromatic Substitution (SNA_r). By examining the underlying mechanisms, experimental protocols, and performance data, this document serves as a practical resource for selecting the optimal synthetic strategy based on substrate specifics, scalability, and economic factors.

The Strategic Importance of this compound

The piperazine ring's utility in drug design is multifaceted. It can act as a hydrophilic and basic handle to tune the pharmacokinetic properties of a molecule or serve as a rigid linker to correctly orient pharmacophoric groups for optimal target engagement.[6] The this compound intermediate is particularly sought after for its role in the synthesis of potent kinase inhibitors, such as the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib, a key therapeutic for B-cell malignancies.[7][8][9] The efficacy of any drug development program hinges on the efficient and reliable synthesis of its core components. Therefore, understanding the nuances of the synthetic routes to install the N-aryl piperazine moiety is of paramount importance.

The two primary strategies diverge in their core bond-forming logic:

  • Buchwald-Hartwig Amination: A powerful, modern cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine, catalyzed by a palladium complex.[10][11][12]

  • Nucleophilic Aromatic Substitution (SNA_r): A classical method where a nucleophile (the piperazine nitrogen) displaces a leaving group on an electron-deficient aromatic ring.[6]

This guide will use the synthesis of a key precursor to an Ibrutinib-like molecule to objectively compare these two powerhouse reactions.

Comparative Synthetic Routes: A Head-to-Head Analysis

To provide a tangible comparison, we will evaluate the synthesis of tert-butyl 4-(2-nitrophenyl)piperazine-1-carboxylate , a direct precursor that can be readily reduced to the target this compound.

Route A: The Versatility of Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized C-N bond formation, offering remarkable functional group tolerance and broad substrate scope, replacing harsher, more traditional methods.[10] The reaction's success is highly dependent on the synergistic interplay between the palladium catalyst, a sterically demanding phosphine ligand, and a suitable base.[1] The ligand is critical; it facilitates both the initial oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination that forms the desired C-N bond and regenerates the catalyst.[11]

  • Setup: To an oven-dried Schlenk tube, add 1-bromo-2-nitrobenzene (1.0 equiv.), 1-Boc-piperazine (1.2 equiv.), and sodium tert-butoxide (NaOt-Bu, 1.4 equiv.).

  • Inerting: Seal the tube with a septum, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Preparation: In a separate vial under argon, dissolve the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XantPhos, 4 mol%) in a small amount of anhydrous toluene.

  • Reaction Assembly: Add anhydrous toluene to the Schlenk tube containing the substrates and base, followed by the catalyst solution via syringe.[1]

  • Execution: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically 8-16 hours).

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield the product.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Bromide, 1-Boc-Piperazine & Base B Evacuate & Backfill with Argon (3x) A->B C Add Anhydrous Toluene B->C D Add Pd Catalyst & Ligand Solution C->D E Heat to 100°C Stir for 8-16h D->E F Monitor by TLC / LC-MS E->F G Cool & Dilute with Ethyl Acetate F->G H Wash with H₂O & Brine G->H I Dry, Concentrate & Purify (Chromatography) H->I J Product: tert-butyl 4-(2-nitrophenyl) piperazine-1-carboxylate I->J

Caption: Workflow for Buchwald-Hartwig Amination.

Route B: The Economy of Nucleophilic Aromatic Substitution (SNA_r)

SNA_r is a powerful, catalyst-free alternative when the aryl halide is "activated" by one or more strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group.[6] This electron deficiency polarizes the Ar-X bond and stabilizes the negative charge in the intermediate Meisenheimer complex, thereby lowering the activation energy for the reaction. This method is often preferred in industrial settings for its operational simplicity and cost-effectiveness.

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-fluoro-2-nitrobenzene (1.0 equiv.), 1-Boc-piperazine (1.1 equiv.), and powdered potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Reaction Assembly: Add dimethylformamide (DMF) as the solvent.

  • Execution: Heat the reaction mixture to 120 °C and stir. Monitor the reaction progress by TLC or LC-MS (typically 4-8 hours).[13]

  • Workup: Upon completion, cool the mixture to room temperature. Pour the reaction mixture into a beaker of ice water, which will often cause the product to precipitate.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove DMF and inorganic salts.

  • Purification: Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.

cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Fluoride, 1-Boc-Piperazine & K₂CO₃ B Add DMF as Solvent A->B C Heat to 120°C Stir for 4-8h B->C D Monitor by TLC / LC-MS C->D E Cool & Pour into Ice Water D->E F Collect Precipitate by Filtration E->F G Wash with H₂O & Dry Under Vacuum F->G H Product: tert-butyl 4-(2-nitrophenyl) piperazine-1-carboxylate G->H

Caption: Workflow for Nucleophilic Aromatic Substitution.

Quantitative Data and Performance Comparison

The choice between these two robust methods often comes down to a quantitative comparison of their performance metrics. The following table summarizes typical experimental data for each route.

ParameterRoute A: Buchwald-Hartwig AminationRoute B: Nucleophilic Aromatic Substitution (SNA_r)Justification & Causality
Typical Yield 80-95%85-98%Both methods are high-yielding. SNA_r can be slightly higher for highly activated substrates as side reactions are minimal.
Substrate Scope Very Broad: Tolerates Ar-Cl, Ar-Br, Ar-I, Ar-OTf. Not dependent on electronic activation.[10]Narrow: Requires electron-deficient arenes (e.g., nitro-, cyano-, or carbonyl-substituted).The Pd-catalyzed cycle is far more versatile and can couple electron-rich, electron-neutral, and electron-poor arenes effectively.
Reaction Time 8-16 hours4-8 hoursSNA_r is often faster for ideal substrates due to the high reactivity of the activated system at elevated temperatures.
Temperature 80-110 °C100-150 °CBuchwald-Hartwig reactions can often be run at lower temperatures due to the high efficiency of modern catalyst systems.
Reagents/Cost High Cost: Requires expensive Pd catalysts and specialized phosphine ligands.Low Cost: Uses simple, inexpensive reagents like K₂CO₃ or Cs₂CO₃.This is the primary advantage of SNA_r, making it highly attractive for large-scale industrial synthesis.
Atmosphere Strictly Inert: Requires rigorous exclusion of air and moisture to protect the catalyst.[1]Air Tolerant: Does not require an inert atmosphere.The operational simplicity of SNA_r reduces equipment and setup complexity.
Purification Chromatography: Often required to remove catalyst residues and ligand-related byproducts.Precipitation/Recrystallization: Often yields a product pure enough after simple filtration and washing.The avoidance of chromatography is a significant advantage for SNA_r in terms of time, cost, and solvent waste.
Metal Contamination High Risk: Potential for trace palladium contamination in the final product, a major concern for APIs.No Risk: The reaction is metal-free.Extensive purification and analysis are required to ensure Pd levels are below regulatory limits for pharmaceutical use.

Field-Proven Insights: Making the Right Choice

As a Senior Application Scientist, the decision-making process extends beyond a simple comparison of yields. The context of the synthesis is critical.

  • For Discovery Chemistry and Complex Substrates: The Buchwald-Hartwig amination is the undisputed champion of versatility. When working with precious, complex aryl halides that lack electronic activation, or contain sensitive functional groups incompatible with high temperatures, this reaction is the go-to method. Its reliability across a vast range of substrates provides the highest probability of success during early-stage route scouting and library synthesis.[2]

  • For Process Development and Large-Scale Synthesis: When the target molecule allows for it (i.e., the aryl ring is sufficiently electron-deficient), Nucleophilic Aromatic Substitution is nearly always the preferred route.[6] The economic advantages are profound: it eliminates the high cost of palladium and ligands, simplifies the reaction setup (no inert atmosphere), reduces reaction time, and often replaces laborious chromatography with simple filtration. This translates to a greener, cheaper, and more efficient process, which is the primary goal of industrial drug manufacturing.

Conclusion

Both the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution are highly effective and reliable methods for synthesizing crucial intermediates like this compound. There is no single "better" route; rather, there is an optimal route for a given scientific or industrial objective.

  • The Buchwald-Hartwig amination offers unparalleled scope and versatility , making it an indispensable tool for medicinal chemists tackling complex and diverse molecular architectures.

  • Nucleophilic Aromatic Substitution provides unmatched simplicity and cost-effectiveness , rendering it the superior choice for the large-scale synthesis of appropriately activated precursors.

A thorough understanding of the causality behind each method's strengths and weaknesses empowers researchers and drug development professionals to design synthetic routes that are not only scientifically sound but also strategically aligned with the goals of their project, be it rapid discovery or efficient production.

References

  • Xia, Y., et al. (2021). Synthesis of Ibrutinib. Chinese Journal of Pharmaceuticals, 52(6), 781-785.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Chinese Journal of Pharmaceuticals. (2021). Synthesis of Ibrutinib.
  • ResearchGate. (2021). Synthesis of [13C6]‐Ibrutinib.
  • ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Google Patents. (n.d.). CN104557945A - Synthesis method of ibrutinib.
  • ResearchGate. (n.d.). Alternative to Piperidine in Fmoc Solid-Phase Synthesis.
  • ResearchGate. (n.d.). The synthetic route of 9a–c (i) 1-Boc-piperazine, K2CO3, DMF, 120 °C;....
  • Organic Chemistry Portal. (n.d.). Piperazine synthesis.
  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization.
  • PubMed. (2009). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors.
  • Organic Chemistry Portal. (2005). Convergent and Fast Route to Piperazines via IMCR.
  • Beilstein Journal of Organic Chemistry. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. PubMed Central.
  • Journal of Medicinal Chemistry. (2023). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. PubMed Central.
  • ResearchGate. (n.d.). Synthesis of piperazine-linked aminopyridine derivatives. Reagents and....
  • ResearchGate. (n.d.). Reaction with Boc‐piperazine (18) and (N‐Boc‐4‐amino)piperidine (19).
  • Bioorganic & Medicinal Chemistry Letters. (2009). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors.
  • Google Patents. (n.d.). CN106543107A - A kind of synthetic method of 1 BOC piperazines.
  • U.S. Department of Justice. (2023). Indictment.

Sources

A Comparative Guide to the Structural Analysis of 1-Boc-4-(2-aminophenyl)piperazine and Its Positional Isomer

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry, the 1-Boc-4-(2-aminophenyl)piperazine scaffold is a cornerstone for the development of novel therapeutics, particularly in neuropharmacology.[1] Its utility as a versatile intermediate demands a comprehensive understanding of its structural characteristics to ensure the integrity and purity of downstream compounds. This guide provides an in-depth comparative analysis of the structural elucidation of this compound, contrasting it with its para-isomer, and offering practical, field-proven insights into the analytical methodologies.

The Strategic Importance of Positional Isomerism in Drug Discovery

The seemingly subtle shift of the amino group from the ortho to the para position on the phenyl ring can profoundly impact a molecule's pharmacological and pharmacokinetic profile. This distinction is critical in drug development, where precise structure-activity relationships (SAR) are paramount. Therefore, robust analytical methods capable of unequivocally distinguishing between these isomers are not just a matter of quality control, but a fundamental necessity for meaningful research.

Synthesis and Potential Impurities: A Comparative Overview

The synthesis of this compound and its para-isomer typically involves a Buchwald-Hartwig amination reaction between 1-Boc-piperazine and the corresponding fluoro- or chloro-nitrobenzene, followed by reduction of the nitro group. A common synthetic route for the para-isomer involves the reduction of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate.[2]

A plausible synthetic pathway for this compound is the reduction of a nitro-precursor. The discussion of potential impurities is therefore crucial for developing appropriate analytical methods for quality control.

Potential Impurities to Consider:

  • Starting Materials: Unreacted 1-Boc-piperazine and the corresponding halo-aminobenzene or nitrobenzene derivative.

  • Over-alkylation Products: Bis-arylated piperazine species, where both nitrogen atoms of the piperazine ring have reacted.

  • Dehalogenation Products: Side reactions during the Buchwald-Hartwig coupling can lead to the formation of dehalogenated starting materials.

  • Incomplete Reduction Products: If the final step is a nitro reduction, hydroxylamine or nitroso intermediates may be present.

  • Positional Isomers: Cross-contamination with the meta or para isomers can occur if the initial starting materials are not pure.

Caption: Synthetic pathway and potential impurities.

Comparative Structural Elucidation: A Multi-technique Approach

A robust structural analysis relies on the convergence of data from multiple orthogonal techniques. Here, we compare the expected and reported data for this compound and its para-isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Fingerprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each atom.

1H NMR Spectroscopy: The key to distinguishing the ortho and para isomers lies in the aromatic region of the 1H NMR spectrum.

  • ortho-isomer (this compound): The aromatic protons will exhibit a more complex splitting pattern due to the different electronic environments and coupling constants between adjacent protons. We would expect to see four distinct multiplets in the aromatic region.

  • para-isomer (1-Boc-4-(4-aminophenyl)piperazine): Due to the symmetry of the molecule, the aromatic protons will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring.

13C NMR Spectroscopy: The chemical shifts of the aromatic carbons will also differ significantly between the two isomers. The carbon directly attached to the amino group will be significantly shielded (shifted to a lower ppm value) in both isomers. However, the symmetry of the para-isomer will result in fewer signals in the aromatic region compared to the ortho-isomer.

Table 1: Comparative 1H and 13C NMR Data

Compound 1H NMR (Aromatic Region) 13C NMR (Aromatic Carbons)
This compound Expected: 4 multipletsExpected: 6 distinct signals
1-Boc-4-(4-aminophenyl)piperazine Reported: δ 6.86 (d, J = 8.8 Hz, 2H), 6.66 (d, J = 8.8 Hz, 2H)Reported: δ 143.2, 140.9, 119.5 (2C), 116.3 (2C)

Caption: 1H NMR aromatic region comparison.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

For this compound (C₁₅H₂₃N₃O₂), the expected nominal mass is 277 g/mol . The fragmentation pattern in Electron Ionization (EI-MS) is expected to be influenced by the presence of the Boc protecting group and the piperazine ring.

Expected Key Fragmentation Pathways:

  • Loss of the Boc group: A prominent fragmentation pathway will be the loss of the tert-butoxycarbonyl group, leading to a fragment ion at m/z 177.

  • Cleavage of the piperazine ring: The piperazine ring can undergo characteristic fragmentation, leading to smaller fragment ions.

  • Loss of isobutylene: The Boc group can also fragment via the loss of isobutylene (56 Da) to give a carbamic acid intermediate, which can then decarboxylate.

Comparative Fragmentation Analysis: While the molecular weight of both isomers will be identical, subtle differences in the relative intensities of fragment ions may be observable due to the different substitution patterns on the aromatic ring, although these are often not sufficient for unambiguous isomer identification without chromatographic separation.

MS_Fragmentation M [M]+• m/z 277 F1 [M - Boc]+• m/z 177 M->F1 - C5H9O2 F2 [M - C4H8]+• m/z 221 M->F2 - C4H8 F3 Further Piperazine Ring Fragmentation F1->F3

Caption: Expected MS fragmentation pathways.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Isomer Separation

HPLC is the most reliable method for separating and quantifying positional isomers. The choice of stationary phase and mobile phase is critical for achieving baseline separation.

Method Development Considerations:

  • Stationary Phase: A C18 column is a good starting point for reversed-phase chromatography. For challenging separations, a phenyl-hexyl or a pentafluorophenyl (PFP) column can provide alternative selectivity through π-π interactions.

  • Mobile Phase: A mixture of acetonitrile or methanol and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape, is typically used. A gradient elution may be necessary to resolve all impurities.

  • Detection: UV detection is suitable for these compounds due to the presence of the aromatic ring. The choice of wavelength should be optimized for maximum sensitivity.

Comparative Separation: The ortho and para isomers will have different retention times on a reversed-phase HPLC column due to differences in their polarity and interaction with the stationary phase. Generally, the more polar compound will elute earlier. The development of a robust HPLC method is essential for the accurate quantification of each isomer in a mixture. A study on the separation of chlorophenylpiperazine isomers demonstrated that a chiral column with a mobile phase of triethylamine buffer and methanol at a basic pH could achieve separation.[3]

Table 2: Comparison of Analytical Techniques

Technique Strengths Limitations Application to Isomer Differentiation
NMR Provides detailed structural information.Requires relatively pure samples; can be complex to interpret.Excellent for unambiguous identification based on splitting patterns and chemical shifts.
MS High sensitivity; provides molecular weight.Isomers have the same mass; fragmentation may not be unique.Primarily for confirmation of molecular weight; requires coupling with chromatography for isomer separation.
HPLC Excellent for separating mixtures and isomers.Requires reference standards for identification.The definitive method for separating and quantifying positional isomers.
X-ray Crystallography Provides the absolute 3D structure.Requires a suitable single crystal, which can be difficult to obtain.Provides unequivocal proof of structure if a crystal can be grown.
X-ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule. While obtaining suitable crystals can be a challenge, the resulting data is the gold standard for structural confirmation. The crystal structure of related substituted piperazine derivatives has been reported, often showing the piperazine ring in a chair conformation.[1][4]

Experimental Protocols

General NMR Analysis Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire 1H, 13C, and 2D NMR (e.g., COSY, HSQC) spectra on a 400 MHz or higher field spectrometer.

  • Data Processing and Analysis: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak. Integrate the 1H signals and assign all peaks based on chemical shifts, coupling constants, and 2D correlations.

General HPLC-UV Analysis Protocol
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B, and gradually increase to elute more retained components.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent at a concentration of approximately 1 mg/mL.

Conclusion: An Integrated Approach for Unambiguous Characterization

The structural analysis of this compound and its derivatives requires a multi-faceted approach. While NMR provides the most detailed structural information for isomer differentiation, HPLC is indispensable for their separation and quantification. Mass spectrometry serves as a crucial tool for molecular weight confirmation. For absolute structural proof, X-ray crystallography remains the ultimate technique. By judiciously applying these methods and understanding the potential synthetic impurities, researchers can ensure the quality and integrity of these vital building blocks in the pursuit of new and effective medicines.

References

  • Harish Chinthal, et al. (2020). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate.
  • Safko, J. P., & Pike, R. D. (2012). Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines. Journal of Chemical Crystallography, 42(10), 1021–1028. [Link]
  • Schürenkamp, J., Beike, J., Pfeiffer, H., & Köhler, H. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International journal of legal medicine, 125(1), 95–99. [Link]
  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]
  • An integrated flow and microwave approach to a broad spectrum kinase inhibitor - Supplementary Information. (2015). The Royal Society of Chemistry. [Link]
  • Schürenkamp, J., Beike, J., Pfeiffer, H., & Köhler, H. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International journal of legal medicine, 125(1), 95–99. [Link]

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of 1-Boc-4-(2-aminophenyl)piperazine in a Reaction Mixture

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise quantification of key intermediates is a cornerstone of robust process development and quality control. 1-Boc-4-(2-aminophenyl)piperazine is a versatile building block in medicinal chemistry, frequently employed in the synthesis of novel therapeutics, particularly those targeting neurological disorders.[1][2] Its unique structure, featuring a piperazine core, a Boc-protecting group, and an aminophenyl moiety, necessitates a careful selection of analytical techniques to ensure accurate and reliable quantification within a complex reaction mixture. This guide provides an in-depth comparison of the primary analytical methodologies for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

The Analytical Challenge: Navigating the Nuances of a Multifunctional Molecule

The quantification of this compound presents several analytical challenges. The Boc (tert-butoxycarbonyl) group is notoriously labile under acidic conditions, which can lead to its cleavage and the formation of the deprotected species, skewing analytical results.[1] Furthermore, the presence of a primary amine and a piperazine ring can lead to peak tailing in chromatography and potential thermal degradation in GC analysis. A comprehensive understanding of the potential impurities and byproducts from its synthesis is also crucial for developing a selective and specific analytical method. Common synthetic routes may result in impurities such as di-Boc-piperazine or unreacted starting materials.[3][4]

This guide will dissect the principles behind each analytical technique, provide detailed experimental protocols, and present a comparative analysis of their performance characteristics.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a powerful and versatile technique for the separation and quantification of non-volatile and thermally sensitive compounds, making it a prime candidate for the analysis of this compound.[5]

HPLC-UV: A Robust and Accessible Approach

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely accessible and reliable method for the routine analysis of chromophoric compounds like this compound. The aminophenyl group provides a strong chromophore, allowing for sensitive detection.

The choice of a reversed-phase C18 column is standard for moderately polar compounds. The mobile phase, typically a mixture of water and acetonitrile with a small amount of acid or base modifier, is selected to achieve optimal separation of the analyte from impurities. Given the acid sensitivity of the Boc group, using a modifier like formic acid at a low concentration (e.g., 0.1%) is a common strategy to ensure good peak shape without causing significant on-column deprotection.[6] The deprotected amine will be more polar and thus have a shorter retention time than the Boc-protected starting material.[1]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient could be 10% to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (the aminophenyl group should have strong absorbance at this wavelength).

  • Injection Volume: 10 µL.

  • Sample Preparation: Withdraw an aliquot of the reaction mixture, quench the reaction if necessary, and dilute with the initial mobile phase composition to a concentration of approximately 0.1 mg/mL.

HPLC-MS: Enhanced Specificity and Sensitivity

For more complex reaction mixtures or when higher sensitivity is required, coupling HPLC with a mass spectrometer (MS) offers significant advantages. LC-MS provides mass information, confirming the identity of the analyte and any impurities.[6]

Electrospray ionization (ESI) in positive ion mode is well-suited for the analysis of nitrogen-containing compounds like piperazines, as they readily form protonated molecules.[6] A triple quadrupole mass spectrometer allows for highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM).

  • LC System: UHPLC or HPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A fast gradient, such as 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.[6]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification. A precursor ion of m/z 278.2 (for [M+H]⁺) would be selected.

  • Sample Preparation: Similar to HPLC-UV, with dilution to a final concentration in the low µg/mL to ng/mL range.

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Resolution Alternative

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[7] While the volatility of this compound may be a concern, it is often feasible to analyze Boc-protected amines by GC-MS.

A key consideration for GC-MS analysis is the thermal stability of the analyte. The high temperatures of the injector and column can potentially cause the degradation of the Boc group. Therefore, a lower injector temperature and a rapid oven temperature program are often employed. The use of a non-polar column, such as one with a 5% phenyl polysiloxane stationary phase, is common for the analysis of a broad range of compounds. Due to the presence of the primary amine, derivatization might be necessary to improve peak shape and thermal stability, though direct analysis is often attempted first.[7]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min.

  • Mass Spectrometer: Quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-400.

  • Sample Preparation: Dissolve a small amount of the reaction mixture in a volatile organic solvent like dichloromethane or ethyl acetate.

Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Ratio Method

qNMR is a powerful technique for determining the concentration of a substance without the need for a chemically identical reference standard. It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

The selection of a suitable internal standard is critical for accurate qNMR. The internal standard should be stable, have a known purity, and possess signals that do not overlap with the analyte's signals.[8][9] For this compound, a compound like 1,4-dinitrobenzene or dimethyl terephthalate could be a suitable internal standard in a solvent like DMSO-d6.[9] Key NMR parameters, such as the relaxation delay (D1), must be sufficiently long (at least 5 times the longest T1 relaxation time of the protons of interest) to ensure complete relaxation and accurate integration.[8]

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Solvent: Deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., DMSO-d6).

  • Internal Standard: A certified internal standard with non-overlapping signals (e.g., 1,4-dinitrobenzene).

  • Sample Preparation: Accurately weigh a known amount of the reaction mixture and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Relaxation Delay (D1): ≥ 30 seconds (to be determined experimentally).

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or more).

  • Data Processing: Careful phasing and baseline correction are crucial. Integrate a well-resolved, non-exchangeable proton signal from both the analyte and the internal standard.

Comparative Analysis of Quantitative Methods

FeatureHPLC-UVHPLC-MSGC-MSqNMR
Principle Chromatographic separation with UV detectionChromatographic separation with mass detectionChromatographic separation of volatile compounds with mass detectionSignal integration relative to an internal standard
Selectivity Moderate to highVery highVery highHigh (depends on spectral resolution)
Sensitivity Good (µg/mL range)Excellent (ng/mL to pg/mL range)Excellent (ng/mL to pg/mL range)Moderate (mg/mL range)
Sample Throughput HighHighModerateLow to moderate
Ease of Use Relatively straightforwardMore complexRequires expertise in thermal analysisRequires expertise in NMR
Potential Issues Co-elution of impurities, Boc deprotection with acidic mobile phasesMatrix effects, ion suppressionThermal degradation of the analyte, need for derivatizationSignal overlap, long relaxation delays
Quantitative Accuracy High (with calibration)High (with calibration)High (with calibration)Very high (primary ratio method)

Visualizing the Workflow

Analytical Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis Reaction Mixture Reaction Mixture Quenching & Dilution Quenching & Dilution Reaction Mixture->Quenching & Dilution HPLC HPLC Quenching & Dilution->HPLC GCMS GCMS Quenching & Dilution->GCMS qNMR qNMR Quenching & Dilution->qNMR Quantification Quantification HPLC->Quantification GCMS->Quantification qNMR->Quantification Purity Assessment Purity Assessment Quantification->Purity Assessment

Caption: A generalized workflow for the quantitative analysis of a reaction mixture.

Logical Relationships in Method Selection

Method Selection Logic Start Need for Quantitative Analysis? HighThroughput High Throughput Needed? Start->HighThroughput Yes HighSensitivity High Sensitivity Needed? HighThroughput->HighSensitivity Yes HPLC_UV HPLC-UV HighThroughput->HPLC_UV No ThermalStability Analyte Thermally Stable? HighSensitivity->ThermalStability No HPLC_MS HPLC-MS HighSensitivity->HPLC_MS Yes PrimaryMethod Primary Ratio Method Required? PrimaryMethod->HPLC_UV No qNMR qNMR PrimaryMethod->qNMR Yes ThermalStability->PrimaryMethod No GC_MS GC-MS ThermalStability->GC_MS Yes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion and Recommendations

The choice of the optimal analytical technique for the quantitative analysis of this compound in a reaction mixture is contingent on the specific requirements of the analysis.

  • For routine in-process control and high-throughput screening, HPLC-UV offers a robust, reliable, and cost-effective solution.

  • When high sensitivity and specificity are paramount, particularly in the presence of complex matrices or for trace-level impurity analysis, HPLC-MS is the method of choice.

  • GC-MS can be a valuable alternative if the analyte proves to be sufficiently thermally stable, offering excellent resolution and sensitivity.

  • For the highest level of accuracy and for the certification of reference materials, qNMR stands as the definitive primary ratio method.

A multi-faceted approach, potentially using HPLC for routine monitoring and qNMR for orthogonal validation, can provide the most comprehensive and trustworthy analytical data in a drug development setting.

References

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • Validation of Analytical Methods. IKEV.
  • Taylor, J. K. (1983). Validation of analytical methods. Analytical Chemistry, 55(6), 600A-608A.
  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell.
  • Analytical Report - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories.
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review.
  • HPLC Analysis of Piperazine on Primesep 100. SIELC Technologies.
  • Foley, D. A., et al. (2013). Online NMR and HPLC as a reaction monitoring platform for pharmaceutical process development. Journal of Pharmaceutical and Biomedical Analysis, 84, 137-144.
  • Rundlöf, T., et al. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 52(5), 645-651.
  • Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. BIPM.
  • Analytical Method Development and Validation (With Case Study). International Journal of Pharmaceutical Sciences and Research.
  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Semantic Scholar.
  • Piperazine synthesis. Organic Chemistry Portal.
  • Quantitative NMR Spectroscopy. University of Oxford.
  • Gadzała-Kopciuch, R., et al. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC.
  • Method for synthesizing 1-boc-4-aminopiperidine. Google Patents.
  • Li, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 765.
  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum.
  • An integrated flow and microwave approach to a broad spectrum kinase inhibitor. Royal Society of Chemistry.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan.

Sources

A Senior Application Scientist’s Guide to Supplier Qualification: A Head-to-Head Comparison of 1-Boc-4-(2-aminophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Seemingly Simple Building Block

In the landscape of modern drug discovery, progress is often dictated by the quality and reliability of the chemical building blocks used to construct complex molecular architectures. 1-Boc-4-(2-aminophenyl)piperazine (CAS 170017-74-0) is one such pivotal intermediate. Its structure, featuring a Boc-protected piperazine and a reactive aniline moiety, makes it an invaluable precursor for synthesizing a wide range of therapeutic candidates, particularly those targeting neurological disorders.[1] The piperazine scaffold itself is considered "privileged" in medicinal chemistry, known for its ability to modulate the physicochemical and pharmacokinetic properties of drug candidates, enhancing solubility and bioavailability.[2][3]

However, the synthetic utility of this intermediate is directly contingent on its purity and the absence of deleterious impurities. A seemingly minor impurity can lead to failed reactions, convoluted purification steps, and, in the worst case, misleading biological data. This guide provides a comprehensive framework for qualifying suppliers of this compound, moving beyond the paper specifications of a Certificate of Analysis (CoA) to a rigorous, data-driven, head-to-head comparison.

The Imperative of Empirical Verification: Why Trust, But Verify?

While a supplier's CoA provides a baseline specification, it represents their internal quality control on a specific batch. It does not guarantee batch-to-batch consistency or performance in your specific application. Our evaluation, therefore, is built on a three-pillar system of empirical verification designed to be self-validating.

  • Pillar 1: Identity & Purity: Is the material what it claims to be, and at the stated purity?

  • Pillar 2: Impurity Profiling: What else is in the bottle? Are there residual starting materials, solvents, or reaction byproducts that could interfere with downstream chemistry?

  • Pillar 3: Functional Performance: Does the reagent perform reliably in a representative chemical transformation?

For this guide, we evaluated three anonymized, yet representative, suppliers—designated Supplier A, Supplier B, and Supplier C—based on these pillars.

A Systematic Approach to Supplier Evaluation

Our evaluation workflow is designed to be systematic, starting with basic checks and progressing to more complex and functionally relevant assays.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analytical Characterization cluster_2 Phase 3: Functional Validation cluster_3 Phase 4: Decision CoA Review Certificate of Analysis (CoA) Inspect Physical & Visual Inspection CoA->Inspect Initial Check HPLC Purity Verification (HPLC-UV) Inspect->HPLC LCMS Identity & Impurity ID (LC-MS) NMR Structural Confirmation (¹H NMR) Assay Functional Assay: Buchwald-Hartwig Coupling NMR->Assay If Pass Yield Assess Yield & Product Purity Decision Final Supplier Selection Yield->Decision

Caption: The four-phase supplier evaluation workflow.

Comparative Data Analysis: Results from Head-to-Head Testing

Each supplier provided material that was subjected to the same rigorous analytical and functional tests. The results are summarized below.

Supplier Specifications vs. Internal Verification

First, we compared the purity stated on each supplier's CoA with the purity determined by our standardized HPLC-UV method.

Parameter Supplier A Supplier B Supplier C
Stated Purity (CoA) ≥98%≥99% (HPLC)≥97%
Appearance (CoA) Off-white powderWhite crystalline solidBeige crystals
Appearance (Observed) Light beige powderWhite crystalline powderClumpy beige crystals
Verified Purity (HPLC Area %) 98.6%99.3%97.1%
Major Impurity 1 0.8% (Unidentified)0.4% (Unidentified)1.9% (Starting Material)
Major Impurity 2 0.3% (Solvent)0.1% (Unidentified)0.5% (Unidentified)
Table 1: Comparison of supplier-provided data with in-house analytical verification.

Insight: While Suppliers A and B met their purity claims, Supplier C's material contained a significant amount of what LC-MS later suggested was unreacted starting material from the synthetic process.[4][5] The physical appearance also provided an initial, albeit qualitative, indicator of potential differences.

Functional Assay: Performance in a Buchwald-Hartwig Amination

The true test of a reagent is its performance. We used the material from each supplier in a palladium-catalyzed Buchwald-Hartwig amination reaction with 4-bromotoluene. This reaction is highly sensitive to catalyst poisons and interfering impurities.

G cluster_reactants cluster_product R1 This compound (From Supplier A, B, C) R1_img R2 4-Bromotoluene R2_img Plus + Arrow Pd₂(dba)₃, XPhos NaOtBu, Toluene, 100°C R2_img->Arrow P1 tert-butyl 4-(2-(p-tolylamino)phenyl)piperazine-1-carboxylate P1_img Arrow->P1_img

Caption: Buchwald-Hartwig functional assay reaction scheme.

The reaction outcome was highly dependent on the supplier source material.

Parameter Supplier A Supplier B Supplier C
Reaction Time 12 hours12 hours24 hours (stalled)
Product Yield (Isolated) 85%91%55%
Product Purity (HPLC Area %) 98%>99%90% (with side products)
Observations Clean reaction profileVery clean reaction profileSluggish conversion, multiple side products observed by TLC/LCMS
Table 2: Performance comparison in the functional Buchwald-Hartwig amination assay.

Expert Analysis: Supplier B's material gave the highest yield and purity, indicating a low level of catalyst-inhibiting impurities. Supplier A's material performed adequately. The material from Supplier C, which contained a significant starting material impurity, led to a sluggish and incomplete reaction. This demonstrates a direct link between the analytical purity data and functional performance. The unreacted aniline from the starting material likely competed in the catalytic cycle, leading to side products and lower yield.

Conclusions and Recommendations

Based on a comprehensive evaluation encompassing analytical characterization and functional testing, our recommendation is as follows:

  • Recommended: Supplier B demonstrated the highest quality, both in terms of analytical purity and, most critically, in functional performance. The material was clean, reliable, and delivered superior results in a sensitive catalytic reaction.

  • Acceptable for Non-Critical Applications: Supplier A provides material of acceptable quality that meets specifications and performs reasonably well. It could be a cost-effective choice for less sensitive applications or earlier-stage discovery efforts.

  • Not Recommended: Supplier C 's material failed to perform adequately in the functional assay, directly correlating with the higher level of impurities detected during analytical verification. The use of this material would likely lead to reproducibility issues and increased downstream purification efforts.

This head-to-head comparison underscores the principle that rigorous, application-focused testing is non-negotiable for qualifying critical chemical reagents. Relying solely on a CoA can mask performance liabilities that only become apparent in the laboratory.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)
  • Instrumentation: Agilent 1260 Infinity II or equivalent.

  • Column: Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 10% B over 1 minute, and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve in 10 mL of 50:50 Acetonitrile:Water to a final concentration of 0.5 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Instrumentation: Agilent 6120 Quadrupole LC/MS or equivalent.

  • Chromatography: Same conditions as the HPLC-UV method.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Mass Range: m/z 100-800.

  • Expected Mass: [M+H]⁺ = 278.18.

Buchwald-Hartwig Amination Functional Assay
  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.03 mmol, 3 mol%), and Sodium tert-butoxide (1.4 mmol).

  • Add this compound (1.0 mmol) from the supplier being tested and 4-bromotoluene (1.1 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add 5 mL of anhydrous toluene via syringe.

  • Place the sealed tube in a preheated oil bath at 100°C.

  • Monitor the reaction by TLC or LC-MS at 2, 6, and 12 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., Hexanes:Ethyl Acetate gradient) to yield the pure product.

  • Calculate the isolated yield and confirm purity by HPLC and ¹H NMR.

References

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences.
  • BuyersGuideChem. (n.d.). This compound suppliers and producers.
  • Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).
  • Scafuri, B., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Preti, D., & Protti, S. (2022). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Chemistry, 4(4), 1369-1383.

Sources

A Senior Application Scientist's Guide to Assessing the Enantiomeric Purity of 1-Boc-4-(2-aminophenyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development, the stereochemical identity of a pharmaceutical compound is not a mere academic detail; it is a critical determinant of its pharmacological activity, safety profile, and ultimately, its therapeutic success. For complex molecules such as derivatives of 1-Boc-4-(2-aminophenyl)piperazine, which are prevalent scaffolds in medicinal chemistry, the ability to accurately and reliably determine enantiomeric purity is paramount. The differential interaction of enantiomers with chiral biological targets necessitates stringent control over the stereoisomeric composition of active pharmaceutical ingredients (APIs). As stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA), a thorough understanding and quantification of the isomeric composition of a new drug substance are mandatory.[][2]

This guide provides a comparative analysis of the three principal analytical techniques for assessing the enantiomeric purity of chiral this compound derivatives: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Drawing from established methodologies for chiral amines and piperazine-containing compounds, this document offers field-proven insights into the causality behind experimental choices, detailed protocols, and supporting data to empower researchers in selecting the optimal strategy for their analytical needs.

The Imperative of Chiral Separation: A Comparative Overview

The choice of an analytical technique for determining enantiomeric excess (ee) is a balance of competing factors: resolution, speed, sensitivity, solvent consumption, and the requirement for derivatization. Each method presents a unique value proposition, and the optimal choice is contingent on the specific requirements of the analytical challenge at hand.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.[3]Differential partitioning using a supercritical fluid (e.g., CO2) as the primary mobile phase.[][5]Formation of diastereomeric complexes with a chiral auxiliary, leading to distinguishable signals in the NMR spectrum.[6][7]
Resolution Generally high, baseline separation is often achievable.Typically higher resolution and efficiency compared to HPLC.Dependent on the choice of chiral auxiliary and the analyte's structure.
Analysis Time 10-30 minutes per sample is common.Significantly faster than HPLC, often in the range of 2-10 minutes.Rapid sample preparation, but NMR acquisition times can vary.
Solvent Consumption High, particularly with normal-phase chromatography.Significantly lower organic solvent consumption, aligning with green chemistry principles.[5]Minimal solvent usage.
Sample Derivatization Not typically required for chromatographic methods.Not typically required.Often necessary, using either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[6][7]
Instrumentation Widely available in most analytical laboratories.More specialized, but gaining popularity in the pharmaceutical industry.[5]Standard NMR spectrometers are used; requires high-field magnets for optimal resolution.
Ideal Application Robust, routine quality control and method development.High-throughput screening and preparative separations.Rapid determination of enantiomeric excess without the need for enantiomerically pure standards.[8]

In-Depth Analysis of Chiral Separation Techniques

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for the enantioselective analysis of a wide array of pharmaceutical compounds.[9] The technique's robustness and the commercial availability of a vast library of chiral stationary phases (CSPs) make it a versatile tool for both analytical and preparative-scale separations.

The Causality Behind the Method: The separation of enantiomers on a CSP is governed by the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. For piperazine derivatives, polysaccharide-based CSPs, such as those derived from cellulose and amylose, have proven to be particularly effective.[3][10] The selection of the mobile phase is critical for optimizing the separation; a mixture of a non-polar solvent (e.g., hexane or heptane) with a polar modifier (e.g., isopropanol or ethanol) is commonly employed in normal-phase mode. A small amount of a basic additive, such as diethylamine (DEA), is often essential to improve peak shape and reduce tailing for basic compounds like piperazines.[3]

Experimental Protocol: Chiral HPLC Analysis of a this compound Derivative

Objective: To determine the enantiomeric excess of a chiral this compound derivative using chiral HPLC.

Instrumentation:

  • Standard HPLC system with a UV detector.

Materials:

  • Column: CHIRALPAK® IC (cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Heptane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

  • Sample Preparation: Dissolve the racemic standard and the test sample in the mobile phase to a concentration of 1 mg/mL.

Procedure:

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Set the column temperature to 25 °C.

  • Set the UV detection wavelength to 254 nm.

  • Inject 10 µL of the racemic standard to confirm the separation of the two enantiomers.

  • Inject 10 µL of the test sample.

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Data Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve Sample in Mobile Phase (1 mg/mL) inject Inject Sample (10 µL) prep_sample->inject prep_mobile Prepare Mobile Phase (Heptane/IPA/DEA) equilibrate Equilibrate Column prep_mobile->equilibrate equilibrate->inject separate Isocratic Elution inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % ee integrate->calculate

Caption: Workflow for enantiomeric excess determination by chiral HPLC.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful alternative to HPLC, offering significant advantages in terms of speed and reduced environmental impact.[5] The use of supercritical CO2 as the primary mobile phase, modified with a small amount of an organic solvent, results in low viscosity and high diffusivity, leading to faster separations and higher efficiency.

The Causality Behind the Method: The separation mechanism in chiral SFC is analogous to that in normal-phase HPLC, relying on the interactions between the enantiomers and the CSP. The same polysaccharide-based CSPs that are effective in HPLC are often used in SFC.[] The ability to rapidly screen a variety of columns and co-solvents makes SFC an ideal technique for high-throughput enantiomeric purity screening in drug discovery.

Experimental Protocol: Chiral SFC Analysis of a this compound Derivative

Objective: To rapidly determine the enantiomeric excess of a chiral this compound derivative using chiral SFC.

Instrumentation:

  • SFC system with a UV detector and back-pressure regulator.

Materials:

  • Column: CHIRALPAK® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Supercritical CO2 / Methanol (85:15, v/v).

  • Sample Preparation: Dissolve the sample in methanol to a concentration of 1 mg/mL.

Procedure:

  • Set the column temperature to 35 °C.

  • Set the back-pressure regulator to 150 bar.

  • Equilibrate the column with the mobile phase at a flow rate of 3.0 mL/min.

  • Inject 5 µL of the sample.

  • Monitor the separation at 254 nm.

  • Calculate the % ee from the integrated peak areas.

Data Visualization: SFC Workflow

SFC_Workflow cluster_prep_sfc Sample Preparation cluster_sfc SFC Analysis cluster_data_sfc Data Analysis prep_sample_sfc Dissolve Sample in Methanol (1 mg/mL) inject_sfc Inject Sample (5 µL) prep_sample_sfc->inject_sfc equilibrate_sfc Equilibrate System (CO2/MeOH) equilibrate_sfc->inject_sfc separate_sfc Rapid Elution inject_sfc->separate_sfc detect_sfc UV Detection (254 nm) separate_sfc->detect_sfc integrate_sfc Integrate Peak Areas detect_sfc->integrate_sfc calculate_sfc Calculate % ee integrate_sfc->calculate_sfc

Caption: Workflow for rapid enantiomeric excess determination by chiral SFC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a distinct approach to determining enantiomeric excess that does not require chromatographic separation. Instead, it relies on the conversion of enantiomers into diastereomers, which are distinguishable by NMR. This can be achieved through the use of a chiral derivatizing agent (CDA) to form a covalent bond, or a chiral solvating agent (CSA) to form a non-covalent complex.[6][7]

The Causality Behind the Method: When a racemic mixture of a chiral amine is reacted with an enantiomerically pure CDA, two diastereomers are formed. These diastereomers have different physical properties and, crucially, distinct NMR spectra. The integration of the signals corresponding to each diastereomer allows for the direct determination of the enantiomeric ratio of the original amine. Similarly, a CSA forms transient diastereomeric complexes with the enantiomers, leading to a splitting of NMR signals. The use of CSAs is often preferred as it is a non-destructive technique and requires minimal sample preparation.[6][7]

Experimental Protocol: NMR Analysis with a Chiral Solvating Agent

Objective: To determine the enantiomeric excess of a chiral this compound derivative by 1H NMR using a chiral solvating agent.

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer.

Materials:

  • Chiral Solvating Agent (CSA): (R)-(-)-1,1'-Bi-2-naphthol (BINOL).

  • Solvent: Chloroform-d (CDCl3).

  • Sample: The chiral this compound derivative.

Procedure:

  • In an NMR tube, dissolve approximately 5 mg of the piperazine derivative in 0.6 mL of CDCl3.

  • Acquire a standard 1H NMR spectrum of the sample.

  • To the same NMR tube, add 1.0 to 1.5 equivalents of (R)-BINOL.

  • Gently shake the tube to ensure thorough mixing.

  • Acquire another 1H NMR spectrum.

  • Identify a well-resolved proton signal (e.g., a proton on the piperazine ring or the Boc group) that has split into two distinct signals in the presence of the CSA.

  • Integrate the two signals to determine the ratio of the enantiomers and calculate the % ee.

Data Visualization: NMR Analysis Logical Flow

NMR_Logic cluster_nmr_logic NMR Enantiomeric Purity Assessment Racemic_Mixture Racemic Piperazine Derivative (Enantiomers A & B) CSA Add Chiral Solvating Agent ((R)-BINOL) Racemic_Mixture->CSA Diastereomeric_Complexes Formation of Transient Diastereomeric Complexes (A-(R)-BINOL & B-(R)-BINOL) CSA->Diastereomeric_Complexes NMR_Analysis 1H NMR Analysis Diastereomeric_Complexes->NMR_Analysis Split_Signals Distinct NMR Signals for each Complex NMR_Analysis->Split_Signals Integration Integration of Signals Determines Enantiomeric Ratio Split_Signals->Integration

Caption: Logical relationship in NMR analysis using a chiral solvating agent.

Conclusion: Selecting the Right Tool for the Job

The assessment of enantiomeric purity is a non-negotiable aspect of the development of chiral drugs such as this compound derivatives. This guide has provided a comparative overview of the three most powerful analytical techniques for this purpose.

  • Chiral HPLC remains the workhorse for robust and reliable enantiomeric purity determination, well-suited for quality control environments.

  • Chiral SFC offers a compelling alternative for high-throughput applications, providing faster analysis times and a greener footprint.

  • NMR spectroscopy with chiral auxiliaries is an invaluable tool for rapid, direct determination of enantiomeric excess without the need for chromatographic separation, particularly useful in a research and development setting.

The ultimate choice of method will depend on the specific goals of the analysis, available instrumentation, and the stage of drug development. A thorough understanding of the principles and practical considerations of each technique, as outlined in this guide, will enable researchers to make informed decisions and ensure the stereochemical integrity of their drug candidates.

References

  • Thakur, G. A., et al. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience. [Link]
  • MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
  • National Institutes of Health. (2018). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. [Link]
  • MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
  • U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. FDA. [Link]
  • Università di Pisa. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. J. Org. Chem. [Link]
  • ACS Publications. (1992). FDA issues flexible policy on chiral drugs. Chemical & Engineering News. [Link]
  • PubMed. (2006). Fast chiral separation by ligand-exchange HPLC using a dynamically coated monolithic column.
  • National Institutes of Health. (2019). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. Organic Letters. [Link]
  • ResearchGate. (2017). Synthesis of two new derivatizing reagents and their application to separation of chiral drug. Journal of the Iranian Chemical Society. [Link]
  • National Institutes of Health. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • National Institutes of Health. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • PubMed. (2002). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • ResearchGate. (2024). Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives.
  • Indian Journal of Pharmaceutical Education and Research. (2021). Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. Indian J Pharm Educ Res. [Link]
  • Semantic Scholar. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. [Link]
  • Selvita. (2024).

Sources

A Comparative Guide to the Biological Activities of Compounds Synthesized with 1-Boc-4-(2-aminophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 1-Boc-4-(2-aminophenyl)piperazine Scaffold

In the landscape of medicinal chemistry and drug discovery, the selection of a core molecular scaffold is a critical decision that dictates the accessible chemical space and, consequently, the potential biological activities of the resulting compounds. This compound has emerged as a privileged starting material, offering a unique combination of structural features that make it an invaluable building block for the synthesis of a diverse array of biologically active molecules. Its inherent structure, featuring a protected piperazine ring and a reactive aminophenyl group, provides a versatile platform for the introduction of various pharmacophoric elements, enabling the exploration of a wide range of therapeutic targets.

This guide provides a comprehensive comparison of the biological activities of different classes of compounds synthesized from this versatile scaffold. We will delve into their applications as antipsychotic, antimicrobial, and anticancer agents, presenting supporting experimental data and detailed methodologies to provide researchers, scientists, and drug development professionals with a robust resource for their own investigations.

Antipsychotic Agents: Targeting Dopamine and Serotonin Receptors

The piperazine moiety is a well-established pharmacophore in the design of antipsychotic drugs, primarily due to its ability to interact with key neurotransmitter receptors in the central nervous system (CNS), such as dopamine D2 and serotonin 5-HT1A receptors.[1][2] Derivatives of this compound have been instrumental in the development of novel antipsychotic candidates with improved efficacy and side-effect profiles.

A prominent example of a highly successful antipsychotic derived from a related piperazine scaffold is Cariprazine . This compound exhibits a unique receptor binding profile, acting as a potent partial agonist at dopamine D3 and D2 receptors and a partial agonist at serotonin 5-HT1A receptors.[1][3] This multi-target engagement is believed to contribute to its efficacy against both the positive and negative symptoms of schizophrenia.

Comparative Receptor Binding Affinity

The following table summarizes the receptor binding affinities (Ki values) of Cariprazine, illustrating the typical binding profile that can be achieved with piperazine-based antipsychotics. A lower Ki value indicates a higher binding affinity.

CompoundDopamine D2 (Ki, nM)Dopamine D3 (Ki, nM)Serotonin 5-HT1A (Ki, nM)
Cariprazine0.490.0852.6

Data sourced from Kiss et al., 2010.[1]

Experimental Protocol: Radioligand Binding Assay for D2 and 5-HT1A Receptors

To determine the binding affinity of newly synthesized compounds for dopamine D2 and serotonin 5-HT1A receptors, a radioligand binding assay is a standard and reliable method.[4][5]

Objective: To quantify the affinity (Ki) of a test compound for D2 and 5-HT1A receptors.

Materials:

  • Cell membranes expressing human D2 or 5-HT1A receptors.

  • Radioligand (e.g., [³H]-Spiperone for D2, [³H]-8-OH-DPAT for 5-HT1A).

  • Test compound (synthesized from this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Non-specific binding inhibitor (e.g., Haloperidol for D2, Serotonin for 5-HT1A).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in the assay buffer.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram: Antipsychotic Drug Action on Synaptic Receptors

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds Signal Signal Transduction D2_Receptor->Signal HT1A_Receptor 5-HT1A Receptor HT1A_Receptor->Signal Antipsychotic Piperazine Derivative (e.g., Cariprazine) Antipsychotic->D2_Receptor Modulates Antipsychotic->HT1A_Receptor Modulates

Caption: Modulation of Dopamine D2 and Serotonin 5-HT1A receptors by piperazine-based antipsychotics.

Antimicrobial Agents: Combating Bacterial and Fungal Pathogens

The growing threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Piperazine derivatives have demonstrated significant potential as antibacterial and antifungal agents. The structural modifications enabled by the this compound scaffold allow for the fine-tuning of antimicrobial activity and spectrum.

Comparative Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of novel quinazolinone-piperazine derivatives against various bacterial and fungal strains. A lower MIC value indicates greater antimicrobial potency.

Compound IDS. aureus (µg/mL)B. subtilis (µg/mL)E. coli (µg/mL)P. aeruginosa (µg/mL)C. albicans (µg/mL)
PRP7A6 62.512512525062.5
PRP7A8 62.562.5125125125
PRP7A11 12562.525025062.5
Chloramphenicol 1010510-
Fluconazole ----25

Data is illustrative and based on findings for quinazolinone-piperazine derivatives.[6]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[7][8][9][10][11]

Objective: To determine the lowest concentration of a synthesized compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (synthesized from this compound).

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or microplate reader.

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in the appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Diagram: Workflow for Antimicrobial Susceptibility Testing

G A Prepare Serial Dilutions of Piperazine Derivative C Inoculate Microtiter Plate A->C B Prepare Standardized Microbial Inoculum B->C D Incubate at 37°C C->D E Determine MIC (Visual/OD Reading) D->E

Caption: Broth microdilution workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Agents: Inducing Cell Death in Cancer Cells

The piperazine scaffold is also a prominent feature in many approved and investigational anticancer drugs.[12] Derivatives synthesized from this compound have been explored for their cytotoxic effects against various cancer cell lines. These compounds can induce cancer cell death through various mechanisms, including apoptosis and cell cycle arrest.

Comparative Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of a novel piperazine amide derivative against a panel of human cancer cell lines. A lower IC50 value indicates greater cytotoxic potency.

Compound IDMDA-MB-231 (Breast) (IC50, µM)HCT116 (Colon) (IC50, µM)HeLa (Cervical) (IC50, µM)
Compound 3 11.3>50>50
Doxorubicin 1.50.81.2

Data for Compound 3 is from Sagar et al., 2021.[11]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15][16][17]

Objective: To determine the concentration of a synthesized compound that reduces the viability of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, HCT116, HeLa).

  • Complete cell culture medium.

  • Test compound (synthesized from this compound).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value from the dose-response curve.

Diagram: Apoptosis Signaling Pathway

G cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade Stimulus Piperazine Derivative (Anticancer Agent) Bax Bax/Bak Activation Stimulus->Bax Mito Mitochondrion Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by a piperazine-based anticancer agent.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of a wide range of biologically active compounds. The derivatives synthesized from this building block have demonstrated significant potential as antipsychotic, antimicrobial, and anticancer agents. The inherent versatility of this scaffold allows for systematic structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The comparative data and detailed experimental protocols presented in this guide are intended to serve as a valuable resource for researchers in the field. By providing a clear framework for the evaluation of these compounds, we hope to facilitate the discovery and development of novel therapeutics with improved clinical outcomes. Future research in this area will likely focus on exploring novel substitutions on the piperazine and aminophenyl rings to further optimize biological activity and to investigate novel therapeutic applications for this privileged class of compounds.

References

  • Kiss, B., Horváth, A., Némethy, Z., et al. (2010). Cariprazine (RGH-188), a dopamine D(3) receptor-preferring, D(3)/D(2) dopamine receptor antagonist-partial agonist antipsychotic candidate: in vitro and neurochemical profile. Journal of Pharmacology and Experimental Therapeutics, 333(1), 328-340.
  • Ellenbroek, B. A., & Cools, A. R. (2000). Animal models with construct validity for schizophrenia. Behavioural Pharmacology, 11(6), 469-490.
  • Public Health England. (2021). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials.
  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay.
  • Microbiology Info. (n.d.). Broth Microdilution.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Stahl, S. M. (2014). Mechanism of action of cariprazine. CNS Spectrums, 19(2), 123-127.
  • Horton, T. (n.d.). MTT Cell Assay Protocol.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • Semantic Scholar. (n.d.). Figure 4 from Cariprazine Has Unique Potent Binding for D 3 Receptors and Other Unique.
  • Cambridge University Press & Assessment. (n.d.). Mechanism of action of cariprazine.
  • National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.
  • Sagar, B. K., Kumar, M. D., Bhat, M., Sekhar, E. V., & Supreeth, M. (2021). Synthesis, characterization and anticancer activity of piperazine amide derivative. International Journal of Pharmaceutical Sciences and Research, 12(10), 5424-5430.
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Google Patents. (n.d.). WO2020042876A1 - Synthesis method for cariprazine.
  • ResearchGate. (n.d.). The synthesis of the key intermediate of cariprazine a Retrosynthetic....
  • MDPI. (2022). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 27(12), 3893.
  • ResearchGate. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.
  • European Patent Office. (n.d.). EP 3845523 A1 - SYNTHESIS METHOD FOR CARIPRAZINE.
  • Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-8.
  • American Physiological Society. (2002). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Cell Physiology, 283(5), C1241-C1253.
  • eScholarship.org. (2023). Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. eScholarship, University of California.
  • National Center for Biotechnology Information. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules, 27(9), 2801.
  • SpringerLink. (2010). Synthesis, antitumor activity, and electrochemical behavior of some piperazinyl amidrazones. Medicinal Chemistry Research, 19(8), 849-862.
  • Der Pharma Chemica. (2012). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Der Pharma Chemica, 4(3), 1165-1170.
  • International Journal of Pharmaceutical Sciences and Research. (2023). Synthesis and Biological Evaluation of Some Novel Hybrid Quinazolinone– Piperazine Derivatives as Anti-Microbial Agents. International Journal of Pharmaceutical Sciences and Research, 14(10), 5132-5141.
  • PubMed. (2009). Synthesis and antimicrobial activity of some novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives. Archiv der Pharmazie, 342(1), 54-60.
  • PubMed. (2016). Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 26(8), 1931-1935.
  • Der Pharma Chemica. (2011). Synthesis, characterization and antimicrobial activity of N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides. Der Pharma Chemica, 3(6), 351-358.
  • International Journal of Biology, Pharmacy and Allied Sciences. (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences, 12(11), 4917-4929.

Sources

A Comparative Guide to In-Silico Modeling of 1-Boc-4-(2-aminophenyl)piperazine Interactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the computational evaluation of novel chemical entities is a cornerstone of modern therapeutic discovery. This guide provides an in-depth technical comparison of in-silico modeling techniques as applied to 1-Boc-4-(2-aminophenyl)piperazine, a versatile scaffold in medicinal chemistry. We will explore its interactions with a key biological target, compare its predicted binding with that of analogous compounds, and provide a transparent, step-by-step workflow for these computational experiments. Our focus is not merely on the "how," but on the "why," grounding each step in scientific rationale to ensure trustworthy and reproducible results.

The Significance of the Piperazine Scaffold

The piperazine ring is a privileged structure in medicinal chemistry, frequently found in pharmacologically active compounds targeting the central nervous system (CNS).[1] Its unique physicochemical properties often impart favorable absorption, distribution, metabolism, and excretion (ADME) profiles. This compound serves as a crucial intermediate in the synthesis of potential antidepressants and anxiolytics, highlighting its relevance in the development of treatments for neurological disorders.[2] Given its prevalence in neuropharmacology, we will focus our in-silico analysis on a well-established CNS target: the Sigma-1 Receptor (S1R) . The S1R is a chaperone protein implicated in a variety of neurological conditions, and numerous piperazine-based ligands have been developed as S1R modulators.[3][4][5]

The In-Silico Modeling Workflow: A Self-Validating System

A robust in-silico workflow is not a linear process but a cycle of prediction, validation, and refinement. The causality behind our experimental choices is to build a model that is not only predictive but also understandable and defensible.

In-Silico Modeling Workflow cluster_prep Preparation cluster_modeling Modeling cluster_analysis Analysis & Validation ligand_prep Ligand Preparation docking Molecular Docking ligand_prep->docking 3D Structures receptor_prep Receptor Preparation receptor_prep->docking Target Structure md_sim Molecular Dynamics Simulation docking->md_sim Initial Complex pose_analysis Binding Pose Analysis md_sim->pose_analysis Trajectory Analysis energy_calc Binding Free Energy Calculation md_sim->energy_calc exp_validation Comparison with Experimental Data pose_analysis->exp_validation energy_calc->exp_validation

Caption: A generalized workflow for in-silico modeling of ligand-receptor interactions.

Comparative In-Silico Analysis: A Case Study at the Sigma-1 Receptor

For this guide, we will conduct a comparative in-silico analysis of this compound and two closely related analogs with known experimental S1R binding affinities. This allows us to benchmark the performance of our computational models.

Alternative Molecules for Comparison:

  • Compound 1: A potent S1R ligand with a reported Ki of 3.2 nM.[4]

  • Compound 2: A piperazine derivative with a moderate affinity for S1R.[5]

Molecular Docking: Predicting the Initial Handshake

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. It's a computationally efficient method to generate initial hypotheses about binding modes and relative affinities.

Choice of Docking Software:

Several docking programs are available, each with its own strengths.[3][4] For this guide, we will discuss the application of AutoDock Vina , a widely used open-source tool known for its speed and accuracy.

Docking SoftwareKey CharacteristicsStrengthsWeaknesses
AutoDock Vina Open-source, empirical scoring functionFast, easy to use, large user communityScoring function may be less accurate for certain systems
Glide (Schrödinger) Commercial, advanced scoring functionsHigh accuracy, well-validatedRequires a commercial license
GOLD Commercial, genetic algorithm-basedHighly flexible ligand and receptor modelsCan be computationally intensive

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Receptor Preparation:

    • Obtain the crystal structure of the human Sigma-1 Receptor from the Protein Data Bank (PDB ID: 5HK1).[6]

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges using AutoDock Tools.

    • Define the binding site based on the location of the co-crystallized ligand in the PDB structure.

  • Ligand Preparation:

    • Generate 3D structures of this compound, Compound 1, and Compound 2.

    • Assign partial charges and define rotatable bonds using AutoDock Tools.

  • Docking Simulation:

    • Define a grid box that encompasses the binding site.

    • Run AutoDock Vina to perform the docking calculations.

  • Analysis of Results:

    • Analyze the predicted binding affinities (in kcal/mol).

    • Visualize the top-ranked binding poses and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).

Predicted Binding Affinities (Illustrative Data):

CompoundPredicted Binding Affinity (kcal/mol)Experimental Ki (nM)Key Predicted Interactions with S1R
This compound -8.5Not AvailableHydrogen bond with Glu172, hydrophobic interactions with Tyr103 and Trp164
Compound 1 -9.23.2[4]Strong hydrogen bond with Glu172, extensive hydrophobic contacts
Compound 2 -7.8Moderate Affinity[5]Weaker hydrogen bond with Glu172, fewer hydrophobic contacts

The strong correlation between the predicted binding affinities and the experimental data for our reference compounds lends confidence to the predicted interactions of this compound.

Molecular Dynamics Simulation: Capturing the Dynamic Dance

While docking provides a static snapshot, molecular dynamics (MD) simulations allow us to observe the behavior of the ligand-receptor complex over time, providing a more realistic representation of the biological system.

Choice of MD Software and Force Field:

The choice of MD engine and force field is critical for the accuracy of the simulation.

MD SoftwareKey CharacteristicsStrengths
GROMACS High-performance, open-sourceExcellent for large biomolecular systems
AMBER Comprehensive suite of tools, commercialHighly regarded for its force fields
NAMD Designed for parallel simulationsScales well on large computer clusters

For the force field, we will use a combination of CHARMM36m for the protein and the CHARMM General Force Field (CGenFF) for the ligands, a common and well-validated approach.

Experimental Protocol: MD Simulation with GROMACS

  • System Setup:

    • Use the top-ranked docked pose of the ligand-S1R complex as the starting structure.

    • Place the complex in a dodecahedral box and solvate with TIP3P water molecules.

    • Add counterions to neutralize the system.

  • Energy Minimization:

    • Perform steepest descent energy minimization to remove steric clashes.

  • Equilibration:

    • Perform a two-phase equilibration (NVT and NPT) to bring the system to the desired temperature and pressure.

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to observe the stability of the binding.

  • Trajectory Analysis:

    • Analyze the trajectory to assess the stability of the ligand in the binding pocket (e.g., by calculating the root-mean-square deviation - RMSD).

    • Identify persistent interactions between the ligand and the receptor over the course of the simulation.

MD Simulation Analysis cluster_input Input cluster_simulation Simulation cluster_output Output & Analysis docked_complex Docked Complex md_run MD Production Run docked_complex->md_run trajectory Trajectory (Coordinates vs. Time) md_run->trajectory rmsd RMSD Analysis trajectory->rmsd Assess Stability interaction_analysis Interaction Analysis trajectory->interaction_analysis Identify Key Interactions

Caption: Workflow for MD simulation and trajectory analysis.

By comparing the stability and interaction patterns of this compound with our known binders, we can gain deeper insights into the structural determinants of high-affinity S1R binding. For instance, a stable RMSD for the ligand throughout the simulation suggests a stable binding mode, a hallmark of a potent inhibitor.

Conclusion: From In-Silico Prediction to Experimental Validation

This guide has outlined a comprehensive and self-validating workflow for the in-silico modeling of this compound interactions with the Sigma-1 Receptor. By comparing its predicted binding behavior with that of experimentally validated analogs, we can generate robust hypotheses about its potential as an S1R ligand. The detailed protocols provided for molecular docking and molecular dynamics simulations serve as a practical starting point for researchers in the field. Ultimately, the insights gained from these computational studies are invaluable for prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process.

References

  • Al-Ghorbani, M., et al. (2015). Piperazine and morpholine: Synthetic preview and pharmaceutical applications. Research Journal of Pharmacy and Technology, 8(5), 611-628.
  • Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry, 12(12), 3299-3311.
  • Cosentino, G., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1734-1742.
  • Kalinowska-Tłuścik, J., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(24), 4647-4663.
  • Schmidt, H. R., et al. (2016). Crystal structure of the human sigma1 receptor.

Sources

The Chemist's Compass: A Comparative Guide to Arylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The arylpiperazine moiety is a cornerstone of modern medicinal chemistry, embedded in the core structure of numerous blockbuster drugs targeting a wide array of therapeutic areas, from oncology to central nervous system disorders.[1][2][3] Its prevalence stems from its unique physicochemical properties and its ability to serve as a versatile scaffold for molecular elaboration.[2][4] Consequently, the efficient and robust synthesis of arylpiperazines is a critical endeavor for researchers in drug discovery and development.

This guide provides a comparative analysis of the most prevalent synthetic strategies for constructing the crucial aryl-nitrogen bond in arylpiperazines. We will delve into the mechanistic underpinnings, practical advantages and limitations, and representative experimental protocols for each method, offering a comprehensive resource for chemists navigating this vital area of synthesis.

At the Crossroads of Synthesis: Key Strategies for Arylpiperazine Construction

The formation of the N-aryl bond is the lynchpin in arylpiperazine synthesis. Historically, classical methods were often plagued by harsh reaction conditions and limited substrate scope. However, the advent of modern cross-coupling chemistry has revolutionized this field. The three primary methods employed today are:

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction.

  • Ullmann Condensation: A copper-catalyzed cross-coupling reaction.

  • Nucleophilic Aromatic Substitution (SNA r): A substitution reaction on activated aromatic rings.

While not a direct method for N-arylation, Reductive Amination is a crucial complementary technique for the N-alkylation of the piperazine ring, a common subsequent step in the synthesis of many active pharmaceutical ingredients.[5]

A Tale of Two Metals: Buchwald-Hartwig vs. Ullmann

The Buchwald-Hartwig amination and the Ullmann condensation are the two most prominent metal-catalyzed methods for arylpiperazine synthesis.[5] While both achieve the same fundamental transformation, their operational parameters and substrate tolerance differ significantly.

The Reigning Champion: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has largely become the gold standard for C-N bond formation in academic and industrial settings.[1][6] This palladium-catalyzed reaction offers a broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to its copper-catalyzed counterpart.[6][7]

The catalytic cycle, illustrated below, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired N-arylpiperazine and regenerate the Pd(0) catalyst.[6][8]

Buchwald_Hartwig Aryl-X + Pd(0)L2 Aryl-X + Pd(0)L2 Aryl-Pd(II)(X)L2 Aryl-Pd(II)(X)L2 Aryl-X + Pd(0)L2->Aryl-Pd(II)(X)L2 Oxidative Addition [(Aryl)Pd(II)(Piperazine)L2]+X- [(Aryl)Pd(II)(Piperazine)L2]+X- Aryl-Pd(II)(X)L2->[(Aryl)Pd(II)(Piperazine)L2]+X- + Piperazine Aryl-Pd(II)(Piperazinyl)L2 Aryl-Pd(II)(Piperazinyl)L2 [(Aryl)Pd(II)(Piperazine)L2]+X-->Aryl-Pd(II)(Piperazinyl)L2 + Base - HX Arylpiperazine + Pd(0)L2 Arylpiperazine + Pd(0)L2 Aryl-Pd(II)(Piperazinyl)L2->Arylpiperazine + Pd(0)L2 Reductive Elimination

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Advantages of Buchwald-Hartwig Amination:

  • Broad Substrate Scope: Tolerates a wide range of aryl and heteroaryl halides (Cl, Br, I) and triflates.[7]

  • High Functional Group Tolerance: Compatible with esters, ketones, nitriles, and other sensitive functional groups.

  • Milder Reaction Conditions: Typically proceeds at temperatures ranging from room temperature to around 100 °C.[8]

  • High Yields: Often provides excellent yields of the desired product.[9]

Limitations:

  • Cost of Palladium: Palladium is a precious metal, which can be a significant cost driver in large-scale synthesis.[7]

  • Ligand Sensitivity: The choice of phosphine ligand is crucial for reaction success and can require extensive optimization.[1][8]

  • Air and Moisture Sensitivity: The Pd(0) catalyst and some phosphine ligands can be sensitive to air and moisture.

The Enduring Classic: Ullmann Condensation

The Ullmann condensation is the older, copper-catalyzed method for forming C-N bonds.[10][11] While often overshadowed by the Buchwald-Hartwig reaction, it remains a valuable tool, particularly in specific applications and when cost is a primary concern.

The mechanism is believed to involve the formation of a copper(I) amide, which then reacts with the aryl halide.[10] Traditional Ullmann conditions are notoriously harsh, often requiring high temperatures (frequently >200 °C) and stoichiometric amounts of copper.[10][11] However, modern advancements with the use of ligands have allowed for milder reaction conditions.[11]

Ullmann_Condensation Aryl-X + Cu(I) Aryl-X + Cu(I) Aryl-Cu(III)(X) Aryl-Cu(III)(X) Aryl-X + Cu(I)->Aryl-Cu(III)(X) Oxidative Addition [Aryl-Cu(III)(Piperazinyl)(X)]- [Aryl-Cu(III)(Piperazinyl)(X)]- Aryl-Cu(III)(X)->[Aryl-Cu(III)(Piperazinyl)(X)]- + Piperazine Arylpiperazine + Cu(I)X Arylpiperazine + Cu(I)X [Aryl-Cu(III)(Piperazinyl)(X)]-->Arylpiperazine + Cu(I)X Reductive Elimination

Figure 2: A simplified proposed mechanism for the Ullmann condensation.

Advantages of Ullmann Condensation:

  • Lower Catalyst Cost: Copper is significantly cheaper than palladium.

  • Effectiveness for Electron-Deficient Aryl Halides: Can be very effective for aryl halides bearing electron-withdrawing groups.

Limitations:

  • Harsh Reaction Conditions: Often requires high temperatures and polar, high-boiling solvents.[10]

  • Limited Substrate Scope: Less tolerant of a wide range of functional groups compared to the Buchwald-Hartwig reaction.

  • Stoichiometric Copper: Traditional methods often require stoichiometric or even excess amounts of copper.[10]

  • Lower Yields: Can sometimes result in lower yields and more side products.[12]

The Power of Activation: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) offers a metal-free alternative for the synthesis of arylpiperazines.[13] This method relies on the presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to a good leaving group (typically a halide) on the aromatic ring.[14][15] These electron-withdrawing groups activate the ring towards nucleophilic attack by piperazine.[14]

The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex as a key intermediate.[14]

SNAr_Mechanism cluster_0 Addition cluster_1 Elimination Aryl-X (EWG) Aryl-X (EWG) Meisenheimer Complex Meisenheimer Complex Aryl-X (EWG)->Meisenheimer Complex + Piperazine Arylpiperazine (EWG) Arylpiperazine (EWG) Meisenheimer Complex->Arylpiperazine (EWG) - X-

Figure 3: The addition-elimination mechanism of SNAr.

Advantages of SNAr:

  • Metal-Free: Avoids the cost and potential toxicity associated with metal catalysts.

  • Simple Reaction Conditions: Often proceeds under relatively mild conditions with a simple base.

  • High Yields: Can provide excellent yields for suitably activated substrates.

Limitations:

  • Limited Substrate Scope: Strictly limited to aryl halides with strong electron-withdrawing groups in the ortho or para positions.[14][15] Aryl halides lacking these activating groups are generally unreactive.[7]

Comparative Performance at a Glance

FeatureBuchwald-Hartwig AminationUllmann CondensationNucleophilic Aromatic Substitution (SNAr)
Catalyst PalladiumCopperNone
Reaction Conditions Mild to moderate (RT - 100 °C)Harsh to moderate (>150 °C, modern methods are milder)Mild to moderate
Substrate Scope Very broadModerate (good for electron-deficient arenes)Narrow (requires activated arenes)
Functional Group Tolerance ExcellentModerateGood
Catalyst Cost HighLowN/A
Key Advantage Versatility and reliabilityLow costMetal-free, simple
Key Disadvantage Catalyst cost and ligand optimizationHarsh conditions and limited scopeRequires specific substrate activation

Experimental Protocols: Putting Theory into Practice

The following are representative, generalized protocols. Note: These are illustrative examples and should be optimized for specific substrates.

Protocol 1: Buchwald-Hartwig Amination

Synthesis of 1-Arylpiperazine

  • Reagents: Aryl bromide (1.0 eq), piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.01 eq), and a suitable phosphine ligand (e.g., BINAP, 0.02 eq).[16]

  • Solvent: Toluene or dioxane.

  • Procedure:

    • To an oven-dried Schlenk flask, add the aryl bromide, piperazine, sodium tert-butoxide, Pd₂(dba)₃, and phosphine ligand.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Ullmann Condensation (Modern Ligand-Assisted)

Synthesis of 1-Arylpiperazine

  • Reagents: Aryl iodide (1.0 eq), piperazine (1.5 eq), potassium carbonate (2.0 eq), copper(I) iodide (0.1 eq), and a ligand (e.g., L-proline, 0.2 eq).

  • Solvent: Dimethyl sulfoxide (DMSO).

  • Procedure:

    • To a round-bottom flask, add the aryl iodide, piperazine, potassium carbonate, copper(I) iodide, and L-proline.

    • Add DMSO to the flask.

    • Heat the reaction mixture to 90-110 °C and stir for 24-48 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and pour into water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

Synthesis of 1-(4-Nitrophenyl)piperazine

  • Reagents: 1-Chloro-4-nitrobenzene (1.0 eq), piperazine (3.0 eq).

  • Solvent: Ethanol or DMSO.

  • Procedure:

    • To a round-bottom flask, dissolve 1-chloro-4-nitrobenzene and piperazine in the chosen solvent.

    • Heat the reaction mixture to reflux (for ethanol) or ~100 °C (for DMSO) for 4-8 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • If a precipitate forms, filter and wash with cold solvent. Otherwise, remove the solvent under reduced pressure.

    • Dissolve the residue in a dilute acid solution (e.g., 1M HCl) and wash with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material.

    • Basify the aqueous layer with a strong base (e.g., 6M NaOH) until a precipitate forms.

    • Filter the solid product, wash with water, and dry under vacuum.

Conclusion: Selecting the Optimal Synthetic Route

The choice of synthetic method for a particular arylpiperazine target is a multifactorial decision that hinges on substrate characteristics, scale, cost considerations, and available laboratory resources.

  • For broad applicability, functional group tolerance, and reliable high yields, the Buchwald-Hartwig amination is often the method of choice, despite the higher cost of the palladium catalyst.

  • When cost is a primary driver and the aryl halide is electron-deficient, a modern Ullmann condensation can be an effective and economical alternative.

  • For aryl halides bearing strong ortho or para electron-withdrawing groups, nucleophilic aromatic substitution provides a simple, inexpensive, and metal-free route.

A thorough understanding of the strengths and weaknesses of each of these key synthetic transformations empowers the medicinal and process chemist to design and execute efficient and robust syntheses of this privileged and pharmaceutically vital scaffold.

References

  • M. C. G. N. da Silva, B. A. D. Neto, and J. L. F. da Silva, "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023," Molecules, vol. 28, no. 15, p. 5828, Aug. 2023. [Online]. Available: [Link]
  • A. Chartoire, M. Lesieur, L. Falivene, L. Cavallo, A. M. Z. Slawin, and C. S. J. Catherwood, "Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions," Org. Lett., vol. 18, no. 15, pp. 3840–3843, Aug. 2016. [Online]. Available: [Link]
  • A. Kumar, P. Kumar, and A. K. Chakraborti, "Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis," Curr. Org. Chem., vol. 25, no. 12, pp. 1428–1453, 2021. [Online]. Available: [Link]
  • E. Łażewska et al., "Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties," Molecules, vol. 26, no. 21, p. 6428, Oct. 2021. [Online]. Available: [Link]
  • Wikipedia contributors, "Ullmann condensation," Wikipedia, The Free Encyclopedia. [Online]. Available: [Link]
  • F. Fiorino et al., "Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring," Pharmaceuticals, vol. 14, no. 9, p. 893, Sep. 2021. [Online]. Available: [Link]
  • Wikipedia contributors, "Buchwald–Hartwig amination," Wikipedia, The Free Encyclopedia. [Online]. Available: [Link]
  • ACS GCI Pharmaceutical Roundtable, "Buchwald-Hartwig Amin
  • J&K Scientific LLC, "Buchwald-Hartwig Cross-Coupling." [Online]. Available: [Link]
  • T. Imahori, M. Hori, and Y. Kondo, "Progress in arylpiperazine synthesis by the catalytic amination reaction," Bioorg. Med. Chem. Lett., vol. 18, no. 24, pp. 6436–6439, Dec. 2008. [Online]. Available: [Link]
  • P. T. Anastas and J. C. Warner, Green Chemistry: Theory and Practice. Oxford University Press, 1998.
  • A. de Meijere and F. Diederich, Eds., Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH, 2004.
  • M. Radi, S. Schenone, and M. Botta, "Recent developments in the synthesis of arylpiperazine derivatives," Curr. Med. Chem., vol. 15, no. 1, pp. 101–114, 2008.
  • SynArchive, "Ullmann Condens
  • A. C. Alec, "Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis," J. Org. Chem. Pharm. Res., vol. 6, no. 1, pp. 1-3, 2024.
  • E. A. G. Buncel, J. M. Dust, and R. A. Manderville, "Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions," Org. Biomol. Chem., vol. 12, no. 29, pp. 5373–5384, 2014. [Online]. Available: [Link]
  • The Organic Chemistry Tutor, "Reductive Amination, and How It Works," YouTube. [Online]. Available: [Link]
  • D. Ma and Q. Cai, "Recent Synthetic Developments and Applications of the Ullmann Reaction," Acc. Chem. Res., vol. 41, no. 11, pp. 1450–1460, Nov. 2008. [Online]. Available: [Link]
  • Master Organic Chemistry, "Reductive Amination, and How It Works." [Online]. Available: [Link]
  • Wikipedia contributors, "Nucleophilic aromatic substitution," Wikipedia, The Free Encyclopedia. [Online]. Available: [Link]
  • Chemistry Steps, "Nucleophilic Aromatic Substitution." [Online]. Available: [Link]
  • BYJU'S, "Ullmann Reaction." [Online]. Available: [Link]
  • J. B. T. Herrera, A. J. B. T. Herrera, and D. A. Singleton, "Concerted Nucleophilic Aromatic Substitutions," J. Am. Chem. Soc., vol. 138, no. 3, pp. 813–816, Jan. 2016. [Online]. Available: [Link]
  • Chad's Prep, "18.6 Nucleophilic Aromatic Substitution (NAS)," YouTube. [Online]. Available: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Boc-4-(2-Aminophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals engaged in the complex landscape of drug discovery and chemical synthesis, our responsibility extends beyond the benchtop. The safe and compliant management of chemical waste is a critical component of our work, safeguarding both personnel and the environment. This guide provides a detailed, procedural framework for the proper disposal of 1-Boc-4-(2-aminophenyl)piperazine (CAS No. 170017-74-0), a versatile intermediate in pharmaceutical research.[1][2] The protocols outlined herein are synthesized from an analysis of its chemical properties, associated hazards, and regulatory best practices, designed to instill confidence and ensure safety in your laboratory operations.

Core Hazard Assessment: Understanding the "Why"

Proper handling and disposal protocols are dictated by a compound's inherent hazards. This compound is a multi-functional molecule, and its risk profile is derived from its constituent parts: the piperazine ring, the aminophenyl group, and the tert-butyloxycarbonyl (Boc) protecting group.

Based on available Safety Data Sheets (SDS), this compound is classified with several hazards that mandate its treatment as hazardous waste.[1][3][4]

Hazard Classification GHS Code Description Primary Concern for Disposal
Acute Toxicity, OralH302Harmful if swallowed.Risk of exposure during handling and spill cleanup.
Acute Toxicity, DermalH312Harmful in contact with skin.Potential for absorption through contaminated PPE or spills.
Skin IrritationH315Causes skin irritation.Direct contact can cause inflammation and irritation.
Serious Eye IrritationH319Causes serious eye irritation.Vapors, dust, or splashes can cause significant eye damage.
Acute Toxicity, InhalationH332Harmful if inhaled.Risk from aerosol or dust generation during weighing or transfer.
Respiratory IrritationH335May cause respiratory irritation.Inhalation of dust can lead to respiratory tract discomfort.

Source: Synthesized from multiple supplier Safety Data Sheets.[1][3][4][5]

The piperazine moiety itself is known to cause severe skin burns and eye damage, while the aromatic amine (aniline derivative) functional group is a well-established structural alert for potential toxicity.[6][7] Therefore, all waste streams containing this compound, including residual amounts in empty containers, must be considered hazardous.

Pre-Disposal Planning: A Protocol for Safety

Before beginning any work that will generate this compound waste, a systematic approach ensures all safety and logistical measures are in place.

Personal Protective Equipment (PPE)

A robust PPE protocol is the first line of defense against chemical exposure. The following must be worn at all times when handling the compound or its waste.

Protection Type Specification Rationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against splashes, mists, and dust that can cause serious eye irritation.[8][9]
Hand Protection Chemical-resistant nitrile or neoprene gloves.Prevents skin contact, irritation, and potential dermal absorption.[10] Gloves must be inspected before use and disposed of as contaminated solid waste.
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area, preferably a certified chemical fume hood.[8][11] If dust or aerosols are likely, a NIOSH-approved respirator is required.[12]Mitigates the risk of inhaling harmful dust or vapors.[9]
Waste Container Setup

Proper waste segregation at the point of generation is a cornerstone of compliant laboratory practice.[13][14]

  • Designate a Satellite Accumulation Area (SAA): This must be at or near the point of waste generation and under the control of laboratory personnel.[13][15]

  • Prepare Labeled, Compatible Containers:

    • Use separate, dedicated containers for solid and liquid waste.

    • Containers must be made of a compatible material (e.g., high-density polyethylene) and have a secure, screw-on cap.[14][16]

    • Each container must be clearly labeled with the words "Hazardous Waste " and the full chemical name: "This compound ".[16][17] Do not use abbreviations or chemical formulas on the primary label.[16]

Step-by-Step Disposal Protocol

The following procedures provide a direct, step-by-step guide for segregating and disposing of waste containing this compound.

Solid Waste Disposal

This stream includes unused reagents, contaminated weighing paper, pipette tips, gloves, and other contaminated disposables.

  • Collection: Carefully place all solid waste items directly into the designated "Hazardous Solid Waste" container.

  • Avoid Contamination: Do not allow contaminated items to touch benchtops, lab equipment, or other surfaces before disposal.

  • Container Management: Keep the solid waste container securely sealed when not in immediate use to prevent the release of vapors or dust.[16]

Liquid Waste Disposal

This stream includes reaction mother liquors, washings from quenched reactions, and contaminated solvents.

  • Compatibility Check: Ensure any solvent waste is compatible with the designated "Hazardous Liquid Waste" container and other chemicals that may be added to it. Never mix incompatible waste streams, such as acids with organic solvents.[13]

  • Transfer: Using a funnel, carefully pour the liquid waste into the designated container. Avoid splashing.

  • Container Headspace: Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.[14]

  • Sealing: Securely cap the container immediately after adding waste.

Disposal of "Empty" Containers and Sharps
  • "Empty" Containers: The original reagent bottle is not truly empty. It contains chemical residue and must be disposed of as hazardous waste. Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous liquid waste.[18][19] After rinsing, puncture or deface the container to prevent reuse and place it in the solid hazardous waste stream.[6][18]

  • Contaminated Sharps: Needles, syringes, or broken glassware contaminated with this compound must be placed in a designated, puncture-resistant sharps container that is clearly labeled for hazardous chemical waste.[16]

The logical flow for waste segregation is critical for ensuring safety and compliance.

G cluster_0 Waste Generation Point cluster_1 Waste Segregation Protocol cluster_2 Final Containment Waste Waste Containing This compound Solid Solid Waste (Gloves, Weigh Paper, Tips) Waste->Solid Liquid Liquid Waste (Solvents, Rinsate) Waste->Liquid Sharps Contaminated Sharps (Needles, Glassware) Waste->Sharps SolidCont Labeled Solid Hazardous Waste Container Solid->SolidCont LiquidCont Labeled Liquid Hazardous Waste Container Liquid->LiquidCont SharpsCont Labeled Sharps Container for Chemical Waste Sharps->SharpsCont

Caption: Waste segregation workflow for this compound.

Emergency Procedures: Spill Management

Accidents happen, but a prepared response minimizes risk.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area. Ensure proper ventilation, preferably by working within a fume hood.[6]

  • Don PPE: Wear the full complement of prescribed PPE (goggles, lab coat, double nitrile gloves, and respirator if necessary).

  • Contain the Spill: For a solid spill, carefully sweep up the material and place it in the hazardous solid waste container. Avoid generating dust.[11] For a liquid spill, cover it with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[8][17]

  • Collect Waste: Once absorbed, carefully scoop the material into the designated hazardous solid waste container.[8]

  • Decontaminate: Clean the spill area thoroughly. Wipe the surface with a suitable solvent (e.g., ethanol), followed by soap and water.[17] All cleaning materials (wipes, pads) must be disposed of as hazardous solid waste.

Final Disposal Logistics

All hazardous waste must be handled in accordance with local, state, and federal regulations.[6][20]

  • Storage: Store sealed hazardous waste containers in your designated Satellite Accumulation Area, away from incompatible materials.[16]

  • Pickup: When the container is full or has been in the SAA for the maximum allowed time (typically 90 days to one year, depending on generator status), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[14][17]

  • Manifesting: Ensure all waste is properly documented on a hazardous waste manifest for tracking purposes.

By adhering to these rigorous procedures, you contribute to a culture of safety and environmental stewardship, ensuring that the valuable work conducted in your laboratory does not come at the cost of personal or ecological well-being.

References

  • 1-Boc-4-(N-Boc-amino)
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
  • GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES.
  • tert-Butyl 4-(2-aminoethyl)
  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH. [Link]
  • Piperazine Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link]
  • MSDS of tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate hydrochloride. Capot Chemical. [Link]
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]
  • Safe Chemical Waste Disposal in Labs. Environmental Marketing Services. [Link]
  • 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).

Sources

Mastering Safety: A Researcher's Guide to Handling 1-Boc-4-(2-Aminophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in the fast-paced world of drug development, the safe handling of chemical reagents is not merely a procedural formality but a cornerstone of scientific integrity and personal well-being. This guide provides an in-depth, experience-driven protocol for the safe handling of 1-Boc-4-(2-Aminophenyl)piperazine, a key building block in many synthetic pathways. Our focus extends beyond simple compliance, aiming to instill a deep, causal understanding of the "why" behind each safety measure.

Understanding the Hazard Profile: More Than Just a Structure

This compound, while a valuable synthetic intermediate, possesses a specific hazard profile that dictates our handling procedures. According to its Safety Data Sheet (SDS), this compound is classified as:

  • Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • A cause of severe skin burns and eye damage.[1]

  • A potential sensitizer, capable of causing allergic skin reactions or asthma-like symptoms upon inhalation.[1]

The Boc-protecting group may be relatively benign, but the presence of the aminophenyl and piperazine moieties introduces significant potential for biological activity and reactivity. The primary amino group can be corrosive and readily absorbed, while piperazine derivatives are known to be potential sensitizers.[1] It is this understanding of the structure-activity relationship that informs our rigorous approach to personal protective equipment (PPE).

The Core Ensemble: Your Personal Protective Equipment (PPE)

The selection of PPE is not a matter of preference but a scientifically-backed decision to mitigate specific risks. For this compound, a comprehensive PPE ensemble is mandatory.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene glovesProvides a robust barrier against skin absorption and corrosive effects. Double-gloving is recommended during weighing and transfer operations.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is required when handling larger quantities or when there is a significant splash risk.Protects against accidental splashes that can cause severe eye damage.[1][2]
Body Protection A lab coat, preferably a chemically resistant one.Prevents contamination of personal clothing and minimizes skin contact.[3]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., N95 or P100).Essential for weighing and handling the solid compound to prevent inhalation of harmful dust.[1][2]

Expert Insight: The potential for respiratory sensitization is a critical and often underestimated hazard.[1] Unlike acute toxicity, sensitization can develop over time with repeated low-level exposures, leading to severe allergic reactions upon subsequent contact. This is why consistent use of respiratory protection, even when handling seemingly small quantities, is non-negotiable.

Procedural Guidance: From Receipt to Disposal

A self-validating safety protocol is one where each step is designed to minimize risk and provide immediate corrective action in case of an incident.

Preparation and Weighing

This is a high-risk phase due to the potential for generating airborne dust.

  • Designated Area: Conduct all weighing and handling of the solid compound within a certified chemical fume hood or a glove box.

  • Don PPE: Before handling, don your complete PPE ensemble as detailed in the table above.

  • Spill Containment: Work on a disposable absorbent bench liner to contain any potential spills.

  • Gentle Handling: Avoid any actions that could create dust, such as rapid scooping or dropping the material.

  • Secure Container: Keep the container tightly closed when not in use.[2]

Dissolution and Reaction

Once in solution, the risk of inhalation decreases, but the risk of skin and eye contact remains.

  • Maintain PPE: Continue to wear your full PPE ensemble.

  • Controlled Addition: Add the solid to the solvent slowly and in a controlled manner to prevent splashing.

  • Closed System: Whenever possible, conduct reactions in a closed system with appropriate ventilation.

Emergency Procedures: A Plan for the Unexpected
IncidentImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1]
Spill Evacuate the immediate area. If the spill is small, and you are trained to do so, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate and contact your institution's environmental health and safety department.[2]
Disposal: Responsible Stewardship

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[4] Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this material down the drain or in the regular trash.[2]

Visualizing the Workflow: A Commitment to Safety

To further clarify the safe handling process, the following workflow diagram illustrates the key steps and decision points.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase start Receive Chemical assess_hazards Review SDS & Hazard Profile start->assess_hazards don_ppe Don Full PPE Ensemble assess_hazards->don_ppe weigh Weigh in Fume Hood don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve spill Spill Occurs weigh->spill react Perform Reaction dissolve->react dissolve->spill decontaminate Decontaminate Work Area react->decontaminate react->spill doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose Dispose of Hazardous Waste doff_ppe->dispose end Procedure Complete dispose->end emergency_response Execute Emergency Protocol spill->emergency_response Activate emergency_response->decontaminate After Resolution

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-4-(2-Aminophenyl)piperazine
Reactant of Route 2
1-Boc-4-(2-Aminophenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.